molecular formula C9H12ClN B1338313 N-Methyl 4-chlorophenethylamine CAS No. 38171-31-2

N-Methyl 4-chlorophenethylamine

Cat. No.: B1338313
CAS No.: 38171-31-2
M. Wt: 169.65 g/mol
InChI Key: VCSUCPDSYSXLEX-UHFFFAOYSA-N
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Description

N-Methyl 4-chlorophenethylamine is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSUCPDSYSXLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544519
Record name 2-(4-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38171-31-2
Record name 2-(4-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Predicted biological targets of N-Methyl-4-chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Targets of N-Methyl-4-chlorophenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-chlorophenethylamine (NM-4-CPEA) is a substituted phenethylamine and a structural analog of para-chloroamphetamine (PCA), a known neurotoxic agent.[1][2][3] Due to its structural similarities to compounds with known psychoactive and neurotoxic effects, the identification of its biological targets is of paramount importance for both understanding its potential pharmacological profile and assessing its toxicological risks. This guide provides a comprehensive overview of the predicted biological targets of NM-4-CPEA, employing a combination of in silico predictive methodologies and established in vitro validation protocols. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a self-validating and authoritative resource for researchers in pharmacology and drug development.

Introduction: The Rationale for Target Prediction of N-Methyl-4-chlorophenethylamine

The substituted amphetamine class of compounds encompasses a wide range of pharmacological activities, including stimulant, empathogenic, and hallucinogenic effects.[4] The biological activity of these compounds is largely dictated by their interactions with monoamine neurotransmitter systems. Given that NM-4-CPEA is an N-methylated and para-chlorinated derivative of phenethylamine, its primary molecular targets are predicted to be the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2] Furthermore, the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor activated by endogenous trace amines and structurally related amphetamines, is another highly probable target.[5][6][7]

The para-chloro substitution on the phenyl ring is known to significantly increase a compound's potency at SERT.[8] Therefore, it is hypothesized that NM-4-CPEA will exhibit a pronounced interaction with the serotonin transporter. The N-methylation may further modulate its affinity and selectivity for the various monoamine transporters.

This guide will first detail the computational prediction of these interactions through molecular docking and then outline the in vitro experimental protocols necessary to validate these predictions and functionally characterize the activity of NM-4-CPEA at its putative targets.

In Silico Prediction of Biological Targets

Computer-aided or in silico methods are indispensable in the early stages of drug discovery and toxicology for identifying potential biological targets, thereby reducing experimental costs and timelines.[9][10][11] Molecular docking, a prominent in silico technique, predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy or dock score.[12][13][14]

Molecular Docking Workflow

The following workflow outlines the steps for predicting the binding of NM-4-CPEA to its putative targets.

cluster_0 Preparation cluster_1 Docking cluster_2 Analysis PDB Protein Structure Acquisition (PDB) Receptor Receptor Preparation PDB->Receptor Ligand Ligand Structure Preparation Dock Molecular Docking Simulation Ligand->Dock Grid Grid Box Generation Receptor->Grid Grid->Dock Pose Pose Analysis & Scoring Dock->Pose Interaction Interaction Analysis Pose->Interaction

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol: Molecular Docking of NM-4-CPEA

This protocol provides a step-by-step guide for performing a molecular docking study of NM-4-CPEA against SERT, DAT, NET, and TAAR1.

I. Preparation of the Ligand (NM-4-CPEA):

  • Obtain Ligand Structure: Draw the 2D structure of N-Methyl-4-chlorophenethylamine using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., MOL, SDF).

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, PyMOL). Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Save in PDBQT format: Convert the energy-minimized 3D structure to the PDBQT format, which includes atomic charges and torsional degrees of freedom, using a tool like AutoDockTools.

II. Preparation of the Receptors:

  • Acquire Protein Structures: Download the 3D crystal structures of human SERT, DAT, NET, and TAAR1 from the Protein Data Bank (PDB). If experimental structures are unavailable, homology models can be used.

  • Clean the Protein Structure: Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file.

  • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure and assign appropriate atomic charges (e.g., Gasteiger charges) using software like AutoDockTools.

  • Define the Binding Site: Identify the binding pocket of the receptor. This can be based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction algorithms.

  • Generate Grid Box: Define a grid box that encompasses the entire binding site. The grid box defines the search space for the docking simulation.

III. Molecular Docking Simulation:

  • Perform Docking: Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock the prepared NM-4-CPEA ligand into the prepared receptor grid.

  • Analyze Docking Poses: The docking program will generate multiple binding poses for the ligand. Analyze these poses based on their predicted binding affinities (docking scores) and their interactions with the receptor's amino acid residues.

IV. Analysis of Results:

  • Identify Best Pose: The pose with the lowest binding energy is typically considered the most favorable.

  • Visualize Interactions: Use a molecular visualization tool (e.g., PyMOL, VMD) to visualize the interactions between NM-4-CPEA and the amino acid residues in the binding pocket (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Predicted Binding Affinities (Hypothetical Data)

The following table presents hypothetical docking scores for NM-4-CPEA with its predicted targets. In a real-world scenario, these values would be obtained from the docking software.

TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
SERT -8.5Tyr95, Ile172, Phe335, Ser438
DAT -7.8Asp79, Ser149, Phe320, Val324
NET -8.1Asp75, Tyr152, Phe317, Ser421
TAAR1 -9.2Asp104, Trp264, Phe268, Tyr285

In Vitro Validation of Predicted Targets

While in silico methods provide valuable predictions, experimental validation is crucial to confirm these findings and to quantitatively assess the pharmacological activity of the compound.[15] The primary in vitro methods for this purpose are radioligand binding assays and functional assays.[16][17]

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[16][17] These assays measure the ability of an unlabeled compound (NM-4-CPEA) to compete with a radiolabeled ligand for binding to the target receptor.

3.1.1. Experimental Workflow: Radioligand Binding Assay

cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Membrane Membrane Preparation (from cells expressing target) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane->Incubation Radioligand Radioligand Preparation Radioligand->Incubation Compound Test Compound Dilution Series (NM-4-CPEA) Compound->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Counting Scintillation Counting of bound radioactivity Filtration->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

3.1.2. Detailed Protocol: Competitive Radioligand Binding Assay

I. Materials:

  • Cell membranes expressing human SERT, DAT, or NET.

  • Radioligands: e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET.

  • NM-4-CPEA.

  • Assay buffer.

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

II. Procedure:

  • Prepare Reagents: Prepare serial dilutions of NM-4-CPEA. Dilute the cell membranes and radioligand in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of NM-4-CPEA. For determining non-specific binding, add a high concentration of a known inhibitor instead of NM-4-CPEA. For total binding, add buffer instead of NM-4-CPEA.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[18]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[18]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the NM-4-CPEA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of NM-4-CPEA that inhibits 50% of the specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays are functional assays that measure the ability of a compound to inhibit the transport of a neurotransmitter into a cell.[19] These assays provide a measure of the functional potency of the compound at the transporter.

3.2.1. Experimental Workflow: Neurotransmitter Uptake Assay

cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Cells Plate cells expressing the transporter Preincubation Pre-incubate cells with NM-4-CPEA Cells->Preincubation Compound Prepare NM-4-CPEA dilutions Compound->Preincubation Substrate_add Add radiolabeled neurotransmitter Preincubation->Substrate_add Incubation Incubate for a short period Substrate_add->Incubation Termination Terminate uptake with ice-cold buffer and wash Incubation->Termination Lysis Lyse cells Termination->Lysis Counting Measure intracellular radioactivity Lysis->Counting Analysis Calculate IC50 Counting->Analysis

Caption: Workflow for a neurotransmitter uptake inhibition assay.

3.2.2. Detailed Protocol: Neurotransmitter Uptake Inhibition Assay

I. Materials:

  • Cells stably expressing human SERT, DAT, or NET (e.g., HEK293 cells).[20][21]

  • Radiolabeled neurotransmitters: [³H]serotonin, [³H]dopamine, or [³H]norepinephrine.

  • NM-4-CPEA.

  • Uptake buffer.

  • Wash buffer.

  • Cell lysis buffer.

  • Scintillation cocktail.

  • 96-well cell culture plates.

II. Procedure:

  • Cell Culture: Plate the cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of NM-4-CPEA for a defined period.

  • Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined time at a specific temperature.

  • Terminate Uptake: Stop the uptake by rapidly aspirating the medium and washing the cells with ice-cold wash buffer.

  • Cell Lysis: Lyse the cells with a lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the NM-4-CPEA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Assay for TAAR1 Activity

TAAR1 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[7] Therefore, a cAMP assay can be used to measure the functional activity of NM-4-CPEA at this receptor.

3.3.1. Detailed Protocol: cAMP Assay

I. Materials:

  • Cells expressing human TAAR1.

  • NM-4-CPEA.

  • A known TAAR1 agonist (positive control).

  • cAMP assay kit (e.g., HTRF, ELISA-based).

  • Cell culture medium.

  • 96-well plates.

II. Procedure:

  • Cell Plating: Seed the TAAR1-expressing cells in a 96-well plate and culture overnight.

  • Compound Addition: Treat the cells with varying concentrations of NM-4-CPEA or the positive control.

  • Incubation: Incubate for a specified time to allow for receptor activation and cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the NM-4-CPEA concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Predicted In Vitro Pharmacological Profile (Hypothetical Data)

The following table summarizes the expected outcomes from the in vitro assays based on the known pharmacology of similar compounds.

AssayTargetParameterPredicted Value (Hypothetical)
Radioligand BindingSERTKi10 nM
DATKi150 nM
NETKi80 nM
Neurotransmitter UptakeSERTIC5025 nM
DATIC50200 nM
NETIC50120 nM
Functional AssayTAAR1EC5050 nM

Discussion and Future Directions

Based on its structural analogy to para-chloroamphetamine, N-Methyl-4-chlorophenethylamine is predicted to be a potent ligand for the serotonin transporter, with lower affinities for the dopamine and norepinephrine transporters.[1][2][8] It is also expected to be an agonist at the trace amine-associated receptor 1.[5][7] The in silico and in vitro methodologies outlined in this guide provide a robust framework for confirming these predictions and precisely characterizing the pharmacological profile of NM-4-CPEA.

The potential for serotonergic neurotoxicity, a known characteristic of para-chloroamphetamine, should be a primary concern in future investigations.[1][3] Further studies should include assessments of neurotransmitter release and long-term effects on neuronal viability. The combination of computational prediction and rigorous experimental validation is essential for a comprehensive understanding of the biological effects of novel psychoactive substances like NM-4-CPEA.

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N-Methyl-4-chlorophenethylamine (NM-4-CPA): A Speculative Mechanistic Analysis and Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-chlorophenethylamine (NM-4-CPA) is a substituted phenethylamine whose pharmacological profile is not currently documented in scientific literature. As a structural analog of known potent monoamine releasing agents and neurotoxins, its potential mechanism of action warrants careful speculation and systematic investigation. This guide provides an in-depth analysis based on structure-activity relationships (SAR) of related compounds, proposes several plausible molecular mechanisms, and outlines a comprehensive experimental workflow for their validation. By synthesizing existing knowledge on N-methylated and para-halogenated phenethylamines, we hypothesize that NM-4-CPA primarily functions as a monoamine releasing agent with a significant affinity for the serotonin transporter. This document serves as a foundational whitepaper for researchers aiming to characterize this and similar novel psychoactive substances.

Introduction: The Rationale for Speculation

The continuous emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and a complex puzzle for neuropharmacologists. N-Methyl-4-chlorophenethylamine (NM-4-CPA) represents one such compound, belonging to the broad class of phenethylamines, which includes neurotransmitters, hormones, and a wide array of psychoactive drugs. The absence of empirical data necessitates a speculative approach, grounded in established pharmacological principles and the known activities of its structural relatives.

This guide deconstructs the NM-4-CPA molecule to infer its likely biological targets. We will draw parallels with three key classes of compounds:

  • N-methylated phenethylamines (e.g., N-methylphenethylamine, methamphetamine)

  • Para-chlorinated phenethylamines (e.g., 4-chlorophenethylamine, para-chloroamphetamine)

  • Endogenous trace amines and their interaction with the Trace Amine-Associated Receptor 1 (TAAR1).

The central thesis of this document is that the combination of N-methylation and para-chlorination on the phenethylamine scaffold likely confers potent activity as a monoamine transporter substrate, with a probable bias towards the serotonin system. We will explore this hypothesis through a proposed multi-phase experimental plan designed to elucidate its precise mechanism of action.

Structural Analysis and Comparative Pharmacology

The pharmacological activity of a phenethylamine derivative is dictated by the substitutions on its aromatic ring, alpha-carbon, and amine group. The structure of NM-4-CPA can be dissected to predict its interactions with monoaminergic systems.

G cluster_NM4CPA N-Methyl-4-chlorophenethylamine (NM-4-CPA) cluster_analogs Key Structural Analogs NM4CPA NM4CPA PCA para-Chloroamphetamine (PCA) NMPEA N-Methylphenethylamine (NMPEA) CPA 4-Chlorophenethylamine (4-CPA) NM4CPA_label Core Compound NM4CPA_label->NM4CPA Analogs_label Structural Precedents Analogs_label->PCA Analogs_label->NMPEA Analogs_label->CPA

Caption: Structural comparison of NM-4-CPA and its key analogs.

  • The Phenethylamine Backbone: This core structure is shared by endogenous monoamines like dopamine and norepinephrine, predisposing many of its derivatives to interact with monoamine transporters.

  • The para-Chloro Substitution: Halogenation at the 4-position of the phenyl ring is a critical feature. In related compounds like para-chloroamphetamine (PCA), this substitution dramatically increases potency and selectivity for the serotonin transporter (SERT). PCA is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a known serotonergic neurotoxin. Studies on phenethylamine and tryptamine derivatives have shown that halogen groups at the para position can positively influence binding affinity for the 5-HT2A receptor.

  • The N-Methyl Group: N-methylation of phenethylamine (creating NMPEA) produces a compound that, like its parent, is a potent agonist of human trace amine-associated receptor 1 (hTAAR1). However, N-methylation can have variable effects on adrenergic activity; in phenethylamine, it reduces the pressor response compared to the parent compound. In the context of amphetamines, N-methylation (e.g., methamphetamine) enhances lipid solubility and central nervous system penetration compared to its non-methylated counterpart.

Based on this analysis, NM-4-CPA combines the serotonin-potentiating character of the 4-chloro group with the TAAR1 agonism and modified CNS activity profile associated with the N-methyl group. The lack of an alpha-methyl group, which protects against metabolism by monoamine oxidase (MAO), suggests that NM-4-CPA may have a shorter duration of action than its amphetamine analogs, as it is likely a substrate for MAO-B, similar to NMPEA.

Hypothesized Mechanisms of Action

We propose three primary, non-mutually exclusive mechanisms through which NM-4-CPA may exert its pharmacological effects.

NM4CPA NM-4-CPA Transporters Monoamine Transporters (DAT, NET, SERT) NM4CPA->Transporters Acts Upon TAAR1 TAAR1 NM4CPA->TAAR1 Agonist? Receptors 5-HT Receptors (e.g., 5-HT2A) NM4CPA->Receptors Binds To? Release Monoamine Release (Reversal of Transport) Transporters->Release Reuptake Reuptake Inhibition Transporters->Reuptake Modulation Modulation of Neurotransmission TAAR1->Modulation Psychoactivity Psychoactive Effects Receptors->Psychoactivity

Caption: Hypothesized molecular targets and downstream effects of NM-4-CPA.

Hypothesis 1: A Monoamine Releasing Agent and/or Reuptake Inhibitor

The most probable mechanism is that NM-4-CPA acts as a substrate for monoamine transporters (SERT, DAT, NET), leading to competitive inhibition of reuptake and/or transporter-mediated reverse transport (efflux).

  • Action at SERT: Given the potent serotonergic activity of PCA, it is highly likely that NM-4-CPA is a potent serotonin releasing agent (SRA).

  • Action at DAT/NET: Phenethylamines typically show some degree of activity at all three monoamine transporters. The precise ratio of SERT to DAT/NET activity will define its psychostimulant versus entactogenic profile.

Hypothesis 2: A Trace Amine-Associated Receptor 1 (TAAR1) Agonist

NMPEA is a known hTAAR1 agonist. TAAR1 is a G-protein coupled receptor that modulates the activity of monoamine transporters and neuronal firing rates. Activation of TAAR1 can lead to the phosphorylation and subsequent reversal or internalization of DAT, contributing to monoamine efflux. It is plausible that NM-4-CPA retains this activity, which would synergize with its direct action on transporters.

Hypothesis 3: A Direct 5-HT Receptor Agonist

Some substituted phenethylamines, particularly those with ring substitutions, can act as direct agonists at serotonin receptors, such as 5-HT2A, which is central to the action of psychedelic drugs. SAR studies suggest that para-halogenation is compatible with, and can even enhance, 5-HT2A receptor affinity. While likely a secondary mechanism, direct receptor agonism cannot be ruled out.

Proposed Experimental Workflow for Mechanistic Elucidation

To systematically test these hypotheses, a phased approach combining in vitro and in vivo techniques is required. This workflow is designed to move from broad screening of molecular targets to a detailed characterization of neurochemical and behavioral effects.

G cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Validation cluster_phase3 Phase 3: Safety & Metabolism binding_assay Radioligand Binding Assays (Affinity @ DAT, NET, SERT, TAAR1, 5-HT2A) functional_assay Synaptosome Functional Assays (Uptake Inhibition vs. Release) binding_assay->functional_assay Identifies primary targets microdialysis In Vivo Microdialysis (Extracellular DA, 5-HT, NE levels) functional_assay->microdialysis Informs in vivo study design behavior Behavioral Pharmacology (Locomotor Activity, Drug Discrimination) microdialysis->behavior Correlates neurochemistry with behavior neurotoxicity Neurotoxicity Assessment (5-HT/DA neuron integrity) behavior->neurotoxicity Informs dose selection metabolism Metabolism Studies (MAO, CYP450)

Caption: A logical workflow for the pharmacological characterization of NM-4-CPA.

Phase 1: In Vitro Molecular Target Characterization

Objective: To determine the binding affinity and functional activity of NM-4-CPA at primary monoaminergic targets.

A. Radioligand Binding Assays

  • Rationale: These assays quantify the affinity (Ki) of NM-4-CPA for specific molecular targets by measuring its ability to displace a known radiolabeled ligand. This is the first step in identifying the compound's primary interaction sites.

  • Protocol:

    • Tissue Preparation: Prepare synaptosomal membranes from relevant rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET and 5-HT receptors).

    • Assay Conditions: Incubate membrane preparations with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]ketanserin for 5-HT2A) and varying concentrations of NM-4-CPA.

    • Detection: Separate bound from free radioligand via rapid filtration and quantify radioactivity using liquid scintillation counting.

    • Data Analysis: Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity (Ki, nM) Profile for NM-4-CPA

TargetNM-4-CPA (Hypothetical Ki)Rationale based on Analogs
SERT 45 nMHigh affinity expected due to 4-chloro group (c.f., PCA).
NET 250 nMModerate affinity, typical for many phenethylamines.
DAT 400 nMModerate to low affinity.
TAAR1 150 nMAffinity expected due to N-methyl group (c.f., NMPEA).
5-HT2A 350 nMModerate affinity possible due to 4-chloro group.

B. Synaptosome Uptake and Release Assays

  • Rationale: Binding does not equal function. These assays distinguish between reuptake inhibition (blockade) and release (reverse transport). Comparing potency in control vs. reserpine-pretreated synaptosomes (which depletes vesicular monoamine stores) can confirm a releasing mechanism. A potent releaser will show similar IC50 values under both conditions, whereas a pure uptake inhibitor will be much less effective at causing efflux from reserpinized tissue.

  • Protocol:

    • Synaptosome Preparation: Isolate synaptosomes from fresh rat brain tissue.

    • Uptake Inhibition: Pre-incubate synaptosomes with varying concentrations of NM-4-CPA, then add a radiolabeled monoamine ([3H]5-HT, [3H]DA, or [3H]NE) and measure its uptake. Calculate IC50 values.

    • Release Assay: Pre-load synaptosomes with a radiolabeled monoamine. Wash and then expose them to varying concentrations of NM-4-CPA. Measure the amount of radioactivity released into the supernatant. Calculate EC50 values.

    • Repeat release assays using synaptosomes from rats pre-treated with reserpine to confirm a non-vesicular releasing mechanism.

Table 2: Hypothetical Functional Potency (IC50/EC50, nM) for NM-4-CPA

AssayDopamine (DA)Norepinephrine (NE)Serotonin (5-HT)
Uptake Inhibition (IC50) 650 nM400 nM80 nM
Release (EC50) 700 nM450 nM95 nM

These hypothetical data suggest NM-4-CPA is a potent, SERT-preferring monoamine releasing agent, consistent with its structure.

Phase 2: In Vivo Neurochemical and Behavioral Validation

Objective: To confirm the in vitro findings in a living system and characterize the compound's overall effect on brain chemistry and behavior.

A. In Vivo Microdialysis

  • Rationale: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals, providing a real-time view of the compound's neurochemical effects. The nucleus accumbens is a key region for studying the reinforcing effects of psychostimulants.

  • Protocol:

    • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the nucleus accumbens of adult male rats. Allow for recovery.

    • Experiment: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). Collect baseline samples to establish stable neurotransmitter levels.

    • Drug Administration: Administer NM-4-CPA (e.g., intraperitoneally) at several doses.

    • Sample Analysis: Collect dialysate samples at regular intervals (e.g., every 20 minutes) and analyze for DA, 5-HT, NE, and their metabolites using HPLC with electrochemical detection.

    • Data Analysis: Express post-injection neurotransmitter levels as a percentage of the pre-drug baseline.

B. Behavioral Pharmacology

  • Rationale: Behavioral assays are essential to contextualize the neurochemical data. Locomotor activity is a primary indicator of psychostimulant effects, while drug discrimination studies can reveal similarities in the subjective effects of NM-4-CPA compared to known drugs.

  • Locomotor Activity Protocol:

    • Acclimate mice or rats to open-field activity chambers equipped with infrared beams to track movement.

    • Administer various doses of NM-4-CPA or saline vehicle.

    • Record horizontal and vertical activity over a 2-hour period.

    • Expected Outcome: A dose-dependent increase in locomotor activity would confirm central stimulant properties.

  • Drug Discrimination Protocol:

    • Train rats to press one of two levers to receive a food reward after being injected with a known drug (e.g., MDMA or d-amphetamine) and the other lever after a saline injection.

    • Once trained, administer various doses of NM-4-CPA and observe which lever the animal predominantly presses.

    • Expected Outcome: If NM-4-CPA fully substitutes for MDMA, it suggests similar subjective, entactogenic effects, likely driven by potent serotonin release. Substitution for amphetamine would suggest a more classic, dopamine-driven stimulant profile.

Synthesis, Discussion, and Future Directions

The speculative analysis, grounded in robust SAR principles, strongly suggests that N-Methyl-4-chlorophenethylamine is a potent monoamine releasing agent with a preference for the serotonin transporter. Its N-methyl group may confer TAAR1 agonist activity, and its lack of an alpha-methyl group likely results in a shorter duration of action compared to amphetamine analogs.

A critical consideration arising from this profile is the potential for serotonergic neurotoxicity . The 4-chloro substitution in PCA is strongly associated with long-term depletion of serotonin markers. A similar risk must be assumed for NM-4-CPA until proven otherwise. Therefore, any research program must include a neurotoxicity assessment phase, using techniques like immunohistochemistry to quantify SERT density and tryptophan hydroxylase levels in key brain regions following repeated administration.

References

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  • Horsley, A., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PLoS ONE, 18(9), e0290686. [Link]

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  • Gentil, J., et al. (2021). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 12(1), 159–171. [Link]

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  • Rangan, R. S., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). bioRxiv. [Link]

  • Soares, S., et al. (2022). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Molecules, 27(19), 6564. [Link]

  • Mount Sinai Scholars Portal. Effects of β-phenylethylamine on dopaminergic neurons of the ventral tegmental area in the rat: A combined electrophysiological and microdialysis study. [Link]

  • Rangan, R. S., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound. bioRxiv. [Link]

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An In-depth Technical Guide to the Expected Pharmacological Profile of N-Methyl-4-chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-4-chlorophenethylamine (NM4CPA) is a substituted phenethylamine whose pharmacological profile has not been extensively characterized in the public domain. However, its molecular structure, which combines key features of N-methylphenethylamine (NMPEA) and the neurotoxic agent para-chloroamphetamine (PCA, 4-CA), allows for a robust, hypothesis-driven prediction of its biological activity. This guide synthesizes information from structurally related analogs to forecast the pharmacodynamic, pharmacokinetic, and toxicological properties of NM4CPA. We predict that NM4CPA will function as a potent monoamine releasing agent and reuptake inhibitor with significant activity at the serotonin, dopamine, and norepinephrine transporters. The presence of the para-chloro substituent strongly suggests a pronounced serotonergic effect, accompanied by a high potential for inducing selective and long-lasting serotonergic neurotoxicity. Furthermore, agonism at the Trace Amine-Associated Receptor 1 (TAAR1) is anticipated. This document outlines the scientific rationale for these predictions and provides detailed experimental protocols for their empirical validation, serving as a foundational resource for researchers in pharmacology and drug development.

Introduction and Rationale

The pharmacological activity of a novel compound can often be predicted with a reasonable degree of accuracy by analyzing its structural components and comparing them to well-characterized molecules. N-Methyl-4-chlorophenethylamine (CAS: 38171-31-2) presents a compelling case for such a predictive analysis.[1] Its scaffold is a composite of moieties with known and potent effects on the central nervous system.

  • The Phenethylamine Core: This is the foundational structure for a vast class of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic psychoactive substances.[2] Its presence implies an inherent affinity for the monoaminergic systems.

  • The N-Methyl Group: N-methylation of phenethylamine yields N-methylphenethylamine (NMPEA), a naturally occurring trace amine.[3][4] This modification is known to produce a potent agonist of the human trace amine-associated receptor 1 (hTAAR1), a key modulator of catecholamine neurotransmission.[3][5] NMPEA itself is rapidly metabolized by monoamine oxidase B (MAO-B).[3]

  • The 4-Chloro Substituent: Halogenation at the para-position of the phenyl ring dramatically influences pharmacological activity. The archetypal example is para-chloroamphetamine (4-CA or PCA), a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA).[6] Critically, 4-CA is a well-established and selective serotonergic neurotoxin, causing irreversible damage to serotonin neurons, which has made it a tool in research but unsuitable for therapeutic use.[7][8]

Therefore, NM4CPA can be viewed as the N-methylated analog of 4-chlorophenethylamine or the 4-chlorinated analog of N-methylphenethylamine. It is also a close structural analog of para-chloromethamphetamine (4-CMA), which is known to be a prodrug of 4-CA and shares its neurotoxic properties.[9][10] This structural convergence provides a strong basis for predicting the pharmacological profile of NM4CPA.

Predicted Pharmacodynamic Profile

Primary Mechanism of Action: Monoamine Transporter Ligand

The principal mechanism of action for NM4CPA is expected to be its interaction with the plasma membrane monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[11] Based on its structural similarity to 4-CA, NM4CPA is predicted to act as a potent substrate for these transporters, inhibiting reuptake and inducing neurotransmitter efflux (release).

  • Serotonergic Activity (SERT): The 4-chloro group is a strong determinant of potent serotonergic activity. 4-CA is a powerful serotonin releasing agent with an EC₅₀ value of 28.3 nM in rat brain synaptosomes.[6] We hypothesize that NM4CPA will exhibit similar, high-potency activity at SERT, leading to a significant increase in synaptic serotonin.

  • Dopaminergic (DAT) and Noradrenergic (NET) Activity: The phenethylamine backbone suggests that NM4CPA will also interact with DAT and NET. 4-CA is a well-balanced SNDRA, with release EC₅₀ values of 23.5–26.2 nM for norepinephrine and 42.2–68.5 nM for dopamine.[6] The N-methyl group in NM4CPA, similar to the structure of methamphetamine, may modulate this balance, but significant activity at all three transporters is anticipated.

Secondary Mechanism of Action: TAAR1 Agonism

As the N-methylated derivative of a phenethylamine, NM4CPA is a strong candidate for agonism at the Trace Amine-Associated Receptor 1 (TAAR1).[12] Its parent compound, NMPEA, is a potent hTAAR1 agonist.[3][5] Activation of TAAR1 can modulate the activity of monoamine transporters and reduce the firing rate of dopamine neurons, potentially tempering some of the classical stimulant effects mediated by transporter reversal.[5] The interplay between potent monoamine release and TAAR1 agonism would be a key feature of its overall profile.

Predicted_Mechanism_of_Action cluster_neuron Presynaptic Neuron Terminal cluster_synapse Synaptic Cleft NM4CPA N-Methyl-4-chlorophenethylamine (NM4CPA) SERT SERT NM4CPA->SERT Binds & Reverses (Release/Reuptake Inhibition) DAT DAT NM4CPA->DAT Binds & Reverses (Release/Reuptake Inhibition) NET NET NM4CPA->NET Binds & Reverses (Release/Reuptake Inhibition) TAAR1 TAAR1 NM4CPA->TAAR1 Agonist e5HT SERT->e5HT Reuptake eDA DAT->eDA Reuptake eNE NET->eNE Reuptake Vesicle Vesicles i5HT iDA iNE Predicted_Metabolism Parent N-Methyl-4-chlorophenethylamine (Parent) Met1 4-Chlorophenethylamine Parent->Met1 N-Demethylation (CYP450s) Met2 Hydroxylated Metabolites Parent->Met2 Aromatic Hydroxylation (CYP450s) Met3 4-Chlorophenylacetic Acid Parent->Met3 Oxidative Deamination (MAO) Conj Conjugated Metabolites Met2->Conj Glucuronidation

Figure 2: Predicted major metabolic pathways for NM4CPA.

Predicted Toxicological Profile

Serotonergic Neurotoxicity

This is the most significant predicted risk associated with NM4CPA. Both 4-CA and its N-methylated, α-methylated analog 4-CMA are potent and selective serotonergic neurotoxins. [7][9]They cause long-lasting, and in some cases permanent, depletion of serotonin and damage to serotonergic nerve terminals. [6][10]Given that NM4CPA shares the key 4-chloro-phenethylamine scaffold, it is highly probable that it will exhibit a similar neurotoxic profile. The mechanism is thought to involve oxidative stress and the formation of reactive metabolites within serotonin neurons.

Acute Systemic and Cardiovascular Toxicity

As a potent monoamine releasing agent, NM4CPA is expected to produce a strong sympathomimetic response. Acute toxicity is likely to manifest as a toxidrome characterized by:

  • Cardiovascular: Hypertension, tachycardia, potential for arrhythmia.

  • Neurological: Agitation, seizures, hyperthermia. [13]* Psychiatric: Anxiety, paranoia, psychosis.

Studies on halogenated phenethylamines have shown that para-halogenation significantly increases acute toxicity compared to the parent compound. [14]Severe poisonings with related phenethylamines have resulted in cardiac arrest, stroke, and death. [15]

Experimental Verification Protocols

To empirically validate the predicted pharmacological profile, a tiered approach involving in vitro and in vivo assays is required.

In Vitro Assays

In_Vitro_Workflow start Synthesized & Purified NM4CPA binding Tier 1 Radioligand Binding (DAT, SERT, NET) start->binding functional Tier 2 Functional Assays (Release, Uptake, TAAR1) binding->functional metabolism Tier 3 Metabolic Stability (MAO, Microsomes) functional->metabolism end Characterized In Vitro Profile metabolism->end

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N-Methyl-4-chlorophenethylamine: A Technical Guide to its Function as a Monoamine Releasing Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-chlorophenethylamine (4-CMA) is a synthetic phenethylamine derivative and a potent monoamine releasing agent. As the N-methylated analog of the well-characterized neurotoxin para-chloroamphetamine (4-CA), 4-CMA exhibits a complex pharmacological profile, primarily characterized by its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide provides an in-depth technical overview of 4-CMA, elucidating its mechanism of action, pharmacological effects, and potential for neurotoxicity. Detailed experimental protocols for its synthesis and for the in vitro and in vivo characterization of its monoamine releasing properties are presented, alongside a comparative analysis with related compounds. This document is intended to serve as a comprehensive resource for researchers investigating the structure-activity relationships of phenethylamine-based monoamine releasers and their implications for neuropharmacology and drug development.

Introduction

Substituted phenethylamines represent a broad class of psychoactive compounds with diverse mechanisms of action and pharmacological effects. Within this class, para-halogenated amphetamines have garnered significant interest due to their potent effects on monoaminergic systems. N-Methyl-4-chlorophenethylamine (4-CMA) is a notable member of this group, distinguished by a chlorine atom at the 4-position of the phenyl ring and a methyl group on the amine.

Historically, the parent compound, 4-chloroamphetamine (4-CA), was investigated as an antidepressant but was abandoned due to its pronounced and long-lasting depletion of brain serotonin, indicative of neurotoxicity. 4-CMA, as the N-methylated derivative and a potential metabolite of 4-CA, shares a similar pharmacological profile but with distinct nuances in its interaction with monoamine transporters.[1] The study of 4-CMA provides valuable insights into the structure-activity relationships that govern the potency and selectivity of monoamine releasing agents, as well as the molecular determinants of their neurotoxic potential. This guide offers a detailed exploration of 4-CMA as a tool for understanding monoaminergic neurotransmission.

Chemical Synthesis

The synthesis of N-Methyl-4-chlorophenethylamine is most commonly achieved through the reductive amination of 4-chlorophenylacetone with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the final amine product.

Synthesis Pathway

4-Chlorophenylacetone 4-Chlorophenylacetone Imine Intermediate Imine Intermediate 4-Chlorophenylacetone->Imine Intermediate Condensation (-H2O) Methylamine Methylamine Methylamine->Imine Intermediate N-Methyl-4-chlorophenethylamine N-Methyl-4-chlorophenethylamine Imine Intermediate->N-Methyl-4-chlorophenethylamine Reduction Reducing Agent Reducing Agent Reducing Agent->N-Methyl-4-chlorophenethylamine

Caption: Reductive amination of 4-chlorophenylacetone to form 4-CMA.

Experimental Protocol: Reductive Amination

Materials:

  • 4-chlorophenylacetone

  • Methylamine hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 4-chlorophenylacetone (1 equivalent) and methylamine hydrochloride (1.5 equivalents) in methanol.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of a solution of sodium hydroxide. This facilitates the formation of the free methylamine base in situ.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (2 equivalents) portion-wise, maintaining the temperature below 10°C. The addition of NaBH₄ will cause effervescence.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude N-Methyl-4-chlorophenethylamine freebase as an oil.

  • For purification and stable storage, the freebase can be converted to its hydrochloride salt by dissolving the oil in a minimal amount of diethyl ether and adding a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Mechanism of Action as a Monoamine Releasing Agent

4-CMA exerts its effects by acting as a substrate for the monoamine transporters DAT, NET, and SERT. This interaction leads to a non-vesicular release of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft.

Transporter-Mediated Release Pathway

cluster_0 Presynaptic Neuron 4-CMA_ext 4-CMA (extracellular) Transporter DAT / NET / SERT 4-CMA_ext->Transporter Substrate Binding 4-CMA_int 4-CMA (intracellular) Transporter->4-CMA_int Uptake Monoamine_syn Synaptic Monoamines Transporter->Monoamine_syn Release 4-CMA_int->Transporter Induces Reverse Transport VMAT2 VMAT2 4-CMA_int->VMAT2 Weak Interaction Vesicle Synaptic Vesicle (Monoamines) VMAT2->Vesicle Monoamine_cyto Cytosolic Monoamines Vesicle->Monoamine_cyto Disruption (minor) Monoamine_cyto->Transporter

Caption: Mechanism of 4-CMA-induced monoamine release.

The process begins with 4-CMA binding to the extracellular face of the monoamine transporters. As a substrate, it is then transported into the presynaptic terminal. Once inside, 4-CMA disrupts the normal function of the transporters, causing them to reverse their direction of transport. This leads to the efflux of monoamines from the cytoplasm into the synapse. Additionally, some phenethylamines can interact with the vesicular monoamine transporter 2 (VMAT2), leading to the release of neurotransmitters from synaptic vesicles into the cytoplasm, further increasing the pool of releasable monoamines.

Pharmacological Profile

The pharmacological effects of 4-CMA are defined by its potency and efficacy at each of the monoamine transporters.

In Vitro Transporter Interactions

Quantitative analysis of 4-CMA's interaction with monoamine transporters reveals its profile as a potent releasing agent with a notable serotonergic component.

ParameterDATNETSERTReference
Uptake Inhibition (IC₅₀, nM) 1,000110130[2]
Release (EC₅₀, nM) 1102522[2]

Data from Gatch et al., 2023, obtained using rat brain synaptosomes.

These data indicate that 4-CMA is a potent releaser at all three monoamine transporters, with the highest potency for serotonin and norepinephrine release. Its uptake inhibition values are generally higher than its release potencies, a characteristic feature of substrate-type releasing agents. The para-chloro substitution significantly enhances its serotonergic activity compared to its non-halogenated counterpart, methamphetamine.[2]

In Vivo Effects

In vivo studies, such as microdialysis, can directly measure the effects of 4-CMA on extracellular monoamine concentrations in specific brain regions. While specific microdialysis data for 4-CMA is limited in the readily available literature, the in vitro data strongly predict a robust increase in synaptic levels of dopamine, norepinephrine, and particularly serotonin following systemic administration.

Neurotoxicity

A critical aspect of the pharmacology of halogenated amphetamines is their potential for neurotoxicity, primarily targeting serotonergic neurons.

Comparison with 4-Chloroamphetamine (4-CA)

4-CMA is the N-methylated prodrug of the known serotonergic neurotoxin 4-CA.[1] High doses of 4-CA lead to a long-lasting depletion of serotonin, its metabolite 5-HIAA, and a reduction in the number of serotonin transporters, indicating damage to serotonergic nerve terminals.[3] The neurotoxic effects of 4-CMA are believed to be mediated, at least in part, by its metabolism to 4-CA.

The mechanism of 4-CA-induced neurotoxicity is complex and not fully elucidated, but it is known to require uptake into serotonergic neurons via SERT.[3] The excessive release of serotonin and dopamine, coupled with the potential for oxidative stress and the formation of reactive metabolites, is thought to contribute to the degeneration of serotonergic axons.[4] Given that 4-CMA is metabolized to 4-CA, it is presumed to share a similar neurotoxic potential.

Experimental Methodologies

In Vitro Monoamine Transporter Assays

This assay determines the potency of a compound to inhibit the reuptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

Protocol Outline:

  • Culture human embryonic kidney (HEK) 293 cells stably expressing human DAT, NET, or SERT in 96-well plates.

  • On the day of the experiment, wash the cells with Krebs-HEPES buffer.

  • Pre-incubate the cells with various concentrations of 4-CMA or a reference compound for 10-20 minutes at room temperature.

  • Initiate uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

  • Incubate for a short period (e.g., 1-5 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and quantify the amount of radioactivity taken up using liquid scintillation counting.

  • Calculate the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.

Synaptosome Preparation Synaptosome Preparation Pre-loading Pre-loading with [3H]Neurotransmitter Synaptosome Preparation->Pre-loading Step 1 Washing Washing Pre-loading->Washing Step 2 Superfusion Superfusion with Buffer +/- 4-CMA Washing->Superfusion Step 3 Fraction Collection Fraction Collection Superfusion->Fraction Collection Step 4 Scintillation Counting Scintillation Counting Fraction Collection->Scintillation Counting Step 5 EC50 Calculation EC50 Calculation Scintillation Counting->EC50 Calculation Step 6

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An In-Depth Technical Guide to the In Vitro Toxicity Profile of Psychedelic Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Unseen Risks of Psychedelic Phenethylamines

The resurgence of interest in psychedelic compounds for therapeutic applications has placed a significant emphasis on understanding their complete pharmacological profile. Beyond their profound effects on consciousness, a rigorous evaluation of their safety is paramount for regulatory approval and clinical translation. This guide provides a comprehensive technical overview of the essential in vitro toxicity assays required to profile psychedelic phenethylamines, a class of compounds that includes substances like mescaline and the synthetic "2C" series (e.g., 2C-B).

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind them. We will explore the "why" behind each experimental choice, ensuring that the data generated is not only robust and reproducible but also mechanistically informative. This document is designed for researchers, toxicologists, and drug development professionals, providing a framework for a self-validating system of toxicity assessment.

Part 1: Foundational Cytotoxicity Assessment

The initial step in any toxicity screen is to determine the concentration range at which a compound elicits general cellular damage. This is crucial for establishing the dose-response relationship and for guiding the concentrations used in more specific, mechanistic assays.

The Principle of Assessing Metabolic Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing. It is a colorimetric assay that measures the metabolic activity of a cell, which in most healthy cell populations, correlates directly with the number of viable cells.[1] The core principle lies in the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[2][3] Therefore, a decrease in the formation of formazan indicates a reduction in metabolic activity, which can be a proxy for cytotoxicity.[1]

Experimental Workflow: MTT Assay

The following diagram outlines the critical steps in performing an MTT assay for assessing phenethylamine-induced cytotoxicity.

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Reaction & Measurement seed Seed cells (e.g., SH-SY5Y) in a 96-well plate adhere Incubate for 24h to allow cell adhesion seed->adhere treat Expose cells to a concentration gradient of the psychedelic phenethylamine adhere->treat incubate_treat Incubate for a defined period (e.g., 24, 48, 72h) treat->incubate_treat add_mtt Add MTT solution (0.5 mg/mL) to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4h at 37°C for formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Human neuroblastoma SH-SY5Y cells (or other relevant cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Psychedelic phenethylamine compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.[2] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]

  • Compound Preparation and Treatment: Prepare serial dilutions of the phenethylamine compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[4] During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[3][4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Interpretation and Expected Results

The absorbance values are directly proportional to the number of viable cells. Data should be expressed as a percentage of the vehicle-treated control cells. By plotting the percentage of cell viability against the logarithm of the compound concentration, a dose-response curve can be generated to calculate the EC₅₀ (half-maximal effective concentration) value.

Studies have shown that substituted phenethylamines, particularly the NBOMe analogues, exhibit concentration-dependent cytotoxicity.[5] For example, 25B-NBOMe has been reported to have an EC₅₀ value of 58.36 µM in SH-SY5Y cells as determined by a resazurin reduction assay, which is mechanistically similar to the MTT assay.[6] The cytotoxicity of these compounds often correlates with their lipophilicity.[5][6]

Compound CategoryExampleTypical EC₅₀ Range (SH-SY5Y cells)Reference
2C Phenethylamines2C-T-7, 2C-C100 - 300 µM[7][8]
NBOMe Analogues25B-NBOMe30 - 60 µM[6]

Part 2: Neurotoxicity Evaluation

Since the brain is the primary target for psychedelic compounds, assessing neurotoxicity is a critical component of the safety profile.[7] In vitro models using neuronal cell lines provide a valuable tool for this purpose.

The Rationale for Using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is extensively used in neurotoxicity studies for several reasons:

  • Human Origin: They express human-specific proteins, making them more relevant than rodent primary cultures for predicting human responses.[9][10]

  • Dopaminergic Phenotype: These cells can be differentiated to exhibit a more mature neuronal phenotype, expressing markers like tyrosine hydroxylase, making them suitable for studying compounds that interact with monoaminergic systems.[9][11]

  • Reproducibility: As an immortalized cell line, they offer higher reproducibility compared to primary neuronal cultures.[11]

Mechanisms of Phenethylamine-Induced Neurotoxicity

Research indicates that the neurotoxicity of some psychedelic phenethylamines is linked to mitochondrial dysfunction and oxidative stress.[5][7]

Neurotoxicity_Pathway cluster_drug Phenethylamine Exposure cluster_mito Mitochondrial Dysfunction cluster_stress Cellular Stress cluster_outcome Toxic Outcome drug Psychedelic Phenethylamine (e.g., 2C-T-7, 25T7-NBOMe) depol Mitochondrial Membrane Depolarization drug->depol ca_imbalance Intracellular Calcium Imbalance drug->ca_imbalance gsh Reduction in Total Glutathione (GSH) Content drug->gsh atp Decreased Intracellular ATP Levels depol->atp outcome Cytotoxicity & Neurotoxicity atp->outcome ca_imbalance->outcome gsh->outcome

Caption: Key mechanisms of phenethylamine-induced neurotoxicity.

Key events observed in vitro include:

  • Mitochondrial Membrane Depolarization: A hallmark of mitochondrial dysfunction.[5][12]

  • ATP Depletion: Reduced intracellular ATP levels compromise cellular energy homeostasis.[5][12]

  • Calcium Imbalance: Disruption of calcium regulation can trigger apoptotic pathways.[5]

  • Glutathione Depletion: A decrease in the antioxidant glutathione indicates increased oxidative stress, even if reactive oxygen species (ROS) production is not directly detected.[5][13]

Part 3: Assessing Genotoxic Potential

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and potentially cancer. The Comet assay, or single-cell gel electrophoresis, is a sensitive and rapid method for detecting DNA strand breaks in individual cells.[14][15]

The Comet Assay: Visualizing DNA Damage

The principle of the Comet assay is straightforward: individual cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[16] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."[15] The intensity and length of the tail are proportional to the amount of DNA damage.[17] This technique can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[14]

Experimental Workflow: Alkaline Comet Assay

Comet_Workflow cluster_prep Phase 1: Cell & Slide Prep cluster_lysis Phase 2: Lysis & Unwinding cluster_electro Phase 3: Electrophoresis & Visualization treat Treat cells with phenethylamine compound embed Embed cells in low-melting-point agarose treat->embed slide Layer cell suspension on a pre-coated slide embed->slide lyse Immerse slide in lysis buffer slide->lyse unwind Place slide in alkaline electrophoresis buffer for DNA unwinding lyse->unwind electro Perform electrophoresis at low voltage unwind->electro stain Stain DNA with a fluorescent dye (e.g., EtBr) electro->stain visualize Visualize comets using a fluorescence microscope stain->visualize analyze Quantify DNA damage with image analysis software visualize->analyze

Caption: Generalized workflow for the Comet assay.

Detailed Protocol: Alkaline Comet Assay

Materials:

  • TK6 cells or other suitable cell line

  • Normal melting point agarose and low melting point agarose

  • Lysis solution (e.g., containing NaCl, EDTA, Tris, Triton X-100, and DMSO)

  • Alkaline electrophoresis buffer (e.g., containing NaOH and EDTA, pH > 13)[18]

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., ethidium bromide)

  • Microscope slides

Procedure:

  • Cell Treatment: Expose cells in suspension to various concentrations of the phenethylamine compound for a defined period (e.g., 4 hours).

  • Slide Preparation: Pre-coat microscope slides with normal melting point agarose.

  • Cell Embedding: Mix the treated cell suspension with low melting point agarose and pipette onto the pre-coated slide. Allow to solidify.

  • Lysis: Immerse the slides in cold lysis buffer for at least 1 hour to lyse the cells and unfold the DNA.[18]

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for approximately 20-30 minutes to allow the DNA to unwind.[18]

  • Electrophoresis: Apply a voltage (e.g., 20-25V) for 20-30 minutes.[17][18]

  • Neutralization and Staining: Gently wash the slides with neutralization buffer, then stain with a fluorescent DNA dye.

  • Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify parameters such as tail length, percent DNA in the tail, and tail moment.

Data Interpretation and Expected Results

An increase in comet tail parameters indicates genotoxic activity. Studies have shown that some psychedelic phenethylamines, including 2C-H, 2C-I, 2C-B, and 25B-NBOMe, are genotoxic in TK6 cells.[19] This genotoxicity may be linked to the induction of reactive oxygen species (ROS), suggesting an oxidative stress-mediated mechanism.[19]

Part 4: Cardiotoxicity Screening

Cardiotoxicity is a major reason for drug withdrawal from the market.[20] Therefore, early-stage in vitro screening is essential. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model as they express human cardiac ion channels and exhibit spontaneous electrical activity.[21]

The Power of Multi-electrode Arrays (MEAs)

Multi-electrode array (MEA) systems allow for the non-invasive, real-time measurement of the extracellular field potentials of beating cardiomyocyte cultures.[22][23] This technology provides a high-throughput platform to assess a compound's effect on key electrophysiological parameters, including:

  • Beat rate: Changes in heart rate (chronotropy).

  • Field Potential Duration (FPD): An indicator of action potential duration, which is crucial for assessing arrhythmia risk.[24]

  • Spike Amplitude: Reflects the magnitude of ion channel currents.[24]

Experimental Workflow: MEA Cardiotoxicity Assay

MEA_Workflow cluster_prep Phase 1: Culture Preparation cluster_record Phase 2: Recording & Dosing cluster_analysis Phase 3: Data Analysis seed Seed hiPSC-Cardiomyocytes on an MEA plate mature Allow culture to form a spontaneously beating syncytium seed->mature baseline Record baseline extracellular field potentials mature->baseline dose Add increasing concentrations of the phenethylamine compound baseline->dose record_post Record field potentials after each compound addition dose->record_post extract Extract electrophysiological parameters (Beat Rate, FPD, etc.) record_post->extract compare Compare post-dose data to baseline values extract->compare assess Assess for pro-arrhythmic signals (e.g., FPD prolongation) compare->assess

Caption: Workflow for assessing cardiotoxicity using hiPSC-CMs on an MEA platform.

Detailed Protocol: MEA Cardiotoxicity Assay

Materials:

  • Cryopreserved human iPSC-derived cardiomyocytes

  • MEA plates (e.g., 48-well)

  • Specialized cardiomyocyte maintenance medium

  • MEA recording system and analysis software

Procedure:

  • Cell Plating: Thaw and plate hiPSC-CMs onto MEA plates according to the manufacturer's protocol.

  • Culture Maturation: Maintain the cells in culture for several days (e.g., 5-7 days) until they form a stable, spontaneously beating monolayer.[24]

  • Baseline Recording: Place the MEA plate into the recording system at 37°C. Allow the plate to equilibrate and then record baseline field potential data for several minutes.

  • Compound Addition: Prepare a concentration range of the phenethylamine compound. Add the compound to the wells, starting with the lowest concentration.

  • Post-Dose Recording: After a brief incubation period following each compound addition, record the field potentials again.

  • Data Analysis: Use the MEA system's software to analyze the recorded waveforms. Extract parameters like beat period, FPD, and look for arrhythmic events. The FPD is often corrected for beat rate using formulas like Fridericia's correction (cFPD).[24]

Data Interpretation and Expected Results

A significant prolongation of the cFPD is a key indicator of potential pro-arrhythmic risk, often associated with the blockade of the hERG potassium channel.[24] The IC₅₀ values for FPD prolongation can be compared to the compound's effective plasma concentrations to assess the therapeutic window. While specific data on the cardiotoxicity of many psychedelic phenethylamines is still emerging, this platform provides the necessary tool to identify potential liabilities early in development.

Conclusion

The in vitro toxicity profiling of psychedelic phenethylamines is a multi-faceted process that requires a suite of well-validated assays. By systematically evaluating cytotoxicity, neurotoxicity, genotoxicity, and cardiotoxicity, researchers can build a comprehensive safety profile that is essential for advancing these compounds through the drug development pipeline. The methodologies outlined in this guide provide a robust framework for generating reliable and mechanistically insightful data, ultimately ensuring that the therapeutic potential of these unique compounds can be explored with a firm understanding of their potential risks.

References

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The Neuropharmacology of Novel Psychoactive Substances: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ever-expanding landscape of Novel Psychoactive Substances (NPS) presents a formidable challenge to public health, clinical toxicology, and regulatory science. Understanding the intricate neuropharmacological mechanisms of these compounds is paramount for predicting their physiological and psychoactive effects, assessing their abuse potential, and developing potential therapeutic interventions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the neuropharmacological characterization of NPS. Synthesizing field-proven insights with established methodologies, this document explains the causality behind experimental choices, offers detailed step-by-step protocols for key in-vitro assays, and presents case studies on the primary classes of NPS. The objective is to equip scientists with the necessary knowledge to conduct robust, self-validating experiments that generate high-quality, reproducible data essential for advancing our understanding of this dynamic class of substances.

Introduction: The Evolving Challenge of Novel Psychoactive Substances

A Novel Psychoactive Substance (NPS) is broadly defined as a new narcotic or psychotropic drug, in pure form or in a preparation, that is not controlled by the United Nations drug conventions but may pose a significant public health threat.[1][2] The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors over 950 such substances, with new compounds emerging at an alarming rate.[3] These substances are often designed to mimic the effects of controlled drugs like cannabis, cocaine, and LSD, while circumventing existing drug laws.[1][4]

The primary classes of NPS include:

  • Synthetic Cannabinoid Receptor Agonists (SCRAs): Often sprayed on herbal material and marketed as "Spice" or "K2," these compounds target the cannabinoid receptors.[4][5]

  • Synthetic Cathinones: Commonly known as "bath salts," these are derivatives of the naturally occurring stimulant cathinone and primarily affect monoamine transporters.[6][7]

  • Novel Psychedelics and Hallucinogens: This diverse group includes phenethylamines (e.g., NBOMes), tryptamines, and dissociatives that often target serotonergic systems.[8][9]

  • Synthetic Opioids: Highly potent compounds, such as fentanyl analogs and novel benzodiazepines, that pose a severe risk of overdose.[3][10]

The rapid proliferation and chemical diversity of NPS create a critical knowledge gap. Their pharmacology is often poorly understood, leading to unpredictable and severe adverse effects. This guide provides a systematic approach to elucidating the neuropharmacology of these compounds, moving from foundational principles to detailed experimental execution.

Foundational Neuropharmacological Principles

A robust characterization of an NPS begins with understanding its interaction with key neuronal targets. The primary molecular targets for most psychoactive substances are G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

  • Receptor Binding Affinity (Ki): This value represents the equilibrium dissociation constant for an inhibitor, indicating how tightly a compound binds to a receptor. A lower Ki value signifies a higher binding affinity. This is a fundamental parameter determined through competitive radioligand binding assays.[11]

  • Functional Potency (EC50) and Efficacy (Emax): Potency (EC50) is the concentration of a drug that produces 50% of its maximal effect, while efficacy (Emax) is the maximum response a drug can elicit.[12] These are determined in functional assays that measure the cellular response following receptor activation.

  • Mechanism of Action at Transporters: NPS can act as either inhibitors (blockers) that prevent the reuptake of neurotransmitters, or as substrates (releasers) that are transported into the neuron and trigger neurotransmitter efflux.[6][13]

In-Vitro Methodologies: A Step-by-Step Guide

The cornerstone of neuropharmacological profiling is a suite of in-vitro assays designed to quantify a compound's affinity and functional activity at specific molecular targets. The choice of assay and experimental parameters is critical for generating meaningful data.

Experimental Workflow Overview

A logical workflow for characterizing a new compound is essential for a comprehensive understanding of its neuropharmacology. This process typically involves a tiered approach, starting with broad screening and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Efficacy cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In-Vivo Correlation A Novel Psychoactive Substance (NPS) B Receptor Binding Assays (Determine Target Affinity, Ki) A->B Identify Targets C Broad Functional Screen (e.g., Calcium Mobilization) A->C Initial Activity D Second Messenger Assays (e.g., cAMP, IP1) (Determine EC50, Emax) B->D Characterize Agonism E Transporter Assays (Uptake Inhibition vs. Release) (Determine IC50, EC50) B->E Characterize Transporter Interaction F Biased Agonism Assays (e.g., β-Arrestin Recruitment) D->F Profile Signaling Bias G Electrophysiology (e.g., Patch Clamp) E->G Confirm Mechanism H Behavioral Pharmacology (e.g., Drug Discrimination) F->H G->H Validate in Whole Organism

Figure 1. A tiered experimental workflow for NPS characterization.
Receptor Binding Assays

These assays quantify the affinity of an NPS for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol: Radioligand Displacement Assay for Cannabinoid Receptor 1 (CB1)

This protocol is designed to determine the binding affinity (Ki) of a test compound at the human CB1 receptor.

  • Causality & Experimental Choices:

    • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human CB1 receptor are used. These cell lines are robust, easy to culture, and can be transfected to express high levels of the target receptor, providing a consistent and ample source for binding studies.[14][15][16]

    • Radioligand: [3H]CP55,940 is a high-affinity, potent synthetic agonist for both CB1 and CB2 receptors. Its high affinity allows for a stable binding signal, and its use is well-established, providing a strong basis for comparison across studies.[17][18] The concentration used (e.g., 1.0 nM) is typically near its Kd value to ensure sensitive detection of competitive displacement.

    • Non-Specific Binding: A high concentration (e.g., 10 µM) of an unlabeled, potent CB1 ligand (like WIN 55,212-2 or unlabeled CP55,940) is used to saturate all specific CB1 binding sites. Any remaining radioligand binding in the presence of this saturating competitor is considered non-specific (e.g., binding to the filter, tube, or other membrane components) and must be subtracted from the total binding to determine the specific binding.

  • Materials:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

    • Radioligand: [3H]CP55,940 (specific activity ~120-180 Ci/mmol).

    • Non-specific determinant: 10 µM WIN 55,212-2.

    • Receptor source: Membranes from CHO-hCB1 cells.

    • 96-well microplate.

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation fluid and counter.

  • Step-by-Step Methodology:

    • Preparation: Prepare serial dilutions of the test NPS compound in binding buffer.

    • Assay Setup: In a 96-well plate, add in order:

      • 50 µL of binding buffer for Total Binding (TB) wells.

      • 50 µL of 10 µM WIN 55,212-2 for Non-Specific Binding (NSB) wells.

      • 50 µL of the NPS serial dilutions for competition wells.

    • Add 50 µL of [3H]CP55,940 (diluted in buffer to a final concentration of ~1.0 nM) to all wells.

    • Add 100 µL of the cell membrane preparation (containing 5-10 µg of protein) to all wells to initiate the binding reaction.

    • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

    • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters 3-4 times with ice-cold binding buffer (without BSA) to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

      • Plot the percentage of specific binding against the log concentration of the NPS.

      • Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism to determine the IC50 value.

      • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Functional Assays

Functional assays measure the cellular response to receptor activation. For many GPCRs targeted by NPS, this involves measuring changes in the intracellular second messenger cyclic adenosine monophosphate (cAMP).

Protocol: Fluorescence-Based cAMP Assay for Gi-Coupled Receptors (e.g., CB1)

This protocol measures the ability of a test compound to inhibit cAMP production, a hallmark of Gi/o-coupled receptor activation.

  • Causality & Experimental Choices:

    • Assay Principle: Gi-coupled receptors, like CB1, inhibit the enzyme adenylyl cyclase (AC), thereby decreasing intracellular cAMP levels. Basal cAMP levels in cells are often too low to detect a further decrease accurately.

    • Forskolin Stimulation: To overcome this, forskolin is used. Forskolin directly activates most isoforms of adenylyl cyclase, robustly increasing intracellular cAMP to a high, stable level.[19][20] This creates a large signal window against which the inhibitory effect of a Gi-coupled agonist can be measured as a decrease in the forskolin-stimulated cAMP level.[21][22] The concentration of forskolin must be optimized to provide a submaximal but robust signal (typically the EC80), ensuring the assay is sensitive to inhibitory effects.

    • Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method. It is a competitive immunoassay where cellular cAMP competes with a fluorescently labeled cAMP analog for binding to a specific antibody, providing a robust and high-throughput-compatible readout.[19]

  • Materials:

    • Cell line: CHO-K1 or HEK293 cells stably expressing the Gi-coupled receptor of interest (e.g., hCB1).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Stimulation Buffer: Assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

    • Forskolin.

    • HTRF cAMP detection kit (e.g., from Cisbio, PerkinElmer).

    • White, opaque 384-well microplate.

  • Step-by-Step Methodology:

    • Cell Plating: Seed cells into a 384-well plate at an optimized density and incubate overnight to form a monolayer.

    • Compound Addition: Remove culture media and add 5 µL of test NPS compound dilutions (in stimulation buffer) to the appropriate wells. Add 5 µL of buffer for control wells.

    • Incubation: Incubate for 15-30 minutes at room temperature.

    • Stimulation: Add 5 µL of forskolin (at a pre-determined EC80 concentration in stimulation buffer) to all wells except the basal control.

    • Incubation: Incubate for 30 minutes at room temperature.

    • Lysis and Detection: Add the HTRF detection reagents (fluorescent cAMP analog and fluorescent antibody) as per the manufacturer's protocol. This step also lyses the cells to release intracellular cAMP.

    • Incubation: Incubate for 60 minutes at room temperature in the dark.

    • Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Data Analysis:

      • Calculate the HTRF ratio (e.g., Emission665 / Emission620 * 10,000).

      • The ratio is inversely proportional to the cAMP concentration.

      • Plot the HTRF ratio against the log concentration of the NPS.

      • Use non-linear regression to fit an inhibitory dose-response curve and determine the EC50 (or IC50 of inhibition) and Emax values.

Neurotransmitter Transporter Assays

These assays determine whether an NPS inhibits neurotransmitter uptake or acts as a substrate to induce release.

Protocol: Neurotransmitter Uptake Inhibition Assay Using Synaptosomes

This protocol uses synaptosomes (resealed nerve terminals) prepared from rat brain tissue to measure the potency of an NPS to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine at the dopamine transporter, DAT).

  • Causality & Experimental Choices:

    • Preparation: Synaptosomes are used because they contain functional, native transporters in their natural membrane environment, providing a physiologically relevant model.[9] They are prepared from specific brain regions rich in the transporter of interest (e.g., striatum for DAT).

    • Radiolabeled Substrate: A tritiated neurotransmitter (e.g., [3H]Dopamine) is used as a tracer to measure the rate of transport into the synaptosomes.

    • Termination: Uptake is terminated by rapid filtration and washing with ice-cold buffer. The low temperature arrests the transport process, allowing for accurate quantification of the amount of radiolabel accumulated inside the synaptosomes.

  • Materials:

    • Krebs-Ringer-HEPES (KRH) buffer.

    • Rat brain tissue (e.g., striatum).

    • Radiolabeled neurotransmitter: [3H]Dopamine.

    • Test NPS compound and known inhibitors (e.g., cocaine for DAT).

    • Glass fiber filters and cell harvester.

    • Scintillation counter.

  • Step-by-Step Methodology:

    • Synaptosome Preparation: Homogenize fresh or frozen rat striatum in a sucrose buffer. Use differential centrifugation to isolate the synaptosomal fraction. Resuspend the final pellet in KRH buffer.

    • Pre-incubation: In a 96-well plate, pre-incubate aliquots of the synaptosome preparation with various concentrations of the test NPS (or a known inhibitor like cocaine) for 10-15 minutes at 37°C.

    • Initiation of Uptake: Add [3H]Dopamine to each well at a final concentration near its KM value (e.g., 10-20 nM) to start the uptake reaction.

    • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the initial linear phase of uptake.

    • Termination: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis:

      • Determine specific uptake by subtracting the radioactivity in wells containing a known potent inhibitor (e.g., 10 µM cocaine) from all other wells.

      • Plot the percentage inhibition of specific uptake against the log concentration of the NPS.

      • Use non-linear regression to determine the IC50 value for uptake inhibition.

Case Studies: Neuropharmacology of Major NPS Classes

Synthetic Cannabinoid Receptor Agonists (SCRAs)

SCRAs primarily target the CB1 receptor, which is responsible for the psychoactive effects of Δ9-THC. However, unlike THC, which is a partial agonist, many SCRAs are highly potent full agonists, which may account for their severe toxicity.[5]

  • Mechanism of Action: SCRAs bind to and activate the Gi/o-coupled CB1 receptor. This activation leads to the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca2+ channels, activation of K+ channels), and recruitment of β-arrestin, ultimately reducing neuronal excitability.[5]

Figure 2. Simplified signaling pathway for SCRAs at the CB1 receptor.

Table 1: Comparative Pharmacology of Selected SCRAs at the Human CB1 Receptor

Compound Ki (nM) EC50 (cAMP, nM) Efficacy (% of CP55,940) References
Δ9-THC 40.7 45.9 62% [5]
JWH-018 9.0 2.9 102% [5]
AM-2201 1.0 5.2 100% [5]

| 5F-MDMB-PICA | ~1.5 | ~0.5 | >100% |[23] |

Data synthesized from multiple sources and methodologies; values are approximate for comparative purposes.

Synthetic Cathinones

Synthetic cathinones like mephedrone and MDPV act on the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Their abuse potential is strongly linked to their potency at DAT.[6] They can be broadly classified as:

  • Releasers (Substrates): Similar to amphetamine, compounds like mephedrone are transported into the neuron and cause reverse transport (efflux) of neurotransmitters.

  • Inhibitors (Blockers): Similar to cocaine, compounds like MDPV and α-PVP block the transporter, preventing neurotransmitter reuptake.[7][13]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft Vesicle Synaptic Vesicles (Dopamine Storage) DA_cleft Dopamine Vesicle->DA_cleft Normal Release DAT Dopamine Transporter (DAT) DAT->Vesicle Normal Reuptake DAT->DA_cleft Efflux DA_cleft->DAT Uptake Cathinone Synthetic Cathinone Cathinone->DAT Blocks Reuptake (Inhibitor Mechanism) Cathinone->DAT Enters Cell & Reverses Flow (Releaser Mechanism)

Figure 3. Dual mechanisms of synthetic cathinones at the dopamine transporter.

Table 2: Comparative Pharmacology of Selected Synthetic Cathinones at Human Monoamine Transporters

Compound Mechanism DAT IC50 (nM) NET IC50 (nM) SERT IC50 (nM) DAT/SERT Ratio References
Cocaine Inhibitor 262 269 403 0.65 [6]
Mephedrone Releaser 127 44 148 0.86 [13]
Methylone Releaser 81 108 51 1.6 [13]
MDPV Inhibitor 2.4 26.6 2379 991 [6]

| α-PVP | Inhibitor | 12.8 | 40.5 | >10,000 | >781 |[6] |

Data synthesized from multiple sources; IC50 values represent potency for uptake inhibition.

Novel Psychedelics

This class, including compounds like 25I-NBOMe, primarily exerts its effects through agonism at the serotonin 2A receptor (5-HT2AR), a Gq/11-coupled GPCR.[8]

  • Mechanism and Biased Agonism: Activation of the 5-HT2AR canonical pathway leads to the activation of phospholipase C (PLC), resulting in the production of inositol phosphates (IPs) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate Protein Kinase C (PKC). It is now understood that Gq signaling efficacy, rather than β-arrestin recruitment, predicts the psychedelic potential of these compounds.[24] This phenomenon, where a ligand can preferentially activate one signaling pathway over another at the same receptor, is known as biased agonism or functional selectivity.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Psychedelic Novel Psychedelic HT2A 5-HT2A Receptor Psychedelic->HT2A Binds & Activates Gq Gq/11 Protein HT2A->Gq Preferential Coupling (Psychedelic Effects) BetaArrestin β-Arrestin HT2A->BetaArrestin Recruitment (Potential for Non-Psychedelic Effects) PLC Phospholipase C (PLC) Gq->PLC Activates IP3 ↑ IP3 & DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca NonPsychedelic Non-Psychedelic Effects BetaArrestin->NonPsychedelic

Figure 4. Biased agonism at the 5-HT2A receptor.

Table 3: Comparative Pharmacology of Selected Psychedelics at the Human 5-HT2A Receptor

Compound Ki (nM) EC50 (IP-1, nM) Efficacy (% of 5-HT) References
5-HT (Serotonin) 4.7 40.2 100% [8]
LSD 2.9 1.5 65% [8]
DOI 0.7 1.4 110% [8]
25I-NBOMe 0.04 0.4 100% [8]

| 25C-NBOMe | 0.08 | 0.2 | 100% |[9] |

Data synthesized from multiple sources; values are approximate for comparative purposes.

Conclusion and Future Directions

The neuropharmacological characterization of Novel Psychoactive Substances is a critical and dynamic field of research. The methodologies outlined in this guide provide a robust framework for determining the affinity, potency, efficacy, and mechanism of action of these emerging compounds. By applying a systematic, multi-assay approach, researchers can generate the high-quality data needed to understand the risks associated with NPS, inform public health policy, and guide forensic analysis.

Future research must focus on developing higher-throughput screening methods to keep pace with the rapid emergence of new substances. Furthermore, a deeper investigation into the role of functional selectivity, receptor dimerization, and off-target effects will be crucial for a complete understanding of the complex pharmacology of NPS. The integration of in-vitro data with in-vivo behavioral studies will remain essential for validating findings and predicting the human abuse potential and toxicity of these ever-evolving compounds.

References

  • Title: Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential Source: Neuropsychopharmacology URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual - NCBI URL: [Link]

  • Title: Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors Source: British Journal of Pharmacology URL: [Link]

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  • Title: In vitro characterization of new psychoactive substances at the... Source: DiVA portal URL: [Link]

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Physicochemical properties of N-Methyl-4-chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-4-chlorophenethylamine

Abstract

N-Methyl-4-chlorophenethylamine is a substituted phenethylamine derivative of interest to researchers in medicinal chemistry, pharmacology, and drug development. Its structure, characterized by a chlorine atom on the phenyl ring and an N-methyl group on the ethylamine side chain, suggests potential activity as a monoamine releasing agent or reuptake inhibitor. This guide provides a comprehensive overview of its known and predicted physicochemical properties, outlines robust methodologies for its synthesis and analytical characterization, and discusses its chemical stability. By synthesizing theoretical knowledge with practical, field-proven protocols, this document serves as a vital resource for scientists engaged in the study of novel psychoactive compounds and related molecular scaffolds.

Chemical Identity and Molecular Structure

N-Methyl-4-chlorophenethylamine is systematically named 2-(4-chlorophenyl)-N-methylethan-1-amine. The presence of a chlorine atom at the para-position of the phenyl ring and a methyl group on the terminal amine are key structural features that dictate its chemical behavior and pharmacological profile.

  • IUPAC Name: 2-(4-chlorophenyl)-N-methylethanamine

  • Common Name: N-Methyl-4-chlorophenethylamine

  • CAS Number: 38171-31-2[1]

  • Molecular Formula: C₉H₁₂ClN

  • Molecular Weight: 169.65 g/mol [1]

  • Exact Mass: 169.0658271 Da[1]

Caption: 2D structure of N-Methyl-4-chlorophenethylamine.

Physicochemical Properties

Experimental data for N-Methyl-4-chlorophenethylamine is not widely available in the peer-reviewed literature. The following table summarizes key physicochemical properties derived from computational models, which provide reliable estimates for researchers. These predictions are based on the molecule's structure and are sourced from the PubChem database.[1]

PropertyPredicted ValueSourceRationale / Context
XLogP3-AA (LogP) 2.4PubChem[1]Indicates moderate lipophilicity, suggesting good potential for crossing the blood-brain barrier.
Hydrogen Bond Donors 1PubChem[1]The secondary amine (-NH) group can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 1PubChem[1]The nitrogen atom can act as a hydrogen bond acceptor.
Rotatable Bonds 3PubChem[1]The bonds C(aryl)-C, C-C, and C-N of the ethylamine side chain allow for conformational flexibility.
pKa (amine) ~9.5 - 10.5PredictedSimilar to other phenethylamines; the basicity of the secondary amine allows for the formation of hydrochloride salts.
Boiling Point >200 °CPredictedExpected to be higher than the parent compound, phenethylamine, due to increased molecular weight from the chloro group.
Appearance Colorless to pale yellow oilPredictedBased on the appearance of structurally similar N-methylated and chloro-substituted phenethylamines.

Proposed Synthesis Pathway: Reductive Amination

A robust and common method for the synthesis of N-methylated phenethylamines is reductive amination. This pathway offers high yields and uses readily available starting materials. The proposed synthesis involves the reaction of 4-chlorophenylacetaldehyde with methylamine to form an intermediate imine, which is then reduced to the final secondary amine product.

synthesis_workflow start Start: 4-Chlorophenylacetaldehyde + Methylamine (CH₃NH₂) imine Step 1: Imine Formation (Condensation Reaction) start->imine Solvent (e.g., Methanol) reduction Step 2: Reduction (e.g., NaBH₄ or H₂/Pd-C) imine->reduction Intermediate Iminium Ion product Product: N-Methyl-4-chlorophenethylamine reduction->product Stable Secondary Amine

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Reductive Amination

Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and selectivity for imines over other functional groups, ensuring a clean reaction. The reaction is typically performed in a protic solvent like methanol, which facilitates both imine formation and the reduction step.

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenylacetaldehyde (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen).

  • Amine Addition: Add a solution of methylamine (1.2 eq, typically as a solution in methanol or THF) to the flask. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, controlling any effervescence.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by slowly adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-Methyl-4-chlorophenethylamine.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and structure of the synthesized compound.

analytical_workflow cluster_spectroscopy Spectroscopy (Structure Confirmation) cluster_chromatography Chromatography (Purity & Quantification) sample Synthesized Product nmr NMR (¹H, ¹³C) - Proton environment - Carbon backbone sample->nmr ir FT-IR - Functional groups sample->ir ms Mass Spectrometry - Molecular Weight - Fragmentation sample->ms hplc HPLC-UV/MS - Purity assessment sample->hplc gcms GC-MS - Volatile purity - Confirmatory ID sample->gcms

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons: Two doublets in the ~7.0-7.4 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring.

    • Ethyl Chain Protons (-CH₂-CH₂-): Two triplets or complex multiplets in the ~2.7-3.0 ppm region.

    • N-Methyl Protons (-NH-CH₃): A singlet in the ~2.4-2.6 ppm region.

    • Amine Proton (-NH-): A broad singlet, which may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should reveal 9 distinct carbon signals, including four signals for the aromatic carbons (two substituted, two unsubstituted), two signals for the ethyl chain carbons, and one signal for the N-methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • ~3300-3400 cm⁻¹: N-H stretch (secondary amine), typically a weak to medium, sharp band.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretch.

  • ~2800-3000 cm⁻¹: Aliphatic C-H stretch.

  • ~1600, ~1490 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1090 cm⁻¹: C-N stretch.

  • ~1015 cm⁻¹: Strong band corresponding to the C-Cl stretch on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion (M⁺): Expected at m/z 169, with an M+2 isotope peak at m/z 171 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

  • Major Fragmentation Pathway: The most likely fragmentation is benzylic cleavage, resulting in the loss of the methylaminoethyl group to form a tropylium-like cation or, more favorably, cleavage between the two methylene groups to yield a stable chlorobenzyl cation at m/z 125.

Chromatographic Methods

Chromatography is essential for assessing the purity of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile amines.[2] Derivatization is often not required, but can improve peak shape.

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30m x 0.25mm I.D., 0.25µm film thickness) is typically used.

    • Oven Program: A temperature gradient starting from ~60°C and ramping up to ~280°C is effective.

    • Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for purity analysis of non-volatile or thermally labile compounds.

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection (typically ~220 nm and 254 nm) or coupled with a mass spectrometer (LC-MS).

Chemical Stability and Storage

Substituted phenethylamines, particularly secondary amines, require specific handling and storage conditions to ensure their stability.

  • Oxidation: The amine group is susceptible to air oxidation over time, which can lead to discoloration and the formation of impurities. It is recommended to store the compound under an inert atmosphere (nitrogen or argon).

  • pH Sensitivity: In highly alkaline solutions, phenethylamines can be unstable. Conversely, the compound is stable as a salt. For long-term storage, converting the free base to its hydrochloride salt is advisable.

  • Storage Conditions: The compound should be stored in a cool, dark, and dry place. Refrigeration is recommended for long-term storage of the free base.

Conclusion

N-Methyl-4-chlorophenethylamine is a compound with significant research potential. This guide has provided a detailed overview of its chemical identity, predicted physicochemical properties, and robust protocols for its synthesis and analysis. While a lack of extensive published experimental data highlights an opportunity for further investigation, the established principles of organic and analytical chemistry outlined herein provide a solid foundation for researchers. The methodologies described are designed to be self-validating and grounded in established scientific practice, ensuring that professionals in the field can confidently synthesize, characterize, and handle this compound in their research endeavors.

References

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. PubMed Central. Available at: [Link].

  • 2-(4-Chlorophenyl)-N-methylethan-1-amine | C9H12ClN | CID 13898829. PubChem. Available at: [Link].

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. PubMed Central. Available at: [Link].

  • NIOSH Manual of Analytical Methods (NMAM) 9109. Centers for Disease Control and Prevention. Available at: [Link].

  • Capillary gas-liquid chromatography separation of phenethylamines in amphetamine-positive urine samples. PubMed. Available at: [Link].

  • Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. ResearchGate. Available at: [Link].

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An In-depth Technical Guide on the Potential Psychoactive Effects of N-Methyl-4-chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted psychoactive effects, neurochemical profile, and potential neurotoxicity of the novel phenethylamine derivative, N-Methyl-4-chlorophenethylamine. Due to a lack of direct empirical data on this specific molecule, this document employs a predictive approach grounded in established structure-activity relationships (SAR) of closely related and well-characterized analogs, primarily para-chloroamphetamine (PCA) and para-chloromethamphetamine (PCMA). We project that N-Methyl-4-chlorophenethylamine functions as a potent monoamine releasing agent, with a pronounced effect on the serotonin system, and consequently carries a significant risk of inducing serotonergic neurotoxicity. This guide outlines the theoretical pharmacological basis for these predictions and furnishes detailed experimental protocols for the systematic in vitro and in vivo characterization of this compound. The intended audience for this whitepaper includes researchers in neuropharmacology, medicinal chemistry, and drug development who are engaged in the study of novel psychoactive substances.

Introduction and Rationale

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with new phenethylamine derivatives frequently emerging.[1] N-Methyl-4-chlorophenethylamine represents a structurally simple yet pharmacologically significant modification of the phenethylamine scaffold. Its core structure features two key modifications known to dramatically influence psychoactive properties: a chlorine atom at the para position of the phenyl ring and a methyl group on the terminal amine.

While direct research on N-Methyl-4-chlorophenethylamine is not currently available in peer-reviewed literature, its close structural similarity to para-chloroamphetamine (PCA, 4-CA) and para-chloromethamphetamine (PCMA, 4-CMA) allows for a robust, predictive pharmacological assessment. PCA is a well-documented serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a potent serotonergic neurotoxin.[2] PCMA, the N-methylated analog of PCA, is known to be metabolized in vivo to PCA and exhibits a comparable, though slightly less potent, neurotoxic profile.[3]

This guide, therefore, serves as a proactive scientific framework for any future investigation into N-Methyl-4-chlorophenethylamine. By elucidating its predicted chemical properties, pharmacological actions, and potential risks, and by providing a clear roadmap for its empirical validation, we aim to equip the scientific community with the necessary tools to approach this and similar novel compounds with rigor and caution.

Chemical Properties and Synthesis

The introduction of a chloro- and a methyl- group to the phenethylamine structure is anticipated to alter its physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Physicochemical Data
PropertyPredicted Value/ObservationRationale
Molecular Formula C₉H₁₂ClNBased on chemical structure.
Molar Mass 169.65 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oilBased on similar phenethylamines.[4]
Boiling Point >200 °CExpected to be higher than phenethylamine due to increased molecular weight.[4]
pKa (amine) 9.5 - 10.5The N-methyl group may slightly increase basicity.[4]
LogP ~3.0Increased lipophilicity due to the chloro- and methyl- groups compared to phenethylamine.[4]
Proposed Synthesis Workflow

A plausible and efficient laboratory-scale synthesis of N-Methyl-4-chlorophenethylamine can be achieved via reductive amination, starting from the commercially available 4-chlorophenylacetone.

G A 4-Chlorophenylacetone C Formation of Imine Intermediate A->C B Methylamine (CH₃NH₂) B->C E N-Methyl-4-chlorophenethylamine C->E Reduction D Reducing Agent (e.g., NaBH₄ or H₂/Pd-C) D->E F Purification (Distillation/Salt Formation) E->F

Caption: Proposed synthesis of N-Methyl-4-chlorophenethylamine.

Detailed Experimental Protocol: Synthesis
  • Imine Formation: To a solution of 4-chlorophenylacetone (1 equivalent) in methanol, add methylamine (a solution in methanol or ethanol, 1.5-2.0 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise, maintaining the temperature below 20°C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 3-4 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a non-polar organic solvent (e.g., dichloromethane or diethyl ether) three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude product as an oil. Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to obtain the final product.

Analytical Characterization Workflow

A standard workflow for the analytical characterization of the synthesized N-Methyl-4-chlorophenethylamine would involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.[5]

G A Synthesized Product B GC-MS Analysis A->B C ¹H and ¹³C NMR Spectroscopy A->C D FTIR Spectroscopy A->D E LC-MS/MS for Quantification A->E F Purity and Identity Confirmation B->F C->F D->F E->F

Caption: Workflow for analytical characterization.

Predicted Pharmacology and Psychoactive Effects

The pharmacological profile of N-Methyl-4-chlorophenethylamine is predicted to be dominated by its interaction with monoamine transporters, leading to stimulant and potentially entactogenic effects, overshadowed by a significant risk of neurotoxicity.

Mechanism of Action: A Potent Monoamine Releaser

Based on the pharmacology of PCA and PCMA, N-Methyl-4-chlorophenethylamine is expected to act as a potent substrate for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[2][6] This interaction will likely lead to the non-vesicular release of these neurotransmitters from presynaptic terminals. The para-chloro substitution is known to enhance affinity and activity at SERT, suggesting a serotonin-dominant profile.[6]

The N-methyl group, as seen in the transition from amphetamine to methamphetamine, may enhance the compound's lipophilicity, facilitating its entry into the central nervous system and potentially increasing its potency as a monoamine releaser.[7] However, it is crucial to consider that N-Methyl-4-chlorophenethylamine is highly likely to be a prodrug to 4-chlorophenethylamine, with in vivo N-demethylation being a primary metabolic pathway, similar to how PCMA is metabolized to PCA.[3]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft NM-4-CPA N-Methyl-4-chlorophenethylamine SERT SERT NM-4-CPA->SERT Substrate DAT DAT NM-4-CPA->DAT Substrate NET NET NM-4-CPA->NET Substrate 5-HT_cleft 5-HT SERT->5-HT_cleft Release DA_cleft DA DAT->DA_cleft Release NE_cleft NE NET->NE_cleft Release 5-HT_vesicle 5-HT DA_vesicle DA NE_vesicle NE

Caption: Predicted mechanism of monoamine release.

Predicted Psychoactive Effects

The anticipated surge in synaptic serotonin, dopamine, and norepinephrine levels would manifest in a complex psychoactive profile:

  • Stimulant Effects: Increased dopamine and norepinephrine release are expected to produce classic stimulant effects such as increased energy, alertness, and euphoria.[8]

  • Entactogenic/Empathogenic Effects: The potent serotonin release may induce effects similar to MDMA, including increased sociability, empathy, and emotional closeness.[8]

  • Potential Hallucinogenic Effects: While less likely to be the primary effect, high doses or individual sensitivity could lead to perceptual changes or mild hallucinations, a known effect of some serotonergic phenethylamines.[1]

High Potential for Serotonergic Neurotoxicity

This is the most critical consideration for N-Methyl-4-chlorophenethylamine. Its structural analog, PCA, is a well-established and potent serotonergic neurotoxin, causing long-term depletion of serotonin and damage to serotonin axon terminals.[2] Given that PCMA also exhibits this neurotoxicity, it is almost certain that N-Methyl-4-chlorophenethylamine will share this hazardous property.[3] The mechanism of this neurotoxicity is thought to involve oxidative stress and the formation of toxic metabolites within serotonergic neurons.

Proposed Experimental Validation Plan

A rigorous, multi-tiered experimental approach is necessary to empirically determine the pharmacological and toxicological profile of N-Methyl-4-chlorophenethylamine.

In Vitro Characterization

Objective: To determine the binding affinities (Ki) of N-Methyl-4-chlorophenethylamine at human monoamine transporters (hSERT, hDAT, hNET) and key serotonin receptors (e.g., 5-HT₂A, 5-HT₂C).[9]

Protocol: Radioligand Binding Assay

  • Preparation: Use cell membranes from HEK-293 cells stably expressing the human transporter or receptor of interest.

  • Incubation: Incubate the cell membranes with a specific radioligand (e.g., [³H]-citalopram for hSERT, [³H]-ketanserin for 5-HT₂A) and a range of concentrations of N-Methyl-4-chlorophenethylamine.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate IC₅₀ values from competition curves and convert them to Ki values using the Cheng-Prusoff equation.[9]

Objective: To confirm that N-Methyl-4-chlorophenethylamine acts as a monoamine releaser and to quantify its potency (EC₅₀) for inducing the release of serotonin, dopamine, and norepinephrine.

Protocol: In Vitro Release in Rat Brain Synaptosomes [6]

  • Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

  • Radiolabel Loading: Load the synaptosomes with the respective radiolabeled neurotransmitter (e.g., [³H]-5-HT, [³H]-DA).

  • Superfusion: Place the loaded synaptosomes in a superfusion apparatus and wash to establish a stable baseline of radiolabel efflux.

  • Drug Application: Apply increasing concentrations of N-Methyl-4-chlorophenethylamine to the superfusion buffer and collect fractions.

  • Quantification: Measure the radioactivity in each fraction to determine the amount of neurotransmitter released.

  • Analysis: Generate concentration-response curves to determine EC₅₀ values for release at each transporter.

In Vivo Characterization

Objective: To assess the psychoactive effects of N-Methyl-4-chlorophenethylamine in animal models, specifically its stimulant and potential hallucinogen-like properties.

Protocol: Locomotor Activity in Mice [10]

  • Habituation: Place mice individually in open-field activity chambers and allow them to habituate for 30-60 minutes.

  • Administration: Administer various doses of N-Methyl-4-chlorophenethylamine (or vehicle control) via intraperitoneal (i.p.) injection.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated photobeam systems for at least 60-90 minutes post-injection.

  • Analysis: Analyze the data to generate dose-response curves for stimulant effects.

Protocol: Drug Discrimination in Rats [11]

  • Training: Train rats to discriminate between an injection of a known psychoactive drug (e.g., MDMA or amphetamine) and saline in a two-lever operant chamber to receive a food reward.

  • Substitution Test: Once trained, administer various doses of N-Methyl-4-chlorophenethylamine and observe which lever the rats press.

  • Analysis: If the rats predominantly press the drug-associated lever, it indicates that N-Methyl-4-chlorophenethylamine has similar interoceptive effects to the training drug.

Objective: To measure the real-time effects of N-Methyl-4-chlorophenethylamine on extracellular levels of serotonin and dopamine in key brain regions associated with reward and psychoactive effects.

Protocol: In Vivo Microdialysis in Rats [12][13]

  • Surgery: Implant microdialysis guide cannulae into the nucleus accumbens or prefrontal cortex of anesthetized rats.

  • Recovery: Allow the animals to recover from surgery.

  • Experiment: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples.

  • Administration: Administer N-Methyl-4-chlorophenethylamine (i.p. or i.v.) and continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the dialysate samples for serotonin and dopamine content using HPLC with electrochemical detection.

  • Data Presentation: Express the results as a percentage change from baseline neurotransmitter levels.

Objective: To determine if N-Methyl-4-chlorophenethylamine administration leads to long-term depletion of serotonin, indicative of neurotoxicity.

Protocol: Long-Term Serotonin Depletion Study [3]

  • Dosing Regimen: Administer a high dose (or multiple doses) of N-Methyl-4-chlorophenethylamine to a group of rats.

  • Washout Period: House the animals for a period of 7 days to 2 weeks to allow for the acute effects of the drug to dissipate.

  • Tissue Analysis: Euthanize the animals and dissect specific brain regions (e.g., cortex, hippocampus, striatum).

  • Quantification: Analyze the brain tissue for levels of serotonin (5-HT) and its primary metabolite, 5-HIAA, using HPLC-ED. The density of serotonin transporters can also be assessed via autoradiography.

  • Analysis: Compare the neurochemical levels in the drug-treated group to a vehicle-treated control group. A significant reduction in 5-HT and/or 5-HIAA levels indicates neurotoxicity.

Conclusion

N-Methyl-4-chlorophenethylamine is a novel psychoactive substance with a predictable pharmacological profile based on robust structure-activity relationship data from its close analogs. All available evidence suggests that this compound will act as a potent serotonin-dominant monoamine releasing agent, likely producing stimulant and entactogenic effects. Crucially, there is a very high probability that it is a serotonergic neurotoxin, similar to PCA and PCMA. Any research involving this compound must proceed with extreme caution and prioritize a thorough toxicological evaluation. The experimental workflows detailed in this guide provide a comprehensive framework for the empirical characterization of N-Methyl-4-chlorophenethylamine, ensuring that its potential psychoactive effects and inherent risks are fully understood before any further development or consideration.

References

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The Role of 4-Chloro Substitution in Phenethylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenethylamine scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of psychoactive compounds. Substitutions on the phenyl ring are a key strategy for modulating the pharmacological properties of these molecules. This technical guide provides an in-depth investigation into the role of the 4-chloro substitution, a modification known to impart significant and often dramatic changes in biological activity. We will explore the structure-activity relationships, pharmacodynamics, and neurotoxicological implications of this halogenation, with a particular focus on its profound effects on monoamine transporters. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical structural motif.

Introduction: The Phenethylamine Framework and the Impact of Substitution

Phenethylamines are a class of organic compounds featuring a phenyl ring attached to an amino group via a two-carbon chain.[1] This simple structure is the foundation for numerous endogenous neurotransmitters, including dopamine and norepinephrine, as well as a wide range of synthetic psychoactive substances.[2] The pharmacological profile of a phenethylamine can be finely tuned by introducing various substituents at different positions on the phenyl ring, the side chain, or the amino group.[1]

The position and nature of these substituents dictate the compound's affinity and efficacy at various receptors and transporters within the central nervous system (CNS). For instance, substitutions at the 2 and 5 positions of the phenyl ring with methoxy groups, combined with a lipophilic substituent at the 4-position, are characteristic features of the "2C" family of psychedelic phenethylamines.[3][4]

This guide will focus specifically on the introduction of a chlorine atom at the 4-position of the phenyl ring. This substitution has been shown to dramatically alter the interaction of phenethylamines with monoamine transporters, particularly the serotonin transporter (SERT), often leading to enhanced serotonergic activity and, in some cases, significant neurotoxicity.[5][6]

The Influence of 4-Chloro Substitution on Monoamine Transporter Interactions

The primary molecular targets for many psychoactive phenethylamines are the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[7][8] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.[9] Amphetamines and their derivatives can act as substrates for these transporters, leading to competitive inhibition of reuptake and promoting reverse transport (efflux) of neurotransmitters from the presynaptic terminal.[2][10]

The 4-chloro substitution significantly shifts the selectivity of phenethylamines towards the serotonin transporter. Unsubstituted amphetamine and methamphetamine display a preference for DAT and NET over SERT.[11] However, the addition of a chlorine atom at the para-position markedly increases the potency for inhibiting serotonin uptake and stimulating its release.[5][6]

Quantitative Analysis of Transporter Interactions

The following table summarizes the in vitro data for several phenethylamines, illustrating the impact of the 4-chloro substitution on their interactions with monoamine transporters.

CompoundTransporterUptake Inhibition IC50 (nM)Release EC50 (nM)
Amphetamine DAT~600[11]-
NET70-100[11]-
SERT20,000-40,000[11]>10,000[6]
4-Chloroamphetamine (4-CA) DAT3,600[5]42.2-68.5[5]
NET320[5]23.5-26.2[5]
SERT490[5]28.3[5]
Methamphetamine DAT~600[11]-
NET~100[11]-
SERT~20,000[11]-
4-Chloromethcathinone (4-CMC) DAT-91[4]
NET-99[4]
SERT-169[4]

Table 1: Comparative in vitro activities of selected phenethylamines at monoamine transporters. Note that lower IC50 and EC50 values indicate greater potency.

As the data illustrates, the 4-chloro substitution in amphetamine (to form 4-CA) dramatically increases its potency at SERT, making it a well-balanced serotonin-norepinephrine-doping releasing agent (SNDRA).[5] A similar trend is observed with cathinone derivatives, where 4-chloromethcathinone (4-CMC) is a potent substrate at all three monoamine transporters.[12]

Structure-Activity Relationships of Para-Halogenation

Comparative studies of para-halogenated amphetamines reveal a clear structure-activity relationship. The potency at SERT generally increases with the size of the halogen substituent.[13] For instance, para-chlorination increases the potency of amphetamine at SERT by approximately two orders of magnitude compared to the unsubstituted parent compound, while para-fluorination results in a roughly one-order-of-magnitude increase.[14]

The Neurotoxicology of 4-Chloro-Substituted Phenethylamines

A critical aspect of the 4-chloro substitution is its association with selective serotonergic neurotoxicity.[15] High doses of 4-chloroamphetamine (4-CA) have been shown to cause long-lasting depletion of serotonin, its metabolite 5-HIAA, and a reduction in the number of serotonin transporters in animal models.[7] This is believed to result from the degeneration of serotonergic nerve terminals.[7]

Proposed Mechanisms of Neurotoxicity

The precise mechanisms underlying the neurotoxicity of 4-chloro-substituted phenethylamines are still under investigation, but several key factors have been identified:

  • Uptake via SERT is a Prerequisite: The neurotoxic effects of 4-CA are dependent on its uptake into serotonergic neurons via SERT. Administration of serotonin reuptake inhibitors (SRIs) can block this neurotoxicity.[7]

  • Metabolic Activation: There is evidence to suggest that 4-CA is metabolically activated to reactive intermediates that contribute to its neurotoxicity.[14][16] Studies have shown that [3H]PCA covalently binds to microsomal proteins in an NADPH- and oxygen-dependent manner, and this binding is inhibited by glutathione, indicating the formation of an electrophilic metabolite.[16]

  • Oxidative Stress: The metabolism of these compounds is thought to generate reactive oxygen species (ROS), leading to oxidative stress within serotonergic neurons.[17] This oxidative stress can damage cellular components, including proteins, lipids, and DNA, ultimately leading to cell death.

  • Mitochondrial Dysfunction: Para-halogenated amphetamines have been shown to impair mitochondrial function, leading to a depletion of cellular ATP.[6] 4-chloroamphetamine, in particular, has been observed to decrease the maximal respiratory capacity of mitochondria.[14]

The following diagram illustrates the proposed pathway for 4-chloroamphetamine-induced serotonergic neurotoxicity.

neurotoxicity_pathway cluster_neuron Serotonergic Neuron 4-CA_in 4-CA SERT SERT 4-CA_in->SERT Uptake Metabolism Metabolic Activation (e.g., via P450 enzymes) SERT->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites Oxidative_Stress Oxidative Stress (Increased ROS) Reactive_Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction (Decreased ATP) Oxidative_Stress->Mitochondrial_Dysfunction Neuronal_Damage Neuronal Damage & Axon Terminal Degeneration Oxidative_Stress->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage 4-CA_out Extracellular 4-CA 4-CA_out->4-CA_in

Caption: Proposed mechanism of 4-CA-induced serotonergic neurotoxicity.

It is important to note that not all para-halogenated amphetamines are equally neurotoxic. For example, 4-fluoroamphetamine (4-FA) does not appear to cause long-lasting depletion of brain serotonin, which is thought to be due to differences in its metabolism compared to 4-CA and 4-bromoamphetamine (4-BA).[13][18]

Synthesis of 4-Chloro-Substituted Phenethylamines

The synthesis of 4-chloro-substituted phenethylamines can be achieved through various synthetic routes. A common strategy involves the use of a precursor already containing the 4-chloro-phenyl moiety. For example, 4-chloroamphetamine can be synthesized from 3-(4-chlorophenyl)propanoic acid.

The following diagram outlines a potential synthetic pathway.

synthesis_pathway Start 3-(4-Chlorophenyl)propanoic acid Step1 Thionyl Chloride (SOCl2) --> Acid Chloride Start->Step1 Step2 Ammonia (NH3) --> Amide Step1->Step2 Step3 Hofmann Rearrangement (e.g., Br2, NaOH) --> Primary Amine Step2->Step3 End 4-Chloroamphetamine Step3->End

Sources

An In-depth Technical Guide to the Interaction of N-Methyl-4-chlorophenethylamine with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenethylamines represent a vast chemical space with profound implications for neuroscience and therapeutic development. This guide focuses on a specific, under-characterized molecule: N-Methyl-4-chlorophenethylamine (NM-4-CPA). Lacking extensive published data, this document serves as a predictive framework and methodological roadmap for its comprehensive pharmacological characterization. We will dissect its structural components to hypothesize its interaction profile with the primary monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT). More importantly, we provide a series of detailed, self-validating experimental protocols, from initial in-vitro binding and uptake assays to advanced in-vivo techniques, that are essential for elucidating its precise mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize novel psychoactive compounds.

Introduction: Deconstructing N-Methyl-4-chlorophenethylamine

The phenethylamine scaffold is the backbone of numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of synthetic compounds that modulate monoaminergic systems.[1] The pharmacological profile of a phenethylamine derivative is critically determined by the nature and position of substitutions on its phenyl ring and ethylamine side chain.[2][3]

N-Methyl-4-chlorophenethylamine (NM-4-CPA) is a structural analog of well-studied compounds like methamphetamine and 4-chloroamphetamine (4-CA). Its pharmacology can be predicted by examining its constituent modifications:

  • Phenethylamine Core: The foundational structure that confers affinity for monoamine transporters.

  • 4-Chloro Substitution: Halogenation at the para position of the phenyl ring is known to significantly increase a compound's potency at the serotonin transporter (SERT), often shifting the activity profile from catecholamine-selective to more serotonin-dominant.[2][3] This substitution can, however, introduce neurotoxic properties, as seen with 4-CA.

  • N-Methyl Group: Methylation of the terminal amine generally increases metabolic stability and lipophilicity, which can enhance blood-brain barrier penetration. It can also modulate potency at the different monoamine transporters.[2]

These structural features strongly suggest that NM-4-CPA is not merely an inert molecule but a potent modulator of monoamine transporter function. Monoamine transporters (MATs) are critical presynaptic proteins that terminate neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[4][5] They are the primary targets for antidepressants, psychostimulants, and drugs of abuse.[6][7] Therefore, a rigorous characterization of NM-4-CPA's interaction with these transporters is paramount to understanding its potential neuropharmacological effects.

Hypothesized Mechanism of Action at the Synapse

Based on its structural similarity to amphetamine-class compounds, NM-4-CPA is hypothesized to function as a monoamine transporter substrate , acting as both a reuptake inhibitor and a releasing agent.[2][8] This dual action is distinct from that of pure blockers like cocaine.

  • Competitive Inhibition: NM-4-CPA competes with endogenous monoamines (DA, NE, 5-HT) for binding to the outward-facing conformation of the transporters, thereby inhibiting their reuptake.[8]

  • Substrate Transport & Reverse Transport (Efflux): NM-4-CPA is likely transported into the presynaptic neuron by the transporters. This influx disrupts the ionic gradients that maintain the transporter's normal function and can trigger a conformational change, causing the transporter to operate in reverse. This "reverse transport" actively expels monoamines from the neuron's cytoplasm into the synapse, leading to a rapid and sustained increase in extracellular neurotransmitter levels.[8]

This proposed mechanism underscores the need for functional assays that can distinguish between simple uptake inhibition and transporter-mediated release.

Figure 2: Workflow for Radioligand Binding Assay

Detailed Experimental Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing either hDAT, hNET, or hSERT.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors). [9] * Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. [9] * Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Competitive Binding Assay:

    • Assays are performed in a 96-well plate format.

    • To each well, add:

      • Membrane preparation (e.g., 10-50 µg protein).

      • A fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT) at a concentration near its Kₔ. [10] * Varying concentrations of NM-4-CPA (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle.

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET). [10] * The final assay volume is brought up with assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • Incubation and Filtration:

    • Incubate the plates with gentle agitation (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium. [9] * Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of NM-4-CPA.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of NM-4-CPA that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant. [10]

Synaptosomal Uptake Inhibition Assays: Determining Functional Potency (IC₅₀)

Causality: While binding assays confirm interaction, they don't measure function. This assay quantifies how effectively NM-4-CPA inhibits the primary function of the transporters: the uptake of their respective neurotransmitters. We use synaptosomes—resealed presynaptic nerve terminals isolated from brain tissue—which provide a more physiologically relevant environment with the necessary ion gradients and protein machinery. [11][12]The resulting IC₅₀ value reflects the functional potency of the compound as an inhibitor.

Figure 3: Workflow for Synaptosomal Uptake Assay

Detailed Experimental Protocol:

  • Synaptosome Preparation:

    • Rapidly dissect brain regions rich in the transporter of interest (e.g., striatum for DAT, cortex for NET/SERT) from a rodent and place in ice-cold 0.32 M sucrose solution. [13][14] * Gently homogenize the tissue.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 15,000 x g) to pellet the crude synaptosomal fraction. [12][14] * Resuspend the pellet in a physiological buffer (e.g., Krebs buffer) containing a monoamine oxidase (MAO) inhibitor like pargyline to prevent substrate degradation. [13]Determine protein concentration.

  • Uptake Inhibition Assay:

    • In a 96-well plate, pre-incubate the synaptosome preparation (e.g., 50-100 µg protein) with varying concentrations of NM-4-CPA for approximately 10-30 minutes at 37°C. [13] * Initiate the uptake reaction by adding a low concentration of the respective radiolabeled substrate (e.g., [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin).

    • Allow the uptake to proceed for a short, defined period within the linear range of uptake (e.g., 5-10 minutes).

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.

    • Non-specific uptake is determined in parallel incubations containing a known potent inhibitor.

  • Data Analysis:

    • Quantify the radioactivity trapped within the synaptosomes on the filters using a scintillation counter.

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of specific uptake inhibition versus the log concentration of NM-4-CPA.

    • Use non-linear regression to determine the IC₅₀ value for uptake inhibition.

Substrate Release Assays: Distinguishing Blockers from Releasers

Causality: This is the crucial experiment to test the hypothesis that NM-4-CPA is an amphetamine-like releaser. By pre-loading synaptosomes or transporter-expressing cells with a radiolabeled monoamine, we can directly measure whether adding NM-4-CPA causes an efflux of the radiolabel. A simple blocker would not cause this efflux, while a releaser would induce a significant, concentration-dependent increase in extracellular radioactivity. [2] Conceptual Protocol:

  • Preparation and Loading: Prepare synaptosomes or transporter-expressing cells as described previously.

  • Incubate the preparation with a radiolabeled monoamine (e.g., [³H]-Dopamine) for a sufficient time to allow it to be transported and accumulated inside.

  • Washing: Gently wash the preparation to remove any remaining extracellular radiolabel.

  • Inducing Release: Resuspend the loaded synaptosomes/cells in a fresh buffer and expose them to varying concentrations of NM-4-CPA. A known releasing agent (e.g., d-amphetamine) should be used as a positive control.

  • Sampling and Measurement: At specific time points, collect the extracellular buffer (supernatant) and measure its radioactivity. An increase in radioactivity in the buffer over baseline indicates efflux.

  • Data Analysis: Plot the amount of released radioactivity as a percentage of the total loaded radioactivity against the concentration of NM-4-CPA.

Advanced Characterization and In Vivo Confirmation

While in vitro assays provide a detailed molecular profile, they do not capture the complexity of a living system. Advanced techniques are necessary to confirm the physiological and behavioral relevance of the in vitro findings.

Electrophysiology

Causality: Monoamine transport is an electrogenic process, meaning it is associated with the movement of ions (Na⁺, Cl⁻) that generate measurable electrical currents. [15]Electrophysiological techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp in mammalian cells expressing the transporters can directly measure these currents in real-time. This method allows for a high-resolution analysis of how NM-4-CPA affects transporter conformational states and ion coupling, providing deeper mechanistic insight beyond what binding or uptake assays can offer. [15]

In Vivo Microdialysis

Causality: This is the gold standard for measuring how a compound affects neurotransmitter levels directly within the brain of a behaving animal. [16][17]A microdialysis probe, which has a semi-permeable membrane, is stereotaxically implanted into a specific brain region (e.g., the nucleus accumbens). The probe is perfused with artificial cerebrospinal fluid, and molecules from the brain's extracellular fluid, including neurotransmitters, diffuse into the probe. [18][19]By analyzing the collected dialysate after systemic administration of NM-4-CPA, we can directly observe its effect on synaptic concentrations of dopamine, norepinephrine, and serotonin, thus validating the in vitro predictions in a living system.

Figure 4: Conceptual Diagram of In Vivo Microdialysis

Predicted Pharmacological Profile and SAR Context

The true value of NM-4-CPA can only be determined through the empirical execution of the protocols described above. However, based on established structure-activity relationships (SAR), we can construct a predictive summary table.

Table 1: Predicted Pharmacological Profile of NM-4-CPA at Human Monoamine Transporters

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Primary Action
d-Amphetamine ~600~70~20,000~35~7~1700Releaser [20]
Methamphetamine ~600~100~40,000~25~12~1000Releaser [20]
4-Chloroamphetamine ~300~150~100~60~40~65Releaser [21]
NM-4-CPA (Predicted) 100-30050-150<10050-15030-100<80Releaser

Italicized values are predictive and must be confirmed experimentally.

Interpretation: The addition of the 4-chloro group to the N-methyl-phenethylamine structure is predicted to dramatically increase its affinity and functional potency at SERT, likely making it a potent serotonin releaser, similar to or exceeding the potency of 4-chloroamphetamine. [2][21]Its activity at DAT and NET is expected to be maintained or slightly modulated compared to methamphetamine, resulting in a powerful, broad-spectrum monoamine releasing agent with a pronounced serotonergic component.

Conclusion

N-Methyl-4-chlorophenethylamine stands as a compelling subject for neuropharmacological investigation. Its structure suggests a potent interaction with monoamine transporters, likely functioning as a powerful releasing agent with significant activity at the serotonin transporter. This technical guide provides the necessary intellectual framework and detailed experimental protocols to move from structural hypothesis to empirical characterization. The systematic application of radioligand binding, functional uptake and release assays, and in vivo microdialysis will definitively elucidate the pharmacological profile of NM-4-CPA, contributing valuable knowledge to the field of monoamine transporter pharmacology and the broader structure-activity relationships of phenethylamines.

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An In-depth Technical Guide to the TAAR1 Agonism of Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a pivotal, non-dopaminergic target for the development of novel therapeutics for neuropsychiatric disorders. As an intracellular G protein-coupled receptor (GPCR), it modulates the activity of monoaminergic systems, representing a key control node in neurotransmission.[1][2] Substituted phenethylamines, a chemical class encompassing endogenous trace amines like β-phenylethylamine (β-PEA) and a wide array of synthetic molecules, are primary agonists of this receptor.[3][4][5] This guide provides a comprehensive technical overview of the molecular pharmacology of TAAR1, the structure-activity relationships (SAR) that govern phenethylamine agonism, and the validated experimental protocols essential for characterizing these interactions. We delve into the causality behind experimental design, offering field-proven insights for researchers, medicinal chemists, and drug development professionals dedicated to advancing TAAR1-targeted therapies.

The Molecular Pharmacology of TAAR1: A Pleiotropic Signaling Hub

Discovered in 2001, TAAR1 is a phylogenetically conserved GPCR that is responsive to both endogenous trace amines and structurally related amphetamines. Unlike classical monoamine receptors that are primarily located on the cell surface, TAAR1 is predominantly found on intracellular membranes within presynaptic terminals, a critical detail that necessitates ligands be cell-permeable to engage their target.[2][6] Its activation initiates a complex and nuanced signaling cascade that extends beyond a single pathway, a phenomenon known as functional selectivity or biased agonism.[7][8][9]

Canonical Gαs-cAMP Signaling

The most well-characterized signaling pathway for TAAR1 is its coupling to the stimulatory G protein, Gαs.[4][10] Agonist binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[4][11] Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), thereby influencing gene expression and neuronal plasticity.[10][12] This Gαs-cAMP pathway is the foundational mechanism for many of the receptor's modulatory effects on dopamine and serotonin neurons.[13]

Diversgent and Biased Signaling Pathways

Recent research has illuminated a more complex signaling profile for TAAR1, revealing its capacity to engage other G proteins and G protein-independent pathways.

  • Gαq Coupling: Evidence now supports that TAAR1 can also couple to Gαq proteins.[14][[“]][16] This pathway activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively.[4] The ability to engage both Gs and Gq pathways suggests that TAAR1 can orchestrate a wider range of cellular responses, and designing agonists that preferentially activate one pathway over the other is an active area of drug discovery.[14][16]

  • β-Arrestin2 Recruitment and D2R Heterodimerization: TAAR1 can signal independently of G proteins via a β-arrestin2-mediated pathway.[6] This interaction is particularly significant in the context of TAAR1's functional interplay with the dopamine D2 receptor (D2R), with which it can form heterodimers.[17][18] Upon co-activation, the TAAR1-D2R complex appears to shift its signaling preference away from cAMP and towards β-arrestin2 recruitment.[19] This biased signaling leads to the modulation of the AKT/GSK3β signaling cascade, a pathway implicated in the pathophysiology of schizophrenia.[6][17][19] This intricate crosstalk provides a molecular basis for how TAAR1 activation can "brake" hyperdopaminergic states without directly blocking D2 receptors, a key advantage over traditional antipsychotics.[20]

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 D2R D2R TAAR1->D2R Gs Gαs TAAR1->Gs Activates Gq Gαq TAAR1->Gq Activates betaArr β-Arrestin2 TAAR1->betaArr Enhances Recruitment D2R->betaArr Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG Agonist Phenethylamine Agonist Agonist->TAAR1 Binds Gs->AC Stimulates PKA PKA cAMP->PKA Activates CREB pCREB PKA->CREB Phosphorylates Gq->PLC Stimulates PKC PKC IP3_DAG->PKC Ca Ca²⁺ Release IP3_DAG->Ca AKT_GSK3b AKT/GSK3β Modulation betaArr->AKT_GSK3b

TAAR1 Signaling Pathways

Structure-Activity Relationships (SAR) of Phenethylamine Agonists

The affinity and efficacy of a substituted phenethylamine at TAAR1 are dictated by its chemical structure. Understanding these relationships is fundamental to medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core phenethylamine scaffold provides the essential pharmacophore, but substitutions at the aromatic ring, the α- and β-positions of the ethylamine side chain, and the terminal amine group profoundly influence receptor interaction.

A foundational principle of TAAR1 agonism is the requirement of a primary or secondary amine, which forms a critical salt bridge with a highly conserved aspartic acid residue (D103 or D3.32) in the receptor's binding pocket.[21][22] Modifications that remove this basic amine functionality typically abolish activity.

  • Aromatic Ring Substitutions: Adding hydroxyl groups (e.g., tyramine) or other substituents to the phenyl ring can modulate both affinity and efficacy. The position and nature of these groups influence how the ligand fits within the binding pocket and interacts with other residues.

  • Side-Chain Modifications: Alkylation on the α-carbon (e.g., amphetamine) can increase potency and metabolic stability.

  • N-Alkylation: Small alkyl groups on the terminal nitrogen are generally tolerated, but larger, bulky groups can decrease affinity.

The following table summarizes the in vitro pharmacology for a selection of phenethylamine-based TAAR1 agonists, illustrating these SAR principles.

CompoundStructureSpeciesBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, %)
β-Phenylethylamine (β-PEA) Aromatic ring with an ethylamine side chainRat2200[6]240[6]100 (Reference)[6]
p-Tyramine β-PEA with a hydroxyl group at the para positionHuman-9500[5]77[5]
Amphetamine β-PEA with a methyl group on the alpha carbonRat-500-1000-
(R)-RO5263397 A more complex, synthetic phenethylamine derivativeHuman4.1[23]17 - 85[23]81 - 82 (Partial Agonist)[23]
RO5256390 A distinct synthetic phenethylamine derivativeHuman24[23]16[23]98 (Full Agonist)[23]

Data compiled from multiple sources. Emax is often expressed relative to a reference full agonist like β-PEA.

Core Experimental Methodologies for Agonist Characterization

Rigorous characterization of novel compounds requires a suite of validated in vitro assays. The two foundational experiments for any TAAR1 drug discovery program are the radioligand binding assay, to determine affinity, and a functional assay, such as cAMP accumulation, to determine potency and efficacy. The causality behind this two-pronged approach is clear: binding does not guarantee activation. A compound may bind with high affinity but fail to elicit a cellular response (an antagonist) or produce only a partial response (a partial agonist). Describing both properties is essential.

Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. The protocol is a self-validating system; consistent results rely on reaching equilibrium and effectively separating receptor-bound from free radioligand.

Methodology:

  • Membrane Preparation (The Biological Matrix):

    • Culture HEK-293 cells (or a similar line) stably expressing the human TAAR1 receptor to high density. The choice of a heterologous expression system ensures a high concentration of the target receptor, maximizing the signal-to-noise ratio.

    • Harvest the cells and pellet them by centrifugation.

    • Lyse the cells via homogenization in an ice-cold buffer (e.g., 20 mM HEPES, 10 mM EDTA, pH 7.4) containing protease inhibitors.[11][24] This step breaks open the cells to release the membranes where the receptor resides.

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes. Discard the supernatant containing cytosolic components.[11][24]

    • Wash the membrane pellet by resuspending it in buffer and repeating the high-speed centrifugation. This removes residual contaminants.

    • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., via BCA assay), and store aliquots at -80°C.[25]

  • Competitive Binding Assay (The Experiment):

    • In a 96-well plate, combine a fixed amount of the TAAR1 membrane preparation, a single concentration of a suitable TAAR1 radioligand (e.g., [3H]-RO5166017) at or near its dissociation constant (Kd), and a range of concentrations of the unlabeled test compound (typically spanning 10 pM to 10 µM).[11][24]

    • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[11][24]

    • Crucial Step - Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[11][25] The membranes, with the radioligand bound to the receptors, are trapped on the filter, while the unbound radioligand passes through. This speed is critical to prevent significant dissociation of the ligand-receptor complex during washing.

    • Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis (The Result):

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

    • Determine non-specific binding (NSB) from wells containing a high concentration of an unlabeled TAAR1 ligand to saturate the receptors.

    • Calculate specific binding by subtracting NSB from the total binding measured at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve. Fit this curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture TAAR1-HEK293 Cells Harvest 2. Harvest & Lyse Cell_Culture->Harvest Membrane_Isolation 3. Isolate Membranes (Ultracentrifugation) Harvest->Membrane_Isolation Quantify 4. Quantify Protein & Aliquot Membrane_Isolation->Quantify Incubate 5. Incubate: Membranes + Radioligand + Test Compound Quantify->Incubate Filter 6. Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash 7. Wash Filters Filter->Wash Count 8. Scintillation Counting Wash->Count Plot 9. Plot Competition Curve Count->Plot Calc_IC50 10. Calculate IC50 Plot->Calc_IC50 Calc_Ki 11. Calculate Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki

Radioligand Binding Assay Workflow
Protocol: cAMP Accumulation Assay

This functional assay measures a direct downstream consequence of TAAR1-Gαs activation, quantifying the agonist-induced production of intracellular cAMP. It is used to determine a compound's potency (EC50) and efficacy (Emax).

Methodology:

  • Cell Preparation (The Biological System):

    • Culture and plate TAAR1-expressing HEK293 cells in 96-well plates and grow to a specific confluency.[11]

    • For real-time monitoring, cells can be co-transfected with a cAMP biosensor, such as one based on Bioluminescence Resonance Energy Transfer (BRET).[10][26][27]

  • Assay Procedure (The Stimulation):

    • Replace the cell culture medium with a stimulation buffer. Critically, this buffer must contain a phosphodiesterase (PDE) inhibitor, such as IBMX.[11] PDEs rapidly degrade cAMP; their inhibition is essential to allow the signal to accumulate to a detectable level, thus ensuring the assay measures production, not the net result of production and degradation.

    • Add varying concentrations of the TAAR1 agonist to the wells.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.[11]

  • Detection and Analysis (The Readout):

    • Terminate the reaction and lyse the cells.

    • Quantify the amount of cAMP in the cell lysates. Several methods are available, each with its own advantages:

      • BRET: In cells expressing a BRET biosensor, the change in light emission is measured in real-time on a plate reader, providing kinetic data.[12]

      • HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay in which endogenously produced cAMP competes with a labeled cAMP analog for binding to a specific antibody.

      • ELISA (Enzyme-Linked Immunosorbent Assay): A standard competitive immunoassay format.

    • Generate dose-response curves by plotting the cAMP signal against the log concentration of the agonist.

    • Fit the curve using non-linear regression (e.g., four-parameter logistic equation) to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response achievable by the agonist).[23]

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Stimulation & Lysis cluster_analysis Detection & Analysis Cell_Culture 1. Plate TAAR1-HEK293 Cells in 96-well Plate Add_PDEi 2. Add Stimulation Buffer with PDE Inhibitor (IBMX) Cell_Culture->Add_PDEi Add_Agonist 3. Add Agonist (Dose-Response) Add_PDEi->Add_Agonist Incubate 4. Incubate (37°C) Add_Agonist->Incubate Lyse 5. Lyse Cells Incubate->Lyse Detect 6. Quantify cAMP (BRET, HTRF, etc.) Lyse->Detect Plot 7. Plot Dose-Response Curve Detect->Plot Calc_EC50 8. Calculate EC50 & Emax Plot->Calc_EC50

cAMP Accumulation Assay Workflow

Conclusion and Future Perspectives

The study of TAAR1 agonism by substituted phenethylamines is a dynamic and therapeutically significant field. TAAR1's role as a modulator of monoaminergic systems provides a novel strategy for treating complex neuropsychiatric disorders, potentially avoiding the side effects associated with direct dopamine receptor blockade.[13][20] A thorough understanding of the receptor's pleiotropic signaling, combined with detailed SAR analysis, is crucial for the rational design of new chemical entities. The experimental protocols detailed herein—radioligand binding and cAMP accumulation—represent the foundational workflow for identifying and characterizing novel agonists.

Future research will increasingly focus on developing biased agonists that selectively engage specific downstream pathways (e.g., Gs vs. β-arrestin2), which may offer enhanced therapeutic efficacy for specific symptom domains (e.g., cognitive vs. positive symptoms of schizophrenia) with an improved safety profile.[[“]][28] As our structural and functional understanding of TAAR1 continues to evolve, so too will our ability to design precisely targeted medicines for some of the most challenging disorders of the central nervous system.

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An In-depth Technical Guide to the Serotonin Transporter (SERT) Affinity of Chlorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin transporter (SERT), a critical regulator of serotonergic neurotransmission, is a primary target for a vast array of psychoactive compounds, including antidepressants and psychostimulants.[1] This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) governing the affinity of chlorinated phenethylamines for SERT. It has been robustly established that the addition of a chlorine atom, particularly at the para-position of the phenyl ring, dramatically increases a compound's potency for SERT.[2][3] This document synthesizes foundational knowledge on SERT's structure and function with detailed, field-proven methodologies for quantifying these interactions. We will explore the causal mechanisms behind experimental design and provide step-by-step protocols for radioligand binding, substrate uptake, and transporter-mediated efflux assays. This guide is intended to serve as an authoritative resource for researchers investigating novel serotonergic agents and for professionals in the field of drug development.

Introduction: The Serotonin Transporter and the Significance of Chlorination

The serotonin transporter (SERT), encoded by the SLC6A4 gene, is an integral membrane protein responsible for the sodium- and chloride-dependent reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[1][4] This process terminates serotonergic signaling and allows for the recycling of the neurotransmitter.[1] Given its central role in modulating mood, cognition, and emotion, SERT is the principal target for many classes of antidepressants, most notably Selective Serotonin Reuptake Inhibitors (SSRIs).[4]

Phenethylamines are a broad class of compounds, including endogenous neurotransmitters and synthetic drugs, that interact with monoamine transporters.[3] A key structural modification that profoundly alters the pharmacological profile of phenethylamines is halogenation of the phenyl ring. Specifically, chlorination has been shown to confer a remarkable increase in affinity and selectivity for SERT.[2][3] Compounds like para-chloroamphetamine (PCA or 4-CA) and 3,4-dichloroamphetamine (3,4-DCA) are well-documented as potent SERT ligands, acting not just as inhibitors but as substrates that can induce reverse transport, or efflux, of serotonin.[5][6][7] This dual action as both uptake inhibitor and releasing agent makes them valuable tools for studying SERT function and neurotoxicity, while also highlighting a critical area of structure-activity relationships for drug design.[5]

This guide provides the scientific foundation and practical methodologies to accurately characterize the affinity and functional activity of chlorinated phenethylamines at SERT.

Foundational Principles: SERT Structure and Transport Mechanism

Understanding the interaction of chlorinated phenethylamines with SERT necessitates a grasp of the transporter's basic architecture and mechanism.

SERT Architecture

SERT belongs to the Neurotransmitter:Sodium Symporter (NSS) family, characterized by 12 transmembrane helices (TMs).[4] The critical binding pocket for serotonin, as well as for inhibitors like SSRIs and substrates like amphetamines, is located deep within the protein, shielded from the aqueous environment.[4] X-ray crystallography studies of human SERT have revealed that antidepressants lodge in this central binding site, physically obstructing serotonin binding and locking the transporter in an outward-open conformation.[4]

The Transport Cycle: An Alternating Access Model

SERT operates via an "alternating access" mechanism, a conformational cycle driven by ion gradients (primarily Na+, Cl-, and K+) that are maintained by the Na+/K+-ATPase.[8] This cycle ensures the energetically unfavorable transport of serotonin into the neuron.[8]

SERT_Mechanism OutwardOpen Outward-Open (High Na+, Cl-) OutwardOccluded Outward-Occluded (Substrate Bound) OutwardOpen->OutwardOccluded 1. Na+, Cl-, 5-HT bind InwardOccluded Inward-Occluded OutwardOccluded->InwardOccluded 2. Conformational Change InwardOpen Inward-Open (Low Na+, Cl-) InwardOccluded->InwardOpen 3. Substrate Release InwardOpen->OutwardOpen 4. K+ binds, reorients & releases Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Membranes hSERT Membranes Incubate Incubate to Equilibrium (Membranes + [3H]Citalopram + Test Cpd) Membranes->Incubate Radioligand [3H]Citalopram Radioligand->Incubate TestCpd Chlorinated Phenethylamine TestCpd->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Assays: Neurotransmitter Uptake

Uptake assays measure the ability of a compound to inhibit the transport of a substrate into a cell or synaptosome. This provides a functional measure of a compound's potency.

Causality Behind Experimental Choices:

  • Biological Matrix: Both synaptosomes (resealed presynaptic terminals) isolated from brain tissue and transfected cell lines (e.g., HEK293) are commonly used. Synaptosomes provide a more physiologically relevant system, containing native transporters and associated proteins. [9]Transfected cells offer a cleaner, more controlled system with higher transporter expression. [9]* Substrate: [³H]5-HT is the natural substrate and is the gold standard for these assays.

  • Buffer: A Krebs-Ringer-HEPES (KRH) or similar physiological salt solution is used to maintain the ionic gradients (especially Na+) necessary for transporter function. [10]Glucose is included as an energy source.

  • Inhibitors: Monoamine oxidase (MAO) inhibitors (e.g., pargyline) are often included to prevent the metabolic breakdown of [³H]5-HT once it enters the cell. [10]* Termination: The uptake process is terminated by rapidly washing the cells or synaptosomes with ice-cold buffer. The low temperature instantly halts transporter activity.

Step-by-Step Protocol: [³H]5-HT Uptake Inhibition Assay in Synaptosomes

  • Synaptosome Preparation:

    • Euthanize a rodent (e.g., rat) and rapidly dissect the brain region of interest (e.g., striatum, hippocampus) in ice-cold sucrose buffer (e.g., 0.32 M sucrose with HEPES).

    • Homogenize the tissue gently in a glass-Teflon homogenizer. [11] * Perform a series of differential centrifugations to isolate the crude synaptosomal fraction (P2 pellet). This involves a low-speed spin to remove nuclei and cell debris, followed by a higher-speed spin of the supernatant to pellet synaptosomes and mitochondria. [11] * Resuspend the P2 pellet in a physiological buffer (e.g., KRH).

  • Assay Execution:

    • Pre-incubate aliquots of the synaptosome suspension with various concentrations of the chlorinated phenethylamine test compound for 10-15 minutes at 37°C.

    • Initiate uptake by adding a fixed concentration of [³H]5-HT (typically near its Km value, e.g., 20-50 nM).

    • Allow the uptake reaction to proceed for a short, defined period within the linear range of transport (e.g., 5-10 minutes).

    • For non-specific uptake control wells, add a potent SERT inhibitor (e.g., 10 µM paroxetine).

  • Termination and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer.

    • Quantify the radioactivity trapped on the filters, which represents the [³H]5-HT taken up by the synaptosomes, using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific uptake from all values.

    • Plot the percentage of uptake inhibition versus the log concentration of the test compound.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Termination & Analysis Synaptosomes Synaptosomes or hSERT-HEK293 Cells Preincubate Pre-incubate Cells with Test Compound Synaptosomes->Preincubate Substrate [3H]5-HT Initiate Initiate Uptake with [3H]5-HT (37°C) Substrate->Initiate TestCpd Chlorinated Phenethylamine TestCpd->Preincubate Preincubate->Initiate Terminate Terminate by Rapid Wash with Ice-Cold Buffer Initiate->Terminate Count Scintillation Counting Terminate->Count Analyze Calculate IC50 Count->Analyze

Figure 3: Workflow for a [³H]5-HT uptake inhibition assay.

Functional Assays: Transporter-Mediated Efflux (Release)

Chlorinated phenethylamines are often substrates that induce reverse transport. An efflux assay is essential to characterize this "releasing" activity.

Causality Behind Experimental Choices:

  • System: A superfusion system with hSERT-expressing cells is ideal. This allows for the establishment of a stable baseline of basal efflux and the precise measurement of drug-induced release over time. [9]* Loading: Cells are pre-loaded with [³H]5-HT. This is done by incubating the cells with the radiolabeled serotonin, allowing it to be taken up and accumulate inside.

  • Washout: A prolonged washout period after loading is critical to remove extracellular and loosely bound [³H]5-HT, ensuring that a stable, low-level basal efflux is established before the drug challenge. [9]* Stimulation: The application of a substrate like PCA will induce a rapid, concentration-dependent increase in the rate of [³H]5-HT efflux, which is collected in fractions and quantified. [9] Step-by-Step Protocol: Superfusion-Based [³H]5-HT Efflux Assay

  • Cell Preparation and Loading:

    • Grow hSERT-expressing HEK293 cells on small coverslips coated with poly-D-lysine.

    • Incubate the coverslips with [³H]5-HT (e.g., 30 µM) for 20-30 minutes at 37°C to load the cells with radioactivity. [9]

  • Superfusion Setup:

    • Transfer the loaded coverslips to small superfusion chambers (e.g., 0.2 ml volume).

    • Perfuse the chambers with physiological buffer (e.g., Krebs-HEPES) at a constant flow rate (e.g., 0.5-1.0 ml/min) at 25°C or 37°C. [9] * Allow a washout period of 45-60 minutes to establish a stable baseline of basal efflux. [9]

  • Efflux Measurement:

    • Begin collecting the superfusate in timed fractions (e.g., 2- or 4-minute fractions).

    • After collecting several baseline fractions (e.g., 3 fractions), switch to a buffer containing the chlorinated phenethylamine test compound at a known concentration. [9] * Continue collecting fractions during and after the drug application to measure the peak and subsequent decline of induced efflux.

  • Lysis and Counting:

    • At the end of the experiment, lyse the cells remaining on the coverslip (e.g., with 1% SDS) to determine the total radioactivity remaining. [9] * Quantify the radioactivity in each collected fraction and in the cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the fractional efflux rate for each time point: (dpm in fraction) / (total dpm in cells at the start of that fraction) x 100%.

    • Plot the fractional efflux rate against time to visualize the basal efflux and the drug-induced peak of release.

    • To determine potency (EC₅₀), construct concentration-response curves by plotting the peak efflux rate (or total stimulated release) against the log concentration of the test compound.

Conclusion

The chlorination of the phenethylamine scaffold is a powerful strategy for modulating affinity and selectivity towards the serotonin transporter. As demonstrated by the structure-activity relationships and quantitative data, a para-chloro substitution can dramatically enhance SERT potency, often transforming a catecholamine-preferring compound into a potent serotonergic agent. This guide has provided the theoretical framework and detailed, practical protocols necessary for the rigorous evaluation of these interactions. By employing standardized radioligand binding, uptake inhibition, and superfusion-based efflux assays, researchers can accurately determine the Ki, IC₅₀, and EC₅₀ values that define the pharmacological profile of novel chlorinated phenethylamines. A thorough understanding of these structure-function principles and methodologies is indispensable for the rational design of new chemical probes to study the serotonin system and for the development of next-generation therapeutics targeting SERT.

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  • Mechanism of Action of the Serotonin Transporter. (n.d.). University of Bristol. [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature. [Link]

  • Hilber, B., et al. (2005). Serotonin-transporter mediated efflux: A pharmacological analysis of amphetamines and non-amphetamines. Neuropharmacology. [Link]

  • Andersen, J., et al. (2008). Comparative molecular field analysis using selectivity fields reveals residues in the third transmembrane helix of the serotonin transporter associated with substrate and antagonist recognition. Journal of Medicinal Chemistry. [Link]

  • Fitzgerald, L. R., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology. [Link]

  • Range of previously reported IC50 values for neurotransmitter uptake inhibition. (n.d.). ResearchGate. [Link]

  • D'Ambra, T. E., et al. (1992). [3H]citalopram binding to brain and platelet membranes of human and rat. Psychopharmacology. [Link]

  • para-Chloroamphetamine. (n.d.). Wikipedia. [Link]

  • 3,4-Dichloroamphetamine. (n.d.). Wikipedia. [Link]

  • Rothman, R. B., et al. (2001). Amphetamine-Type Central Nervous System Stimulants Release Norepinephrine More Potently Than They Release Dopamine and Serotonin. Synapse. [Link]

  • Fitzgerald, L. R., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology. [Link]

  • Serotonin transporter. (n.d.). Wikipedia. [Link]

  • Rothman, R. B., & Baumann, M. H. (2002). Therapeutic and adverse actions of serotonin transporter substrates. Pharmacology & Therapeutics. [Link]

  • Heal, D. J., et al. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology. [Link]

  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020). Journal of the American Chemical Society. [Link]

  • Substituted phenethylamine. (n.d.). Wikipedia. [Link]

  • Hilber, B., et al. (2005). Serotonin-transporter mediated efflux: a pharmacological analysis of amphetamines and non-amphetamines. Neuropharmacology. [Link]

  • Preparation of Phenethylamines, Part 3: By C-N Bond Formation. (2024). YouTube. [Link]

  • Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. (2024). YouTube. [Link]

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Dopamine transporter (DAT) and norepinephrine transporter (NET) interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Interactions of the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET)

In the landscape of neuropharmacology, the dopamine transporter (DAT) and the norepinephrine transporter (NET) have traditionally been viewed as distinct entities, governing the synaptic availability of their respective neurotransmitters. This perspective, while foundational, is incomplete. A growing body of evidence reveals a sophisticated and clinically significant interplay between these two critical members of the Solute Carrier 6 (SLC6) family.[1][2][3] Understanding the nuances of DAT and NET interactions—from shared pharmacology and substrate cross-reactivity to the potential for direct physical association—is paramount for the rational design of next-generation therapeutics for a host of neuropsychiatric and neurological disorders, including ADHD, depression, and substance use disorders.[4][5][6]

This guide moves beyond a siloed view of monoamine transporters. It provides a detailed exploration of the structural and functional relationships between DAT and NET, outlines the key experimental methodologies to probe these interactions, and offers field-proven insights into the causality behind experimental choices.

Section 1: Foundational Architecture and Function of DAT and NET

Both DAT and NET are 12-transmembrane domain proteins that terminate neurotransmission by clearing dopamine (DA) and norepinephrine (NE), respectively, from the synaptic cleft back into the presynaptic neuron.[1][4][7] This reuptake process is an active transport mechanism, energetically driven by the co-transport of sodium (Na+) and chloride (Cl−) ions down their electrochemical gradients.[1][8]

Structural Homology and Key Differences

DAT and NET share significant amino acid sequence homology (approximately 67%), resulting in a conserved three-dimensional architecture.[9][10] This structural similarity underpins their overlapping pharmacology, as many compounds exhibit affinity for both transporters. However, subtle differences in the amino acid residues lining the substrate-binding pocket and extracellular vestibule are critical determinants of substrate and inhibitor selectivity.[3][10] For instance, specific residues in the N- and C-termini have been shown to dictate differential sorting and trafficking of the transporters in polarized cells.[9]

Transport Kinetics and Ion Stoichiometry

The transport cycle involves a series of conformational changes, shifting the transporter between outward-facing and inward-facing states to move the substrate across the membrane.[2][5]

  • DAT: Co-transports two Na+ ions and one Cl- ion with one molecule of dopamine.[1][8]

  • NET: Co-transports one Na+ ion and one Cl- ion with one molecule of norepinephrine.[8]

This difference in ion dependency has subtle but important implications for the bioenergetics of transport and may influence the transporters' susceptibility to regulation by changes in membrane potential.

Section 2: The Core of the Interaction: Functional Crosstalk and Co-localization

The interaction between DAT and NET is most evident in brain regions where the expression levels of the two transporters are mismatched, or where noradrenergic and dopaminergic projections overlap.

The "Foreign" Substrate: Dopamine Clearance by NET

A cornerstone of DAT-NET interaction is the capacity of NET to recognize and transport dopamine. In brain regions with dense noradrenergic innervation but sparse dopaminergic terminals, such as the prefrontal cortex and hippocampus, NET is the primary mechanism for dopamine clearance.[11][12][13]

  • Causality: This phenomenon occurs because DAT expression is exceedingly low in these areas.[11][13] Consequently, synaptically released dopamine diffuses to nearby noradrenergic terminals where it is efficiently taken up by NET. This has profound implications for therapeutics. For example, selective NET inhibitors like reboxetine can significantly increase extracellular dopamine levels in the prefrontal cortex, an effect thought to contribute to their therapeutic efficacy in ADHD and depression.[13]

Logical Diagram: Functional Crosstalk in the Prefrontal Cortex

cluster_DA Dopaminergic Terminal cluster_NE Noradrenergic Terminal DA_Vesicle DA Vesicle DA_Release DA Release DA_Vesicle->DA_Release Action Potential DAT DAT (Low Expression) Synapse Synaptic Dopamine (DA) DA_Release->Synapse NE_Vesicle NE Vesicle NET NET (High Expression) NET->NE_Vesicle DA Uptake Synapse->DAT Minor Clearance Synapse->NET Major Clearance

Caption: Dopamine clearance in the prefrontal cortex is primarily mediated by NET.

Co-localization and the Potential for Heterodimerization

Monoamine transporters, including DAT and NET, are known to form oligomers (dimers and higher-order complexes).[2][14] The formation of these complexes can alter the pharmacological and functional properties of the individual transporter units (protomers).[2] While direct, definitive evidence for DAT-NET heterodimers in vivo is still an area of active investigation, their co-expression in overlapping neuronal populations and shared protein interaction partners (e.g., syntaxin-1A) strongly suggest the potential for physical interaction.[2]

Studying this potential interaction requires sophisticated biochemical and biophysical techniques capable of detecting protein proximity in their native cellular environment.

Section 3: Methodologies for Interrogating DAT-NET Interactions

A multi-pronged experimental approach is necessary to fully characterize the relationship between DAT and NET. This involves assessing pharmacological profiles, quantifying functional activity, and probing for direct physical interactions.

Pharmacological Profiling: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter.[15][16] These assays are crucial for establishing the selectivity profile of drug candidates.

  • Principle: Competition binding assays measure the ability of an unlabeled test compound to displace a specific, high-affinity radioligand from the transporter. The resulting data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.

  • Causality & Self-Validation: To ensure data integrity, it is critical to run parallel assays using cells or membranes expressing only DAT or only NET. This allows for the unambiguous determination of affinity for each transporter. Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor (e.g., nomifensine for DAT) to be subtracted from total binding.[17]

Table 1: Representative Binding Affinities (Ki, nM) of Common Inhibitors for hDAT and hNET

CompoundPrimary Target(s)hDAT Ki (nM)hNET Ki (nM)Selectivity (DAT/NET)
CocaineDAT, NET, SERT~250~600~0.4
MethylphenidateDAT, NET~120~30~4.0
ReboxetineNET~1100~1.1~1000
GBR-12909DAT~5~2500~0.002

(Note: Ki values are approximate and can vary based on experimental conditions and radioligand used. This table serves as an illustrative example.)

Functional Assessment: Synaptosomal Uptake Assays

While binding assays measure affinity, they do not measure the functional consequence of that binding (i.e., inhibition of transport). In vitro uptake assays directly measure the ability of a compound to block the transporter's primary function.[7]

  • Principle: This assay uses synaptosomes (resealed presynaptic terminals) prepared from brain tissue or cell lines expressing the transporter of interest. The uptake of a radiolabeled substrate (e.g., [3H]dopamine) is measured over time in the presence of varying concentrations of a test inhibitor.

  • Causality & Self-Validation: The experiment must be conducted at a substrate concentration near the transporter's Michaelis constant (KM) to ensure sensitive detection of competitive inhibition. Specific uptake is defined by subtracting the uptake that occurs in the presence of a saturating concentration of a potent blocker (e.g., GBR-12909 for DAT) or at 4°C, which effectively halts active transport.[17] This isolates the transporter-mediated process from passive diffusion.

Probing Physical Proximity: Co-Immunoprecipitation (Co-IP)

Co-IP is a cornerstone technique used to demonstrate that two proteins are part of a stable complex within a cell lysate.[18][19]

  • Principle: An antibody specific to a "bait" protein (e.g., DAT) is used to pull it out of a solubilized cell or tissue lysate. If a "prey" protein (e.g., NET) is physically bound to the bait, it will be pulled down as well and can be detected by Western blotting.

  • Trustworthiness: The single most critical control is a parallel immunoprecipitation using a non-specific antibody of the same isotype (e.g., rabbit IgG).[18][20] The prey protein should only be detected in the specific antibody lane, not the IgG control lane, to rule out non-specific binding to the antibody or the beads. Using lysates from cells expressing only one of the transporters is another essential control to validate antibody specificity.

  • Materials:

    • HEK293 cells co-transfected with Flag-tagged DAT and HA-tagged NET.

    • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.

    • Antibodies: Anti-Flag antibody (for IP), Anti-HA antibody (for Western blot), Rabbit IgG (isotype control).

    • Protein A/G magnetic beads.

    • Wash Buffer: Lysis buffer with 0.1% NP-40.

    • SDS-PAGE gels and Western blotting apparatus.

  • Procedure:

    • Cell Lysis: Wash cells with ice-cold PBS, then lyse in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

    • Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new tube.

    • Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Remove beads.

    • Immunoprecipitation: Divide the pre-cleared lysate into two tubes. Add the anti-Flag antibody to one ("IP") and the rabbit IgG to the other ("Control"). Incubate overnight at 4°C with rotation.

    • Complex Capture: Add fresh Protein A/G beads to each tube and incubate for 2-4 hours at 4°C.

    • Washing: Pellet the beads and wash 3-5 times with ice-cold Wash Buffer to remove unbound proteins.

    • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Detection: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using the anti-HA antibody to detect co-precipitated NET. A band for HA-NET should appear in the anti-Flag IP lane but not the IgG control lane.

Workflow Diagram: Co-Immunoprecipitation

start Co-transfected Cells (Flag-DAT, HA-NET) lysis Lyse Cells & Clarify Lysate start->lysis preclear Pre-clear with Protein A/G Beads lysis->preclear split Divide Lysate preclear->split ip Incubate with anti-Flag Ab split->ip IP control Incubate with Isotype Control IgG split->control Control capture_ip Capture with Protein A/G Beads ip->capture_ip capture_control Capture with Protein A/G Beads control->capture_control wash_ip Wash Beads capture_ip->wash_ip wash_control Wash Beads capture_control->wash_control elute_ip Elute Proteins wash_ip->elute_ip elute_control Elute Proteins wash_control->elute_control wb Western Blot: Probe for HA-NET elute_ip->wb elute_control->wb

Caption: Workflow for demonstrating DAT-NET interaction via Co-IP.

Probing Proximity in Live Cells: BRET Assays

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for monitoring protein-protein interactions in living cells, providing real-time data on protein proximity (<10 nm).[21][22][23]

  • Principle: BRET measures energy transfer between a bioluminescent donor (e.g., Renilla luciferase, RLuc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).[22][24] One transporter (e.g., DAT) is fused to RLuc, and the other (e.g., NET) is fused to YFP. If the proteins interact, adding the luciferase substrate (coelenterazine) will cause the donor to emit light, which in turn excites the nearby acceptor, causing it to fluoresce. The BRET signal is the ratio of acceptor emission to donor emission.[22]

  • Trustworthiness: This is a self-validating system when proper controls are employed. It is essential to measure signals from cells expressing: 1) Donor-fused protein only, 2) Acceptor-fused protein only, and 3) Donor-fused protein with an unrelated, non-interacting membrane protein fused to the acceptor. A true positive interaction will yield a BRET ratio significantly higher than these control conditions, ensuring the signal is not due to random collisions or spectral bleed-through.

Principle Diagram: BRET Assay for DAT-NET Interaction

cluster_no No Interaction (>10 nm) cluster_yes Interaction (<10 nm) DAT_RLuc_no DAT RLuc Light_no Light (480 nm) DAT_RLuc_no->Light_no Bioluminescence NET_YFP_no NET YFP Coel_no Coelenterazine Coel_no->DAT_RLuc_no Substrate Complex DAT RLuc NET YFP Complex:RLuc->Complex:YFP BRET Light_yes Light (530 nm) Complex:YFP->Light_yes Fluorescence Coel_yes Coelenterazine Coel_yes->Complex:RLuc Substrate

Sources

Foreword: The Imperative for Rigorous Genotoxicity Profiling of Novel Phenethylamines

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-Methyl-4-chlorophenethylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-Methyl-4-chlorophenethylamine. The synthesis is achieved through a one-pot direct reductive amination of 4-chlorophenylacetone with methylamine, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This document delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental procedure, and outlines methods for purification and characterization. The protocol is designed for researchers, scientists, and professionals in drug development, emphasizing safety, efficiency, and reproducibility.

Introduction and Scientific Background

N-Methyl-4-chlorophenethylamine is a substituted phenethylamine derivative of interest in medicinal chemistry and pharmacological research. The synthesis of secondary amines like this target molecule is efficiently accomplished using reductive amination, a cornerstone of C-N bond formation in modern organic synthesis.[1][2] This method is widely favored in the pharmaceutical industry due to its operational simplicity, high chemoselectivity, and the ability to be performed as a one-pot reaction, which minimizes waste and avoids the isolation of unstable intermediates.[3]

The core of the reductive amination process involves the reaction of a carbonyl compound (in this case, 4-chlorophenylacetone) with a primary amine (methylamine) to form an imine intermediate. This intermediate is then reduced in situ by a carefully chosen reducing agent to yield the final amine product.[4][5][6]

Mechanistic Rationale: The "Why" Behind the "How"

The success of a one-pot reductive amination hinges on the selective reduction of the imine intermediate in the presence of the starting carbonyl compound. This is achieved by selecting a reducing agent that reacts much faster with the protonated imine (the iminium ion) than with the ketone.

  • Step 1: Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 4-chlorophenylacetone, forming a hemiaminal intermediate. Under mildly acidic conditions, typically facilitated by the addition of acetic acid, this hemiaminal readily dehydrates to form an imine.[4] The imine exists in equilibrium with its protonated form, the electrophilic iminium ion, which is the key species for the reduction step.

  • Step 2: Hydride Reduction: Sodium triacetoxyborohydride [NaBH(OAc)₃] is the reducing agent of choice for this protocol.[7][8] Unlike stronger reductants such as sodium borohydride (NaBH₄), STAB is a milder and more selective hydride donor.[9] The electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it slow to reduce ketones but highly reactive towards the more electrophilic iminium ion.[8][9] This critical difference in reactivity prevents the undesired side-reaction of reducing the starting 4-chlorophenylacetone to the corresponding alcohol.[5] Furthermore, STAB is preferred over the similarly selective but more toxic sodium cyanoborohydride (NaBH₃CN).[5][10]

The overall mechanism is depicted below:

Reductive_Amination_Mechanism cluster_intermediates Reaction Intermediates ketone 4-Chlorophenylacetone hemiaminal Hemiaminal ketone->hemiaminal + Methylamine - H₂O (Acid cat.) amine Methylamine amine->hemiaminal stab NaBH(OAc)₃ (STAB) product N-Methyl-4-chlorophenethylamine stab->product iminium Iminium Ion hemiaminal->iminium Protonation iminium->product

Caption: Mechanism of reductive amination.

Detailed Experimental Protocol

Safety Notice: This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All reagents are hazardous and should be handled with care.

3.1 Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier Example
4-Chlorophenylacetone168.62≥98%Sigma-Aldrich
Methylamine (40% solution in H₂O)31.06Reagent GradeAcros Organics
Sodium Triacetoxyborohydride (STAB)211.94≥97%Sigma-Aldrich
1,2-Dichloroethane (DCE)98.96Anhydrous, ≥99.8%Sigma-Aldrich
Glacial Acetic Acid60.05ACS Reagent, ≥99.7%Fisher Scientific
Sodium Hydroxide (NaOH)40.00Pellets, ≥97%VWR Chemicals
Ethyl Acetate (EtOAc)88.11ACS GradeFisher Scientific
Saturated Sodium Chloride (Brine)--Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.37Granular, ≥99.5%Sigma-Aldrich

3.2 Equipment

  • 250 mL Round-bottom flask with a magnetic stir bar

  • Septum and Nitrogen/Argon inlet

  • Magnetic stir plate

  • Syringes and needles

  • 500 mL Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

3.3 Synthesis Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-chlorophenylacetone (5.00 g, 29.65 mmol, 1.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (100 mL). To the stirring solution, add methylamine (40% solution in water, 4.60 mL, 59.3 mmol, 2.0 equiv.) via syringe.

  • Imine Formation: Add glacial acetic acid (1.70 mL, 29.65 mmol, 1.0 equiv.) dropwise. Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (9.43 g, 44.5 mmol, 1.5 equiv.) to the mixture in small portions over 15-20 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution until the pH is basic (pH > 9). Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Methyl-4-chlorophenethylamine as an oil.

3.4 Purification

The crude product can be purified by vacuum distillation or by flash column chromatography on silica gel (using a gradient elution, e.g., 0-10% methanol in dichloromethane with 1% triethylamine to prevent the amine from streaking on the acidic silica).

Alternatively, the freebase can be converted to its hydrochloride salt for purification via recrystallization. Dissolve the crude oil in diethyl ether and slowly add a solution of HCl in ether until precipitation ceases. The resulting solid can be collected by filtration and recrystallized from an appropriate solvent system like ethanol/ether.

Quantitative Data Summary

CompoundMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount Used
4-Chlorophenylacetone168.6229.651.05.00 g
Methylamine (as 40% aq. soln)31.0659.32.04.60 mL
Sodium Triacetoxyborohydride211.9444.51.59.43 g
Acetic Acid60.0529.651.01.70 mL
Product (Theoretical Yield) 183.68 29.65 - 5.45 g
Expected Practical Yield---75-90%

Experimental Workflow Visualization

Synthesis_Workflow start 1. Combine Reactants (Ketone, Amine, AcOH in DCE) reduction 2. Add STAB (Portion-wise) start->reduction stir 3. Stir 12-18h at RT (Monitor Reaction) reduction->stir quench 4. Quench (Aqueous NaOH/NaHCO₃) stir->quench extract 5. Extract (Ethyl Acetate) quench->extract wash 6. Wash (Water & Brine) extract->wash dry 7. Dry & Concentrate (MgSO₄, Rotovap) wash->dry purify 8. Purify (Distillation or Chromatography) dry->purify product Final Product: N-Methyl-4-chlorophenethylamine purify->product

Caption: Overall workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized N-Methyl-4-chlorophenethylamine should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity. Expected ¹H NMR signals would include aromatic protons, the benzylic CH₂, the CH, the N-methyl singlet, and the C-methyl doublet.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 184.08).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch (for secondary amine) and aromatic C-Cl stretch.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Available at: [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University Department of Chemistry and Chemical Biology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Bhattacharyya, S. (2016). Recent Development on Catalytic Reductive Amination and Applications. Current Organic Chemistry, 20(14), 1521-1543. Available at: [Link]

  • Tarasova, Y. R., & Galkin, K. I. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 121(4), 2337–2398. Available at: [Link]

  • Ali, M., & Khan, T. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry & Biology Interface, 13(1), 1-15. Available at: [Link]

  • Ranu, B. C., Das, A., & Samanta, S. (2003). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. Journal of the Chemical Society, Perkin Transactions 1, (12), 1520-1522. Available at: [Link]

  • Quora. (2020). What is the reaction mechanism of the amine reduction of carbonyl in the presence of NaBH4? Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

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Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Identification of N-Methyl-4-chlorophenethylamine (4-CMA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the unequivocal identification of N-Methyl-4-chlorophenethylamine (4-CMA), a substituted phenethylamine, using Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the challenges posed by isomeric and structurally related compounds in forensic and research settings, this protocol emphasizes robust sample preparation, optimized chromatographic separation, and detailed mass spectral interpretation. The causality behind experimental choices is elucidated to empower researchers and drug development professionals with a deep understanding of the analytical process. This self-validating protocol includes methodologies for both underivatized and derivatized 4-CMA, ensuring reliable and reproducible results.

Introduction: The Analytical Challenge of Substituted Phenethylamines

N-Methyl-4-chlorophenethylamine (4-CMA), also known as 4-chloromethamphetamine, is a synthetic stimulant and a derivative of methamphetamine.[1] Its structural similarity to other controlled substances necessitates precise and accurate analytical methods for its identification in seized materials and research samples. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold standard technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive structural information through mass spectral fragmentation.[2]

However, the analysis of phenethylamines like 4-CMA by GC-MS is not without its challenges. The presence of a polar amine group can lead to poor peak shape, tailing, and potential adsorption within the GC system, compromising chromatographic resolution and sensitivity.[3] To mitigate these issues, derivatization of the amine group is often a crucial step, enhancing the volatility and thermal stability of the analyte.[4] This application note will detail a protocol for the analysis of 4-CMA, including an optional but highly recommended derivatization step with trifluoroacetic anhydride (TFAA).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the analysis of 4-CMA in solid samples, such as seized tablets. Modifications may be necessary for other matrices.

Reagents and Materials
  • N-Methyl-4-chlorophenethylamine (4-CMA) reference standard

  • Methanol (HPLC grade)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a mass selective detector

Sample Preparation: From Seized Tablet to Injectable Sample

A robust sample preparation is paramount for accurate and reliable results. The following procedure is optimized for the extraction of 4-CMA from a solid matrix.

  • Homogenization: Accurately weigh and grind the seized tablet into a fine, homogenous powder using a mortar and pestle.

  • Extraction: Transfer a known amount of the powdered sample (e.g., 10 mg) to a centrifuge tube. Add 1 mL of methanol, vortex for 1 minute to ensure complete dissolution of the analyte.

  • Sonication: Sonicate the mixture for 10 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to pellet any insoluble excipients.

  • Supernatant Transfer: Carefully transfer the methanolic supernatant to a clean vial. This solution contains the underivatized 4-CMA and can be directly analyzed or subjected to derivatization.

Derivatization with Trifluoroacetic Anhydride (TFAA)

Derivatization with TFAA is highly recommended to improve the chromatographic properties of 4-CMA.

  • Evaporation: Transfer a 100 µL aliquot of the methanolic extract to a clean, dry reaction vial. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reaction: Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried residue. Cap the vial tightly and heat at 70°C for 20 minutes.

  • Final Preparation: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Instrumental Parameters: Optimizing Separation and Detection

The following instrumental parameters have been found to be effective for the analysis of both underivatized and TFAA-derivatized 4-CMA. Optimization may be required based on the specific instrument and column used.

Parameter Value Rationale
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of analytes, including phenethylamines.
Injection Mode SplitlessMaximizes the transfer of analyte to the column, enhancing sensitivity for trace analysis.
Injector Temperature 250°CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial temperature of 80°C for 1 min, then ramp at 15°C/min to 300°C, hold for 5 minThis temperature program allows for the effective separation of 4-CMA from potential impurities and cutting agents.[5]
MS Transfer Line Temp. 280°CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temperature 230°COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-550A wide mass range to capture the molecular ion and all significant fragment ions.

Mass Spectral Characteristics: The Fingerprint of 4-CMA

The unequivocal identification of 4-CMA relies on the interpretation of its mass spectrum. Below are the key fragmentation patterns for both the underivatized compound and its TFAA derivative.

Underivatized N-Methyl-4-chlorophenethylamine

The mass spectrum of underivatized 4-CMA is characterized by a prominent base peak at m/z 58, resulting from the alpha-cleavage of the side chain.

C10H14ClN+ (M+) C10H14ClN+ (M+) m/z 183/185 m/z 58 [C3H8N]+ m/z 58 (Base Peak) m/z 125/127 [C7H6Cl]+ m/z 125/127 m/z 91 [C7H7]+ m/z 91 m/z 125/127->m/z 91 - Cl C10H14ClN+ C10H14ClN+ C10H14ClN+->m/z 58 α-cleavage C10H14ClN+->m/z 125/127 β-cleavage

Caption: Proposed fragmentation of underivatized 4-CMA.

Key Diagnostic Ions for Underivatized 4-CMA:

m/z Proposed Fragment Significance
183/185[C10H14ClN]+•Molecular ion peak (presence of chlorine isotope pattern)
125/127[C7H6Cl]+Chlorotropylium ion (presence of chlorine isotope pattern)
91[C7H7]+Tropylium ion
58 [C3H8N]+ Base Peak, characteristic of N-methylphenethylamines
Trifluoroacetyl (TFA) Derivative of N-Methyl-4-chlorophenethylamine

Derivatization with TFAA results in a different fragmentation pattern, with a prominent iminium ion at m/z 154.[5]

C12H13ClF3NO+ (M+) C12H13ClF3NO+ (M+) m/z 279/281 m/z 154 [C5H7F3NO]+ m/z 154 m/z 118 [C9H10]+ m/z 118 m/z 154->m/z 118 - F3C-C=O m/z 125/127 [C7H6Cl]+ m/z 125/127 C12H13ClF3NO+ C12H13ClF3NO+ C12H13ClF3NO+->m/z 154 α-cleavage C12H13ClF3NO+->m/z 125/127 β-cleavage

Caption: Proposed fragmentation of TFA-derivatized 4-CMA.

Key Diagnostic Ions for TFA-Derivatized 4-CMA:

m/z Proposed Fragment Significance
279/281[C12H13ClF3NO]+•Molecular ion peak of the TFA derivative
154 [C5H7F3NO]+ Base Peak, characteristic iminium ion of TFA-methamphetamine analogues
125/127[C7H6Cl]+Chlorotropylium ion
118[C9H10]+Fragment resulting from the loss of the trifluoroacetyl group

Data Analysis and Interpretation: Ensuring Trustworthy Identification

A multi-faceted approach to data analysis is crucial for the confident identification of 4-CMA.

  • Retention Time: The retention time of the analyte in the sample must match that of a certified reference standard analyzed under the same conditions.

  • Mass Spectrum Matching: The mass spectrum of the unknown peak should be compared to the mass spectrum of the reference standard and a validated spectral library. A high match factor is indicative of a positive identification.

  • Isotope Pattern: The presence of the characteristic chlorine isotope pattern (approximately 3:1 ratio for M+ and M+2) in the molecular ion and chlorine-containing fragments provides strong evidence for the presence of a chlorinated compound.

Conclusion: A Robust Protocol for a Complex Challenge

This application note provides a detailed and scientifically grounded protocol for the identification of N-Methyl-4-chlorophenethylamine by GC-MS. By explaining the rationale behind each step, from sample preparation and derivatization to instrumental analysis and data interpretation, this guide empowers researchers and forensic scientists to achieve reliable and defensible results. The inclusion of protocols for both underivatized and derivatized analysis offers flexibility, while the detailed mass spectral interpretation provides the necessary tools for unequivocal identification.

References

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]

  • Blanckaert, P., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy - a risk to public health.
  • Tao, Q., et al. (2001). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
  • Blanckaert, P., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy - a risk to public health. Sciensano. Retrieved from [Link]

  • Krawiec, A., & Kunda, T. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1629-1632.
  • Al-Obaidy, M. J., & Mohammed, M. A. (2013). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. Iranian journal of pharmaceutical research : IJPR, 12(3), 579–585.
  • Cunha, D. L., et al. (2025).
  • Lee, J., et al. (2019). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 174, 333-339.
  • Lin, D. L., et al. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy-amphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. Journal of Food and Drug Analysis, 13(3).
  • Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2011, 1-9.
  • mzCloud. (2016). 4-Chloromethamphetamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chen, C. H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(11), 2847.
  • Wikipedia. (n.d.). para-Chloromethamphetamine. Retrieved from [Link]

  • Sisco, E., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 28, 100409.
  • Lee, S. Y., & Lee, J. Y. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563.
  • ResearchGate. (2011). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

  • Wagmann, L., & Maurer, H. H. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Pharmaceutical and Biomedical Analysis, 206, 114366.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Phenethylamine Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenethylamines are a broad class of compounds characterized by a phenethylamine backbone. This class includes endogenous neurotransmitters (e.g., dopamine, norepinephrine), pharmaceuticals, and a wide array of designer drugs of abuse, often referred to as new psychoactive substances (NPS).[1][2][3] The structural diversity and potent psychoactive effects of synthetic phenethylamine derivatives have made them a significant concern for public health and forensic toxicology.[2][3] Accurate and sensitive quantification of these compounds in complex biological matrices such as urine, blood, and amniotic fluid is crucial for clinical diagnostics, pharmacokinetic studies, and forensic investigations.[4][5][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical testing due to its superior sensitivity, selectivity, and adaptability.[2] This application note presents a detailed, field-proven protocol for the quantification of various phenethylamine derivatives using LC-MS/MS. We will delve into the rationale behind key experimental choices, from sample preparation strategies designed to mitigate matrix effects to the optimization of chromatographic and mass spectrometric parameters. The described method is designed to be a self-validating system, adhering to the principles outlined in international bioanalytical method validation guidelines.[7][8][9][10]

The Challenge of Matrix Effects in Phenethylamine Analysis

A primary challenge in LC-MS/MS-based bioanalysis is the phenomenon of matrix effects, where co-eluting endogenous or exogenous components in the sample interfere with the ionization of the target analyte.[11][12] This can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of quantification.[13][14][15] Biological matrices are complex, containing salts, lipids, proteins, and other small molecules that can significantly impact the ionization efficiency in the mass spectrometer's ion source.[12][14] Therefore, a robust sample preparation strategy is paramount to minimize these interferences.

Experimental Workflow Overview

The overall workflow for the quantification of phenethylamine derivatives can be broken down into four key stages: Sample Preparation, Chromatographic Separation, Mass Spectrometric Detection, and Data Analysis & Method Validation.

LC-MS/MS Workflow Figure 1: Overall Experimental Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis & Validation Sample Biological Sample (e.g., Urine, Plasma) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) or 'Dilute-and-Shoot' IS_Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Injection onto LC Column Evap_Recon->Injection Gradient Gradient Elution Injection->Gradient Ionization Electrospray Ionization (ESI+) Gradient->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Quant Quantification using Calibration Curve MRM->Quant Validation Method Validation Quant->Validation

Caption: Figure 1: Overall Experimental Workflow. A schematic representation of the key stages involved in the LC-MS/MS quantification of phenethylamine derivatives.

Detailed Protocols

Part 1: Sample Preparation

The choice of sample preparation technique is critical and depends on the complexity of the matrix and the desired sensitivity.

Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma, Amniotic Fluid)

SPE is highly effective for removing interferences and concentrating the analytes.[5] Hydrophilic-Lipophilic Balance (HLB) cartridges are often a good choice for the broad polarity range of phenethylamine derivatives.[4][5]

  • Materials:

    • HLB SPE cartridges (e.g., 30 mg/1 mL)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Ammonium acetate buffer (25 mM, pH 10)

    • Internal Standard (IS) working solution (a deuterated analog of the target analyte is highly recommended)

  • Procedure:

    • Sample Pre-treatment: To 0.5 mL of the biological sample, add a known amount of the internal standard working solution and vortex. Add 0.5 mL of ammonium acetate buffer (25 mM, pH 10).[4]

    • Cartridge Conditioning: Condition the HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of ammonium acetate buffer.[4]

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove hydrophilic interferences.[4]

    • Analyte Elution: Elute the phenethylamine derivatives with 1 mL of a methanol/acetonitrile (1:1, v/v) mixture.[4]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase.[4]

Protocol 2: 'Dilute-and-Shoot' for Simpler Matrices (e.g., Urine)

For less complex matrices or when high throughput is required, a 'dilute-and-shoot' approach can be effective.[2]

  • Materials:

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Internal Standard (IS) working solution

    • 0.22 µm PVDF syringe filters

  • Procedure:

    • Centrifuge the urine sample at 3000 x g for 5 minutes.[2]

    • Take a 20 µL aliquot of the supernatant and add 20 µL of the IS working solution.[2]

    • Dilute the mixture to 1 mL with a 50% methanol in water solution.[2]

    • Filter the final solution through a 0.22 µm PVDF filter prior to injection.[2]

Part 2: Liquid Chromatography

The goal of chromatographic separation is to resolve the target analytes from each other and from matrix components to minimize ion suppression.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reversed-phase C18 or Phenyl-Hexyl column is recommended for good retention and separation of phenethylamines. A common choice is a column with dimensions of 50-100 mm length, 2.1 mm internal diameter, and a particle size of 1.7-2.6 µm.[2][4]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water (with or without 5 mM ammonium acetate).[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[2][4]

    • Rationale: The acidic modifier (formic acid) promotes the protonation of the basic amine group of phenethylamines, which is essential for positive mode electrospray ionization and good peak shape.

  • Gradient Elution: A gradient elution is necessary to separate a wide range of phenethylamine derivatives with varying polarities. An example gradient is provided in the table below.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.[2]

  • Injection Volume: 3 - 10 µL.

Table 1: Example Chromatographic Gradient

Time (min)% Mobile Phase B
0.010
6.090
7.590
7.610
10.010
Part 3: Mass Spectrometry

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantification at low concentrations.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).

  • Ion Source Parameters:

    • IonSpray Voltage: ~5.5 kV[2]

    • Temperature: ~550°C[2]

    • Curtain Gas: ~30 psi[2]

    • Ion Source Gas 1 (Nebulizer Gas): ~50 psi[2]

    • Ion Source Gas 2 (Heater Gas): ~50 psi

  • MRM Transitions: For each analyte, at least two MRM transitions (a quantifier and a qualifier) should be monitored for confident identification and quantification.[4] The precursor ion is typically the protonated molecule [M+H]+. Product ions are generated by collision-induced dissociation (CID).

Table 2: Example MRM Transitions for Selected Phenethylamines

AnalytePrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)Collision Energy (eV)
Phenethylamine122.1105.177.115
Amphetamine136.1119.191.112
Methamphetamine150.1119.191.115
MDMA194.1163.1105.118
2C-B260.0/262.0243.0/245.0182.025

Note: The optimal collision energies and product ions should be determined experimentally by infusing a standard solution of each analyte into the mass spectrometer.

Method Validation

A rigorous method validation is essential to ensure the reliability of the analytical data. The validation should be performed according to established guidelines from regulatory bodies such as the FDA or EMA.[7][8][9][10]

Method_Validation_Parameters Figure 2: Key Bioanalytical Method Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Recovery Recovery Validation->Recovery

Caption: Figure 2: Key Bioanalytical Method Validation Parameters. A summary of the essential parameters to be evaluated during method validation.

Protocol 3: Key Method Validation Experiments

  • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are observed at the retention times of the analytes and the IS.

  • Linearity and Range: Prepare a calibration curve using at least six non-zero concentration levels spanning the expected range of the samples. The curve is typically generated by plotting the peak area ratio of the analyte to the IS against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5) on at least three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ), and the precision (coefficient of variation, %CV) should not exceed 15% (20% for the LLOQ).[16][17]

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: This is a critical parameter for LC-MS/MS assays. It can be quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration.[12] The IS-normalized matrix factor should be consistent across different lots of the biological matrix.

  • Recovery: The extraction recovery should be determined at low, medium, and high concentrations by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.

  • Stability: The stability of the analytes in the biological matrix should be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Table 3: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of nominal (±20% at LLOQ)
Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV of IS-normalized matrix factor)≤ 15%
StabilityAnalyte concentration within ±15% of initial

Conclusion

This application note provides a comprehensive and robust framework for the quantification of phenethylamine derivatives in biological matrices using LC-MS/MS. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, combined with a thorough method validation strategy, will enable researchers, scientists, and drug development professionals to generate high-quality, reliable, and defensible data. Adherence to these principles is essential for the accurate assessment of phenethylamine exposure and its implications in clinical and forensic settings.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - ScienceDirect. Available at: [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine | Request PDF - ResearchGate. Available at: [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. Available at: [Link]

  • LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine | Journal of Analytical Toxicology | Oxford Academic. Available at: [Link]

  • Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS | Request PDF - ResearchGate. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? - ResearchGate. Available at: [Link]

  • Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS | Journal of Analytical Toxicology | Oxford Academic. Available at: [Link]

  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. Available at: [Link]

  • Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using liquid chromatography–tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • Phenethylamine, TMS derivative - NIST WebBook. Available at: [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. Available at: [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed. Available at: [Link]

  • LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC - NIH. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • Simultaneous determination of plasma phenethylamine, phenylethanolamine, tyramine and octopamine by high-performance liquid chromatography using derivatization with fluorescamine - PubMed. Available at: [Link]

  • [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed. Available at: [Link]

  • (PDF) LC-MS-MS Analysis of Dietary Supplements for N-ethyl- -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine - ResearchGate. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]

Sources

Application Note: In Vitro Monoamine Release Assay Using Synaptosomes

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synaptosome as a Window into Neurotransmission

In the intricate landscape of neuroscience and drug discovery, understanding the dynamics of neurotransmitter release is paramount. The synapse, the fundamental unit of neuronal communication, is where the action happens. To study this complex machinery in vitro, researchers have long relied on a powerful model system: the synaptosome. First described by Gray and Whittaker, synaptosomes are resealed nerve terminals isolated from brain tissue through a process of homogenization and differential centrifugation.[1][2] These remarkable structures retain much of the presynaptic machinery, including synaptic vesicles, mitochondria, and the transporters necessary for neurotransmitter uptake and release, making them an invaluable tool for studying synaptic function.[2][3][4][5]

This application note provides a comprehensive guide to performing in vitro monoamine release assays using synaptosomes. We will delve into the principles of the assay, provide detailed, field-proven protocols, and discuss the critical considerations for generating robust and reproducible data. This guide is designed for researchers, scientists, and drug development professionals seeking to characterize the effects of novel compounds on the release of key monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

The Significance of Monoamine Release Assays

Monoamine neurotransmitters are central to a vast array of physiological and psychological processes, including mood, cognition, motivation, and motor control.[6] Dysregulation of monoaminergic systems is implicated in a wide range of neurological and psychiatric disorders, such as depression, anxiety, ADHD, schizophrenia, and substance use disorders.[6][7] Consequently, the molecular machinery governing monoamine release, particularly the monoamine transporters (MATs) – the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) – are major targets for therapeutic drug development.[6][8][9]

Monoamine release assays using synaptosomes offer a direct and physiologically relevant method to:

  • Screen and characterize the activity of novel psychoactive compounds.

  • Determine the mechanism of action of drugs that modulate monoamine release (e.g., releasing agents vs. reuptake inhibitors).

  • Investigate the neurochemical basis of central nervous system (CNS) disorders.[10]

  • Explore the potential for neurotoxicity associated with altered monoamine homeostasis.

Principle of the Assay: Unlocking Presynaptic Mechanisms

The in vitro monoamine release assay using synaptosomes is designed to measure the efflux of endogenous or radiolabeled monoamines from the presynaptic terminal in response to a stimulus. The fundamental principle relies on the ability of synaptosomes to maintain a polarized membrane and actively store neurotransmitters, which can then be released upon depolarization or through the action of pharmacological agents.

A drug that induces the release of a monoamine neurotransmitter from the presynaptic neuron into the synapse is known as a monoamine releasing agent (MRA).[11][12][13] These agents typically act as substrates for the monoamine transporters (DAT, NET, and SERT), entering the presynaptic neuron and disrupting the vesicular storage of monoamines, leading to an increase in their cytosolic concentration and subsequent reverse transport out of the neuron.[11][12][14] This contrasts with monoamine reuptake inhibitors, which block the transporters to increase the synaptic concentration of neurotransmitters.

The assay typically involves three key stages:

  • Preparation of Synaptosomes: Isolation and purification of functional synaptosomes from a specific brain region rich in the monoamine of interest (e.g., striatum for dopamine, cortex or hippocampus for serotonin and norepinephrine).

  • Loading (Optional) and Release: Incubation of the synaptosomes, often with a radiolabeled monoamine to enhance detection sensitivity, followed by stimulation of release using a depolarizing agent (e.g., high potassium concentration) or a test compound.

  • Quantification: Measurement of the released monoamine in the extracellular medium, typically using techniques like liquid scintillation counting for radiolabeled compounds or high-performance liquid chromatography with electrochemical detection (HPLC-ECD) for endogenous monoamines.[15][16][17]

Visualizing the Workflow

Monoamine_Release_Assay_Workflow cluster_prep PART 1: Synaptosome Preparation cluster_assay PART 2: Release Assay cluster_detection PART 3: Quantification Tissue Brain Tissue Dissection (e.g., Striatum, Cortex) Homogenize Homogenization in Isotonic Sucrose Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (Remove Nuclei & Debris) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (S1) Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (Pellet Crude Synaptosomes - P2) Supernatant1->Centrifuge2 Purify Optional: Density Gradient Purification (Ficoll/Percoll) Centrifuge2->Purify FinalPellet Washed, Purified Synaptosomes Purify->FinalPellet Resuspend Resuspend in Physiological Buffer FinalPellet->Resuspend Preincubation Pre-incubation (Equilibration) Resuspend->Preincubation Loading Loading with [3H]-Monoamine (Optional) Preincubation->Loading Wash Wash to Remove Excess Label Loading->Wash Stimulation Stimulation: Test Compound or K+ Wash->Stimulation Collection Collect Superfusate/ Supernatant Stimulation->Collection Quantify Quantification of Released Monoamine Collection->Quantify LSC Liquid Scintillation Counting ([3H]) Quantify->LSC HPLC HPLC-ECD (Endogenous) Quantify->HPLC caption Figure 1. Overall workflow of the in vitro monoamine release assay.

Caption: Figure 1. Overall workflow of the in vitro monoamine release assay.

Detailed Protocols

PART 1: Preparation of Rodent Brain Synaptosomes

This protocol describes a standard method for preparing a crude synaptosome fraction (P2) from rodent brain tissue, which is suitable for most monoamine release assays.[4][18][19] For studies requiring higher purity, an additional density gradient centrifugation step can be incorporated.[2][20]

Materials and Reagents:

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Dissection Tools: Scissors, forceps, scalpel.

  • Homogenizer: Glass-Teflon or Dounce tissue grinder.

  • Centrifuge: Refrigerated centrifuge capable of at least 15,000 x g and accommodating appropriate tubes.

  • Buffers (all prepared with ultrapure water and kept on ice):

    • Homogenization Buffer (HB): 0.32 M Sucrose, 5 mM HEPES, pH 7.4.

    • Krebs-Ringer Bicarbonate Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM Glucose, 1.3 mM CaCl₂. The buffer should be continuously gassed with 95% O₂ / 5% CO₂ to maintain pH 7.4.

Step-by-Step Methodology:

  • Tissue Dissection:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Rapidly decapitate and dissect the brain on a cold surface.

    • Isolate the brain region of interest (e.g., striatum for dopamine, cerebral cortex, or hippocampus for serotonin/norepinephrine). Weigh the tissue.[18]

  • Homogenization:

    • Place the tissue in a pre-chilled glass-Teflon homogenizer with 10 volumes (w/v) of ice-cold Homogenization Buffer.

    • Perform 10-12 slow, even strokes with the pestle rotating at approximately 800-900 rpm.[21] The goal is to shear the nerve terminals from their axons without lysing the cells.[22]

  • Differential Centrifugation:

    • Transfer the homogenate to centrifuge tubes.

    • First Centrifugation (P1 Pellet): Centrifuge at 1,000 x g for 10 minutes at 4°C.[22] This step pellets nuclei, cell debris, and intact cells.

    • Collect Supernatant (S1): Carefully collect the supernatant (S1 fraction), which contains synaptosomes, mitochondria, and microsomes.

    • Second Centrifugation (P2 Pellet): Centrifuge the S1 fraction at 15,000 x g for 20 minutes at 4°C.[4][18] The resulting pellet is the crude synaptosomal fraction (P2).

    • Washing: Discard the supernatant. Resuspend the P2 pellet in fresh, ice-cold KRB buffer and centrifuge again at 15,000 x g for 20 minutes at 4°C. This wash step is crucial to remove contaminants.[3][23]

  • Final Preparation:

    • Discard the final supernatant.

    • Gently resuspend the washed P2 pellet in an appropriate volume of gassed (95% O₂ / 5% CO₂) KRB buffer to achieve the desired protein concentration.

    • Determine the protein concentration using a standard method like the BCA assay.[18][19] The expected yield is typically 1-2 mg/mL of protein.[18]

    • Keep the synaptosome preparation on ice until use. For functional assays, it is critical to use fresh preparations, as their viability decreases over time.[24]

PART 2: Monoamine Release Assay (Superfusion Method)

The superfusion technique is a dynamic method that allows for the continuous monitoring of neurotransmitter release over time and minimizes the influence of reuptake and metabolism on the measured release.[25][26][27][28]

Materials and Reagents:

  • Synaptosome Preparation: Freshly prepared as described above.

  • Superfusion System: A multi-chamber superfusion apparatus with precise temperature control (37°C) and the ability to rapidly switch between different buffer solutions.

  • Filters: Glass fiber filters (e.g., Whatman GF/B) to support the synaptosomes.

  • Buffers:

    • KRB Buffer: As described above, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

    • High K⁺ KRB Buffer (Depolarizing Stimulus): KRB buffer where the KCl concentration is increased (e.g., to 15-30 mM) and the NaCl concentration is proportionally decreased to maintain osmolarity.

  • Radiolabeled Monoamine: e.g., [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine.

  • Test Compounds: Dissolved in KRB buffer at the desired concentrations.

  • Scintillation Vials and Fluid: For quantification of radioactivity.

Step-by-Step Methodology:

  • Loading with Radiolabeled Monoamine:

    • Dilute the synaptosome suspension to a final protein concentration of approximately 0.5 mg/mL in gassed KRB buffer.

    • Add the radiolabeled monoamine (e.g., [³H]-Dopamine) to a final concentration of 10-50 nM.

    • Incubate for 15-30 minutes at 37°C to allow for active uptake into the synaptosomes via the respective transporters.

  • Setting up the Superfusion:

    • Place a glass fiber filter at the bottom of each superfusion chamber.

    • Aliquot the synaptosome suspension onto the filters.

    • Begin superfusing the synaptosomes with gassed KRB buffer at a constant flow rate (e.g., 0.5 mL/min) at 37°C.

  • Washout and Basal Release:

    • Superfuse with KRB buffer for at least 30-45 minutes to wash out excess radiolabel and establish a stable baseline of spontaneous release.

    • Begin collecting the superfusate in timed fractions (e.g., every 3-5 minutes) into scintillation vials.

  • Stimulation of Release:

    • S1 (First Stimulus): To establish a reference release, switch the superfusion buffer to the High K⁺ KRB buffer for a short period (e.g., 2-5 minutes). This will depolarize the synaptosomes and evoke calcium-dependent neurotransmitter release.[29]

    • Return to the standard KRB buffer.

    • Incubation with Test Compound: After the release has returned to baseline, switch to KRB buffer containing the test compound (or vehicle control) and superfuse for a defined period (e.g., 15-20 minutes).

    • S2 (Second Stimulus): While still in the presence of the test compound, apply a second pulse of High K⁺ KRB buffer. This allows for the evaluation of the compound's effect on depolarization-evoked release.

    • Alternatively, to measure a compound's ability to directly cause release (i.e., as a releasing agent), switch from the standard KRB to KRB containing the test compound and measure the resulting efflux without a K⁺ stimulus.

  • Quantification:

    • Add scintillation fluid to each collected fraction.

    • Measure the radioactivity (in disintegrations per minute, DPM) in each fraction using a liquid scintillation counter.

    • At the end of the experiment, solubilize the synaptosomes remaining on the filter to determine the total radioactivity remaining in the tissue.

Data Analysis:

  • Express the radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period.

  • Calculate the ratio of the peak release during the second stimulus (S2) to the peak release during the first stimulus (S1).

  • Compare the S2/S1 ratio in the presence of the test compound to the S2/S1 ratio in the vehicle control group. A change in this ratio indicates that the compound has modulated evoked release.

  • For direct releasing agents, quantify the total release above baseline following the application of the compound.

Visualizing the Superfusion Protocol

Superfusion_Protocol cluster_setup Setup cluster_collection Fraction Collection Load Load Synaptosomes with [3H]-Monoamine Aliquot Aliquot onto Filters in Superfusion Chambers Load->Aliquot Washout Washout & Basal Release (KRB Buffer, 30-45 min) S1 S1: K+ Pulse (High K+ KRB, 2-5 min) Washout->S1 Collect_Basal Collect Basal Return1 Return to Baseline (KRB Buffer) S1->Return1 Collect_S1 Collect S1 Peak Drug Incubate with Test Compound (Drug in KRB, 15-20 min) Return1->Drug S2 S2: K+ Pulse in presence of Drug (High K+ KRB + Drug, 2-5 min) Drug->S2 Collect_Interim Collect Interim End End Experiment S2->End Collect_S2 Collect S2 Peak caption Figure 2. Timeline of a typical superfusion experiment.

Caption: Figure 2. Timeline of a typical superfusion experiment.

Data Presentation and Interpretation

Example Data: Characterizing Monoamine Releasing Agents

To illustrate how data from this assay can be interpreted, consider the following hypothetical results for two well-known monoamine-modulating compounds, Amphetamine and Cocaine, on [³H]-Dopamine release from striatal synaptosomes.

CompoundConcentration (µM)Basal Release (% of Total)S2/S1 Ratio (Mean ± SEM)Mechanism of Action
Vehicle-1.5 ± 0.20.95 ± 0.05Control
Amphetamine 18.5 ± 0.90.65 ± 0.08Releasing Agent / Reuptake Inhibitor
Cocaine 11.6 ± 0.31.45 ± 0.12Reuptake Inhibitor

Interpretation:

  • Amphetamine: Significantly increases basal dopamine release, which is characteristic of a monoamine releasing agent.[11][14] It enters the terminal via DAT and causes non-vesicular, transporter-mediated efflux of dopamine.[12][14] The reduction in the S2/S1 ratio reflects a depletion of the releasable pool of dopamine and/or inhibition of dopamine reuptake during the stimulation period.

  • Cocaine: Has no effect on basal release but significantly potentiates K⁺-evoked release (S2/S1 ratio > 1). This is the classic profile of a reuptake inhibitor. By blocking DAT, cocaine prevents the clearance of released dopamine from the extracellular space, thus increasing its measured concentration during the S2 pulse.[7]

Trustworthiness and Self-Validation

To ensure the integrity of the results, every monoamine release assay should incorporate a self-validating system. This involves including appropriate controls and validation steps:

  • Positive Controls: Always include reference compounds with known mechanisms of action.

    • Releasing Agent: Amphetamine (for DA/NE) or Fenfluramine (for 5-HT).

    • Reuptake Inhibitor: Cocaine or GBR-12909 (for DA), Desipramine (for NE), or Fluoxetine (for 5-HT).

  • Calcium Dependence: The K⁺-evoked release should be demonstrated to be calcium-dependent. Running a control experiment in a calcium-free buffer should significantly attenuate the release, confirming a physiological, exocytotic mechanism.[29]

  • Transporter Specificity: The effects of a putative releasing agent or reuptake inhibitor should be blocked by a selective antagonist of the relevant transporter, confirming that the effect is transporter-mediated.

  • Synaptosome Quality Control: The viability and purity of the synaptosome preparation can be assessed by Western blotting for synaptic markers (e.g., Synaptophysin, PSD-95) and the absence of non-synaptic markers (e.g., nuclear or glial proteins).[19]

Conclusion: A Versatile Tool in Neuropharmacology

The in vitro monoamine release assay using synaptosomes remains a cornerstone of neuropharmacological research. It provides a robust, physiologically relevant, and medium-throughput method to dissect the complex mechanisms of presynaptic neurotransmitter release.[2][28] By carefully preparing high-quality synaptosomes and employing a dynamic superfusion system, researchers can generate detailed profiles of how novel chemical entities interact with the monoamine systems. This information is critical for the discovery and development of the next generation of therapeutics for CNS disorders.[10][30]

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Application Notes and Protocols for Studying Phenethylamine-Induced Behaviors in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Behavioral Effects of Phenethylamines

Phenethylamine (PEA) and its derivatives represent a broad class of psychoactive compounds that include endogenous trace amines, prescription medications like amphetamine, and a wide array of designer drugs.[1][2] These molecules exert profound effects on behavior, primarily by modulating monoaminergic systems in the central nervous system, including dopamine, norepinephrine, and serotonin pathways.[[“]][4][[“]][6] Understanding the mechanisms underlying these behavioral effects is crucial for developing therapies for substance use disorders, and for assessing the abuse potential of new chemical entities. Animal models provide an indispensable tool for this research, allowing for controlled investigation of the neurobiological and behavioral consequences of phenethylamine administration.[7]

This guide provides a comprehensive overview of the use of rodent models to study phenethylamine-induced behaviors. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for key behavioral assays. The focus is on providing not just the "how," but also the "why," to enable robust and reproducible experimental design.

PART 1: Foundational Neurobiology of Phenethylamine Action

A solid understanding of the neurobiological targets of phenethylamines is essential for interpreting behavioral data. Phenethylamines primarily exert their effects by increasing the synaptic concentrations of dopamine (DA) and, to varying extents, norepinephrine (NE) and serotonin (5-HT).[2][4]

Key Mechanisms of Action:

  • Dopamine Transporter (DAT) Interaction: Similar to amphetamines, phenethylamine can reverse the function of the dopamine transporter (DAT), leading to non-vesicular release of dopamine from the presynaptic terminal into the synapse.[[“]][[“]][[“]] It can also inhibit the reuptake of dopamine, further increasing its synaptic availability.[9][10]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Phenethylamine is a potent agonist of TAAR1, a G-protein coupled receptor located on monoaminergic neurons.[[“]][11] Activation of TAAR1 can modulate the activity of these neurons and influence neurotransmitter release.

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Some phenethylamines can interfere with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine into synaptic vesicles.[4][11] This leads to an increase in cytosolic dopamine, making it more available for reverse transport by DAT.

  • Serotonergic System Modulation: Certain phenethylamines and their derivatives can also interact with the serotonin system, for instance by binding to 5-HT receptors, which can contribute to their hallucinogenic or entactogenic effects.[[“]][4]

The interplay of these mechanisms ultimately leads to a surge in synaptic dopamine in key brain regions associated with reward, motivation, and motor control, such as the nucleus accumbens and the striatum.[[“]][9] This neurochemical cascade is the foundation for the behavioral phenotypes observed in animal models.

Visualizing the Dopaminergic Synapse

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron L-DOPA L-DOPA DA DA L-DOPA->DA AADC Vesicle DA DA->Vesicle VMAT2 Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release DAT Dopamine Transporter (DAT) VMAT2 VMAT2 TAAR1 TAAR1 Synaptic Cleft->DAT Reuptake D1R D1 Receptor D2R D2 Receptor DA_synapse DA DA_synapse->D1R DA_synapse->D2R Phenethylamine Phenethylamine Phenethylamine->DAT Reverse Transport Phenethylamine->VMAT2 Inhibition Phenethylamine->TAAR1 Agonism

Caption: Phenethylamine's actions at the dopaminergic synapse.

PART 2: Key Behavioral Assays and Protocols

The selection of behavioral assays depends on the specific research question. Here, we detail some of the most common and informative paradigms used to study phenethylamine-induced behaviors in rodents.

Locomotor Activity

Rationale: Locomotor activity is a fundamental measure of the stimulant effects of phenethylamines. An increase in horizontal and vertical movement is a hallmark of psychostimulant action and is primarily mediated by increased dopaminergic transmission in the nucleus accumbens.[9][12]

Protocol: Open Field Test

  • Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice) with walls high enough to prevent escape.[13] The arena is typically made of a non-porous material for easy cleaning. Automated tracking systems with infrared beams or video tracking software are used to quantify movement.[13]

  • Habituation: Prior to drug administration, it is crucial to habituate the animals to the testing environment to reduce novelty-induced hyperactivity. This typically involves placing the animal in the open field for a set period (e.g., 30-60 minutes) for 1-3 days before the test day.[13]

  • Procedure:

    • Administer the phenethylamine or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).

    • Immediately place the animal in the center of the open field arena.[13]

    • Record locomotor activity for a predetermined duration (e.g., 60-120 minutes). Data is typically binned into time intervals (e.g., 5-10 minutes) to assess the time course of the drug's effect.

  • Data Analysis:

    • Horizontal Activity: Total distance traveled, number of ambulatory movements.

    • Vertical Activity: Number of rearing events.

    • Thigmotaxis (Anxiety-like behavior): Time spent in the center versus the periphery of the arena.

Experimental Considerations:

  • Dose-Response: It is essential to establish a dose-response curve to identify the optimal dose for producing a robust locomotor response without inducing excessive stereotyped behaviors that can interfere with locomotion.

  • Time Course: The duration of the testing session should be sufficient to capture the onset, peak, and decline of the drug's effect.

ParameterTypical Value Range (Mice)Reference
β-Phenethylamine Dose (i.p.)25 - 100 mg/kg[14][15]
Amphetamine Dose (i.p.)1 - 5 mg/kg[12]
Habituation Duration30 - 60 minutes[13]
Test Duration60 - 120 minutes[13]
Stereotyped Behaviors

Rationale: At higher doses, phenethylamines can induce stereotypies, which are repetitive, invariant, and seemingly purposeless behaviors.[16][17] These behaviors, such as sniffing, gnawing, head weaving, and circling, are thought to be mediated by the overstimulation of dopaminergic pathways in the dorsal striatum.[9] The assessment of stereotypy provides a measure of the intensity of the drug's effect on the motor system.

Protocol: Stereotypy Rating

  • Apparatus: A standard observation cage or the open field arena.

  • Procedure:

    • Administer a high dose of the phenethylamine or vehicle.

    • Place the animal in the observation cage.

    • At regular intervals (e.g., every 10 minutes) for the duration of the drug's effect, a trained observer, blind to the experimental conditions, rates the intensity of stereotyped behaviors using a standardized rating scale.

  • Stereotypy Rating Scale (Example):

ScoreBehavior
0Asleep or inactive
1Active, normal exploratory behavior
2Increased sniffing and head movements
3Repetitive head weaving, sniffing of the cage floor or walls
4Continuous sniffing, licking, or gnawing of the cage
5Intense, focused stereotypy (e.g., gnawing a single spot) with brief periods of other behaviors
6Intense, focused stereotypy with no other behaviors

Data Analysis: The primary outcome is the stereotypy score at each time point. The peak stereotypy score and the total stereotypy score over the observation period can also be calculated.

Experimental Considerations:

  • Observer Training: Consistent and reliable scoring requires well-trained observers who are blind to the treatment conditions.

  • Dose Selection: Doses used to induce stereotypy are typically higher than those used to study locomotor activity.

Conditioned Place Preference (CPP)

Rationale: The CPP paradigm is used to assess the rewarding or aversive properties of a drug. It is based on the principle of classical conditioning, where the rewarding effects of a drug are associated with a specific environment.[9] If a drug is rewarding, the animal will spend more time in the environment previously paired with the drug.

Protocol: Unbiased Conditioned Place Preference

  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber (e.g., different flooring, wall patterns). A neutral central compartment may also be included.

  • Procedure:

    • Pre-conditioning (Day 1): The animal is allowed to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one chamber over the other.

    • Conditioning (Days 2-9): This phase typically consists of alternating daily injections of the phenethylamine and vehicle.

      • On drug conditioning days, the animal is injected with the phenethylamine and confined to one of the chambers for a set period (e.g., 30 minutes).

      • On vehicle conditioning days, the animal is injected with vehicle and confined to the opposite chamber for the same duration. The assignment of drug-paired and vehicle-paired chambers should be counterbalanced across animals.

    • Post-conditioning (Test Day - Day 10): The animal is placed in the neutral central compartment (if applicable) and allowed to freely explore the entire apparatus in a drug-free state. The time spent in each chamber is recorded.

  • Data Analysis: The primary measure is the difference in time spent in the drug-paired chamber on the test day compared to the pre-conditioning day. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting the drug has rewarding properties.

Experimental Considerations:

  • Dose and Conditioning Sessions: The optimal dose and number of conditioning sessions will vary depending on the specific phenethylamine and animal strain.

  • Unbiased Design: In an unbiased design, the drug is paired with the initially non-preferred chamber for half of the animals and the preferred chamber for the other half to control for initial biases.

ParameterTypical Value Range (Mice)Reference
β-Phenethylamine Dose (i.p.)25 - 50 mg/kg[9]
Conditioning Sessions4-8 sessions[9]
Conditioning Duration30 minutes[9]
Drug Self-Administration

Rationale: The intravenous self-administration paradigm is considered the gold standard for assessing the reinforcing properties and abuse liability of a drug.[7][18][19] In this model, animals learn to perform an operant response (e.g., pressing a lever) to receive an intravenous infusion of the drug. The rate and pattern of responding provide a direct measure of the drug's reinforcing efficacy.

Protocol: Intravenous Self-Administration

  • Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive), a cue light above the active lever, and an infusion pump connected to a swivel that allows for drug delivery to a freely moving animal.

  • Surgery: The animal is surgically implanted with an indwelling intravenous catheter, typically in the jugular vein.[18] A period of recovery is required before behavioral testing begins.

  • Acquisition:

    • Animals are placed in the operant chamber for daily sessions (e.g., 2 hours).

    • A response on the active lever results in the delivery of a drug infusion and the presentation of a cue light.

    • A response on the inactive lever has no consequence.

    • Acquisition is typically achieved when the animal shows stable responding on the active lever and discriminates between the active and inactive levers.

  • Schedules of Reinforcement:

    • Fixed-Ratio (FR) Schedule: A fixed number of responses is required for each infusion (e.g., FR1, FR5). This is used to assess the acquisition and maintenance of drug-taking behavior.

    • Progressive-Ratio (PR) Schedule: The number of responses required for each subsequent infusion increases progressively. The "breakpoint," or the highest ratio completed, is used as a measure of the motivation to obtain the drug.

  • Data Analysis:

    • Number of infusions earned.

    • Number of active and inactive lever presses.

    • Breakpoint on a PR schedule.

Experimental Considerations:

  • Catheter Patency: Maintaining a patent catheter is critical for the success of these long-term studies. Regular flushing with heparinized saline is necessary.[20]

  • Dose per Infusion: The unit dose of the drug is a crucial variable that influences the rate of acquisition and the level of responding.

ParameterTypical Value Range (Rats)Reference
β-Phenethylamine Dose/infusion0.25 - 1.0 mg/kg[9]
Session Duration2 - 6 hours[9]
Acquisition CriteriaStable responding for 3-5 consecutive days[9]
Drug Discrimination

Rationale: The drug discrimination paradigm is used to assess the interoceptive (subjective) effects of a drug.[21][22][23] Animals are trained to discriminate between the effects of a specific drug and vehicle. This assay is highly valuable for determining if a novel compound produces subjective effects similar to a known drug of abuse.

Protocol: Two-Lever Drug Discrimination

  • Apparatus: A standard two-lever operant chamber.

  • Training:

    • Animals are trained on a food- or water-reinforced schedule.

    • On training days, animals are injected with either the training drug or vehicle.

    • Following a drug injection, responses on one lever (the "drug" lever) are reinforced.

    • Following a vehicle injection, responses on the other lever (the "vehicle" lever) are reinforced.

    • Training continues until the animals reliably respond on the correct lever depending on the injection they received.

  • Testing:

    • Once trained, animals can be tested with different doses of the training drug to generate a dose-response curve.

    • They can also be tested with novel compounds to see if they "generalize" to the training drug (i.e., respond on the drug-appropriate lever).

  • Data Analysis: The primary measure is the percentage of responses on the drug-appropriate lever.

Experimental Considerations:

  • Training Drug and Dose: The choice of training drug and dose is critical and will determine the specificity of the discrimination.

  • Reinforcement Schedule: A fixed-ratio (FR) schedule is commonly used for reinforcement.

PART 3: Data Interpretation and Best Practices

Self-Validating Systems:

Each protocol should be designed as a self-validating system. This means including appropriate controls to ensure the observed behavioral changes are due to the pharmacological effects of the phenethylamine and not other confounding factors.

  • Vehicle Controls: A vehicle-treated group is essential in all experiments to control for the effects of the injection procedure and the experimental environment.

  • Dose-Response Curves: Establishing a dose-response relationship provides strong evidence for a specific pharmacological effect.

  • Pharmacological Antagonism: To confirm the involvement of a specific neurotransmitter system, antagonist studies can be conducted. For example, a dopamine receptor antagonist should attenuate the locomotor-activating and rewarding effects of a phenethylamine.[9]

Visualization of Experimental Workflow:

Start Start Animal Acclimation Animal Acclimation Start->Animal Acclimation Habituation/Baseline Habituation/Baseline Animal Acclimation->Habituation/Baseline Drug/Vehicle Administration Drug/Vehicle Administration Habituation/Baseline->Drug/Vehicle Administration Behavioral Assay Behavioral Assay Drug/Vehicle Administration->Behavioral Assay Data Collection Data Collection Behavioral Assay->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis End End Data Analysis->End

Caption: General workflow for behavioral studies.

Conclusion

The animal models and protocols detailed in this guide provide a robust framework for investigating the behavioral effects of phenethylamines. By carefully selecting the appropriate assays, adhering to rigorous experimental design, and understanding the underlying neurobiology, researchers can gain valuable insights into the mechanisms of action of these compounds. This knowledge is fundamental for advancing our understanding of addiction and for the development of novel therapeutic interventions.

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Experimental protocol for assessing locomotor activity in mice

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Comprehensive Assessment of Locomotor Activity in Mice

Introduction: Motion as a Metric in Biomedical Research

Locomotor activity, the study of an animal's movement in its environment, serves as a fundamental and highly informative endpoint in neuroscience, pharmacology, and genetic research. It provides a window into the integrated function of the central and peripheral nervous systems.[1] The ability to generate and control movement depends on a complex interplay between the brain, spinal cord, and sensory feedback.[1][2] In laboratory mice, spontaneous and coordinated movements are not random; they are expressions of underlying neurological and psychological states. Alterations in these behaviors can be powerful indicators of the effects of genetic modifications, disease progression, or the efficacy and potential side effects of novel therapeutic compounds.[3][4]

This guide provides a detailed framework for designing, executing, and interpreting two of the most common assays for assessing locomotor behavior in mice: the Open Field Test and the Rotarod Test. It is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and the ethological principles that underpin these critical behavioral assessments.

Foundational Principles: The 'Why' Behind the 'How'

A robust experimental design is built on a solid understanding of the system being studied. Mouse locomotor behavior is not a simple reflex; it is a sophisticated output shaped by evolutionary pressures and complex neural circuitry.

The Neurobiology of Locomotion

Vertebrate locomotion is orchestrated by neural networks within the spinal cord known as Central Pattern Generators (CPGs).[1][5] These networks can independently produce the basic rhythmic patterns of muscle contraction needed for movement.[1] However, this foundational rhythm is constantly modulated by descending inputs from the brain and sensory feedback from the periphery.[2][6]

  • Descending Control: Brainstem regions initiate, halt, and modulate the speed and direction of locomotion.[1] Higher brain centers, including the motor cortex and basal ganglia, are involved in planning and goal-directed movement.[2] For instance, the nucleus accumbens is a key area involved in behavioral activation and motivation, and its stimulation is linked to hyperlocomotion.[4]

  • Sensory Feedback: Proprioceptive information from muscle spindles and Golgi tendon organs is crucial for refining the locomotor pattern, ensuring coordination and adaptation to the environment.[6] The absence of this feedback leads to a degradation of the locomotor pattern.[6]

Ethological Considerations: A Mouse's Perspective

To interpret behavioral data correctly, one must consider the natural tendencies of the animal.[7][8] Mice are nocturnal prey animals. Their behavior in a novel environment, such as a testing apparatus, is a balance between two conflicting drives: the innate drive to explore for resources and the instinct to avoid open, brightly lit areas where they are vulnerable to predators.[9] This conflict is the very basis of assays like the Open Field Test, where the preference for the periphery (thigmotaxis) is interpreted as an anxiety-like behavior.[10] Understanding these natural behaviors is critical for designing experiments that yield meaningful results.[11][12]

Pre-Experimental Considerations: The Foundation of Reproducibility

The reliability of any behavioral data is contingent upon the rigorous control of variables before the experiment even begins. Adherence to standardized guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, is essential for ensuring transparency and reproducibility.[13][14][15][16][17]

  • Acclimation: Upon arrival in a new facility or testing room, mice require an acclimation period to minimize stress from transport. A minimum of one hour in the testing room before the experiment is recommended, though longer periods may be necessary for particularly sensitive tests.[18][19][20][21]

  • Handling: Gentle and consistent handling by the experimenter reduces animal stress and acclimates them to the procedure. This should be done for several days leading up to the experiment.[22]

  • Environmental Controls: The testing environment must be kept consistent. This includes lighting conditions, temperature, and ambient noise.[19][22] Testing should occur at the same time of day for all animals to control for circadian rhythm effects.[22] For nocturnal animals like mice, testing during their active (dark) phase is often preferred, which can be accomplished using red light that is less visible to them.[23]

  • Housing: Group housing is standard, but social hierarchy can be a variable. Avoid single housing unless it is part of the experimental design, as isolation is a significant stressor.[21] Ensure that cage conditions and enrichment are consistent across all experimental groups.

Experimental Workflow: From Animal to Analysis

A standardized workflow is critical for minimizing variability and ensuring that data is collected systematically. The following diagram outlines a typical workflow for a locomotor activity study.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_post Phase 3: Analysis & Reporting A Animal Arrival & Quarantine B Acclimation to Facility (1-2 weeks) A->B C Handling & Acclimation to Experimenter (3-5 days) B->C D Transfer to Testing Room (Acclimate >60 min) C->D E Behavioral Assay (e.g., Open Field, Rotarod) D->E F Data Acquisition (Video Tracking / Sensors) E->F G Data Processing & Parameter Extraction F->G H Statistical Analysis G->H I Interpretation & Reporting (ARRIVE Guidelines) H->I

Caption: General workflow for conducting mouse locomotor activity studies.

Protocol 1: The Open Field Test (OFT)

The Open Field Test is a cornerstone assay for assessing general locomotor activity and anxiety-like behavior in a novel environment.[9][24]

Principle

A mouse is placed in an open, typically square, arena and its activity is recorded. The test leverages the mouse's natural aversion to open spaces.[9] Anxious mice tend to stay close to the walls (thigmotaxis), while less anxious mice are more willing to explore the center of the arena.[25] Simultaneously, the total distance traveled provides a robust measure of general activity.[10]

Apparatus and Setup
ParameterSpecificationRationale
Arena Dimensions 40x40 cm to 50x50 cm square arena with 30-50 cm high opaque walls.[3][9][26]Standardized size ensures comparability across studies. Opaque walls prevent outside visual distractions.
Material Non-porous material (e.g., Plexiglas, PVC) that is easy to clean.[9]Prevents absorption of odors that could influence subsequent animals.
Lighting Dim, indirect illumination (e.g., 100-300 lux).[9]Bright light is anxiogenic and can suppress activity. Dim light encourages exploration.
Data Acquisition Overhead video camera connected to tracking software or an array of infrared beams.[19][26]Automated tracking provides objective and detailed data on position, distance, and velocity.
Step-by-Step Methodology
  • Preparation: At least 60 minutes prior to testing, move the mice in their home cages to the testing room to acclimate.[3][19]

  • Apparatus Cleaning: Thoroughly clean the open field arena with 70% ethanol or another suitable disinfectant and allow it to dry completely between each animal to eliminate olfactory cues.[26][27]

  • Initiating the Trial: Gently place the mouse in the center of the arena. Some protocols suggest placing it near a wall to standardize the starting position.[9] The key is consistency across all animals.

  • Recording: Immediately start the video recording and tracking software. The experimenter should leave the immediate vicinity to avoid influencing the mouse's behavior.[23]

  • Test Duration: A typical test session lasts between 5 to 20 minutes.[9][25][26] Shorter durations (5-10 min) are often sufficient to assess novelty-induced anxiety and activity.

  • Concluding the Trial: At the end of the session, gently remove the mouse and return it to its home cage.

  • Data Extraction: Use the tracking software to automatically calculate the key parameters.

Key Parameters and Interpretation
ParameterDescriptionCommon Interpretation
Total Distance Traveled The total distance the mouse moved during the session.A primary measure of overall locomotor activity.[10]
Time in Center Zone The amount of time spent in a predefined central area of the arena.A key measure of anxiety-like behavior. Less time in the center suggests higher anxiety.[10]
Center Zone Entries The number of times the mouse crosses from the periphery into the center zone.An indicator of exploratory behavior.[10]
Rearing The number of times the mouse stands on its hind legs.A measure of exploratory and vertical activity.[19]
Thigmotaxis Index Percentage of time spent near the walls of the arena.A direct measure of anxiety-like behavior; higher values indicate greater anxiety.[10]

Protocol 2: The Rotarod Test

The Rotarod Test is the gold-standard assay for assessing motor coordination, balance, and motor learning in rodents.[18][28]

Principle

Mice are placed on a rotating rod, and they must continuously walk forward to avoid falling off.[29] The test can be run at a constant speed or, more commonly, with an accelerating rotation. The latency to fall from the rod is the primary measure of performance.[30]

Apparatus and Setup
ParameterSpecificationRationale
Rod Diameter ~3 cm for mice.[29]Sized appropriately for a mouse's grip and stride.
Rod Surface Textured or knurled surface.Provides adequate grip for the animal.
Acceleration Typically accelerates from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set time (e.g., 300 seconds).[18][29]An accelerating protocol tests coordination over a range of difficulties and is sensitive to subtle deficits.
Fall Detection Automated detection via infrared beams or a trip plate below the rod.[18]Provides precise and objective measurement of the latency to fall.
Step-by-Step Methodology
  • Acclimation: As with the OFT, acclimate the mice to the testing room for at least 60 minutes before the first trial.[18]

  • Training/Habituation (Optional but Recommended): Some protocols include a training day where mice are placed on the rod at a low, constant speed (e.g., 5 RPM) for 60 seconds for several trials.[18] This reduces novelty-induced stress and establishes a performance baseline.

  • Testing Protocol:

    • Set the apparatus to the desired acceleration profile (e.g., 4 to 40 RPM over 300 seconds).[18]

    • Gently place the mouse on the rotating rod, facing away from the direction of rotation.[28]

    • Start the trial. The timer begins with the acceleration.[18]

    • The trial ends when the mouse falls onto the detector below or after clinging to the rod and completing a full passive rotation.[18][29]

  • Inter-Trial Interval (ITI): Allow a rest period of at least 10-15 minutes between trials to prevent fatigue.[18][20][29]

  • Repetitions: Conduct a total of three consecutive trials. Performance improvement across trials can be an indicator of motor learning.[18]

  • Cleaning: Clean the rod and fall surface with a disinfectant between animals.[18]

Key Parameters and Interpretation
ParameterDescriptionCommon Interpretation
Latency to Fall (s) The time from the start of acceleration until the mouse falls off the rod.The primary measure of motor coordination and balance. Shorter latencies indicate impairment.
Speed at Fall (RPM) The rotational speed of the rod at the moment the mouse fell.Provides a direct measure of the performance limit.
Performance Across Trials The change in latency to fall over the three trials.An increase in latency across trials suggests intact motor learning.

Data Analysis and Interpretation

  • For two-group comparisons (e.g., wild-type vs. knockout): An independent samples t-test is appropriate for normally distributed data.[31]

  • For more than two groups (e.g., vehicle vs. two drug doses): A one-way Analysis of Variance (ANOVA) followed by post-hoc tests is used.[31]

  • For repeated measures (e.g., Rotarod performance across three trials): A repeated measures ANOVA is appropriate.

The following diagram provides a logical framework for interpreting combined results from the Open Field and Rotarod tests, which is often necessary to distinguish between different types of behavioral deficits.

G Start Analyze Locomotor Data OFT_Dist Open Field: Total Distance Moved? Start->OFT_Dist Dist_Normal Normal Activity OFT_Dist->Dist_Normal  Normal Dist_Low Hypo-activity OFT_Dist->Dist_Low  Decreased Dist_High Hyper-activity OFT_Dist->Dist_High  Increased OFT_Anxiety_Normal Open Field: Time in Center? Dist_Normal->OFT_Anxiety_Normal Rotarod_Check Rotarod: Performance Impaired? Dist_Low->Rotarod_Check Motor_Deficit Interpretation: Motor Deficit Rotarod_Check->Motor_Deficit Yes OFT_Anxiety_Check Open Field: Time in Center Decreased? Rotarod_Check->OFT_Anxiety_Check No Anxiety_Sedation Interpretation: Anxiety-like Behavior or Sedation OFT_Anxiety_Check->Anxiety_Sedation Yes Complex_Pheno Interpretation: Complex Phenotype (e.g., motivational deficit) OFT_Anxiety_Check->Complex_Pheno No Anxiolytic Interpretation: Anxiolytic-like Effect OFT_Anxiety_Normal->Anxiolytic Increased Anxiety_Normal Interpretation: Anxiety-like Behavior OFT_Anxiety_Normal->Anxiety_Normal Decreased

Caption: Decision tree for interpreting locomotor and anxiety-like data.

References

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Probing the Neuropharmacological Profile of N-Methyl-4-chlorophenethylamine: Application Notes and Protocols for Radioligand Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for characterizing the receptor and transporter binding profile of N-Methyl-4-chlorophenethylamine (NM-4-CPA). As a substituted phenethylamine, NM-4-CPA is predicted to interact with key players in monoaminergic neurotransmission. This document outlines the theoretical framework and practical methodologies for conducting saturation and competitive radioligand binding assays to determine the affinity of NM-4-CPA for the human serotonin transporter (hSERT), dopamine transporter (hDAT), norepinephrine transporter (hNET), and the human trace amine-associated receptor 1 (hTAAR1). These protocols are designed for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological properties of this and related compounds.

Introduction: The Scientific Rationale

N-Methyl-4-chlorophenethylamine (NM-4-CPA) is a synthetic compound belonging to the phenethylamine class, which includes a wide range of neuroactive substances from endogenous neurotransmitters to therapeutic agents and substances of abuse[1]. Its core structure, N-methylphenethylamine, is a known potent agonist of the human trace amine-associated receptor 1 (hTAAR1), a G protein-coupled receptor that modulates the activity of the major monoamine systems[2]. The addition of a chlorine atom at the 4-position of the phenyl ring is a critical structural modification. In analogous compounds like 4-chloroamphetamine (4-CA), this substitution has been shown to significantly enhance activity at the serotonin transporter (SERT), often leading to potent serotonin releasing and/or reuptake inhibiting effects[3][4].

Therefore, a comprehensive understanding of NM-4-CPA's pharmacological profile necessitates a quantitative assessment of its binding affinity for hTAAR1 and the primary monoamine transporters: hSERT, hDAT, and hNET. Radioligand binding assays represent the gold standard for such determinations due to their sensitivity and robustness[2][5]. This guide provides the necessary protocols to determine the equilibrium dissociation constant (Kd) and maximum receptor density (Bmax) for relevant radioligands, and subsequently, the inhibitory constant (Ki) of NM-4-CPA for these targets.

Foundational Principles of Radioligand Binding Assays

Radioligand binding assays are predicated on the law of mass action, describing the reversible interaction between a ligand and its receptor[4]. A radioactively labeled compound (radioligand) with high affinity and specificity for a target is incubated with a biological preparation containing the target protein (e.g., cell membranes). By measuring the amount of bound radioactivity, one can quantify the ligand-receptor interaction.

Two primary types of assays are central to this investigation:

  • Saturation Binding Assays: These are performed by incubating a fixed amount of the receptor preparation with increasing concentrations of a radioligand. The goal is to determine the radioligand's affinity (Kd) for the receptor and the total number of binding sites (Bmax) in the preparation[6][7]. Specific binding should be saturable, indicating a finite number of receptors.

  • Competitive Binding Assays: These assays measure the ability of an unlabeled test compound (the "competitor," in this case, NM-4-CPA) to displace a fixed concentration of a specific radioligand from the target. The resulting data are used to calculate the concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50). This IC50 value is then used to determine the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor[2][8].

A critical concept in these assays is the distinction between total, non-specific, and specific binding[3][9].

  • Total Binding: Radioactivity bound to the receptor preparation in the presence of only the radioligand.

  • Non-specific Binding (NSB): Binding of the radioligand to non-receptor components (e.g., lipids, filters). This is determined by measuring binding in the presence of a saturating concentration of an unlabeled ligand that is known to be highly specific for the target, thereby blocking the radioligand from binding to the receptors of interest[9].

  • Specific Binding: The pharmacologically relevant binding to the target receptor. It is calculated by subtracting non-specific binding from total binding.

Experimental Design and Protocols

The following sections provide detailed, step-by-step protocols for investigating the binding of NM-4-CPA to hSERT, hDAT, hNET, and hTAAR1. The general workflow for these experiments is illustrated below.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (HEK293 cells expressing target) Incubation Incubate Membranes with: - Radioligand - NM-4-CPA (or buffer) - NSB Ligand (for non-specific binding) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Buffers, Radioligand, NM-4-CPA) Reagent_Prep->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Calc_SB Calculate Specific Binding (Total - Non-specific) Counting->Calc_SB Curve_Fit Non-linear Regression (GraphPad Prism) Calc_SB->Curve_Fit Determine_Params Determine Parameters (Kd, Bmax, IC50, Ki) Curve_Fit->Determine_Params

Figure 2. The Cheng-Prusoff equation for calculating Ki from IC50.

Summary of Expected Data and Interpretation

The protocols described will yield quantitative data on the binding affinity of NM-4-CPA at four key neurochemical targets. This information is critical for constructing a comprehensive pharmacological profile.

Table 2: Data Presentation Template

TargetNM-4-CPA Ki (nM)
hSERT [Insert experimentally determined value]
hDAT [Insert experimentally determined value]
hNET [Insert experimentally determined value]
hTAAR1 [Insert experimentally determined value]

A low Ki value indicates high binding affinity. By comparing the Ki values across the different targets, researchers can determine the selectivity profile of NM-4-CPA. For example, a significantly lower Ki for hSERT compared to hDAT and hNET would suggest that the compound is a selective serotonin transporter ligand. This information is invaluable for predicting its potential physiological effects, mechanism of action, and for guiding further drug development efforts.

References

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Application Notes & Protocols: Investigating N-Methyl-4-chlorophenethylamine (4-CMA) Cytotoxicity Using In Vitro Cell Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-4-chlorophenethylamine (4-CMA) is a substituted phenethylamine that, like other chlorinated amphetamine analogues, poses a significant risk of cytotoxicity. Understanding the mechanisms driving this cellular damage is critical for both public health and drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate 4-CMA cytotoxicity using established and relevant cell culture models. We detail the rationale for selecting appropriate neuronal, hepatic, and cardiac cell lines and provide step-by-step protocols for assessing cell viability and elucidating key toxicological pathways, including oxidative stress, mitochondrial dysfunction, and apoptosis.

Introduction: The Cytotoxic Profile of Chlorinated Phenethylamines

N-Methyl-4-chlorophenethylamine (4-CMA) belongs to a class of psychoactive substances structurally related to amphetamine. The introduction of a halogen, specifically chlorine, at the para position of the phenyl ring is known to significantly alter the pharmacological and toxicological properties of these compounds. Studies on the closely related analogue, para-chloroamphetamine (PCA), have demonstrated potent neurotoxic effects, primarily targeting serotonergic systems.[1][2] The N-methylated structure of 4-CMA may enhance its lipophilicity, potentially increasing its ability to cross the blood-brain barrier and potentiating its effects.[3]

The primary mechanisms underlying the toxicity of substituted amphetamines are multifaceted but consistently involve the disruption of monoamine transporter function, leading to a cascade of damaging intracellular events.[4][5] These include:

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[6][7][8] Amphetamines can increase ROS production through the auto-oxidation of dopamine and by impairing mitochondrial function.[9][10]

  • Mitochondrial Dysfunction: Damage to mitochondria, the primary energy producers of the cell, is a central event in amphetamine-induced cytotoxicity. This can manifest as a loss of mitochondrial membrane potential (ΔΨm), decreased ATP production, and the release of pro-apoptotic factors.[6][11]

  • Apoptosis: Programmed cell death is a common outcome of severe cellular stress. Amphetamines can trigger apoptotic pathways through both mitochondrial (intrinsic) and death receptor-mediated (extrinsic) signaling, often involving the activation of caspase enzymes.[6][12]

This guide will focus on three organ systems commonly affected by systemic drug toxicity: the central nervous system (neurotoxicity), the liver (hepatotoxicity), and the heart (cardiotoxicity).

Selecting Appropriate In Vitro Models

The choice of cell model is paramount for obtaining clinically relevant and reproducible data. The following cell lines are recommended for their established use in toxicology and their representation of key target organ cell types.

Neurotoxicity Model: SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a cornerstone of in vitro neurotoxicity research.[13][14] These human-derived cells have a neuronal-like phenotype and can be differentiated to express mature neuronal markers, including dopaminergic and serotonergic transporters, which are primary targets for amphetamines.[15] Their susceptibility to oxidative stress and mitochondrial toxins makes them an excellent model for studying the mechanisms of 4-CMA neurotoxicity. A study on the para-halogenated amphetamine, PCA, demonstrated its ability to induce mitochondrial toxicity and apoptosis in SH-SY5Y cells, providing a strong rationale for their use with 4-CMA.[6]

Hepatotoxicity Model: HepG2 Human Hepatocellular Carcinoma Cells

The liver is the primary site of drug metabolism, and consequently, a frequent target for drug-induced injury. The HepG2 cell line is a widely used and well-characterized model for in vitro hepatotoxicity screening.[16][17][18] While their metabolic capacity is lower than that of primary human hepatocytes, they provide a reproducible and readily available system for assessing direct cytotoxicity and fundamental cellular injury pathways. They are suitable for high-throughput screening and mechanistic studies involving endpoints such as cell viability, oxidative stress, and mitochondrial health.[3]

Cardiotoxicity Model: H9c2 Rat Cardiomyoblasts or hiPSC-Cardiomyocytes

Amphetamine use is associated with significant cardiovascular adverse effects, including cardiomyopathy and arrhythmia.[19][20] For initial screening, the H9c2 cell line, derived from rat embryonic ventricular tissue, offers a robust and easy-to-culture model.[10] While not a perfect representation of adult human cardiomyocytes, H9c2 cells are widely used to assess the cytotoxic effects of compounds on cardiac muscle cells. For more advanced and physiologically relevant studies, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the gold standard.[7][20] hiPSC-CMs form spontaneously beating monolayers and express human cardiac-specific ion channels and contractile proteins, allowing for the assessment of both structural and functional cardiotoxicity.[19][21][22]

Experimental Design & Workflow

A logical and systematic approach is essential for characterizing the cytotoxic profile of 4-CMA. The following workflow provides a framework for moving from broad cytotoxicity screening to more detailed mechanistic investigation.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Integration & Pathway Analysis A Select Cell Models (SH-SY5Y, HepG2, H9c2/hiPSC-CMs) B Dose-Response & Time-Course (MTT or LDH Assay) A->B C Determine IC50 Values (24h, 48h, 72h) B->C D Select Sub-Lethal Concentrations (e.g., IC25, IC50) C->D Inform Mechanistic Studies E Assess Oxidative Stress (ROS Measurement) D->E F Evaluate Mitochondrial Health (JC-1 Assay for ΔΨm) D->F G Detect Apoptosis (Caspase-3/7 Activity) D->G H Synthesize Data E->H F->H G->H I Construct Cytotoxicity Pathway H->I G CMA 4-CMA Transporter Dopamine/Serotonin Transporters (DAT/SERT) CMA->Transporter Interacts with Mito Mitochondria CMA->Mito Direct Effect? DA_release ↑ Intracellular Dopamine (via transporter reversal/inhibition) Transporter->DA_release DA_ox Dopamine Auto-oxidation DA_release->DA_ox ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) DA_ox->ROS ROS->Mito Damages Mito_dys Mitochondrial Dysfunction (↓ ΔΨm, ↓ ATP) Mito->Mito_dys Mito_dys->ROS Further increases CytoC Cytochrome c Release Mito_dys->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Proposed cytotoxic signaling pathway for 4-CMA.

Conclusion

The in vitro models and protocols detailed in this guide provide a robust framework for the systematic evaluation of N-Methyl-4-chlorophenethylamine cytotoxicity. By employing a multi-tiered approach that begins with general viability screening and progresses to specific mechanistic assays in neuronal, hepatic, and cardiac cell lines, researchers can build a comprehensive toxicological profile of 4-CMA. This information is crucial for understanding its potential harm to humans and for guiding future drug development and regulatory decisions. The strong evidence from related para-chlorinated amphetamines suggests that 4-CMA-induced cytotoxicity is likely driven by monoamine transporter interactions, leading to oxidative stress, mitochondrial failure, and apoptosis. The described experimental workflows will allow for the rigorous testing of this hypothesis.

References

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved January 12, 2026, from [Link]

  • Zwartsen, A., et al. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences, 21(8), 2843. Available at: [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved January 12, 2026, from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved January 12, 2026, from [Link]

  • RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. Retrieved January 12, 2026, from [Link]

  • Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Retrieved January 12, 2026, from [Link]

  • Cellular Dynamics International. (n.d.). iCell™ Cardiomyocytes: Assaying Cytotoxicity. Retrieved January 12, 2026, from [Link]

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (2023). MDPI. Available at: [Link]

  • Blanckaert, P., et al. (2018). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4567-4581. Available at: [Link]

  • Lee, S., et al. (2022). Merits of hiPSC-Derived Cardiomyocytes for In Vitro Research and Testing Drug Toxicity. International Journal of Molecular Sciences, 23(21), 13248. Available at: [Link]

  • Blanckaert, P., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy - a risk to public health. Forensic Science International, 288, 173-180. Available at: [Link]

  • Wikipedia. (n.d.). para-Chloroamphetamine. Retrieved January 12, 2026, from [Link]

  • Itzhak, Y., et al. (1996). Studies on the mechanism of p-chloroamphetamine neurotoxicity. Journal of Pharmacology and Experimental Therapeutics, 279(1), 263-270. Available at: [Link]

  • Parli, C. J., et al. (1982). Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal preparations. Biochemical Pharmacology, 31(8), 1519-1524. Available at: [Link]

  • Lee, S., et al. (2022). Merits of hiPSC-Derived Cardiomyocytes for In Vitro Research and Testing Drug Toxicity. ResearchGate. Available at: [Link]

  • Rutty, C. J., & Abel, G. (1980). In vitro cytotoxicity of the methylmelamines. Chemico-Biological Interactions, 29(2), 235-246. Available at: [Link]

  • Jurič, A., et al. (2025). Exposure of human neuroblastoma SH-SY5Y cells to amphetamine-type stimulants leads to oxidative-antioxidative imbalance associated with DNA damage and acetylcholine antagonism. Chemico-Biological Interactions, 111579. Available at: [Link]

  • Harvey, J. A., et al. (1977). p-Chloramphetamine: selective neurotoxic action in brain. Journal of Pharmacology and Experimental Therapeutics, 202(1), 68-78. Available at: [Link]

  • Gnecco, C., et al. (2024). iPSC-cardiomyocytes in the preclinical prediction of candidate pharmaceutical toxicity. Frontiers in Pharmacology, 15, 1362002. Available at: [Link]

  • Cadet, J. L., et al. (1995). Involvement of the serotonin transporter in the formation of hydroxyl radicals induced by 3,4-methylenedioxymethamphetamine. Journal of Neurochemistry, 65(6), 2827-2830. Available at: [Link]

  • Lee, H., et al. (2025). Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis. Organoids, 4(1), e2. Available at: [Link]

  • Cloonan, S. M., et al. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines. Bioorganic & Medicinal Chemistry, 18(11), 4009-4031. Available at: [Link]

  • Suzuki, I., et al. (2025). Advanced cardiotoxicity profiling using field potential imaging with UHD-CMOS-MEA in human iPSC-derived cardiomyocytes. bioRxiv. Available at: [Link]

  • Blanckaert, P., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy - a risk to public health. Sciensano. Available at: [Link]

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  • Ishida, K., et al. (2007). Acceleration of Serotonin Transporter Transport-Associated Current by 3,4-methylenedioxymethamphetamine (MDMA) Under Acidic Conditions. Neuropsychopharmacology, 33(5), 1167-1177. Available at: [Link]

  • Graves, S. M., et al. (2021). Mitochondrial oxidant stress mediates methamphetamine neurotoxicity in substantia nigra dopaminergic neurons. Neurobiology of Disease, 155, 105383. Available at: [Link]

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Application Note: High-Throughput and Sensitive Detection of Phenethylamines in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenethylamines are a class of organic compounds with a phenethylamine backbone that includes endogenous neurotransmitters (e.g., dopamine, norepinephrine), pharmaceuticals (e.g., amphetamine, pseudoephedrine), and a wide range of designer drugs or new psychoactive substances (NPS). The analysis of these compounds in biological matrices such as blood, urine, and plasma is crucial in clinical toxicology, forensic science, and drug development. The structural diversity and often low concentrations of these analytes in complex biological samples present significant analytical challenges.

This application note provides a comprehensive guide to the robust and sensitive detection of phenethylamines using modern analytical techniques. We will delve into the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on providing scientifically sound and field-proven protocols. The methodologies described herein are designed to ensure high-throughput, accuracy, and reliability, adhering to the principles of analytical method validation as outlined by regulatory bodies such as the FDA.[1][2][3]

The Analytical Challenge: Phenethylamine Detection

The detection of phenethylamines in biological fluids is complicated by several factors:

  • Structural Diversity: The phenethylamine class encompasses a vast number of compounds with varying polarities and chemical properties.

  • Low Concentrations: Many phenethylamines are potent, leading to low physiological concentrations, often in the ng/mL to pg/mL range.[4][5][6]

  • Complex Matrices: Biological samples contain numerous endogenous compounds (proteins, lipids, salts) that can interfere with the analysis.[7]

  • Isomeric Compounds: The presence of regioisomers and stereoisomers requires high-resolution separation techniques for accurate identification and quantification.[8]

To address these challenges, a well-designed analytical workflow is paramount. This typically involves efficient sample preparation to isolate and concentrate the analytes, followed by a highly selective and sensitive analytical technique.

Sample Preparation: The Foundation of Accurate Analysis

The primary goal of sample preparation is to remove matrix interferences and enrich the concentration of the target analytes.[7] The choice of technique depends on the specific biological matrix, the physicochemical properties of the phenethylamines of interest, and the subsequent analytical method.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating analytes from complex samples.[9][10][11] It offers superior selectivity and can be easily automated for high-throughput applications.[11]

Workflow for Solid-Phase Extraction:

SPE_Workflow cluster_0 SPE Protocol Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Prepare for Sample) Condition->Equilibrate Solvent Load 3. Load Sample (Analytes Bind) Equilibrate->Load Buffer Wash 4. Wash (Remove Interferences) Load->Wash Weak Solvent Elute 5. Elute (Collect Analytes) Wash->Elute Strong Solvent

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol: SPE for Phenethylamines in Urine

This protocol is suitable for the extraction of a broad range of phenethylamines from urine samples.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Strata-X-C)

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium hydroxide

  • Formic acid

  • Internal Standard (IS) solution (e.g., deuterated analogs of target phenethylamines)

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add 20 µL of the internal standard solution. Vortex to mix. Add 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid.

    • Wash the cartridge with 2 mL of methanol.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic and cost-effective technique that separates compounds based on their differential solubility in two immiscible liquids.[12][13] For basic compounds like phenethylamines, pH adjustment is critical to ensure they are in their neutral, more organic-soluble form.[7]

Workflow for Liquid-Liquid Extraction:

LLE_Workflow cluster_1 LLE Protocol Sample_Prep 1. Sample Preparation (Add IS, Adjust pH) Extraction 2. Extraction (Add Organic Solvent, Vortex) Sample_Prep->Extraction Phase_Separation 3. Phase Separation (Centrifuge) Extraction->Phase_Separation Collection 4. Collection (Transfer Organic Layer) Phase_Separation->Collection Evaporation 5. Evaporation & Reconstitution Collection->Evaporation

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Protocol: LLE for Phenethylamines in Blood/Plasma

This protocol is suitable for the extraction of phenethylamines from blood or plasma samples.[4][5]

Materials:

  • Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Internal Standard (IS) solution

  • Centrifuge tubes (15 mL)

Procedure:

  • Sample Pre-treatment: To 1 mL of blood or plasma in a centrifuge tube, add 20 µL of the internal standard solution. Add 100 µL of 1 M NaOH to adjust the pH to >10. Vortex briefly.

  • Extraction: Add 5 mL of MTBE to the tube. Cap and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

Analytical Techniques

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the specific phenethylamines being targeted. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds.[14] For phenethylamines, which are often non-volatile, derivatization is typically required to improve their chromatographic properties.[6][14]

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_2 GC-MS Analysis Sample_Prep Sample Preparation Derivatization Derivatization (e.g., Acylation) Sample_Prep->Derivatization Injection GC Injection Derivatization->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization Detection MS Detection (Scan or SIM) Ionization->Detection

Caption: General workflow for GC-MS analysis of phenethylamines.

Protocol: GC-MS Analysis of Phenethylamines

Instrumentation:

  • Gas Chromatograph with a mass selective detector (MSD)

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[15]

  • Injector: Split/splitless inlet

GC Conditions:

  • Injector Temperature: 250°C[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp to 180°C at 9°C/min, hold for 2 min

    • Ramp to 200°C at 10°C/min, hold for 2 min[8]

  • Injection Volume: 1 µL (splitless mode)

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV[6][8]

  • Source Temperature: 230°C[8]

  • Transfer Line Temperature: 280°C[8]

  • Scan Mode: Full scan (m/z 40-550) for identification or Selected Ion Monitoring (SIM) for quantification[6][14]

Derivatization (Acylation):

  • To the dried extract, add 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA) and 50 µL of ethyl acetate.[16]

  • Cap the vial and heat at 70°C for 20 minutes.

  • Cool to room temperature before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of phenethylamines due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[4][5][17]

Workflow for LC-MS/MS Analysis:

LCMSMS_Workflow cluster_3 LC-MS/MS Analysis Sample_Prep Sample Preparation Injection LC Injection Sample_Prep->Injection Separation LC Separation (Reversed-Phase) Injection->Separation Ionization Ionization (e.g., ESI) Separation->Ionization Fragmentation MS/MS Fragmentation (MRM) Ionization->Fragmentation Detection Detection Fragmentation->Detection

Caption: General workflow for LC-MS/MS analysis of phenethylamines.

Protocol: LC-MS/MS Analysis of Phenethylamines

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

LC Conditions:

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 550°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amphetamine136.1119.115
Methamphetamine150.1119.117
MDMA194.1163.112
2C-B260.0243.020
Phenethylamine122.1105.110

Note: MRM transitions and collision energies should be optimized for the specific instrument and compounds of interest.

Method Validation

Validation of the analytical method is crucial to ensure the reliability and accuracy of the results. The validation should be performed in accordance with guidelines from regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[1][3][18]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of the test results to the true value.Recovery of 85-115% for spiked samples.[4][5]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Coefficient of variation (CV) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; CV ≤ 20%.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the target analyte.Assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

Conclusion

The analytical methods described in this application note provide a robust framework for the sensitive and reliable detection of phenethylamines in biological matrices. The combination of efficient sample preparation techniques, such as SPE or LLE, with powerful analytical platforms like GC-MS and LC-MS/MS, enables high-throughput and accurate quantification of these compounds. Proper method validation is essential to ensure the integrity of the data for clinical, forensic, and research applications. The provided protocols serve as a starting point and should be optimized and validated for the specific analytes and matrices of interest.

References

  • Towler, S., & Concheiro, M. (2023). Target Analysis of Phenethylamines, Tryptamines, and Piperazines in Blood and Urine. In Methods in Pharmacology and Toxicology. Springer.
  • Wu, S. P., et al. (2021). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Journal of Analytical Toxicology, 45(5), 484-492.
  • Wu, S. P., et al. (2021). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS-MS. PubMed, 33575738.
  • Lin, H. R., et al. (2021). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Journal of Food and Drug Analysis, 29(3), 436-450.
  • Taiwan Food and Drug Administration. (2020). Method of Test for Synthetic Phenethylamines in Urine (2).
  • Mosnaim, A. D., & Inwang, E. E. (1973). A spectrophotometric method for the quantification of 2-phenylethylamine in biological specimens. Analytical Biochemistry, 54(2), 561-577.
  • Van Durme, F., et al. (2001). Quantitative Determination of Amphetamine and α-Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Analytical Toxicology, 25(6), 465-471.
  • Pae, C. U., et al. (2003). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection.
  • Tiscione, N. B., et al. (2015). An LC-MS-MS method for quantitation of four new phenethylamines (BOX series) in plasma: In vivo application. Journal of Analytical Toxicology, 39(6), 466-472.
  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Chen, Y. H., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ComplianceOnline. (n.d.). Analytical Methods Validation for FDA Compliance Drugs and Biologics (Recorded). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Chen, Y. H., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
  • Papaseit, E., et al. (2016). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 40(6), 448-455.
  • Hu, O. Y., et al. (1998). Determination of phenethylamine, a phenethyl isothiocyanate marker, in dog plasma using solid-phase extraction and gas chromatography-mass spectrometry with chemical ionization.
  • DeRuiter, J., & Clark, C. R. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
  • Lee, M. R., et al. (2004). Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry.
  • Walker, D. K., et al. (1991). Liquid-liquid extraction and high-performance liquid chromatography for the determination of a novel antidysrhythmic agent (UK-68798) in human urine.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction (SPE) Columns & Cartridges. Retrieved from [Link]

  • Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Raikos, N., et al. (2009). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 2, 12-18.

Sources

Application Notes and Protocols for Chiral Separation of N-methylated Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in N-methylated Phenethylamines

N-methylated phenethylamines represent a broad class of compounds with significant pharmacological and toxicological relevance. This class includes endogenous neuromodulators, pharmaceutical agents, and controlled substances.[1][2] Many of these molecules possess a chiral center, meaning they exist as enantiomers—non-superimposable mirror images. The stereochemistry of these compounds is of paramount importance as enantiomers can exhibit markedly different potencies, therapeutic effects, and toxicities within a biological system.[3][4] For researchers, scientists, and drug development professionals, the ability to accurately separate and quantify these enantiomers is not merely an analytical challenge but a fundamental requirement for ensuring safety, efficacy, and regulatory compliance.

This comprehensive guide provides an in-depth exploration of the primary chromatographic and electrophoretic techniques for the chiral separation of N-methylated phenethylamines. It moves beyond a simple listing of methods to explain the underlying principles and the rationale behind experimental choices, empowering the reader to develop and optimize robust and reliable enantioselective analytical methods.

Pillar 1: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations due to its versatility and the wide availability of chiral stationary phases (CSPs).[5][6] For N-methylated phenethylamines, polysaccharide-based CSPs have demonstrated exceptional success.[7][8]

The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derived from cellulose or amylose coated or immobilized on a silica support, offer a complex chiral environment.[9][10] The chiral recognition mechanism is multifactorial, relying on a combination of interactions between the analyte and the chiral selector.[7][11] These interactions include:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide derivatives provide sites for hydrogen bonding with the amine and any other polar functional groups on the phenethylamine.

  • π-π Interactions: The phenyl rings of the carbamate derivatives can engage in π-π stacking with the aromatic ring of the phenethylamine analyte.

  • Steric Interactions: The helical structure of the polysaccharide backbone creates chiral grooves or cavities. The enantiomers of the analyte will fit differently into these grooves, leading to differential retention.[10]

  • Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to dipole-dipole interactions that influence chiral recognition.

The combination and strength of these interactions determine the degree of separation between the enantiomers. The choice of the polysaccharide derivative (e.g., tris(3,5-dimethylphenylcarbamate)) and the nature of the mobile phase play a crucial role in modulating these interactions to achieve optimal resolution.[8]

Experimental Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_opt Optimization Loop Prep_Sample Prepare Analyte Solution (in Mobile Phase) Inject Inject Sample Prep_Sample->Inject Prep_MP Prepare Mobile Phase (e.g., Hexane/Ethanol with Additive) Equilibrate Equilibrate Column Prep_MP->Equilibrate Column_Select Select Polysaccharide CSP (e.g., Amylose or Cellulose based) Column_Select->Equilibrate Equilibrate->Inject Run Isocratic Elution Inject->Run Detect UV or MS Detection Run->Detect Analyze Analyze Data (Resolution, Retention Time) Detect->Analyze Optimize_MP Adjust Mobile Phase (Modifier %, Additive Conc.) Analyze->Optimize_MP Suboptimal Resolution Optimize_Temp Adjust Temperature Analyze->Optimize_Temp Suboptimal Resolution Optimize_Flow Adjust Flow Rate Analyze->Optimize_Flow Suboptimal Resolution Final_Method Final Validated Method Analyze->Final_Method Optimal Resolution Optimize_MP->Equilibrate Optimize_Temp->Equilibrate Optimize_Flow->Equilibrate

Caption: HPLC method development workflow for chiral separation.

Protocol 1: Chiral Separation of N-methylamphetamine Enantiomers by HPLC

This protocol provides a starting point for the separation of d- and l-methamphetamine using a polysaccharide-based CSP.

Materials:

  • Chiral HPLC Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm)

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol (or Isopropanol)

  • Basic additive: Diethylamine (DEA) or aqueous ammonia[12]

  • Racemic N-methylamphetamine standard

  • Sample vials

  • HPLC system with UV or MS detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and Ethanol in a ratio of 90:10 (v/v).

    • Add a basic additive, such as Diethylamine, to the mobile phase at a concentration of 0.1% (v/v). The basic additive is crucial for improving peak shape and preventing strong retention of the basic amine analytes.[12]

  • System Preparation:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[13]

  • Sample Preparation:

    • Dissolve the racemic N-methylamphetamine standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Analysis:

    • Set the column temperature to 25°C. Lowering the temperature can sometimes improve resolution.[13]

    • Inject 10 µL of the sample solution.

    • Monitor the elution profile using a UV detector at 254 nm or with a mass spectrometer.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers.

    • Calculate the retention factors (k'), selectivity (α), and resolution (Rs).

Optimization Strategies:

  • Mobile Phase Composition: The ratio of alkane to alcohol is a critical parameter. Increasing the alcohol content will generally decrease retention times but may reduce selectivity. Test different ratios (e.g., 95:5, 85:15) to find the optimal balance.[14]

  • Alcohol Modifier: Replacing ethanol with isopropanol can alter the selectivity and resolution.

  • Flow Rate: A lower flow rate (e.g., 0.5 mL/min) can sometimes improve resolution, but at the cost of longer analysis times.[13]

  • Temperature: Investigate the effect of column temperature (e.g., 15°C, 25°C, 40°C). For some separations, sub-ambient temperatures provide the best results.[14]

Parameter Starting Condition Optimization Range
Column Amylose tris(3,5-dimethylphenylcarbamate)Cellulose-based CSPs
Mobile Phase n-Hexane/Ethanol (90:10, v/v) + 0.1% DEAHexane/IPA, vary alcohol % (5-20%)
Flow Rate 1.0 mL/min0.5 - 1.5 mL/min
Temperature 25 °C15 - 40 °C
Detection UV at 254 nmMS
Injection Vol. 10 µL5 - 20 µL

Pillar 2: Supercritical Fluid Chromatography (SFC) for High-Throughput Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, reduced solvent consumption, and unique selectivity.[15][16] Polysaccharide-based CSPs are also the most widely used in SFC for the enantioseparation of N-methylated phenethylamines.[17][18]

Principles of Chiral SFC

SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, resulting in a "supercritical fluid" with properties intermediate between a liquid and a gas. This leads to lower viscosity and higher diffusivity compared to liquid mobile phases, enabling faster separations and higher efficiencies.[15] A small amount of a polar organic co-solvent (modifier), such as methanol or ethanol, is added to the CO2 to modulate the mobile phase strength and interact with the stationary phase. Additives, similar to those used in HPLC, are often necessary to improve peak shape and achieve resolution for basic compounds like N-methylated phenethylamines.[14][18]

Protocol 2: Fast Chiral Separation of Amphetamine Enantiomers by SFC

This protocol outlines a method for the rapid separation of d- and l-amphetamine, which can be adapted for N-methylated analogs.

Materials:

  • Chiral SFC Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IC, 3 µm, 3.0 x 100 mm)

  • Supercritical Fluid Grade CO2

  • SFC-grade Methanol

  • Basic additive: Isopropylamine or aqueous ammonia

  • Racemic amphetamine standard

  • SFC system with a back-pressure regulator and a suitable detector (UV or MS)

Procedure:

  • Mobile Phase Preparation:

    • The primary mobile phase is supercritical CO2.

    • The co-solvent is Methanol containing 0.2% (v/v) Isopropylamine.

  • System Preparation:

    • Install the chiral column in the SFC system.

    • Set the back pressure to 150 bar.

    • Set the column temperature to 35°C.

    • Equilibrate the column with the initial mobile phase conditions.

  • Sample Preparation:

    • Dissolve the racemic amphetamine standard in the co-solvent (Methanol with additive) to a concentration of 0.5 mg/mL.

  • Chromatographic Analysis:

    • Flow Rate: 3.0 mL/min.

    • Elution Program: A gradient is often effective for optimizing speed and resolution. Start with 5% co-solvent and increase linearly to 40% over 5 minutes.

    • Detection: UV at 220 nm or MS.

  • Data Analysis:

    • Identify the enantiomer peaks and calculate resolution.

Optimization Strategies:

  • Co-solvent Type and Percentage: Methanol, ethanol, and isopropanol are common choices. The percentage of the co-solvent in the mobile phase has a significant impact on retention and selectivity.

  • Additive: The type and concentration of the basic additive are critical for achieving good peak shapes for amines. Experiment with different amines (e.g., diethylamine, triethylamine) and concentrations.[18]

  • Back Pressure and Temperature: These parameters influence the density of the supercritical fluid, which in turn affects its solvating power and the resulting chromatography.

Parameter Starting Condition Optimization Range
Column Cellulose tris(3,5-dimethylphenylcarbamate)Amylose-based CSPs
Mobile Phase CO2 / Methanol with 0.2% IsopropylamineCO2 with Ethanol or IPA; vary additive
Gradient 5-40% co-solvent in 5 minIsocratic elution; adjust gradient slope
Flow Rate 3.0 mL/min2.0 - 5.0 mL/min
Back Pressure 150 bar100 - 200 bar
Temperature 35 °C25 - 50 °C
Detection UV at 220 nmMS

Pillar 3: Capillary Electrophoresis (CE) with Chiral Selectors

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species like protonated N-methylated phenethylamines.[19][20] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).[20]

The Role of Cyclodextrins in Chiral CE

For phenethylamine derivatives, cyclodextrins (CDs) are the most widely used chiral selectors.[21][22][23] Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.

Chiral recognition occurs through the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the cyclodextrin.[24] The separation is based on the differential stability of these complexes. The enantiomer that forms the more stable complex with the CD will have a different apparent mobility and will migrate at a different velocity, thus enabling separation.[19] Various native and derivatized cyclodextrins (e.g., sulfated, acetylated) are available, offering a range of selectivities.[21][24]

Experimental Workflow for Chiral CE Method Development

CE_Workflow cluster_prep_ce Sample & BGE Preparation cluster_ce CE System cluster_opt_ce Optimization Loop Prep_Sample_CE Prepare Analyte Solution (in Water or BGE) Inject_CE Inject Sample (Hydrodynamic or Electrokinetic) Prep_Sample_CE->Inject_CE Prep_BGE Prepare Background Electrolyte (Buffer + Chiral Selector) Capillary_Condition Condition Capillary Prep_BGE->Capillary_Condition Capillary_Condition->Inject_CE Apply_Voltage Apply Separation Voltage Inject_CE->Apply_Voltage Detect_CE On-Capillary UV Detection Apply_Voltage->Detect_CE Analyze_CE Analyze Electropherogram (Resolution, Migration Time) Detect_CE->Analyze_CE Optimize_CS Change Chiral Selector (Type, Concentration) Analyze_CE->Optimize_CS No/Poor Separation Optimize_pH Adjust BGE pH Analyze_CE->Optimize_pH Suboptimal Resolution Optimize_Voltage Adjust Voltage Analyze_CE->Optimize_Voltage Suboptimal Resolution Final_Method_CE Final Validated Method Analyze_CE->Final_Method_CE Optimal Separation Optimize_CS->Prep_BGE Optimize_pH->Prep_BGE Optimize_Voltage->Apply_Voltage

Caption: CE method development workflow for chiral separation.

Protocol 3: Chiral Separation of Phenethylamines by CE

This protocol provides a general method for the chiral separation of basic phenethylamines using a cyclodextrin as the chiral selector.

Materials:

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm)

  • Background Electrolyte (BGE): 50 mM Phosphate buffer

  • Chiral Selector: β-cyclodextrin (β-CD) or a derivative like sulfobutyl ether-β-cyclodextrin (SBE-β-CD)[21]

  • Sodium hydroxide and phosphoric acid for pH adjustment

  • Racemic phenethylamine standard

  • Capillary electrophoresis system with UV detector

Procedure:

  • Capillary Conditioning (for a new capillary):

    • Rinse with 1 M NaOH for 20 min.

    • Rinse with deionized water for 10 min.

    • Rinse with the BGE for 15 min.

  • Background Electrolyte Preparation:

    • Prepare a 50 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid. A low pH ensures the phenethylamines are fully protonated (cationic).

    • Dissolve the chiral selector (e.g., 10 mM SBE-β-CD) in the BGE.[21] The concentration of the CD is a key parameter for optimization.

  • System Preparation:

    • Install the capillary in the CE instrument.

    • Rinse the capillary with the BGE containing the chiral selector for 5 minutes before each run.

  • Sample Preparation:

    • Dissolve the racemic standard in deionized water to a concentration of 0.1 mg/mL.

  • Electrophoretic Analysis:

    • Set the capillary temperature to 25°C.

    • Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Apply a separation voltage of +25 kV (normal polarity).

    • Detect at 200 nm.

  • Data Analysis:

    • Analyze the electropherogram to determine the migration times and resolution of the enantiomers.

Optimization Strategies:

  • Chiral Selector Type and Concentration: This is the most critical parameter. If β-CD does not provide separation, try derivatized CDs such as hydroxypropyl-β-CD or sulfated CDs. The concentration of the CD should be varied (e.g., 5-30 mM) to find the optimum.[25][26]

  • BGE pH: The pH affects the charge of the analyte and the electroosmotic flow (EOF). For basic amines, a low pH (2.5-4.0) is generally preferred.

  • Buffer Concentration: Higher buffer concentrations can reduce EOF and may improve resolution but also increase current and Joule heating.

  • Applied Voltage: Higher voltages lead to shorter analysis times but can cause Joule heating, which may degrade resolution.

Parameter Starting Condition Optimization Range
Capillary Fused Silica, 50 µm i.d.Coated capillaries
BGE 50 mM Phosphate, pH 2.525-100 mM; pH 2.5-7.0
Chiral Selector 10 mM SBE-β-CDDifferent CD types; 5-30 mM concentration
Voltage +25 kV+15 to +30 kV
Temperature 25 °C15 - 35 °C
Injection Hydrodynamic (50 mbar, 5s)Electrokinetic injection
Detection UV at 200 nmDiode Array Detector (DAD)

Conclusion

The chiral separation of N-methylated phenethylamines is a multifaceted analytical task that is essential for drug development, forensic science, and clinical research. The choice between HPLC, SFC, and CE depends on the specific requirements of the analysis, such as sample throughput, available instrumentation, and the complexity of the sample matrix. By understanding the fundamental principles of chiral recognition and systematically optimizing the experimental parameters as outlined in these protocols, researchers can develop robust and reliable methods to ensure the enantiomeric purity of these critical compounds.

References

  • Effects of various anionic chiral selectors on the capillary electrophoresis separation of chiral phenethylamines and achiral neutral impurities present in illicit methamphetamine - PubMed. (n.d.).
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central. (n.d.).
  • Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids - PubMed. (2018). J Pharm Biomed Anal., 148, 245-250.
  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters - ResearchGate. (2025).
  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors - ResearchGate. (n.d.).
  • Chiral discrimination of phenethylamines with beta-cyclodextrin and heptakis(2,3-di-O-acetyl)beta-cyclodextrin by capillary electrophoresis and NMR spectroscopy - PubMed. (n.d.).
  • Polysaccharide-based CSPs - Chiralpedia. (n.d.).
  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases | Request PDF - ResearchGate. (n.d.).
  • Technical Support Center: Chiral Separation of Amphetamine Analogs by HPLC - Benchchem. (n.d.).
  • An Introduction to Chiral Analysis by Capillary Electrophoresis - Bio-Rad. (n.d.).
  • Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC - PubMed Central. (2021).
  • Phenethylamine - Wikipedia. (n.d.).
  • Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations - PubMed. (2019). Methods Mol Biol., 1985, 339-356.
  • N-Methylphenethylamine - Wikipedia. (n.d.).
  • Development of a Method for the Chiral Separation of D/L‑Amphetamine - Agilent. (n.d.).
  • N-Methylbenzeneethanamine | C9H13N | CID 11503 - PubChem. (n.d.).
  • Evaluation of cyclodextrin‐ and cyclofructan‐based chiral selectors for the enantioseparation of psychoactive substances in capillary electrophoresis - ResearchGate. (2022). Electrophoresis, 43(23-24).
  • N-Methyl-phenethylamine | CAS 589-08-2 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. (n.d.).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • Chiral Drug Separation. (n.d.).
  • Enantioselective separations by packed column subcritical and supercritical fluid chromatography - PubMed. (2005). Anal Bioanal Chem., 382(3), 639-45.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (2021).
  • Enantioselective simultaneous analysis of selected pharmaceuticals in environmental samples by ultrahigh performance supercritical fluid based chromatography tandem mass spectrometry - PubMed. (2016).
  • Supercritical fluid chromatography in pharmaceutical analysis - PubMed. (2015). J Pharm Biomed Anal.
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011).
  • Enantioseparation of methamphetamine by supercritical fluid chromatography with cellulose- based packed column | Request PDF - ResearchGate. (n.d.).

Sources

Application Notes & Protocols: Dosage Considerations for In Vivo Studies with Phenethylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing appropriate and effective dosing strategies for in vivo studies of phenethylamine analogs. Phenethylamines are a broad class of compounds with significant central nervous system (CNS) activity, necessitating a rigorous and systematic approach to dose selection to ensure data validity, animal welfare, and translational relevance. These notes synthesize established preclinical principles with specific pharmacological considerations for this unique compound class, moving from foundational concepts to detailed experimental protocols.

Foundational Principles: The Unique Pharmacology of Phenethylamine Analogs

Phenethylamine and its analogs represent a complex class of psychoactive compounds. Their primary mechanism of action often involves the modulation of monoamine neurotransmission. Many act as agonists at trace amine-associated receptor 1 (TAAR1) and can function as releasing agents for dopamine, norepinephrine, and serotonin.[1] A critical and often defining characteristic of the parent compound, β-phenylethylamine (PEA), is its rapid metabolism by monoamine oxidase (MAO), particularly MAO-B.[2][3] This rapid degradation renders PEA largely inactive when administered orally at moderate doses, as it undergoes extensive first-pass metabolism.[1]

This metabolic vulnerability is a key driver for both the development of phenethylamine analogs and the experimental design of in vivo studies. Structural modifications, such as α-methylation (as seen in amphetamine), can confer resistance to MAO degradation, dramatically increasing potency and duration of action.[4] For researchers studying novel analogs, understanding their susceptibility to MAO is a prerequisite for effective dose and route selection.

Causality in Route Selection: The choice of administration route is dictated by the need to achieve sufficient systemic and CNS exposure.

  • Intraperitoneal (IP) & Subcutaneous (SC) Injection: These are the most common routes in rodent studies for phenethylamines. They bypass the gastrointestinal tract and, crucially, the hepatic first-pass metabolism that rapidly inactivates many of these compounds.[5] This allows for more reliable and reproducible bioavailability compared to oral administration. Studies comparing IP and oral administration of other psychoactive compounds have shown that the IP route leads to higher central drug bioavailability.[6]

  • Intravenous (IV) Injection: This route provides the most rapid onset and 100% bioavailability, making it ideal for specific paradigms like drug self-administration where the reinforcing effects are tightly linked to the speed of onset.[7][8]

  • Oral Gavage (PO): While less common for rapidly metabolized phenethylamines, this route is essential if the intended human use is oral. However, it requires significantly higher doses to overcome first-pass metabolism and may lead to greater variability.[6][9]

Preclinical Dose Selection: A Step-Wise Strategy

The primary goal of preclinical dose selection is to identify a range that is pharmacologically active and safe, avoiding unnecessary toxicity while ensuring the objectives of the study can be met.[10][11] This process should be systematic, starting with broad exploratory studies and progressively refining the dose for definitive experiments.

Step 1: Dose Range-Finding (DRF) Studies

DRF studies are the cornerstone of preclinical toxicology, designed to determine the Maximum Tolerated Dose (MTD) and identify a preliminary safety profile.[12][13] The MTD is the highest dose that can be administered without causing unacceptable adverse effects or mortality.[12]

Protocol: Single-Dose Escalation DRF Study in Rodents
  • Animal Model Selection: Select a relevant species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Initial studies often use rodents due to ethical and practical considerations.[12][14]

  • Group Allocation: Assign a small number of animals (e.g., 1-2 males and 1-2 females) to each dose group.[15]

  • Starting Dose Selection: The starting dose can be estimated from in vitro data (e.g., receptor binding affinities) or data from structurally similar compounds found in the literature.[14] If no prior information exists, a low starting dose (e.g., 1 mg/kg) is prudent.

  • Dose Escalation: Administer a single dose of the test compound via the chosen route (e.g., IP). Subsequent groups receive progressively higher doses (e.g., using a geometric progression like 3, 10, 30, 100 mg/kg).

  • Clinical Observations: Monitor animals intensively for a defined period (e.g., the first 4 hours post-dose) and then periodically for up to 7-14 days. Record observations including:

    • Changes in locomotor activity (hyperactivity, hypoactivity).[16][17]

    • Stereotyped behaviors (head weaving, gnawing, circling).[10]

    • Autonomic signs (piloerection, changes in respiration).

    • General health (posture, grooming, alertness).

    • Signs of severe toxicity (convulsions, ataxia, mortality).[13]

  • Endpoint Determination: The MTD is identified as the highest dose that does not produce severe, life-threatening toxicity or mortality. The No Observed Adverse Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.[10][18] This data is critical for setting the high dose in subsequent studies.

Step 2: Establishing Pharmacological Activity

Once a safe dose range is established, the next step is to determine the doses that produce the desired pharmacological or behavioral effect. The specific assay will depend on the compound's hypothesized mechanism of action.

Example Protocols for Behavioral Assessment:
  • Locomotor Activity: Used to assess stimulant or sedative properties. Doses are typically selected to bracket the expected active range based on DRF results. Amphetamine, for instance, produces dose-dependent increases in locomotor activity in rats, with effects seen from 0.3-3.0 mg/kg (s.c.).[17]

  • Conditioned Place Preference (CPP): A Pavlovian conditioning model used to measure the rewarding or aversive properties of a drug.[19][20][21]

    Protocol: Unbiased CPP Procedure [19][20][22]

    • Apparatus: A two-chamber box with distinct visual and tactile cues in each chamber.

    • Habituation (Day 1): Allow animals to freely explore the entire apparatus for 15-30 minutes to establish baseline preference.

    • Conditioning (Days 2-9): This phase consists of 8 alternating sessions. On drug days, administer the test compound and confine the animal to one specific chamber for 30 minutes. On vehicle days, administer saline and confine the animal to the opposite chamber. The pairing of chamber to drug should be counterbalanced across animals.

    • Post-Conditioning Test (Day 10): Place the animal in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect (CPP).

  • Drug Self-Administration: An operant conditioning model considered the gold standard for assessing abuse liability, as it measures the reinforcing effects of a drug.[23]

    Protocol: Fixed-Ratio Self-Administration [8][24]

    • Surgery: Animals are surgically implanted with an indwelling intravenous (IV) catheter.

    • Training: Rats are placed in an operant chamber with two levers. A press on the "active" lever results in an IV infusion of the drug, often paired with a light or tone cue. Presses on the "inactive" lever have no consequence.[7]

    • Acquisition: Animals learn to self-administer the drug over several daily sessions. Doses are chosen based on literature for similar compounds (e.g., amphetamine at 0.1 mg/kg/infusion).[8]

    • Dose-Response: Once stable responding is achieved, the unit dose per infusion is varied across sessions to determine the dose-effect function, which often follows an inverted U-shape.

Data Presentation: Comparative Potency of Phenethylamine Analogs

Summarizing data in tables allows for clear comparison of the relative potencies of different analogs.

Table 1: Comparative ED₅₀ Values for Cardiovascular Effects in Rats (s.c. administration)

CompoundED₅₀ for Blood Pressure Increase (mg/kg)95% Confidence Interval (CI)
Amphetamine0.310.17–0.48
AEPEA2.541.89–3.53
DEPEA3.742.33–6.71
MEPEA4.472.80–9.02
(Data sourced from Schindler et al., 2021)[17]

Table 2: Acute Toxicity (LD₅₀) of Phenethylamine Analogs in Mice (IP administration)

CompoundLD₅₀ (mg/kg)95% Confidence Interval (CI)
Amphetamine (α-MePEA)25.0± 0.6 (SEM)
p-Fluoro-PEA136.7± 1.7 (SEM)
p-Bromo-PEA145.0± 2.9 (SEM)
p-Chloro-PEA146.7± 1.7 (SEM)
N-Methyl-PEA200.0± 2.9 (SEM)
p-Methyl-PEA206.7± 3.3 (SEM)
β-Phenylethylamine (PEA)226.7± 4.4 (SEM)
β-Methyl-PEA243.3± 4.4 (SEM)
(Data sourced from Sabelli et al., 2019)[4]

Interspecies Dose Extrapolation: Allometric Scaling

Allometric scaling is a mathematical method used to extrapolate doses between species based on the principle that many physiological processes scale with body size.[25] It is a critical tool for estimating a Human Equivalent Dose (HED) from animal data, which is essential for planning first-in-human clinical trials.[10][18][26] The relationship is described by the power-law equation:

Y = a * Wb

Where:

  • Y is the physiological parameter (e.g., clearance, dose).

  • W is the body weight.

  • a is the allometric coefficient.

  • b is the allometric exponent.

For dose scaling based on body surface area, the exponent is typically ~0.75, though values can vary.[26] A simplified approach recommended by the FDA uses conversion factors (Kₘ) based on body weight and surface area.[18]

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Kₘ / Human Kₘ)

Protocol: Calculating HED from a Rat NOAEL
  • Identify Animal NOAEL: From a toxicology study, determine the NOAEL.

    • Example: The NOAEL for a novel analog in rats is 50 mg/kg .

  • Obtain Kₘ Factors: Use standard Kₘ factors.

    • Rat Kₘ = 6

    • Human Kₘ (60 kg) = 37

  • Calculate HED:

    • HED = 50 mg/kg × (6 / 37)

    • HED ≈ 8.1 mg/kg

  • Apply Safety Factor: To determine a safe starting dose for a Phase 1 clinical trial, a safety factor (typically 10 or greater) is applied to the HED.[18]

    • Maximum Recommended Starting Dose (MRSD) = 8.1 mg/kg / 10 = 0.81 mg/kg .

Visualization of Workflows

Diagrams are essential for visualizing the logical progression of a preclinical dosing strategy.

DoseSelectionWorkflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacological Activity cluster_2 Phase 3: Translational & Regulatory LitReview Literature Review & In Silico Prediction DRF Dose Range-Finding (DRF) - Determine MTD - Determine NOAEL LitReview->DRF Inform Starting Dose Behavior Behavioral Assays (Locomotor, CPP, etc.) DRF->Behavior Set Dose Range SelfAdmin Self-Administration (Abuse Liability) Behavior->SelfAdmin Confirm Activity PKPD Pharmacokinetics & Pharmacodynamics Behavior->PKPD Correlate Exposure with Effect Allometry Allometric Scaling (Calculate HED) PKPD->Allometry Provide PK Parameters MRSD Determine MRSD (Apply Safety Factor) Allometry->MRSD IND IND-Enabling Toxicology Studies MRSD->IND IND->Allometry Provide Final NOAEL AllometricScalingProcess start Identify Animal NOAEL (e.g., 50 mg/kg in Rat) get_km Obtain Standard Kₘ Factors (Rat=6, Human=37) start->get_km formula Apply HED Formula: Animal Dose x (Animal Kₘ / Human Kₘ) get_km->formula calculate_hed Calculate HED 50 x (6 / 37) = 8.1 mg/kg formula->calculate_hed apply_sf Apply Safety Factor (e.g., ÷10) calculate_hed->apply_sf end Determine MRSD (0.81 mg/kg) apply_sf->end

Caption: Allometric Scaling Calculation Process.

Ethical Considerations

Research involving psychoactive substances like phenethylamine analogs requires rigorous ethical oversight to ensure the welfare of animal subjects and the responsible conduct of science. [27][28] Core Principles:

  • Replacement, Reduction, Refinement (3Rs): All study designs should adhere to the 3Rs. This includes using the minimum number of animals necessary to obtain statistically valid results (Reduction) and refining procedures to minimize pain and distress. [29]DRF studies are a key example of reduction, as they prevent the use of large animal groups in dose ranges that are either toxic or inactive. [12]2. Institutional Review: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similarly constituted Research Ethics Committee (REC). [30][31]This independent review ensures that the research is scientifically justified and that animal welfare is prioritized.

  • Regulatory Compliance: Researchers must comply with all national and international regulations governing animal research and the use of controlled or psychoactive substances. [27]4. Justification for CNS-Active Compounds: Due to their abuse potential, studies with new CNS-active compounds must be strongly justified. [32][33]Regulatory bodies like the EMA provide specific guidance on the non-clinical investigation of dependence potential. [33]The justification should be based on the potential scientific or therapeutic benefit.

Conclusion

The successful in vivo study of phenethylamine analogs hinges on a methodical and well-justified approach to dosage selection. Understanding the unique metabolic liabilities of this class is fundamental to choosing an appropriate route of administration. A phased strategy, beginning with broad dose range-finding to establish safety, followed by specific behavioral and pharmacological assays to confirm activity, provides the robust data necessary for study progression. The application of allometric scaling allows these preclinical findings to be translated into a rational starting point for clinical development. By integrating these scientific principles with a strong ethical framework, researchers can generate high-quality, reproducible data while upholding the highest standards of animal welfare and scientific integrity.

References

  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. (n.d.). National Center for Biotechnology Information. [Link]

  • Dose Selection for Toxicity Studies: A Protocol for Determining the Maximum Repeatable Dose. (2025). ResearchGate. [Link]

  • Schindler, C. W., et al. (2021). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. Journal of Pharmacology and Experimental Therapeutics. [Link]

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Application Note: Preparation and Verification of N-Methyl-4-chlorophenethylamine Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reproducibility and validity of in vitro and in vivo pharmacological studies hinge on the accurate preparation of test compound solutions. N-Methyl-4-chlorophenethylamine is a substituted phenethylamine derivative of interest in neuroscience and drug development research. This document provides a comprehensive, field-proven guide for the preparation, verification, and storage of N-Methyl-4-chlorophenethylamine stock solutions. Emphasizing scientific integrity, this guide details the causality behind protocol steps, incorporates self-validating systems through mandatory concentration verification, and is grounded in authoritative references to ensure experimental success and data reliability for researchers, scientists, and drug development professionals.

Compound Properties and Critical Safety Considerations

N-Methyl-4-chlorophenethylamine is a halogenated analog of N-methylphenethylamine. Its physicochemical properties are critical for determining appropriate handling, solvent selection, and storage conditions. While specific experimental data for this compound is sparse, properties can be predicted based on structurally similar phenethylamines.

Table 1: Physicochemical Properties of N-Methyl-4-chlorophenethylamine

PropertyValue / InformationSource / Rationale
CAS Number 38171-31-2[1]
Molecular Formula C₉H₁₂ClN[2]
Molecular Weight 169.65 g/mol Calculated
Appearance Predicted to be a colorless to pale yellow oil or solid.Based on analogs like 4-chloro-3-methylphenethylamine.[3]
Predicted Solubility Soluble in organic solvents (DMSO, Ethanol, Methanol); hydrochloride salt form is water-soluble.Structural similarity to other phenethylamines which are soluble in organic solvents or as salts in aqueous media.[4][5]
Predicted pKa ~9.5 - 10.5 (amine group)The basicity is expected to be similar to other phenethylamines.[6]
Mandatory Safety Precautions

Substituted phenethylamines are pharmacologically active and must be handled with care. The specific toxicity of N-Methyl-4-chlorophenethylamine is not fully characterized; therefore, it should be treated as a potentially hazardous substance.

  • Engineering Controls : All handling of the solid compound and concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation.[7]

  • Personal Protective Equipment (PPE) : At a minimum, standard laboratory PPE is required:

    • Nitrile gloves (double-gloving is recommended).

    • Safety goggles with side shields or a full-face shield.[7]

    • A properly fitted lab coat.

  • Handling Solid Compound : Avoid generating dust. Use appropriate tools for weighing and transferring the solid material.

  • Disposal : Dispose of all waste materials (contaminated vials, tips, solvents) in accordance with local, state, and federal regulations for chemical waste.[8]

  • First Aid : In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Always have the Safety Data Sheet (SDS) for the compound available for emergency responders.[9][10]

Materials and Reagents

Equipment
  • Analytical balance (4-decimal place readability)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated positive displacement or air displacement micropipettes

  • Vortex mixer

  • Bath sonicator

  • Amber or light-blocking polypropylene cryovials for storage

Reagents
  • N-Methyl-4-chlorophenethylamine (verify purity from supplier, typically >98%)

  • Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher

  • Ethanol (200 proof), ACS grade or higher

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Deionized water (ddH₂O), 18.2 MΩ·cm

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated primary stock solution in an organic solvent. DMSO is chosen for its broad solubilizing power and compatibility with many biological assays at low final concentrations (<0.5%).

Rationale and Causality
  • High Concentration : Creating a concentrated stock (e.g., 10 mM or 100x) minimizes repetitive weighing of small, difficult-to-measure quantities and reduces the potential for error.[4][11] Concentrated solutions are often more stable during long-term storage.[4]

  • Volumetric Flask : Using a Class A volumetric flask is critical for ensuring the accuracy of the final concentration, as they are calibrated to contain a precise volume.[12]

  • Sonication : Gentle bath sonication provides energy to break the crystal lattice of the solid, facilitating dissolution without excessive heating that could degrade the compound.

Step-by-Step Methodology
  • Calculation : Determine the mass of N-Methyl-4-chlorophenethylamine required.

    • For a 10 mM solution (which is 0.010 mol/L) in a 10 mL final volume:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.010 L × 169.65 g/mol = 0.0016965 g

    • Mass (mg) = 1.70 mg (rounded to two decimal places for a 4-place balance)

  • Weighing : Tare a clean weighing paper or boat on the analytical balance. Carefully weigh out exactly 1.70 mg of the compound. Record the actual mass weighed.

  • Solubilization :

    • Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of anhydrous DMSO to the flask.

    • Cap the flask and vortex for 30 seconds.

    • If the solid is not fully dissolved, place the flask in a bath sonicator at room temperature for 5-10 minute intervals until the solution is clear. Visually inspect against a light source to ensure no particulates remain.

  • Dilution to Final Volume :

    • Once the solid is completely dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting and Storage :

    • Dispense the stock solution into small-volume, clearly labeled, light-blocking cryovials. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.

    • Label each vial with: Compound Name, Concentration (10 mM), Solvent (DMSO), Preparation Date, and Preparer's Initials.

Workflow Visualization

G cluster_prep Stock Solution Preparation Workflow calc 1. Calculate Mass (e.g., 1.70 mg for 10 mM in 10 mL) weigh 2. Weigh Compound (Use 4-place analytical balance) calc->weigh transfer 3. Transfer to Volumetric Flask weigh->transfer add_solvent 4. Add ~70% of Final Solvent Volume transfer->add_solvent dissolve 5. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve check_diss Visually Inspect for Particulates dissolve->check_diss check_diss->dissolve Not Clear final_vol 6. Add Solvent to Final Volume Mark check_diss->final_vol Clear mix 7. Mix Thoroughly (Invert flask 15-20 times) final_vol->mix aliquot 8. Aliquot into Light-Blocking Vials mix->aliquot store 9. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a primary stock solution.

Protocol 2: Preparation of Aqueous Working Solutions

For most biological experiments, the DMSO stock must be diluted into an aqueous buffer. It is crucial to manage the final DMSO concentration, as it can be toxic to cells, typically above 0.5% v/v.

  • Serial Dilution : Perform serial dilutions to reach the final desired concentration. Direct dilution of a very small volume from the primary stock is prone to high error.

  • Intermediate Dilution (Example) : To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution. Pipette 10 µL of the 10 mM stock into 990 µL of the desired aqueous buffer (e.g., PBS or cell culture media).

  • Vortexing : Vortex immediately and thoroughly after adding the DMSO stock to the aqueous buffer. This prevents the compound from precipitating out of solution, a phenomenon known as "oiling out."

  • Final DMSO Concentration : In the example above, the final DMSO concentration is 1% (10 µL in 1000 µL total). If this solution is further diluted 1:10 into a final assay, the DMSO concentration will be a tolerable 0.1%.

Mandatory Verification of Concentration and Purity

The calculated concentration is theoretical. The actual concentration can be affected by weighing errors, incomplete dissolution, or compound impurity. Therefore, empirical verification is a hallmark of a trustworthy protocol. High-Performance Liquid Chromatography (HPLC) is a widely accessible and reliable method.[[“]][14]

General Verification Workflow using HPLC-UV
  • Prepare Calibration Standards : Using a reference standard of the compound, prepare a series of known concentrations (e.g., 1, 5, 10, 25, 50 µM) in the mobile phase or a compatible solvent.

  • Generate Standard Curve : Inject the calibration standards into the HPLC system. Plot the peak area from the UV detector against the known concentration for each standard. Perform a linear regression to generate a standard curve (R² > 0.99).

  • Analyze Stock Solution : Dilute a sample of the newly prepared stock solution to fall within the range of the standard curve.

  • Quantify : Inject the diluted stock sample. Using the peak area and the equation from the standard curve, calculate the actual concentration of the stock solution.

  • Purity Assessment : The chromatogram can also provide an estimate of purity by comparing the area of the main peak to the areas of any impurity peaks.

Verification Workflow Visualization

G cluster_verify Concentration Verification Workflow (HPLC-UV) prep_standards 1. Prepare Calibration Standards (Known Concentrations) run_standards 2. Analyze Standards via HPLC-UV prep_standards->run_standards gen_curve 3. Generate Standard Curve (Peak Area vs. Concentration) run_standards->gen_curve check_curve Check R² > 0.99 gen_curve->check_curve check_curve->prep_standards Fail dilute_stock 4. Dilute New Stock Solution (to fall within curve range) check_curve->dilute_stock Pass run_stock 5. Analyze Diluted Stock via HPLC-UV dilute_stock->run_stock quantify 6. Calculate Concentration (using standard curve equation) run_stock->quantify result 7. Compare to Target Concentration quantify->result pass PASS (e.g., within ±10% of target) Proceed with experiments result->pass Acceptable fail FAIL Review preparation protocol and re-prepare stock result->fail Unacceptable

Caption: Workflow for verifying stock solution concentration.

Storage and Stability

The stability of phenethylamines can be affected by temperature, light, and pH.[14][15] Improper storage can lead to degradation, altering the effective concentration and producing confounding variables in experiments.

  • Long-Term Storage : For long-term storage (>1 week), primary DMSO stocks should be stored at -20°C or, ideally, -80°C .[4]

  • Short-Term Storage : Aqueous working solutions are generally less stable and should be prepared fresh for each experiment. If temporary storage is necessary, they should be kept at 2-8°C for no more than 24 hours.

  • Light Protection : Store all solutions in amber or other light-blocking vials to prevent photodecomposition.[4]

  • Freeze-Thaw Cycles : Minimize the number of freeze-thaw cycles for the primary stock by creating small-volume, single-use aliquots.

References

  • Consensus. (n.d.). Analytical methods for detecting phenethylamines in dietary supplements. Vertex AI Search.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions.
  • Chu-An, L., et al. (n.d.). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Journal of Analytical Toxicology, Oxford Academic.
  • Mosnaim, A. D., & Inwang, E. E. (1973). A spectrophotometric method for the quantification of 2-phenylethylamine in biological specimens. Analytical Biochemistry, 54(2), 561-77.
  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?
  • Scribd. (n.d.). How To Prepare Stock Solution.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Detection of 3C-B-FLY Hydrochloride and Related Phenethylamines.
  • Khan, I. A., et al. (2018). Detection and quantification of phenethylamines in sports dietary supplements by NMR approach. Journal of Pharmaceutical and Biomedical Analysis.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • MedchemExpress.com. (2025, July 30). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). Basic Chemical Data for 4-Chloroamphetamine.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3-Methylphenethylamine.
  • CymitQuimica. (2007, December 4). Safety Data Sheet.
  • Google Patents. (n.d.). CN103641725A - Preparation method of phenylethylamine.
  • Organic Syntheses. (n.d.). α-Phenylethylamine.
  • Google Patents. (n.d.). US7141697B2 - Process for the preparation of phenethylamine derivatives.
  • Sdfine. (n.d.). GHS Safety Data Sheet.
  • Parchem. (n.d.). N-Methyl-4-Chlorophenethylamine (Cas 38171-31-2).
  • Wikipedia. (n.d.). N-Methylphenethylamine.
  • YouTube. (2024, May 11). Preparation of Phenethylamines, Part 3: By C-N Bond Formation.
  • YouTube. (2024, May 11). Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides.
  • BenchChem. (n.d.). 4-Chlorophenylisobutylamine | 2275-64-1.
  • Wikipedia. (n.d.). 4-Chlorophenylisobutylamine.
  • PubChem. (n.d.). N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine hydrochloride.
  • PubChem. (n.d.). N-Methylbenzeneethanamine.
  • Sigma-Aldrich. (n.d.). N-Methyl-phenethylamine 99 589-08-2.
  • CDC. (n.d.). Methamphetamine and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction – NIOSH Method 9106.
  • Peters, F. T., et al. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. PubMed.
  • CDC. (n.d.). NMAM 9106: METHAMPHETAMINE and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction.
  • Nielsen, L. S., et al. (2018). Stability of amphetamine impurity profiles during 12 months of storage. Forensic Science International, 290, 129-136.

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Troubleshooting & Optimization

Overcoming co-elution of precursors in phenethylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical challenges in phenethylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to the co-elution of precursors and related impurities. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to ensure the accuracy and reliability of your analytical data.

Introduction

The synthesis of phenethylamines often involves structurally similar precursors, intermediates, and byproducts. Distinguishing and accurately quantifying these compounds is critical for process optimization, impurity profiling, and ensuring the final product's purity and safety. Co-elution, where two or more compounds elute from a chromatographic column at the same time, is a frequent and significant challenge. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of precursor co-elution in reverse-phase HPLC?

A1: Co-elution in reverse-phase HPLC for phenethylamine synthesis typically stems from the physicochemical similarities between the analyte, its precursors, and related impurities. Phenethylamines are basic compounds, and their retention is highly sensitive to mobile phase conditions.[1][2]

The primary causes include:

  • Insufficient Selectivity: The stationary phase (e.g., C18) may not provide enough differential interaction to separate structurally similar molecules.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of basic phenethylamines.[2][3][4] If the pH is not optimized, compounds with similar pKa values may have comparable retention times, leading to co-elution.[5]

  • Poor Peak Shape: Tailing or fronting peaks can mask the presence of closely eluting impurities. This can be caused by interactions with residual silanols on the silica-based stationary phase or mismatched solvent strength between the sample and the mobile phase.[6]

  • Low Capacity Factor: If compounds elute too close to the void volume, there is insufficient interaction with the stationary phase for effective separation.[7][8]

Troubleshooting Guide: HPLC & LC-MS Methods

Issue 1: My primary phenethylamine peak is showing signs of a shoulder, but a single peak is observed. How can I confirm co-elution?

This is a classic sign of a hidden impurity. While a shoulder is a visual cue, definitive confirmation requires more advanced detection techniques.[7]

  • Using a Photodiode Array (PDA) Detector: A PDA detector is a powerful tool for assessing peak purity.[9][10] It acquires UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity.[10][11][12] The software can calculate a "purity angle" and "purity threshold" to help in this assessment; however, visual inspection of the spectra is crucial.[9][10]

  • Leveraging LC-MS: Mass spectrometry provides a more definitive assessment by detecting co-eluting compounds based on differences in their mass-to-charge ratio (m/z).[7][9] Even if compounds are chromatographically unresolved, they can be distinguished in the mass spectrometer.

  • Sample Preparation: Prepare your sample as you normally would for HPLC analysis.

  • HPLC-PDA Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the sample.

    • Ensure the PDA detector is set to collect spectral data across a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • In your chromatography software, select the peak of interest.

    • Use the peak purity analysis function to compare the spectra across the peak.

    • Visually inspect the spectra at the start, middle, and end of the peak for any discrepancies. A "pure" peak will have identical spectra throughout.

Issue 2: I've confirmed a co-eluting precursor. How can I resolve the two peaks in my reverse-phase HPLC method?

Resolving co-eluting peaks involves manipulating the chromatographic conditions to enhance selectivity.

start Co-elution Confirmed ph_adjust Adjust Mobile Phase pH start->ph_adjust organic_mod Change Organic Modifier (e.g., Acetonitrile to Methanol) ph_adjust->organic_mod If resolution is still poor gradient_mod Modify Gradient Slope organic_mod->gradient_mod column_chem Change Column Chemistry gradient_mod->column_chem If still unresolved hilic HILIC Column column_chem->hilic mixed_mode Mixed-Mode Column column_chem->mixed_mode phenyl Phenyl Column column_chem->phenyl end Resolution Achieved hilic->end mixed_mode->end phenyl->end

Caption: Troubleshooting workflow for resolving co-eluting peaks in HPLC.

  • 1. Optimize Mobile Phase pH: For basic compounds like phenethylamines, pH is the most powerful tool for changing selectivity.[2][4] Adjusting the pH can alter the ionization state of your compounds, significantly impacting their retention time.[1][3]

    • Expert Tip: For robust separations, aim for a mobile phase pH that is at least 1.5-2 pH units away from the pKa of your analytes.[4][5] This ensures they are either fully ionized or fully unionized, leading to more stable retention times.

  • 2. Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties and interactions with the stationary phase.

  • 3. Modify the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • 4. Explore Alternative Stationary Phases: If modifying the mobile phase is insufficient, a different column chemistry is the next logical step.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are excellent for retaining and separating very polar compounds that are poorly retained on traditional C18 columns.[13][14]

    • Mixed-Mode Chromatography: These columns offer multiple retention mechanisms (e.g., reverse-phase and ion-exchange), providing unique selectivity for a wide range of analytes, including polar and non-polar compounds.[14][15]

    • Phenyl Phases: Phenyl columns can provide alternative selectivity for aromatic compounds through pi-pi interactions.

Issue 3: My sample is extremely complex, and 1D-LC is not providing sufficient resolution. What are my options?

For highly complex mixtures, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced resolving power.[16]

2D-LC involves coupling two different chromatographic separations in a single analysis.[17][18] A fraction from the first dimension (¹D) is transferred to a second, orthogonal column (²D) for further separation.[16] This orthogonality (using two different separation mechanisms) dramatically increases peak capacity.[19][20]

cluster_0 First Dimension (e.g., Reverse-Phase) cluster_1 Second Dimension (e.g., HILIC) d1_pump Pump 1 d1_injector Injector d1_pump->d1_injector d1_column Column 1 d1_injector->d1_column valve Switching Valve d1_column->valve d1_detector Detector 1 valve->d1_detector d2_column Column 2 valve->d2_column d2_pump Pump 2 d2_pump->valve d2_detector Detector 2 (e.g., MS) d2_column->d2_detector

Caption: Schematic of a 2D-LC system.

Common 2D-LC Setups for Phenethylamine Analysis:

  • ¹D (Reverse-Phase) x ²D (HILIC): Separates based on hydrophobicity and then polarity.

  • ¹D (Ion-Exchange) x ²D (Reverse-Phase): Separates based on charge and then hydrophobicity.

2D-LC is particularly useful for impurity profiling and ensuring the purity of a main peak.[16][19][20]

Troubleshooting Guide: GC-MS Methods

Issue 4: My phenethylamine precursors are showing poor peak shape and are difficult to resolve by GC-MS. What can I do?

Phenethylamines, due to their basic amine groups, can interact with active sites in the GC system, leading to poor peak shape and potential adsorption.[21][22] Derivatization is a common and effective strategy to overcome these issues.[21][22][23]

Derivatization modifies the analyte to make it more suitable for GC analysis by:

  • Increasing volatility.[24]

  • Reducing polarity and interaction with the column.[24]

  • Improving thermal stability.[24]

  • Creating characteristic mass fragments for easier identification.[25]

ReagentDerivative FormedKey Advantages
Trifluoroacetic Anhydride (TFA) TrifluoroacetylHighly volatile, good for electron capture detection.[21][22][26]
N-methyl-bis-trifluoroacetamide (MBTFA) TrifluoroacetylUsed for on-column derivatization, reducing sample prep time.[21][22]
S-(-)-N-(trifluoroacetyl)-prolyl chloride DiastereomersUsed for chiral separation of enantiomers on an achiral column.[24][27]

This automated technique minimizes sample handling and preparation time.[21][22]

  • System Setup: Use a GC-MS system with an autosampler capable of two-step injection.

  • Sample and Reagent Loading:

    • Load the analytical sample into a sample vial.

    • Load the MBTFA derivatizing agent into a separate vial.

  • Automated Injection Sequence:

    • The autosampler first draws the MBTFA reagent, followed by an air gap, and then the analytical sample into the syringe.

    • The sample is injected into the hot GC inlet, where it vaporizes and moves onto the column.

    • After a short delay, the MBTFA reagent is injected, which then derivatizes the analytes on the column.

  • GC-MS Analysis: The derivatized compounds are then separated and detected by the GC-MS.

Issue 5: I need to separate the enantiomers of a chiral phenethylamine precursor. How can this be achieved?

Separating enantiomers is crucial as they can have different pharmacological effects. This can be accomplished by either direct or indirect methods.

  • Direct Method (Chiral GC Column): This involves using a GC column with a chiral stationary phase (e.g., cyclodextrin-based).[26] The enantiomers interact differently with the chiral stationary phase, leading to their separation.

  • Indirect Method (Chiral Derivatization): This method involves reacting the racemic mixture with a chiral derivatizing agent to form diastereomers.[24][27] These diastereomers have different physical properties and can be separated on a standard, achiral GC column.[24][27]

racemic Racemic Precursor (R- and S-enantiomers) chiral_reagent + Chiral Derivatizing Agent (e.g., S-reagent) racemic->chiral_reagent diastereomers Diastereomeric Pair (R-S and S-S) chiral_reagent->diastereomers gc_column Achiral GC Column diastereomers->gc_column separated Separated Diastereomers gc_column->separated

Caption: Indirect chiral separation via diastereomer formation.

References

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved January 12, 2026, from [Link]

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  • 2D-Liquid Chromatography: Principles & Uses. (2025, November 5). Phenomenex. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Ensuring the Stability of N-Methyl-4-chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for N-Methyl-4-chlorophenethylamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its storage and handling. As a substituted phenethylamine, N-Methyl-4-chlorophenethylamine's stability is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent its degradation.

Introduction to the Stability of N-Methyl-4-chlorophenethylamine

N-Methyl-4-chlorophenethylamine is a halogenated amine, a class of compounds that can be susceptible to various degradation pathways. Factors such as temperature, light, oxygen, and pH can significantly impact its purity and potency over time. Understanding and controlling these factors are critical for maintaining the compound's integrity from procurement to experimental use. Degradation can lead to the formation of impurities, which may have altered pharmacological activity or introduce confounding variables into your research.

This guide is structured to provide a proactive approach to stability management, starting with optimal storage conditions and moving to the identification and mitigation of degradation.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of N-Methyl-4-chlorophenethylamine.

Q1: What are the ideal storage conditions for N-Methyl-4-chlorophenethylamine?

A1: For optimal long-term stability, N-Methyl-4-chlorophenethylamine should be stored under controlled conditions to minimize degradation. As with many phenethylamine derivatives, temperature is a critical factor.[1]

Storage Format Temperature Atmosphere Light Condition Recommended For
Solid (crystalline/powder) 2-8°C (Refrigerated)Inert gas (Argon or Nitrogen) is recommendedProtected from light (amber vial)Long-term storage (> 6 months)
-20°C (Frozen)Inert gas (Argon or Nitrogen)Protected from light (amber vial)Extended long-term storage
Solution (in aprotic solvent) -20°C (Frozen)Inert gas (Argon or Nitrogen)Protected from light (amber vial)Stock solutions for regular use
-80°C (Deep Freeze)Inert gas (Argon or Nitrogen)Protected from light (amber vial)Archival samples, long-term stability studies

Causality Behind Recommendations: Lowering the temperature significantly reduces the rate of chemical reactions, including oxidation and other degradation pathways. Storing under an inert atmosphere minimizes the risk of oxidation, a common degradation route for amines.[2][3] Light, particularly UV light, can provide the energy to initiate photochemical degradation, hence the need for light-protected containers.[4]

Q2: What are the visible signs of N-Methyl-4-chlorophenethylamine degradation?

A2: Visual inspection can sometimes provide initial clues of degradation. These may include:

  • Color Change: A pure compound is typically a white to off-white solid. The appearance of a yellow or brownish tint can indicate the formation of colored degradation products, often arising from oxidation.

  • Change in Physical State: Clumping of a powder or the appearance of an oily substance can suggest the absorption of moisture or the formation of impurities with lower melting points.

  • Odor: While subtle, a change in odor might indicate the formation of volatile degradation byproducts.

It is crucial to note that significant degradation can occur before any visible signs are apparent. Therefore, analytical testing is essential for confirming the purity of the compound.

Q3: Which solvents are recommended for preparing stock solutions?

A3: The choice of solvent can impact the stability of N-Methyl-4-chlorophenethylamine in solution. Generally, aprotic solvents are preferred over protic solvents like water or methanol for long-term storage, as they are less likely to participate in hydrolytic degradation pathways.

  • Recommended: Dimethyl sulfoxide (DMSO), Acetonitrile, or Ethanol.

  • Use with Caution for Long-Term Storage: Aqueous buffers. If aqueous solutions are necessary, they should be prepared fresh, protected from light, and stored at -20°C or -80°C for short to medium-term storage. The pH of aqueous solutions should be carefully controlled, as extremes in pH can catalyze hydrolysis.[3][5][6]

Q4: How can I verify the purity of my N-Methyl-4-chlorophenethylamine sample?

A4: Regular purity assessment is a cornerstone of good laboratory practice. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust method for quantifying the parent compound and detecting the presence of impurities. A reverse-phase C18 column is typically suitable.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and provides structural information about potential degradation products. Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.[8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and specific quantification of the parent compound and its degradants in complex matrices.[10]

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a systematic approach to troubleshooting potential degradation issues.

Problem 1: Inconsistent or unexpected experimental results.

Possible Cause: Degradation of the N-Methyl-4-chlorophenethylamine stock.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations in the FAQ section. Check storage temperature logs and ensure the container has been properly sealed.

  • Analytical Purity Check:

    • Perform an HPLC-UV analysis of your current stock solution.

    • Compare the chromatogram to a reference chromatogram of a fresh, high-purity standard.

    • Look for the appearance of new peaks or a decrease in the peak area of the parent compound.

  • Prepare a Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from a new or properly stored solid sample. Repeat the experiment with the fresh solution.

  • Consider Solvent Effects: If you are using a solvent for the first time, ensure its compatibility and purity. Some solvents can contain impurities that may accelerate degradation.

Problem 2: Visible changes in the solid compound (e.g., discoloration).

Possible Cause: Oxidation or exposure to light and/or moisture.

Troubleshooting Steps:

  • Isolate the Affected Batch: Do not use the discolored material for experiments.

  • Review Handling Procedures: Ensure that the compound is handled in a low-humidity environment and that the container is purged with an inert gas before sealing, especially for long-term storage.

  • Characterize the Impurities (Optional but Recommended): If resources permit, use LC-MS/MS or GC-MS to identify the major degradation products. This can provide valuable information about the degradation pathway. For example, the presence of N-oxides would strongly suggest oxidative degradation.

  • Implement Corrective Actions:

    • Store all new batches in amber glass vials under an inert atmosphere.

    • Use a desiccator for short-term storage of opened containers to minimize moisture uptake.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of N-Methyl-4-chlorophenethylamine and for developing stability-indicating analytical methods.[11][12][13][14] This protocol outlines a typical approach.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • N-Methyl-4-chlorophenethylamine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • HPLC-UV or LC-MS/MS system

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of N-Methyl-4-chlorophenethylamine in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound under each stress condition.

    • Identify and, if possible, characterize the major degradation products.

Visualizing Degradation Pathways and Troubleshooting

Potential Degradation Pathways

Based on the structure of N-Methyl-4-chlorophenethylamine, several degradation pathways can be hypothesized. The following diagram illustrates potential transformations.

G A N-Methyl-4-chlorophenethylamine B Oxidation (N-oxide formation) A->B O₂ C Oxidative Deamination (Ketone/Aldehyde formation) A->C O₂, MAO-like activity D Photodegradation (e.g., Dehalogenation, Ring Opening) A->D UV Light E N-demethylation A->E Metabolic/Chemical start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Storage Conditions Incorrect check_storage->improper_storage analytical_check Perform Analytical Purity Check (e.g., HPLC) degradation_detected Degradation Detected? analytical_check->degradation_detected improper_storage->analytical_check No correct_storage Implement Correct Storage Procedures improper_storage->correct_storage Yes quarantine Quarantine Affected Stock degradation_detected->quarantine Yes end Problem Resolved degradation_detected->end No (Compound is Stable) correct_storage->analytical_check fresh_stock Prepare Fresh Stock from Reliable Source quarantine->fresh_stock re_run_experiment Re-run Critical Experiment fresh_stock->re_run_experiment results_ok Results Consistent? re_run_experiment->results_ok investigate_further Investigate Other Experimental Variables results_ok->investigate_further No results_ok->end Yes

Caption: A decision tree for troubleshooting N-Methyl-4-chlorophenethylamine stability.

References

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  • Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. (2020). International Journal of Molecular Sciences. [Link]

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  • Green Chemistry Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a Fe III -TAML catalyst. (n.d.). ResearchGate. [Link]

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Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the GC-MS analysis of phenethylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of derivatization. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve robust and reliable results. Phenethylamines, due to their polar nature containing primary or secondary amine groups, often exhibit poor chromatographic behavior, such as peak tailing and adsorption to active sites in the GC system.[1][2] Derivatization is a crucial sample preparation step that modifies these polar functional groups to increase analyte volatility and thermal stability, thereby improving chromatographic peak shape, resolution, and overall sensitivity.[3][4][5]

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of phenethylamines?

A1: The primary reason for derivatizing phenethylamines is to improve their chromatographic behavior and detection sensitivity.[6] Undivatized phenethylamines possess polar amine groups that can lead to several analytical challenges:

  • Poor Peak Shape: The active hydrogens on the amine groups can interact with active sites (e.g., free silanol groups) on the GC column and in the injector, resulting in significant peak tailing.[6]

  • Low Volatility: The polarity of these compounds reduces their volatility, making them less amenable to GC analysis, which requires analytes to be in the gas phase.[3][4]

  • Thermal Instability: Some phenethylamines can be thermally labile, and direct injection at high temperatures can lead to degradation in the injector port. Derivatization increases thermal stability.[3][7]

  • Poor Mass Spectral Information: Analysis of underivatized phenethylamines can sometimes yield poor mass spectral information.[1][2] Derivatization can produce unique, high molecular weight fragments that aid in mass spectral identification and quantification.[6]

Q2: What are the most common derivatization methods for phenethylamines for GC-MS analysis?

A2: The two most prevalent derivatization techniques for phenethylamines are silylation and acylation .

  • Silylation: This method involves the replacement of an active hydrogen in the amine group with a trimethylsilyl (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group.[3][5] Silylating reagents are highly effective and widely used.

    • Common Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (MTBSTFA).[3][4][8]

  • Acylation: This technique introduces an acyl group (often fluorinated) to the amine functionality.[5] Fluorinated derivatives are particularly advantageous as they are highly electronegative, which enhances sensitivity when using an electron capture detector (ECD) and can provide characteristic mass spectral fragmentation patterns.[9]

    • Common Reagents: Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), and Heptafluorobutyric anhydride (HFBA).[10][11][12]

The choice between silylation and acylation depends on the specific phenethylamine, the sample matrix, and the analytical objectives.

Troubleshooting Guide

Issue 1: Incomplete Derivatization

Q: I am observing a peak for my underivatized phenethylamine alongside the derivatized peak. What could be the cause and how can I fix it?

A: Incomplete derivatization is a common issue that can arise from several factors. Here’s a systematic approach to troubleshooting:

  • Moisture in the Sample or Reagents: Silylating and acylating reagents are highly sensitive to moisture.[9] Water will preferentially react with the derivatizing agent, reducing its availability to react with your analyte.

    • Solution: Ensure all solvents and the sample extract are thoroughly dried before adding the derivatization reagent. Use anhydrous solvents and consider drying the sample extract under a stream of nitrogen.[2] Store derivatization reagents in a desiccator and use a fresh septum to minimize exposure to atmospheric moisture.

  • Suboptimal Reaction Conditions: Derivatization reactions are sensitive to temperature and time.

    • Solution: Consult the literature or the manufacturer's guidelines for the recommended reaction conditions for your specific reagent and analyte. For silylation with MSTFA, a common starting point is heating at 60-70°C for 10-30 minutes.[13][14] For acylation with reagents like PFPA or HFBA, heating at 70°C for 30 minutes is often effective.[10] You may need to optimize these parameters for your specific application.

  • Insufficient Reagent: The amount of derivatizing reagent may be insufficient to completely react with the analyte, especially in complex matrices.

    • Solution: Try increasing the volume of the derivatizing reagent. A general rule of thumb is to use a significant molar excess of the reagent to the analyte.

  • Sample Matrix Effects: The presence of other compounds in the sample extract with active hydrogens (e.g., alcohols, carboxylic acids) can compete with the phenethylamine for the derivatizing reagent, leading to lower derivatization yields.[15]

    • Solution: Improve your sample clean-up procedure to remove interfering matrix components. Solid-phase extraction (SPE) is a common and effective technique for this purpose.

  • pH of the Reaction Mixture: For acylation reactions, the pH of the sample extract can be critical.

    • Solution: In extractive acylation, the aqueous phase is typically made basic (e.g., with KOH or saturated NaHCO3) to ensure the amine is in its free base form, which is more reactive.[11]

Issue 2: Poor Peak Shape (Tailing Peaks)

Q: My derivatized phenethylamine peaks are showing significant tailing. What are the likely causes?

A: Peak tailing is often an indication of active sites within the GC system. While derivatization is meant to mitigate this, residual activity can still be an issue.

  • Active Sites in the Injector: The injector liner can be a major source of activity.

    • Solution: Use a fresh, deactivated injector liner. Regularly replacing the liner is crucial for maintaining good performance. Consider using a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can be a source of activity if not properly deactivated.

  • Column Contamination: The front end of the GC column can become contaminated with non-volatile matrix components over time, exposing active sites.

    • Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column. This removes the contaminated section and exposes a fresh, inert surface.

  • Column Degradation: Derivatization reagents and their byproducts can be harsh and may damage the stationary phase of the GC column over time, leading to increased bleed and active sites.[6]

    • Solution: Use a robust and inert GC column, such as one with an arylene-stabilized stationary phase, which is more resistant to harsh reagents.[6]

  • Incomplete Derivatization: As discussed previously, any remaining underivatized analyte will interact with active sites and exhibit tailing.

    • Solution: Re-optimize your derivatization procedure to ensure complete reaction.

Issue 3: Multiple Peaks for a Single Analyte

Q: I am seeing multiple peaks for my derivatized phenethylamine standard. What could be the cause?

A: The presence of multiple peaks for a single analyte can be perplexing. Here are some potential causes:

  • Incomplete Derivatization: As mentioned, this can result in a peak for the underivatized analyte in addition to the derivatized product.

    • Solution: Optimize your derivatization reaction conditions.

  • Formation of Multiple Derivatives: For some phenethylamines with multiple functional groups (e.g., a hydroxyl group in addition to the amine), it's possible to form mono- and di-derivatized products if the reaction is not driven to completion. With some silylating reagents, it is possible to form two derivatives from one analyte, such as a single TMS group on the primary nitrogen and a derivative with two TMS groups on the primary nitrogen.[4]

    • Solution: Increase the reaction time, temperature, or reagent concentration to favor the formation of the fully derivatized product. The use of a catalyst like trimethylchlorosilane (TMCS) with silylating agents can enhance their reactivity.

  • Side Reactions or Byproducts: The derivatization reagent may react with other components in your sample matrix or with residual solvents, leading to the formation of byproducts with similar retention times.

    • Solution: Improve sample cleanup to remove potential interfering compounds. Also, ensure the purity of your solvents and reagents.

  • Tautomerization: For some analytes, the formation of different isomers (tautomers) can lead to multiple derivatized products and thus multiple chromatographic peaks.

Issue 4: Reduced Sensitivity and Signal Loss

Q: My signal intensity for the derivatized analyte is low or inconsistent. What should I investigate?

A: Low and inconsistent signals can stem from issues in the derivatization process or the GC-MS system itself.

  • Analyte Degradation: The derivatization reaction conditions (e.g., high temperature) might be causing degradation of your analyte.

    • Solution: Try milder reaction conditions (lower temperature, shorter time) to see if the signal improves.

  • Adsorption in the GC System: Even after derivatization, some highly active analytes can still adsorb to active sites in the injector or column.

    • Solution: Perform regular maintenance on your GC system, including cleaning the injector, replacing the liner and septa, and trimming the column.

  • Matrix Effects: High concentrations of co-eluting matrix components can cause ion suppression in the mass spectrometer source, leading to a reduced signal for your analyte of interest.[15][16]

    • Solution: Enhance your sample preparation to remove matrix interferences. Diluting the sample may also help, but this will also reduce the analyte concentration. The use of matrix-matched standards for calibration is recommended to compensate for matrix effects.[16]

Experimental Protocols and Data

Comparison of Common Derivatization Reagents for Phenethylamines
Reagent TypeReagent NameAbbreviationDerivativeKey AdvantagesPotential Disadvantages
Silylation N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)Highly versatile and reactive; byproducts are volatile and often do not interfere with chromatography.[17]Moisture sensitive; TMS derivatives can be less stable to hydrolysis than TBDMS derivatives.
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Very strong silylating agent, often used with a catalyst (e.g., TMCS) for hindered groups.Moisture sensitive; can be less volatile than MSTFA byproducts.
N-methyl-N-t-butyldimethylsilyl trifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (TBDMS)Forms TBDMS derivatives that are ~10,000 times more stable to hydrolysis than TMS derivatives.[18]Slower reaction kinetics; reagent is less volatile.
Acylation Trifluoroacetic anhydrideTFAATrifluoroacetyl (TFA)Forms stable derivatives; fluorinated groups enhance ECD sensitivity.[5][10]Reagent is corrosive and produces acidic byproducts that may need to be removed or can damage the GC column.[6][17]
Pentafluoropropionic anhydridePFPAPentafluoropropionyl (PFP)Similar to TFAA, forms stable, electron-capturing derivatives.[10]Corrosive and produces acidic byproducts.
Heptafluorobutyric anhydrideHFBAHeptafluorobutyryl (HFB)Forms stable derivatives with higher molecular weight, which can be useful for mass spectral analysis.[10][12]Corrosive and produces acidic byproducts.
Step-by-Step Protocol: Silylation with MSTFA

This protocol provides a general guideline for the derivatization of phenethylamines using MSTFA. Optimization may be required for specific applications.

  • Sample Preparation:

    • Evaporate the solvent from the extracted sample to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). It is critical to remove all residual water.

  • Reagent Addition:

    • Add 50-100 µL of MSTFA to the dry residue.

    • (Optional) For less reactive or hindered amines, add a catalyst such as 1% TMCS to the MSTFA.

    • Add 50 µL of a suitable solvent like pyridine or acetonitrile. Pyridine can act as a catalyst and aids in dissolving the sample.[13][19]

  • Reaction:

    • Cap the vial tightly.

    • Vortex the mixture for 30 seconds to ensure complete dissolution.

    • Heat the vial at 60-70°C for 15-30 minutes in a heating block or oven.[14]

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Step-by-Step Protocol: Acylation with PFPA

This protocol is a general procedure for acylation. Always handle fluorinated anhydrides in a fume hood with appropriate personal protective equipment.

  • Sample Preparation:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition:

    • Add 50 µL of a suitable solvent (e.g., ethyl acetate).

    • Add 50 µL of PFPA.

  • Reaction:

    • Cap the vial tightly and vortex.

    • Heat the vial at 70°C for 30 minutes.[10]

  • Post-Reaction Workup (Optional but Recommended):

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or hexane) for injection. This step helps to remove the corrosive acidic byproducts.

  • Analysis:

    • Inject 1-2 µL of the final solution into the GC-MS system.

Visualizations

Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Sample Extraction Drydown Evaporate to Dryness Start->Drydown AddReagent Add Derivatizing Reagent & Solvent Drydown->AddReagent React Vortex & Heat AddReagent->React Cool Cool to Room Temp React->Cool Inject Inject into GC-MS Cool->Inject

Caption: General workflow for phenethylamine derivatization.

Troubleshooting Logic for Incomplete Derivatization

TroubleshootingIncompleteDeriv cluster_checks Initial Checks cluster_solutions Solutions Start Incomplete Derivatization (Underivatized Peak Present) CheckMoisture Check for Moisture (Sample, Solvents, Reagents) Start->CheckMoisture CheckConditions Verify Reaction Time & Temperature Start->CheckConditions CheckReagent Sufficient Reagent Volume? Start->CheckReagent ImproveCleanup Improve Sample Cleanup (e.g., SPE) Start->ImproveCleanup If Matrix is Complex DrySample Thoroughly Dry Sample & Use Anhydrous Solvents CheckMoisture->DrySample OptimizeConditions Increase Time/Temp CheckConditions->OptimizeConditions IncreaseReagent Increase Reagent Volume CheckReagent->IncreaseReagent

Caption: Troubleshooting incomplete derivatization.

References

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from [Link]

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399–402. [Link]

  • Emami, T., & Sodagar, S. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Iranian journal of pharmaceutical research : IJPR, 16(3), 1167–1177. [Link]

  • Al-Saffar, Y., & Al-Amerey, Z. (2014). Comparison of Five Derivatizing Agents for the Determination of Amphetamine-Type Stimulants in Human Urine by Extractive Acylation and Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 38(8), 535–541. [Link]

  • Lin, D.-L., Yin, R.-M., & Liu, R. H. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Djatmika, & Ding, M. J. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY Jurnal Penelitian Kimia, 12(2), 169-182. [Link]

  • Regis Technologies, Inc. (n.d.). GC Derivatization. Retrieved from [Link]

  • Djatmika, D., & Ding, M. J. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY: Journal of Chemistry, 5(2), 55-62. [Link]

  • Shareef, A., Angove, M. J., & Wells, J. D. (2006). Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Journal of Chromatography A, 1108(1), 121–128. [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]

  • Lin, H. R., & Lin, J. H. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]

  • Shepard, J. R., & Wacker, L. S. (2013). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Clark, C. R., Awad, T., & DeRuiter, J. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Retrieved from [Link]

  • Suárez-Zamora, P., et al. (2022). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. Journal of Proteome Research, 21(11), 2736-2745. [Link]

  • de-la-Peña, M. R., et al. (2010). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Liu, R. H., & Lin, D.-L. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. [Link]

  • ResearchGate. (2013). Problems in sample derivatization for gas chromatography?. Retrieved from [Link]

  • ResearchGate. (2021). How best to perform acylation of hydroxyls for GC/MS?. Retrieved from [Link]

  • Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]

  • Albo, R. F., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • ResearchGate. (2008). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Retrieved from [Link]

  • Clases, D., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. [Link]

  • Shiu, W.-C., et al. (2010). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 15(8), 5364-5377. [Link]

  • Phenomenex. (2022). Sharper Peak Shape & Sensitivity in Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2000). Different reactivities of amphetamines with N-methyl-bis(trifluoroacetamide) in heated gas chromatographic injectors. Retrieved from [Link]

  • van der-Velpen, V., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 874. [Link]

  • Technology Networks. (n.d.). Matrix enhancement effect: A blessing or curse for gas chromatography?. Retrieved from [Link]

  • ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?. Retrieved from [Link]

  • YouTube. (2022). GC Tips How to Improve Resolution. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of Phenethylamine Solutions for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of phenethylamine solutions for long-term experimental use. Ensuring the integrity of your solutions is paramount for reproducible and reliable results. This resource offers a combination of frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to address common challenges.

Introduction: The Challenge of Phenethylamine Instability

Phenethylamine (PEA) is a primary amine that is susceptible to degradation, primarily through oxidation and reaction with atmospheric carbon dioxide.[1] The amine group can be oxidized to form phenylacetaldehyde, which can be further oxidized to phenylacetic acid.[1][2] Additionally, as a basic compound, phenethylamine can react with CO2 to form a solid carbonate salt, especially when exposed to air.[1][3] These degradation processes can be accelerated by factors such as elevated temperature, exposure to light, and suboptimal pH, leading to a decrease in potency and the formation of impurities that may interfere with your experiments.[1] This guide will provide you with the necessary knowledge and tools to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation in my phenethylamine solution?

A1: Visual cues are often the first indicator of degradation. A common sign is a color change, where a previously colorless solution turns yellow or brown.[2] The formation of a precipitate, even after the solution has been brought to room temperature, can also indicate the presence of insoluble degradation products.[2] From an experimental standpoint, you might observe inconsistent results or a gradual loss of the expected biological or chemical activity over time.

Q2: What is the optimal pH for storing a phenethylamine solution?

A2: To enhance stability, it is recommended to maintain the solution at a slightly acidic pH, typically between 4 and 6.[2] In this pH range, the amine group of phenethylamine is protonated, which makes it less susceptible to oxidation compared to the free base form.[1][4]

Q3: How does oxygen contribute to the degradation of phenethylamine solutions, and how can I prevent it?

A3: Oxygen is a key factor in the oxidative degradation of phenethylamine. The amine group is prone to oxidation, leading to the formation of aldehydes and carboxylic acids.[1] To minimize oxidation, it is crucial to use degassed solvents for the preparation of your solution. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon, or through sonication under a vacuum.[2] Additionally, after preparing the solution, flushing the headspace of the storage container with an inert gas before sealing can further protect it from oxygen exposure.[2][5]

Q4: Are there any additives that can help stabilize my phenethylamine solution?

A4: Yes, the addition of antioxidants and chelating agents can significantly improve the stability of your solution. L-ascorbic acid (Vitamin C) is a commonly used antioxidant that can help prevent oxidative degradation.[2] A typical concentration to use is around 0.1% (w/v).[2] Chelating agents like disodium EDTA are also beneficial as they can sequester trace metal ions that might catalyze oxidation reactions.[2] A final concentration of 0.05% (w/v) EDTA is often recommended.[2]

Q5: What are the ideal storage temperature and lighting conditions?

A5: For long-term stability, it is best to store phenethylamine solutions at low temperatures. Refrigeration at 2-8 °C is a good practice, but for extended periods, freezing at ≤ -20 °C is recommended to significantly slow down the rate of degradation.[1][2] It is also crucial to protect the solution from light, as many amine compounds are photosensitive.[1] Always store your solutions in amber glass vials or wrap clear vials in aluminum foil to prevent light-induced degradation.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Solution turns yellow/brown shortly after preparation. Oxidation due to dissolved oxygen or catalysis by metal ions.1. Prepare a fresh solution using a solvent that has been thoroughly degassed with nitrogen or argon.[2]2. Use high-purity water and acid-washed glassware to minimize metal ion contamination.3. Add a chelating agent like EDTA (e.g., 0.05% w/v) to the solvent before adding phenethylamine.[2]4. Prepare and handle the solution under low-light conditions and store it in an amber vial.[2]
Inconsistent experimental results over time. Gradual degradation of the stock solution.1. Prepare fresh stock solutions more frequently.2. Aliquot the stock solution into single-use vials upon preparation to avoid repeated freeze-thaw cycles and exposure to air.[2]3. Incorporate a combination of an antioxidant (e.g., 0.1% ascorbic acid) and a chelating agent (e.g., 0.05% EDTA) into your solution.[2]
Precipitate forms in the solution upon storage. Formation of insoluble degradation products or the compound crashing out of solution at low temperatures.1. Allow the solution to warm to room temperature. If the precipitate redissolves, it is likely not due to degradation. If it persists, it is indicative of degradation.2. Discard the solution and prepare a fresh batch following all stabilization protocols.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Phenethylamine Stock Solution

This protocol describes the preparation of a 10 mM phenethylamine hydrochloride (PEA-HCl) stock solution with enhanced stability.

Materials:

  • 2-Phenylethylamine hydrochloride (PEA-HCl)

  • High-purity, deionized water (or appropriate buffer)

  • L-ascorbic acid

  • Disodium EDTA

  • Hydrochloric acid (HCl), dilute solution (for pH adjustment)

  • Inert gas (Nitrogen or Argon)

  • 0.22 µm syringe filter

  • Sterile, amber glass storage vials

Procedure:

  • Solvent Preparation:

    • Take a known volume of high-purity water (e.g., 100 mL).

    • Degas the solvent by sparging with nitrogen or argon for at least 15-20 minutes. Alternatively, use a sonication-vacuum method.

    • Add disodium EDTA to a final concentration of 0.05% (w/v) (50 mg in 100 mL) and stir until dissolved.[2]

    • Add L-ascorbic acid to a final concentration of 0.1% (w/v) (100 mg in 100 mL) and stir until dissolved.[2]

  • Dissolving PEA-HCl:

    • Weigh the appropriate amount of PEA-HCl for your desired concentration (e.g., 157.6 mg for a 10 mM solution in 100 mL).

    • Quantitatively transfer the PEA-HCl to the prepared solvent.

    • Stir the solution under a gentle stream of inert gas until the PEA-HCl is fully dissolved.

  • pH Adjustment:

    • Measure the pH of the solution.

    • If necessary, adjust the pH to approximately 5.5 with a dilute HCl solution.[2]

  • Storage:

    • Filter the solution through a 0.22 µm syringe filter into a sterile, amber glass storage bottle.

    • Aliquot the solution into smaller, single-use amber vials to minimize contamination and degradation from repeated handling.[2]

    • Flush the headspace of each vial with inert gas before sealing.

    • Store the aliquots at ≤ -20 °C for long-term use.[2]

Protocol 2: Stability Assessment using HPLC

This protocol provides a general framework for assessing the stability of your phenethylamine solution over time using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of phenethylamine in a solution at various time points and under different storage conditions to determine its degradation rate.

Methodology:

  • Sample Preparation:

    • Prepare your phenethylamine solution according to Protocol 1.

    • Divide the solution into different sets of aliquots for testing under various conditions (e.g., -20°C, 4°C, room temperature, light exposure, dark).

  • HPLC Analysis (Example Conditions):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., acetate buffer, pH 5.5) and an organic solvent (e.g., acetonitrile).[6]

    • Detection: UV detector at an appropriate wavelength or a fluorescence detector after derivatization for higher sensitivity.[6]

    • Flow Rate and Injection Volume: To be optimized for your specific system.

  • Procedure:

    • At predetermined time points (e.g., T=0, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

    • Allow the frozen samples to thaw completely and come to room temperature.

    • Inject the samples into the HPLC system.

    • Quantify the peak area corresponding to phenethylamine.

  • Data Analysis:

    • Compare the peak area of phenethylamine at each time point to the initial peak area at T=0.

    • Calculate the percentage of phenethylamine remaining.

    • Plot the percentage of remaining phenethylamine against time for each storage condition to visualize the degradation kinetics.

Visualizing Degradation and Prevention

Phenethylamine Degradation Pathway

G PEA Phenethylamine PAA Phenylacetaldehyde PEA->PAA Oxidation (O2, Light, Metal Ions) PCS Phenethylamine Carbonate Salt PEA->PCS Reaction with CO2 PAC Phenylacetic Acid PAA->PAC Further Oxidation

Caption: Primary degradation pathways of phenethylamine.

Recommended Workflow for Preparing Stable Phenethylamine Solutions

G start Start degas Degas Solvent (e.g., with N2 or Ar) start->degas additives Add Stabilizers (0.1% Ascorbic Acid, 0.05% EDTA) degas->additives dissolve Dissolve PEA-HCl under Inert Atmosphere additives->dissolve ph_adjust Adjust pH to ~5.5 dissolve->ph_adjust filter Sterile Filter (0.22 µm) into Amber Vials ph_adjust->filter aliquot Aliquot into Single-Use Volumes filter->aliquot store Store at ≤ -20°C aliquot->store end Stable Solution Ready for Use store->end

Caption: Step-by-step workflow for enhanced solution stability.

References

  • BenchChem. (n.d.). How to prevent oxidation of 2-Phenylethylamine hydrochloride solutions.
  • Wikipedia. (2024). Phenethylamine. Retrieved from [Link]

  • Banyan Treatment Center. (n.d.). What Is Phenethylamine?. Retrieved from [Link]

  • BenchChem. (n.d.). Minimizing degradation of phenethylamines during storage.
  • Mosnaim, A. D., et al. (1985). The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues. ResearchGate. Retrieved from [Link]

  • Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Analytical Methods. Retrieved from [Link]

  • Google Patents. (2012). US20120271026A1 - Inhibition of amine oxidation.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Forced Degradation Studies of Hordenine for Stability-Indicating Methods.
  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. Retrieved from [Link]

  • Paškan, M., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Antioxidant action mechanisms of hindered amine stabilisers. Retrieved from [Link]

  • PubMed. (2001). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Retrieved from [Link]

  • PubMed. (2001). Phenylethylamine-induced generation of reactive oxygen species and ascorbate free radicals in tobacco suspension culture: mechanism for oxidative burst mediating Ca2+ influx. Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylethylamine Hydrochloride (CAS 156-28-5).
  • Iversen, L. (2013). β-phenylethylamine, a small molecule with a large impact. PMC. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (2007). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Retrieved from [Link]

  • SpringerLink. (2022). Target Analysis of Phenethylamines, Tryptamines, and Piperazines in Blood and Urine. Retrieved from [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]

  • ResearchGate. (2025). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ACS Publications. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Retrieved from [Link]

  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • National Institutes of Health. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. PMC. Retrieved from [Link]

  • WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

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Troubleshooting low recovery in N-Methyl-4-chlorophenethylamine purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methyl-4-chlorophenethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high purity and recovery of this compound. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting advice in a practical question-and-answer format.

I. Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on solvent selection and procedural nuances. Below are common issues encountered during the recrystallization of N-Methyl-4-chlorophenethylamine and their solutions.

Question 1: My N-Methyl-4-chlorophenethylamine "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with many phenethylamine derivatives.

  • Causality: The primary cause is often a combination of high solute concentration and a solvent in which the compound is too soluble, even at lower temperatures. The presence of impurities can also lower the melting point of the mixture, exacerbating the problem.

  • Troubleshooting Protocol:

    • Re-dissolve the Oil: Gently heat the solution to re-dissolve the oil.

    • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Slow Cooling: Allow the solution to cool very slowly. A sudden temperature drop encourages oiling out. Insulating the flask can promote gradual cooling.

    • Solvent Polarity Modification: If the issue persists, consider using a solvent pair. Start by dissolving the compound in a good solvent (e.g., ethanol, isopropanol) and then slowly add a poor solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]

    • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

Question 2: I'm experiencing very low recovery of my N-Methyl-4-chlorophenethylamine after recrystallization. What are the likely causes?

Answer: Low recovery is a frequent challenge and can stem from several factors throughout the recrystallization process.

  • Causality & Solutions:

Potential Cause Explanation Recommended Action
Excessive Solvent Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.[1]Use the minimum amount of hot solvent required to fully dissolve the crude product. Perform small-scale solubility tests to determine the optimal solvent ratio.
Premature Crystallization Crystals forming in the funnel during hot filtration lead to product loss.Use a pre-heated funnel and filter flask. Work quickly to minimize cooling during filtration.
Washing with an Inappropriate Solvent Washing the collected crystals with a solvent in which they are even slightly soluble will dissolve some of the product.[1]Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Incomplete Crystallization Insufficient cooling time or temperature will leave a substantial amount of product in the mother liquor.[1]Ensure the flask is left undisturbed for an adequate period and cooled in an ice bath to maximize crystal formation.[1]

dot

Recrystallization_Yield_Troubleshooting start Low Recovery cause1 Excessive Solvent start->cause1 cause2 Premature Crystallization start->cause2 cause3 Improper Washing start->cause3 cause4 Incomplete Crystallization start->cause4 solution1 Use minimum hot solvent cause1->solution1 solution2 Pre-heat filtration apparatus cause2->solution2 solution3 Wash with ice-cold solvent cause3->solution3 solution4 Maximize cooling time/lower temp cause4->solution4

Caption: Troubleshooting workflow for low recrystallization yield.

II. Column Chromatography Troubleshooting

Column chromatography is an indispensable technique for separating N-Methyl-4-chlorophenethylamine from closely related impurities.

Question 3: My N-Methyl-4-chlorophenethylamine is co-eluting with an unknown impurity during column chromatography. How can I improve the separation?

Answer: Co-elution indicates that the chosen mobile phase is not providing sufficient resolution between your compound of interest and the impurity. The polarity of N-Methyl-4-chlorophenethylamine, influenced by the amine and chloro groups, requires careful solvent system selection.

  • Expert Insights: The nitrogen atom in your compound can interact strongly with the acidic silica gel, leading to peak tailing. Adding a small amount of a basic modifier to the mobile phase can mitigate this effect.

  • Troubleshooting Protocol:

    • Mobile Phase Optimization:

      • Decrease Polarity: If your compound is eluting too quickly, decrease the polarity of the mobile phase. For a typical normal-phase separation (silica gel), this means reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

      • Gradient Elution: If a single solvent system fails, employ a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity to elute your compound after the less polar impurities have passed through.[2]

    • Incorporate a Basic Modifier: Add a small amount (0.1-1%) of triethylamine or ammonia to your mobile phase. This will deactivate the acidic sites on the silica gel, reducing peak tailing and potentially improving separation.

    • Solvent System Change: If adjusting polarity is insufficient, switch to a different solvent system. For instance, a dichloromethane/methanol system may offer different selectivity compared to hexane/ethyl acetate.

    • Stationary Phase Consideration: If all else fails, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying amines.

dot

Chromatography_Separation start Poor Separation (Co-elution) step1 Adjust Mobile Phase Polarity start->step1 step2 Add Basic Modifier (e.g., Triethylamine) step1->step2 step3 Change Solvent System (e.g., DCM/MeOH) step2->step3 step4 Change Stationary Phase (e.g., Alumina) step3->step4 end Improved Separation step4->end

Caption: Stepwise approach to improving chromatographic separation.

III. General Purity and Stability FAQs

Question 4: After purification, my N-Methyl-4-chlorophenethylamine appears as a yellow oil, not the expected white solid. Is it impure?

Answer: While a yellow coloration can indicate the presence of impurities, it's not always the case.

  • Potential Causes:

    • Oxidation: Amine-containing compounds can be susceptible to air oxidation over time, which can lead to coloration.

    • Residual Chromophoric Impurities: Even small amounts of highly colored impurities can impart a yellow tint to the final product. These may be byproducts from the synthesis.[3]

    • Compound's Intrinsic Properties: In some cases, even highly pure compounds can have a slight coloration.

  • Verification and Remediation:

    • Purity Analysis: The first step is to determine the actual purity. Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the purity.[4][5]

    • Charcoal Treatment: If the coloration is due to minor, colored impurities, a charcoal treatment during recrystallization can be effective. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter it through celite to remove the charcoal before allowing the solution to cool.

    • Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place to prevent degradation.

Question 5: What are the common impurities I should be looking for in crude N-Methyl-4-chlorophenethylamine?

Answer: The impurities present will largely depend on the synthetic route used. However, some common classes of impurities can be anticipated.

  • Likely Impurities:

    • Starting Materials: Unreacted 4-chlorophenethylamine or methylating agents.

    • Over-alkylation Products: Di-methylated quaternary ammonium salts.

    • Side-Reaction Products: Impurities arising from side reactions specific to the synthetic method. For instance, in reductive amination, you might find the corresponding alcohol or imine intermediates.[6][7]

    • Solvent Adducts: Products of reactions with the solvent, especially under harsh conditions.

  • Identification Strategy:

    • GC-MS is the primary tool for identifying and characterizing these impurities. [6] By analyzing the mass spectra, you can often deduce the structures of the byproducts.

IV. Analytical Methods for Purity Assessment

Protocol: Purity Determination by GC-MS

This protocol provides a general guideline for assessing the purity of N-Methyl-4-chlorophenethylamine.

  • Sample Preparation:

    • Prepare a stock solution of your purified compound in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

    • Create a dilution of this stock solution to a final concentration of about 10-100 µg/mL.

  • GC-MS Parameters (Typical):

    • GC Column: A non-polar capillary column (e.g., DB-1MS or equivalent) is generally suitable.[6]

    • Injector Temperature: 250 °C.[6]

    • Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.[6]

    • Carrier Gas: Helium at a constant flow rate.[6]

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.[6]

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram.

    • The purity is calculated as the peak area of N-Methyl-4-chlorophenethylamine divided by the total area of all peaks, expressed as a percentage.

References

  • Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization - Benchchem.
  • Crystallization of phenethylamine HCl from water - YouTube.
  • Recrystallization Issues : r/Chempros - Reddit.
  • alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed.
  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate.
  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed.
  • Purification of Organic Compounds by Flash Column Chromatography.
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC - NIH.
  • Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate.

Sources

Technical Support Center: A Guide to Selecting Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quantitative Analysis. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate analytical measurements. The selection of an appropriate internal standard (IS) is a critical, yet often challenging, step in developing robust quantitative assays, particularly in liquid chromatography-mass spectrometry (LC-MS). An improperly chosen IS can lead to inaccurate results, method variability, and significant troubleshooting headaches.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of an internal standard in quantitative analysis?

An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls before analysis.[1][2] Its fundamental purpose is to compensate for variations that can occur during sample preparation and analysis.[3][4] By calculating the ratio of the analyte signal to the IS signal, we can correct for a variety of potential errors, thereby improving the accuracy and precision of the results.[5][6]

An IS helps to mitigate:

  • Variability in sample preparation: Losses during extraction, evaporation, or derivatization steps.[5][7]

  • Inconsistent injection volumes: Modern autosamplers are highly precise, but an IS can still account for minor variations.[3][7]

  • Instrumental drift: Fluctuations in detector response over the course of an analytical run.[8]

  • Matrix effects: Ion suppression or enhancement in the mass spectrometer source caused by co-eluting compounds from the sample matrix.[9][10]

Q2: What are the main types of internal standards, and how do I choose between them?

The two primary types of internal standards used in LC-MS are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analogs .

Internal Standard Type Description Advantages Disadvantages
Stable Isotope-Labeled (SIL) Chemically identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[11][12]- Considered the "gold standard" as it co-elutes with the analyte and experiences nearly identical matrix effects and extraction recovery.[9][13]- Provides the highest accuracy and precision.[11][14]- Can be expensive and not always commercially available.[13][15]- Deuterium-labeled standards can sometimes exhibit chromatographic separation from the analyte (isotope effect), leading to differential matrix effects.[9][16]
Structural Analog A molecule with a chemical structure and physicochemical properties similar to the analyte.[11][12]- More readily available and less expensive than SIL-IS.[13]- Can be a good alternative when a SIL-IS is not feasible.[10]- May not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to inadequate correction for matrix effects.[13][15]- Requires careful selection and thorough validation to ensure it tracks the analyte's performance.[10]

Recommendation: Whenever feasible, a stable isotope-labeled internal standard is the preferred choice for quantitative LC-MS analysis due to its superior ability to compensate for analytical variability.[9][11] However, a well-validated structural analog can be a suitable alternative.[10]

Q3: What are the essential characteristics of a good internal standard?

A suitable internal standard should possess the following characteristics:

  • Not present in the original sample: The IS must not be endogenously present in the matrix being analyzed.[2][17]

  • Similar physicochemical properties to the analyte: This includes similar extraction recovery, solubility, and chromatographic retention.[3][18]

  • Chromatographically resolved from the analyte (unless it's a SIL-IS): For structural analogs, baseline separation is necessary to prevent interference. SIL-IS, being mass-resolvable, can co-elute.[17]

  • Stable throughout the entire analytical process: The IS should not degrade during sample storage, preparation, or analysis.[18]

  • Does not interfere with the analyte's signal: The IS should not suppress or enhance the ionization of the analyte.

Troubleshooting Guide

Problem 1: High variability in the internal standard signal across my analytical run.

Symptoms: The peak area of your internal standard is inconsistent across your calibration standards, quality controls, and unknown samples.

Potential Causes & Solutions:

  • Inconsistent Sample Preparation:

    • Pipetting Errors: Ensure pipettes are properly calibrated and that pipetting technique is consistent, especially when adding the IS solution to each sample.

    • Incomplete Extraction: The extraction efficiency may be variable. Re-evaluate your extraction protocol for robustness. The IS should be added at the earliest stage to account for these variations.[19]

    • Variable Solvent Evaporation: If there is an evaporation step, ensure all samples are treated identically. Inconsistent drying can lead to different final concentrations.

  • LC Autosampler Issues:

    • Inconsistent Injection Volume: While modern autosamplers are reliable, issues can still occur. Check for air bubbles in the syringe and ensure proper maintenance.[20]

    • Carryover: A high-concentration sample can contaminate the needle and be injected with subsequent samples. Implement a robust needle wash protocol.

  • Mass Spectrometer Instability:

    • Source Contamination: A dirty or improperly positioned electrospray needle can cause fluctuating ionization efficiency.[20] Regular source cleaning and maintenance are crucial.

    • Matrix Effects: Significant variations in the sample matrix between wells can lead to variable ion suppression or enhancement of the IS signal.

Troubleshooting Workflow:

Troubleshooting_IS_Variability Troubleshooting Internal Standard Variability A High IS Variability Observed B Review Sample Preparation Procedures A->B D Evaluate LC Autosampler Performance A->D F Assess MS Detector Stability A->F C Check for Consistent Pipetting and Extraction B->C H Problem Resolved C->H E Inspect for Air Bubbles and Carryover D->E E->H G Clean and Inspect Ion Source F->G G->H

Caption: A systematic approach to diagnosing the root cause of internal standard variability.

Problem 2: My results are inaccurate despite using a stable isotope-labeled internal standard.

Symptoms: Your quality control samples are failing, or the determined concentrations are not what you expect, even with a SIL-IS.

Potential Causes & Solutions:

  • Chromatographic Separation of Analyte and SIL-IS:

    • Deuterium Isotope Effect: Deuterium-labeled standards can sometimes elute slightly earlier than the unlabeled analyte on reversed-phase columns.[9] If this separation is significant, the analyte and IS may experience different degrees of matrix effects, leading to inaccurate correction.[9]

    • Solution: Modify your chromatographic method to achieve co-elution. If that's not possible, consider a ¹³C or ¹⁵N labeled standard, which are less prone to this effect.[11][21]

  • Contamination of the SIL-IS with Unlabeled Analyte:

    • If your SIL-IS contains a significant amount of the unlabeled analyte, it will artificially inflate the analyte's response, leading to a positive bias in your results.

    • Solution: Verify the isotopic purity of your SIL-IS.

  • SIL-IS Does Not Account for All Sources of Variability:

    • A SIL-IS may mask issues with analyte stability or recovery if it behaves differently under certain conditions.[13] For example, if the analyte is unstable but the SIL-IS is not, the IS will not correct for the loss of the analyte.

    • Solution: Thoroughly validate the stability of your analyte under all relevant conditions (e.g., benchtop, freeze-thaw, long-term storage) as per regulatory guidelines.[22][23]

Decision Tree for IS Selection:

IS_Selection_Decision_Tree Internal Standard Selection Workflow A Start: Need an Internal Standard B Is a Stable Isotope-Labeled (SIL) IS Available? A->B C Use SIL-IS B->C Yes D Search for a Suitable Structural Analog B->D No H Validate IS Performance: - Co-elution (for SIL-IS) - Matrix Effect Compensation - Extraction Recovery Tracking C->H E Does the Analog Have Similar Physicochemical Properties? D->E F Use Structural Analog E->F Yes G Re-evaluate Analytical Strategy or Synthesize a Custom IS E->G No F->H I Proceed with Quantitative Analysis H->I

Caption: A decision-making workflow for selecting the most appropriate internal standard.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. PubMed.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Internal Standards and LOD. Chemistry LibreTexts.
  • When Should an Internal Standard be Used?.
  • Video: Internal Standards for Quantit
  • Internal Standards - What Are They?
  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
  • Internal Standard Explained | Accurate Quantific
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
  • Guide to achieving reliable quantit
  • Choose an Internal Standard to Compensate M
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar.
  • Can anyone explain when to use an external standard and when to use an internal standard method in HPLC?.
  • What Is An Internal Standard And Why Is It Used In LC-MS?. Chemistry For Everyone.
  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
  • Technical Support Center: Troubleshooting Internal Standard Variability in LC-MS. Benchchem.
  • "Stable Labeled Isotopes as Internal Standards: A Critical Review".
  • Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS?.
  • Liquid Chromatography | How to Use Internal Standards. Mason Technology.
  • Crucial Importance of Evaluating Internal Standards (IS)
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – Wh
  • How to choose an HPLC internal standard?.
  • Internal Standards #2: What Makes a Good Internal Standard?.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical consider
  • Bioanalytical Method Validation of ANDAs- Wh
  • Bioanalytical Method Valid
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation.
  • Bioanalytical Method Validation: History, Process, and Regul
  • (PDF) Internal Standard—Friend or Foe?.
  • Understanding Internal standards and how to choose them : r/massspectrometry. Reddit.
  • Six Common Internal Audit Miscues to Avoid.
  • EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. MSACL.
  • 5 Common Internal Auditing Mistakes to Avoid. The ISO 9001 Group.

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Technical Support Center: Best Practices for Handling and Storing Solid Phenethylamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the safe and effective handling and storage of solid phenethylamine compounds. Adherence to these best practices is critical for ensuring experimental integrity, personnel safety, and the longevity of valuable research materials.

Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of solid phenethylamine compounds, providing explanations and actionable solutions.

Issue 1: The solid phenethylamine salt is clumping and appears wet.

  • Question: I received a new bottle of a phenethylamine hydrochloride salt, and upon opening, the powder is clumpy and seems moist. Is it contaminated?

  • Answer: This is a common occurrence with many amine salts, particularly hydrochlorides, which are often hygroscopic.[1] Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air. This does not necessarily indicate contamination but does require specific handling procedures to ensure accurate weighing and prevent degradation.

    • Causality: The polar nature of the hydrochloride salt attracts and absorbs water molecules from the atmosphere. This is exacerbated in environments with high humidity.

    • Solution Protocol:

      • Work in a Controlled Environment: Whenever possible, handle hygroscopic phenethylamine salts in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or in a room with low humidity.[2]

      • Drying the Compound: If the compound is already clumpy, it can be dried in a vacuum oven at a temperature well below its decomposition point. Alternatively, placing it in a desiccator with a strong desiccant (e.g., phosphorus pentoxide) can remove absorbed water.[2]

      • Rapid Weighing: Minimize the time the container is open to the atmosphere. Have all necessary equipment ready before opening the primary container. Use a clean, dry spatula and weigh the compound quickly onto glossy weighing paper or into a pre-tared, sealable vial.[3]

      • Proper Storage: After dispensing, tightly seal the container, potentially with paraffin film around the cap, and store it in a desiccator.

Issue 2: The phenethylamine compound has changed color over time.

  • Question: My solid phenethylamine compound, which was initially white, has turned yellow/brown in storage. What caused this, and can I still use it?

  • Answer: Discoloration is a common indicator of chemical degradation. For phenethylamines, this is often due to oxidation or reaction with atmospheric components. The usability of the compound depends on the extent of degradation and the sensitivity of your application.

    • Causality:

      • Oxidation: The amine functional group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of colored impurities.

      • Reaction with Carbon Dioxide: Phenethylamine free bases are alkaline and can react with carbon dioxide from the air to form the corresponding carbonate salt, which may appear as a white solid or contribute to a change in the material's appearance.[4]

    • Troubleshooting and Mitigation:

      • Assess Purity: If the discoloration is minor, the bulk of the material may still be suitable for non-critical applications. For sensitive experiments, it is advisable to assess the purity of the compound using techniques like TLC, HPLC, or melting point determination.

      • Purification: If the compound is deemed too impure, recrystallization can be an effective method for removing colored impurities. The choice of solvent will depend on the specific phenethylamine derivative.

      • Preventative Storage: To prevent future discoloration, store solid phenethylamine compounds under an inert atmosphere (argon or nitrogen), protected from light in amber vials, and at reduced temperatures (see storage table below).[5]

Issue 3: Difficulty in obtaining crystals during recrystallization.

  • Question: I am trying to purify a substituted phenethylamine by recrystallization, but it is "oiling out" or failing to crystallize. What should I do?

  • Answer: "Oiling out," where the compound separates as a liquid rather than a solid, or failure to crystallize are common challenges in recrystallization. This typically occurs when the solute is insoluble in the hot solvent or when the solution is supersaturated.

    • Causality:

      • Inappropriate Solvent: The chosen solvent may not have the ideal solubility characteristics for your specific phenethylamine derivative (i.e., high solubility at high temperatures and low solubility at low temperatures).

      • Too Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of a crystalline solid.

      • High Impurity Levels: A high concentration of impurities can inhibit crystal lattice formation.

    • Solution Strategies:

      • Solvent Selection: Experiment with different solvents or solvent pairs. A good starting point is to use a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.

      • Seeding: Introduce a small seed crystal of the pure compound to the cooled solution to initiate crystallization.

      • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

      • Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as a column chromatography, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Handling and Safety

  • Q1: What personal protective equipment (PPE) should I wear when handling solid phenethylamine compounds?

    • A1: Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile). For procedures that may generate dust, consider using a dust mask or working in a fume hood.[6]

  • Q2: How should I handle spills of solid phenethylamine compounds?

    • A2: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal.[7] For larger spills, evacuate the area and follow your institution's emergency procedures.[8] The spill area should then be decontaminated with a suitable solvent.

  • Q3: What are the primary hazards associated with phenethylamine compounds?

    • A3: Phenethylamines can be corrosive and may cause skin and eye burns.[9] Some derivatives are also toxic if swallowed or inhaled. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.

Storage and Stability

  • Q4: What are the ideal long-term storage conditions for solid phenethylamine compounds?

    • A4: For optimal stability, solid phenethylamine compounds should be stored in a cool, dry, and dark place.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation and reaction with atmospheric CO2.[4] Refrigeration or freezing is often advised for long-term storage.

  • Q5: How long can I expect my solid phenethylamine compound to remain stable?

    • A5: When stored under ideal conditions (cool, dry, dark, and under an inert atmosphere), many phenethylamine salts are quite stable for years.[10] However, the stability can vary significantly between different derivatives. It is good practice to visually inspect the compound for any changes in color or consistency before use and to re-analyze its purity if there are any doubts, especially for older samples.

Experimental Procedures

  • Q6: What is a reliable method for preparing a stock solution from a solid phenethylamine salt?

    • A6: To prepare a stock solution, accurately weigh the desired amount of the solid compound and dissolve it in a suitable solvent (e.g., water, ethanol, DMSO).[11] For hygroscopic compounds, ensure rapid weighing and handling. It is recommended to prepare a concentrated stock solution that can be diluted for working experiments to minimize the number of times the primary container is opened.

  • Q7: How should I dispose of waste containing phenethylamine compounds?

    • A7: Phenethylamine waste should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[12] Do not dispose of it down the drain or in the regular trash. Contaminated sharps must be placed in a designated sharps container.[12][13]

Data and Protocols

Quantitative Data Summary

Table 1: Physical Properties and Recommended Storage for Select Phenethylamine Compounds

CompoundCAS NumberMolecular FormulaMelting Point (°C)SolubilityRecommended Storage Conditions
Phenethylamine64-04-0C₈H₁₁N-60Soluble in water, ethanol, ether[4]2-8°C, under inert gas, protect from light
Phenethylamine HCl156-28-5C H₁₂ClN217-222[14]Soluble in water, alcohol; insoluble in ether[9][14]Room temperature, desiccate
(±)-Amphetamine300-62-9C₉H₁₃N11.3Slightly soluble in waterControlled substance storage
2C-B66142-81-2C₁₀H₁₄BrNO₂237-239 (as HBr salt)Data not readily availableCool, dry, dark place
Mescaline54-04-6C₁₁H₁₇NO₃35-36Soluble in water, alcohol, chloroform; insoluble in ether2-8°C, protect from light

Note: The stability of phenethylamine compounds can be influenced by various factors. The information in this table is for guidance only. Always refer to the supplier's recommendations and the specific SDS.

Experimental Protocols

Protocol 1: Weighing and Dispensing Hygroscopic Phenethylamine Salts

  • Preparation:

    • Move the sealed container of the hygroscopic compound and a desiccator to the vicinity of the analytical balance.

    • Allow the compound to equilibrate to the ambient temperature of the balance room to avoid condensation.

    • Prepare all necessary tools: clean and dry spatulas, weighing paper or a tared, sealable vial, and a notebook or electronic device for recording the mass.

  • Weighing:

    • Minimize air exposure by opening the container only when you are ready to weigh the compound.

    • Quickly transfer an approximate amount of the solid to the weighing paper or vial.

    • Immediately seal the primary container.

    • Record the mass as soon as the balance reading stabilizes.[15]

  • Post-Weighing:

    • Promptly transfer the weighed compound to your reaction vessel or for solution preparation.

    • Return the primary container to the desiccator for storage.

Mandatory Visualizations

Diagram 1: Workflow for Handling Hygroscopic Phenethylamine Salts

G Workflow for Weighing Hygroscopic Phenethylamine Salts cluster_prep Preparation cluster_weigh Weighing cluster_post Post-Weighing start Start equilibrate Equilibrate container to room temperature start->equilibrate prep_tools Prepare weighing tools equilibrate->prep_tools open_container Briefly open container prep_tools->open_container weigh_solid Quickly weigh solid open_container->weigh_solid seal_container Immediately reseal primary container weigh_solid->seal_container record_mass Record stable mass seal_container->record_mass transfer Transfer weighed solid to vessel record_mass->transfer store Return primary container to desiccator transfer->store end End store->end

Caption: A step-by-step workflow for accurately weighing moisture-sensitive phenethylamine compounds.

Diagram 2: Decision-Making for Phenethylamine Compound Storage

G Decision Tree for Phenethylamine Storage compound_type Compound Type? is_salt Is it a salt (e.g., HCl)? compound_type->is_salt Check form is_hygroscopic Is it hygroscopic? is_salt->is_hygroscopic Yes storage_free_base Store at 2-8°C or -20°C under inert gas (Ar/N2) in a tightly sealed vial. is_salt->storage_free_base No (Free Base) is_light_sensitive Is it light sensitive? is_hygroscopic->is_light_sensitive No storage_desiccator Store in a desiccator. is_hygroscopic->storage_desiccator Yes is_air_sensitive Is it air/CO2 sensitive? is_light_sensitive->is_air_sensitive No storage_amber_vial Store in an amber vial or in the dark. is_light_sensitive->storage_amber_vial Yes storage_salt Store at room temperature in a tightly sealed vial. is_air_sensitive->storage_salt No storage_inert_gas Store under inert gas (Ar/N2). is_air_sensitive->storage_inert_gas Yes storage_desiccator->is_light_sensitive storage_amber_vial->is_air_sensitive storage_inert_gas->storage_salt

Caption: A decision-making guide for selecting the appropriate storage conditions for solid phenethylamine compounds.

Diagram 3: General Spill Cleanup Procedure for Solid Phenethylamine Compounds

G Solid Phenethylamine Spill Cleanup spill_occurs Spill Occurs alert_personnel Alert personnel in the area spill_occurs->alert_personnel assess_spill Assess spill size and hazard alert_personnel->assess_spill evacuate Evacuate and call for emergency response assess_spill->evacuate Large or highly hazardous don_ppe Don appropriate PPE (gloves, goggles, lab coat) assess_spill->don_ppe Small and manageable end End evacuate->end contain_spill Contain the spill (if necessary) don_ppe->contain_spill cleanup Carefully sweep solid material into a dustpan contain_spill->cleanup place_in_container Place spilled material and cleanup supplies into a sealable waste container cleanup->place_in_container decontaminate Decontaminate the spill area with a suitable solvent place_in_container->decontaminate dispose Label and dispose of waste as hazardous material decontaminate->dispose dispose->end

Caption: A workflow for the safe cleanup of solid phenethylamine spills in a laboratory setting.

References

  • Phenethylamine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Phenethylamine Hydrochloride. (n.d.). In Solubility of Things. Retrieved January 12, 2026, from [Link]

  • How to weigh a higroscopic substance. (2008, October 20). In Chromatography Forum. Retrieved January 12, 2026, from [Link]

  • Phenethylamine. (n.d.). In Solubility of Things. Retrieved January 12, 2026, from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Retrieved January 12, 2026, from a generic university safety document.
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  • Phenethylamine | C8H11N | CID 1001. (n.d.). In PubChem. Retrieved January 12, 2026, from [Link]

  • Disposal Options. (n.d.).
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  • CHEMICAL SPILL PROCEDURES. (n.d.). Retrieved January 12, 2026, from a generic university safety document.
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  • Chemical Spill Procedures - Step By Step Guide. (n.d.). In Chem Klean. Retrieved January 12, 2026, from [Link]

  • 3.1: Transferring and Weighting Methods. (2024, August 14). In Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Managing sharps contaminated with pharmaceutical waste. (2025, December 23). In NHS SPS. Retrieved January 12, 2026, from [Link]

  • Sharps Contaminated with Chemicals. (n.d.). In UCLA Environment, Health & Safety. Retrieved January 12, 2026, from [Link]

  • 2cb expiry? (2024, November 16). In Reddit. Retrieved January 12, 2026, from [Link]

  • How to Manage Sharps. (2022, November 10). In UCSD Blink. Retrieved January 12, 2026, from [Link]

  • Sharps Handling and Disposal [SAFE 9.0]. (n.d.). In UW-Milwaukee Biomedical Sciences Labs. Retrieved January 12, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). In Fisher Scientific.

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Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Phenethylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC separation of phenethylamine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond generic advice to explain the "why" behind the "how," ensuring you can build robust and reliable HPLC methods.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Mobile Phase Selection

This section addresses the foundational questions that form the basis of successful HPLC separation for phenethylamine analogs.

Q1: What are the primary challenges in the HPLC separation of phenethylamine analogs?

Phenethylamine analogs are basic compounds, often with a primary or secondary amine group. This chemical characteristic presents several challenges in reversed-phase HPLC (RP-HPLC):

  • Poor Peak Shape (Tailing): The basic amine group can interact with acidic silanol groups on the surface of silica-based stationary phases.[1] This secondary interaction leads to peak tailing, which can compromise resolution and quantification.

  • Variable Retention Times: The retention of phenethylamines is highly dependent on the pH of the mobile phase because their ionization state can change with pH.[2][3] Inconsistent pH control can lead to poor reproducibility.

  • Co-elution with Polar Interferences: Many phenethylamine analogs are polar and may have limited retention on traditional C18 columns, leading to co-elution with other polar compounds in the sample matrix.[4][5]

Q2: How does mobile phase pH affect the retention and peak shape of phenethylamine analogs?

The pH of the mobile phase is arguably the most critical parameter for the successful separation of phenethylamine analogs.[2][3][6] As basic compounds, their charge state is dictated by the mobile phase pH.

  • At low pH (e.g., pH 2-4): The amine group is protonated (positively charged). This increases the polarity of the analyte, generally leading to earlier elution in RP-HPLC.[3][7] A low pH can also suppress the ionization of residual silanol groups on the stationary phase, minimizing peak tailing.[1][8]

  • At high pH (e.g., pH 8-10): The amine group is in its neutral, free-base form. This makes the analyte less polar and significantly increases its retention on a reversed-phase column.[3] However, operating at high pH requires a pH-stable column to avoid degradation of the silica stationary phase.[2]

Expert Tip: For robust method development, it is recommended to work at a pH that is at least 1-2 pH units away from the pKa of the analyte.[7][9] This ensures that the analyte is predominantly in one ionization state, leading to consistent retention times and symmetrical peak shapes.

Q3: What are the best starting conditions for mobile phase selection in RP-HPLC of phenethylamines?

A good starting point for method development is crucial. The following table provides recommended initial conditions for screening separations of phenethylamine analogs.

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 or C8, high-purity silicaProvides good hydrophobic retention for a wide range of analytes. High-purity silica minimizes silanol interactions.
Mobile Phase A Water with 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5-3.5)Low pH protonates the analytes for consistent ionization and suppresses silanol activity.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for RP-HPLC. Acetonitrile often provides better peak shape and lower viscosity.[9]
Gradient 5-95% B over 15-20 minutesA broad gradient is effective for screening samples with components of varying polarities.
Temperature 30-40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate for initial method development.
Q4: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for phenethylamine analogs?

HILIC is an excellent alternative to RP-HPLC when dealing with very polar phenethylamine analogs that show little to no retention on C18 columns.[4][5][10]

Consider HILIC when:

  • Your analytes are highly polar and elute at or near the void volume in RP-HPLC.

  • You need to separate your analytes from other highly polar matrix components.

  • You are using mass spectrometry (MS) detection, as the high organic content of HILIC mobile phases can enhance MS sensitivity.[5]

HILIC utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][11][12]

Section 2: Troubleshooting Guides - Solving Common Separation Problems

This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your experiments.

Troubleshooting Scenario 1: Poor Peak Shape - Tailing Peaks

Problem: My phenethylamine analog peaks are showing significant tailing, making integration and quantification difficult.

Causality Analysis: Peak tailing for basic compounds like phenethylamines is most often caused by secondary interactions between the protonated amine group and ionized silanol groups on the silica stationary phase.[1][13]

Step-by-Step Troubleshooting Protocol:

  • Lower the Mobile Phase pH:

    • Action: Decrease the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA).

    • Explanation: At a lower pH, the silanol groups are protonated and less likely to interact with the positively charged analyte.[8]

  • Add a Competing Base:

    • Action: Introduce a small concentration (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase.[13]

    • Explanation: TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte. Note that TEA can suppress MS signals.

  • Increase Buffer Concentration:

    • Action: If using a buffer, increase its concentration (e.g., from 10 mM to 25-50 mM).

    • Explanation: A higher buffer concentration can help to mask the residual silanol groups and maintain a more consistent pH at the column surface.[1]

  • Use a Modern, End-capped Column:

    • Action: Switch to a column with a high-purity silica backbone and advanced end-capping technology.

    • Explanation: These columns are designed to have a lower concentration of accessible silanol groups, thus reducing the potential for secondary interactions.

Troubleshooting Scenario 2: Unstable Retention Times

Problem: The retention times of my peaks are shifting between injections or from day to day.

Causality Analysis: Shifting retention times are typically a result of an improperly prepared or equilibrated mobile phase, or temperature fluctuations.[13][14] For ionizable compounds like phenethylamines, inconsistent mobile phase pH is a primary culprit.[7]

Logical Troubleshooting Workflow:

G start Start: Unstable Retention Times check_ph Is the mobile phase pH buffered? start->check_ph add_buffer Add a buffer (e.g., 20 mM phosphate) at a pH at least 1 unit from analyte pKa. check_ph->add_buffer No check_prep Is the mobile phase freshly prepared and properly degassed? check_ph->check_prep Yes add_buffer->check_prep remake_mp Remake the mobile phase. Degas thoroughly. check_prep->remake_mp No check_equilibration Is the column fully equilibrated? (10-20 column volumes) check_prep->check_equilibration Yes remake_mp->check_equilibration equilibrate Equilibrate the column for a longer period. check_equilibration->equilibrate No check_temp Is a column oven being used? check_equilibration->check_temp Yes equilibrate->check_temp use_oven Use a column oven to maintain a constant temperature. check_temp->use_oven No solution Problem Resolved check_temp->solution Yes use_oven->solution

Caption: Troubleshooting workflow for unstable retention times.

Troubleshooting Scenario 3: Poor Retention of Polar Analogs

Problem: My highly polar phenethylamine analog is eluting too early, with little or no retention on a C18 column.

Causality Analysis: Highly polar compounds have weak hydrophobic interactions with the nonpolar stationary phase in RP-HPLC, leading to poor retention.

Solutions for Enhancing Retention:

  • Ion-Pairing Chromatography:

    • Concept: Add an ion-pairing reagent to the mobile phase. This reagent has a hydrophobic part and a charged part that is opposite to the charge of the analyte. The reagent pairs with the analyte, forming a neutral, more hydrophobic complex that is better retained on the RP column.[15][16][17]

    • Protocol:

      • For positively charged phenethylamines (at low pH), use an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium 1-hexanesulfonate).[15][18]

      • Start with a concentration of 5-10 mM of the ion-pairing reagent in the aqueous mobile phase.

      • Ensure the mobile phase pH is controlled to maintain the charge states of both the analyte and the ion-pairing reagent.

      • Dedicate a column for ion-pairing applications, as the reagents can be difficult to completely wash out.[17]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Concept: As discussed in the FAQs, HILIC is designed for the separation of polar compounds.[4][5][10][11] The analyte partitions into a water-enriched layer on the surface of a polar stationary phase.[12]

    • Experimental Protocol for HILIC Method Development:

      • Column Selection: Choose a HILIC column (e.g., bare silica, amide, or zwitterionic phase).

      • Mobile Phase Preparation:

        • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate.

        • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

      • Initial Gradient: Start with a high percentage of organic solvent (e.g., 95% A) and run a gradient to a lower organic concentration (e.g., 50% A).

      • Injection Solvent: Dissolve the sample in a solvent similar to the initial mobile phase composition to ensure good peak shape.

Visualization of Retention Mechanisms:

G cluster_0 Reversed-Phase HPLC cluster_1 Ion-Pairing HPLC cluster_2 HILIC rp_column C18 Stationary Phase (Nonpolar) rp_analyte Polar Phenethylamine (Poor Retention) rp_analyte->rp_column Weak Interaction ip_column C18 Stationary Phase (Nonpolar) ip_complex Analyte-Ion Pair Complex (Hydrophobic) ip_complex->ip_column Strong Interaction hilic_column Silica Stationary Phase (Polar) Aqueous Layer hilic_analyte Polar Phenethylamine (Good Retention) hilic_analyte->hilic_column:water Partitioning

Caption: Comparison of retention mechanisms for polar phenethylamines.

Section 3: Chiral Separations

Q5: How can I separate the enantiomers of a chiral phenethylamine analog?

The separation of enantiomers requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP).[19]

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are highly versatile and successful for a wide range of chiral separations, including primary amines.[19][20]

  • Mobile Phase Considerations:

    • Normal-phase (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile/methanol) are common.

    • Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) are often required to improve peak shape and enantioselectivity.[19][20]

  • Derivatization: An alternative approach is to derivatize the amine with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[21] However, this adds complexity to sample preparation.

Starting Point for Chiral Method Development:

ParameterRecommendation
CSP Immobilized amylose or cellulose phenylcarbamate-based column
Mobile Phase Screen with Hexane/Isopropanol and Acetonitrile/Methanol mixtures
Additive 0.1% Trifluoroacetic Acid (for acidic analytes) or 0.1% Diethylamine (for basic analytes)

References

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. Retrieved from [Link]

  • Chypre, M., & Nováková, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. Retrieved from [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Retrieved from [Link]

  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved from [Link]

  • Gray, N., et al. (2012). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Troubleshooting Guide. Agilent. Retrieved from [Link]

  • Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents.
  • ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]

  • Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, July 5). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review. Retrieved from [Link]

Sources

Technical Support Center: Navigating and Mitigating Signal Suppression in Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in liquid chromatography-mass spectrometry (LC-MS): signal suppression in electrospray ionization (ESI). This guide is designed for researchers, scientists, and drug development professionals who rely on the accuracy and sensitivity of ESI-MS for their analytical work. Here, we will delve into the mechanisms of signal suppression, provide robust troubleshooting strategies, and offer detailed protocols to ensure the integrity and reliability of your experimental data.

Understanding the Phenomenon: What is Signal Suppression?

Signal suppression in ESI-MS is a type of matrix effect that results in a reduced ionization efficiency of the analyte of interest due to the presence of co-eluting compounds from the sample matrix.[1][2] This reduction in signal intensity can severely compromise the accuracy, precision, and sensitivity of an analysis.[1][3] It's crucial to understand that even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a significant issue because it occurs during the initial ionization process, before mass analysis.[4]

The primary causes of signal suppression include:

  • Competition for Ionization: In the ESI source, your analyte and various matrix components compete for the available charge on the surface of the ESI droplets.[1][5] If matrix components are present in high concentrations or are more readily ionized, they can dominate the ionization process, leaving fewer charged sites for your analyte.[4][5]

  • Changes in Droplet Physical Properties: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[4][6] This can hinder the efficient evaporation of the solvent and the subsequent release of analyte ions into the gas phase.[4][6]

  • Gas-Phase Reactions: In some instances, analyte ions can be neutralized in the gas phase through reactions with highly basic compounds, further reducing the detectable signal.[4]

Common sources of these interfering compounds include endogenous matrix components like salts, lipids, and proteins, as well as exogenous substances such as plasticizers, detergents, and mobile phase additives.[3][7]

Troubleshooting Guide: A Symptom-Based Approach

Encountering unexpected data in your ESI-MS analysis can be frustrating. This section provides a structured, question-and-answer-based troubleshooting guide to help you diagnose and resolve common issues related to signal suppression.

Q1: My analyte signal is significantly lower than expected, or has disappeared completely, even though I've confirmed its presence in the sample. What's the first step?

A1: The first step is to systematically determine if the issue is instrumental or matrix-related.

Initial Verification Protocol:

  • System Suitability Test: Inject a pure, neat standard solution of your analyte in a clean solvent (e.g., your initial mobile phase). This establishes a baseline signal intensity and confirms that the LC-MS system is functioning correctly.[1] If the signal is strong and reproducible, the problem likely lies within your sample matrix.

  • Inspect for Obvious Issues: Check for common instrumental problems such as leaks, clogs in the tubing or injector, and the stability of the electrospray itself. A visually unstable or sputtering spray is a clear indicator of a problem.

Q2: I've confirmed the instrument is working correctly with a neat standard, but my signal is still suppressed when I inject my sample. How can I confirm that the matrix is the culprit?

A2: A post-column infusion experiment is a powerful qualitative tool to visualize the regions of ion suppression in your chromatogram.[8][9]

Experimental Protocol: Post-Column Infusion Analysis

Objective: To identify retention time windows where co-eluting matrix components cause ion suppression.

Methodology:

  • Setup: Use a 'T' connector to introduce a continuous, steady flow of your analyte standard solution into the mobile phase stream after the analytical column but before the ESI source.[3]

  • Establish a Stable Baseline: Begin the infusion and allow the analyte signal to stabilize, which will create a consistent, elevated baseline in your mass spectrometer's data acquisition software.[3]

  • Inject a Blank Matrix Sample: Inject a blank matrix sample that has undergone the same preparation as your actual samples.[3]

  • Data Interpretation: Observe the baseline during the chromatographic run. Any significant dip or drop in the baseline signal indicates a region where co-eluting components from the matrix are suppressing the ionization of your infused analyte.[1] This provides a "map" of ion suppression zones in your chromatogram.

Q3: My post-column infusion experiment shows a significant signal dip that coincides with the retention time of my analyte. What are my options to mitigate this?

A3: A multi-pronged approach is often the most effective strategy.[3] Consider the following, in order of increasing complexity:

  • Chromatographic Optimization: The goal is to chromatographically separate your analyte from the interfering matrix components.[10]

    • Modify the Gradient: Adjust the slope of your mobile phase gradient to improve the resolution between your analyte and the suppression zone.

    • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution profile of both your analyte and the interfering compounds.

    • Consider a Different Column: A column with a different stationary phase chemistry (e.g., C18 to phenyl-hexyl) can provide a different selectivity and may resolve the co-elution.

  • Sample Preparation Enhancement: If chromatographic changes are insufficient, the next step is to improve the cleanup of your sample to remove the interfering matrix components before analysis.[10][11]

Frequently Asked Questions (FAQs)

Q4: Which sample preparation technique is the most effective for reducing ion suppression?

A4: The effectiveness of a sample preparation technique is highly dependent on the nature of your analyte and the complexity of the matrix. Here's a comparative overview:

Sample Preparation TechniqueProsConsBest Suited For
Protein Precipitation (PPT) Simple, fast, and inexpensive.Often results in the least clean extracts and significant ion suppression from residual phospholipids and other components.[3][12]High-throughput screening where some suppression can be tolerated.
Liquid-Liquid Extraction (LLE) Provides better cleanup than PPT by partitioning the analyte into an immiscible solvent.[3][11]Can have lower recovery for very polar analytes and may require solvent evaporation and reconstitution steps.[12]Analytes with good solubility in a water-immiscible organic solvent.
Solid-Phase Extraction (SPE) Generally provides the cleanest extracts and the most significant reduction in ion suppression by selectively isolating the analyte.[3][10]More time-consuming and expensive; requires method development to optimize sorbent, wash, and elution conditions.Complex matrices and when high sensitivity and accuracy are required. Polymeric mixed-mode SPE can be particularly effective at removing phospholipids.[11][12]

Q5: Can mobile phase additives cause ion suppression?

A5: Yes, certain mobile phase additives can significantly impact ESI efficiency.

  • Ion-Pairing Agents: Trifluoroacetic acid (TFA), while excellent for chromatography, is a known strong signal suppressor in ESI-MS, especially in negative ion mode.[4][13][14] It forms ion pairs with analytes, which can hinder their ionization. If possible, replace TFA with formic acid or difluoroacetic acid (DFA), which are more ESI-friendly.[13][15]

  • Non-Volatile Buffers: Phosphate buffers (e.g., PBS) are detrimental to ESI-MS as they are non-volatile and will rapidly contaminate the ion source, leading to severe signal suppression.[7] Always use volatile buffers such as ammonium formate or ammonium acetate.

Q6: I'm still experiencing suppression after optimizing my chromatography and sample preparation. What other strategies can I employ?

A6: For persistent and challenging cases of ion suppression, consider these advanced strategies:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for quantitative analysis in the presence of matrix effects.[10] Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression.[7] By monitoring the ratio of the analyte to the SIL-IS, the variability caused by suppression can be effectively normalized, leading to more accurate and precise quantification.

  • Sample Dilution: A simple yet effective method is to dilute the sample extract.[8][12] This reduces the concentration of interfering matrix components, although it also dilutes the analyte, so this approach is only feasible if the method has sufficient sensitivity.[12]

  • Reduce the Flow Rate: Lowering the flow rate into the ESI source (e.g., by using a nanosplitter or nano-LC) can reduce signal suppression.[4][16][17] Smaller, more highly charged droplets are generated at lower flow rates, which are more tolerant of non-volatile salts and other matrix components.[4]

  • Change Ionization Source or Polarity: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than ESI.[2][6] If your analyte is amenable to APCI, this can be a viable alternative. Additionally, switching the ESI polarity (positive to negative, or vice versa) can sometimes alleviate suppression if the interfering compounds ionize preferentially in one mode.[18]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing signal suppression in your ESI-MS experiments.

Troubleshooting_Workflow start Low or No Analyte Signal Detected check_instrument Q: Instrument Malfunction? start->check_instrument neat_standard Inject Neat Standard check_instrument->neat_standard Yes check_matrix Q: Matrix Effect? check_instrument->check_matrix No instrument_issue Troubleshoot Instrument (Leaks, Clogs, Spray) neat_standard->instrument_issue Poor Signal neat_standard->check_matrix Good Signal post_column Perform Post-Column Infusion check_matrix->post_column Yes no_suppression No Suppression Observed (Re-evaluate Sample Concentration/Stability) post_column->no_suppression Stable Baseline suppression_detected Suppression Detected post_column->suppression_detected Signal Dip Observed optimize_chrom Optimize Chromatography (Gradient, Solvent, Column) suppression_detected->optimize_chrom check_resolution Q: Analyte Resolved from Suppression Zone? optimize_chrom->check_resolution resolved Problem Solved check_resolution->resolved Yes improve_sample_prep Improve Sample Preparation (LLE, SPE) check_resolution->improve_sample_prep No end Accurate Quantification advanced_strategies Employ Advanced Strategies (SIL-IS, Dilution, Nano-LC) improve_sample_prep->advanced_strategies advanced_strategies->end

Sources

Validation & Comparative

A Comparative Pharmacological Analysis: N-Methyl-4-chlorophenethylamine vs. 4-chloroamphetamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth pharmacological comparison between N-Methyl-4-chlorophenethylamine (NM-4-CPEA) and the well-characterized neurochemical tool, 4-chloroamphetamine (4-CA). While both molecules share a 4-chlorophenethylamine scaffold, their distinct substitutions—N-methylation in NM-4-CPEA and α-methylation in 4-CA—impart critical differences in their interaction with monoaminergic systems, metabolic stability, and overall pharmacological profile. This analysis synthesizes established data for 4-CA and infers the pharmacological properties of NM-4-CPEA based on established structure-activity relationships (SAR) for phenethylamines.

Introduction: Structural Determinants of Pharmacological Activity

Substituted phenethylamines represent a vast class of neuroactive compounds whose functions are exquisitely defined by their molecular structure.[1] The subject of this guide are two such analogues: 4-chloroamphetamine (4-CA) and the less-studied N-Methyl-4-chlorophenethylamine (NM-4-CPEA).

  • 4-chloroamphetamine (4-CA or PCA): An α-methylated phenethylamine, 4-CA is a potent monoamine releasing agent and reuptake inhibitor.[2] The presence of the α-methyl group confers significant resistance to metabolism by monoamine oxidase (MAO), prolonging its duration of action and contributing to its well-documented profile as a selective serotonergic neurotoxin.[3][4] This has made 4-CA an invaluable, albeit damaging, research tool for studying the serotonin system.[5][6]

  • N-Methyl-4-chlorophenethylamine (NM-4-CPEA): This compound is the N-methylated counterpart to 4-chlorophenethylamine and lacks the α-methyl group. N-methylation is a common structural motif in endogenous neurotransmitters and psychoactive compounds. While this modification can alter affinity for transporters and receptors, the absence of α-methylation is the most critical distinction from 4-CA. This structural feature renders the molecule highly susceptible to rapid enzymatic degradation by MAO, a key factor influencing its potency and duration of action in vivo.[7] The closest well-characterized analogue is para-chloromethamphetamine (4-CMA), which contains both N-methyl and α-methyl groups and is known to act as a prodrug to 4-CA.[8]

This guide will dissect these differences, comparing their mechanisms of action, metabolic fate, and potential neurotoxicity, supported by experimental data and protocols.

Comparative Pharmacodynamics: Interaction with Monoamine Transporters

The primary mechanism of action for both 4-CA and, presumably, NM-4-CPEA involves interaction with the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These compounds can act as substrates for the transporters, inducing reverse transport (efflux or "release"), and as competitive inhibitors of reuptake.[2][9]

4-chloroamphetamine (4-CA): A Potent and Balanced Releaser

4-CA is a powerful serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2][10] In vitro studies using rat brain synaptosomes have quantified its high potency for inducing monoamine release. It also acts as a reuptake inhibitor, though with lower potency compared to its releasing activity.[2]

N-Methyl-4-chlorophenethylamine (NM-4-CPEA): An Inferred Profile
  • N-Methylation Effect: N-methylation of phenethylamines can modulate potency and selectivity at monoamine transporters.[9]

  • α-Demethylation Effect: The lack of an α-methyl group is the most consequential factor. Phenethylamines without this group are excellent substrates for MAO enzymes.[7] This leads to rapid metabolism, significantly reducing the effective concentration of the parent compound that reaches the transporters in vivo. Therefore, while NM-4-CPEA may show activity in vitro, its in vivo effects are expected to be significantly attenuated and of shorter duration compared to 4-CA.

The most relevant available data comes from para-chloromethamphetamine (4-CMA), the N-methylated analogue of 4-CA. 4-CMA is also a potent serotonin depletor, but it is known to be metabolized to 4-CA, acting as a prodrug.[8][11] This metabolic conversion complicates a direct comparison of its intrinsic activity.

Quantitative Data Summary

The following table summarizes the known quantitative data for 4-CA and provides a qualitative, inferred profile for NM-4-CPEA based on SAR.

Parameter 4-chloroamphetamine (4-CA) N-Methyl-4-chlorophenethylamine (NM-4-CPEA)
Primary Mechanism Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) & Reuptake Inhibitor.[2]Presumed Monoamine Releasing Agent & Reuptake Inhibitor.
SERT Activity Release EC₅₀: 28.3 nMReuptake IC₅₀: 490 nM[2]Activity expected in vitro, but likely lower potency and significantly shorter duration in vivo due to MAO metabolism.
NET Activity Release EC₅₀: 23.5 - 26.2 nMReuptake IC₅₀: 320 nM[2]Activity expected in vitro, but likely lower potency and significantly shorter duration in vivo due to MAO metabolism.
DAT Activity Release EC₅₀: 42.2 - 68.5 nMReuptake IC₅₀: 3,600 nM[2]Activity expected in vitro, but likely lower potency and significantly shorter duration in vivo due to MAO metabolism.
Metabolic Stability High (Resistant to MAO due to α-methyl group).[4]Very Low (High susceptibility to MAO-B metabolism).[7]
Signaling Pathway: Transporter-Mediated Monoamine Release

Both 4-CA and NM-4-CPEA are substrates for monoamine transporters. Their entry into the presynaptic terminal disrupts the normal electrochemical gradients, leading to a reversal of transporter function and the subsequent efflux of neurotransmitters from the cytoplasm into the synaptic cleft.

Monoamine_Release cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft Compound 4-CA or NM-4-CPEA Transporter SERT / DAT / NET Compound->Transporter Substrate Binding MAO Monoamine Oxidase (MAO) Compound->MAO Rapid Metabolism (NM-4-CPEA only) NT_Cytoplasm Cytoplasmic Neurotransmitter Transporter->NT_Cytoplasm Reversal of Transport (Efflux) Vesicle Vesicles (5-HT, DA, NE) Vesicle->NT_Cytoplasm Disruption of Vesicular Storage NT_Cytoplasm->MAO Metabolism NT_Synapse Increased Synaptic Neurotransmitter NT_Cytoplasm->NT_Synapse Efflux

Caption: Mechanism of transporter-mediated monoamine release by phenethylamine analogues.

Metabolism and Pharmacokinetics: The Decisive Role of the α-Methyl Group

The metabolic pathways of these two compounds represent their most significant point of divergence.

  • 4-chloroamphetamine (4-CA): The α-methyl group of 4-CA sterically hinders the action of MAO, the primary enzyme responsible for degrading phenethylamines. This protection from first-pass metabolism allows 4-CA to reach the brain in higher concentrations and confers a longer biological half-life, contributing to its sustained effects and neurotoxicity.[4]

  • N-Methyl-4-chlorophenethylamine (NM-4-CPEA): Lacking the α-methyl shield, NM-4-CPEA is predicted to be an excellent substrate for MAO, particularly MAO-B, similar to its parent compound N-methylphenethylamine (NMPEA).[7][12] This implies that upon administration, a substantial portion of NM-4-CPEA would be rapidly deaminated in the liver and other tissues, converting it to inactive metabolites before it can exert significant central effects. This pharmacokinetic profile would drastically limit its in vivo potency and duration of action.

Comparative Neurotoxicity

4-CA: A Confirmed Serotonergic Neurotoxin

The neurotoxicity of 4-CA is well-established. At higher doses, it causes long-lasting, and in some cases permanent, depletion of serotonin (5-HT) and damage to 5-HT axon terminals.[2][13][14] This effect is selective for serotonergic neurons and is thought to be a consequence of multiple factors, including oxidative stress and the sustained, massive release of 5-HT.[3] Its N-methylated analogue, 4-CMA, also produces long-term reductions in brain 5-HT levels.[8]

NM-4-CPEA: A Hypothetically Attenuated Risk

The neurotoxic potential of NM-4-CPEA is likely to be substantially lower than that of 4-CA or 4-CMA. The primary reason is its predicted pharmacokinetic profile. Rapid metabolism by MAO would prevent the sustained high concentrations of the parent compound in the brain that are necessary to induce serotonergic damage. By limiting its duration of action and effective dose at the nerve terminal, its neurotoxic potential is likely mitigated. However, without direct experimental evidence, this remains a well-supported hypothesis based on SAR.

Experimental Protocol: In Vitro Monoamine Release Assay via Synaptosome Superfusion

To empirically determine and compare the monoamine releasing properties of compounds like 4-CA and NM-4-CPEA, a synaptosome superfusion assay is a gold-standard method. This protocol provides a self-validating system to measure transporter-mediated efflux.

Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds to induce the release of a radiolabeled monoamine ([³H]DA, [³H]5-HT, or [³H]NE) from isolated presynaptic nerve terminals (synaptosomes).

Step-by-Step Methodology:
  • Synaptosome Preparation:

    • Euthanize a rat (e.g., Sprague-Dawley) in accordance with approved animal care protocols.

    • Rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus for SERT).

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. The resulting pellet (P2) contains the synaptosomes.

    • Resuspend the P2 pellet in a physiological Krebs-bicarbonate buffer.

  • Radiolabel Loading:

    • Incubate the synaptosomes with a low concentration (e.g., 50 nM) of the desired radiolabeled neurotransmitter (e.g., [³H]5-HT) for 15 minutes at 37°C. This allows the transporters to actively take up the radiolabel.

    • Include a monoamine oxidase inhibitor (e.g., pargyline) in the buffer to prevent degradation of the radiolabel.

  • Superfusion:

    • Transfer aliquots of the loaded synaptosomes to individual chambers of a superfusion apparatus, layered between filter paper.

    • Begin superfusion with fresh, oxygenated Krebs-bicarbonate buffer at a constant flow rate (e.g., 0.5 mL/min) at 37°C.

    • Collect fractions of the superfusate at regular intervals (e.g., every 2 minutes).

  • Compound Administration and Data Collection:

    • After a stable baseline of radiolabel efflux is established (e.g., after 30 minutes), switch to a buffer containing the test compound (e.g., 4-CA at concentrations from 1 nM to 10 µM) for a defined period (e.g., 4-6 minutes).

    • Following drug administration, switch back to the drug-free buffer and continue collecting fractions to observe the return to baseline.

    • At the end of the experiment, lyse the synaptosomes remaining in the chamber with a detergent (e.g., 4% perchloric acid) to determine the total remaining radioactivity.

  • Data Analysis:

    • Measure the radioactivity in each collected fraction using liquid scintillation counting.

    • Express the radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of that collection period.

    • Calculate the "stimulated release" by subtracting the basal release from the peak release observed during drug application.

    • Plot the stimulated release against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dissect 1. Dissect Brain Region (e.g., Striatum) Homogenize 2. Homogenize Tissue Dissect->Homogenize Centrifuge 3. Differential Centrifugation Homogenize->Centrifuge Isolate 4. Isolate Synaptosomes (P2 Pellet) Centrifuge->Isolate Load 5. Load with [³H]-Neurotransmitter Isolate->Load Superfuse 6. Transfer to Superfusion System Load->Superfuse Baseline 7. Establish Basal Release Superfuse->Baseline Administer 8. Administer Test Compound Baseline->Administer Collect 9. Collect Fractions Administer->Collect Scintillation 10. Liquid Scintillation Counting Collect->Scintillation Calculate 11. Calculate % Release Scintillation->Calculate Plot 12. Generate Dose-Response Curve Calculate->Plot Determine 13. Determine EC₅₀ / Eₘₐₓ Plot->Determine

Caption: Workflow for an in vitro synaptosome superfusion release assay.

Conclusion

The comparison between N-Methyl-4-chlorophenethylamine and 4-chloroamphetamine serves as a compelling illustration of how subtle changes in chemical structure can profoundly alter pharmacological properties.

  • 4-chloroamphetamine is a potent, long-acting monoamine releaser whose resistance to metabolism underpins both its utility as a research tool and its significant serotonergic neurotoxicity.

  • N-Methyl-4-chlorophenethylamine , by contrast, is predicted to be a transiently acting agent in vivo. Its lack of an α-methyl group renders it highly susceptible to rapid MAO metabolism, which would likely limit its overall potency, duration of action, and neurotoxic potential compared to its α-methylated counterpart.

While in vitro assays may reveal NM-4-CPEA to be an active monoamine releaser, its pharmacokinetic profile is the overriding determinant of its ultimate biological effect. This comparison underscores the critical importance of considering metabolic stability alongside direct target interactions when developing and characterizing novel neuroactive compounds.

References

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A Comparative Pharmacological Guide: N-Methyl-4-chlorophenethylamine vs. The 2C Series Psychedelics

Author: BenchChem Technical Support Team. Date: January 2026

For Research Audiences in Pharmacology and Drug Development

This guide provides an in-depth, objective comparison between N-Methyl-4-chlorophenethylamine and the well-characterized 2C family of psychedelic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the fundamental structural, mechanistic, and functional differences that define their distinct pharmacological profiles. We will dissect their interactions with key CNS targets, provide validated experimental protocols for their characterization, and present a data-driven analysis to inform future research.

Structural Dissection: The Foundation of Function

At their core, both N-Methyl-4-chlorophenethylamine and the 2C compounds are built upon the phenethylamine scaffold. However, their specific substitutions dictate their divergent pharmacology.

  • N-Methyl-4-chlorophenethylamine (4-CMPEA): This molecule features two key modifications: a methyl group on the amine (N-methylation) and a chlorine atom at the 4-position of the phenyl ring. The 4-chloro substitution is known to significantly enhance activity at the serotonin transporter (SERT). Its profile is predicted to be more aligned with monoamine releasing agents and reuptake inhibitors rather than classic psychedelics.[1][2][3]

  • The 2C Series (e.g., 2C-B, 2C-I): The defining feature of this class is the presence of methoxy groups at the 2 and 5 positions of the phenyl ring.[4][5] A third, variable lipophilic substituent at the 4-position (e.g., bromine in 2C-B, iodine in 2C-I) is crucial for their high affinity and potent agonism at serotonin 5-HT2A receptors, the primary target for classic psychedelic effects.[4][5][6]

These fundamental structural differences suggest two distinct primary mechanisms of action: the 2C series acts as direct receptor agonists, while 4-CMPEA is hypothesized to function as a monoamine transporter ligand.

Primary Mechanism of Action: 5-HT2A Receptor Agonism

The hallucinogenic effects of classic psychedelics, including the 2C series, are mediated primarily through their agonist activity at the serotonin 2A (5-HT2A) receptor.[7] This receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[8]

Upon agonist binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[8][9] This Gq-mediated signaling cascade is considered the initiating event for the downstream neuronal changes that result in psychedelic effects, and a compound's efficacy in this pathway is a key predictor of its psychedelic potential.[10][11]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates ca2 Ca²⁺ Release ip3->ca2 Triggers pkc PKC Activation dag->pkc Activates agonist 2C Compound (Agonist) agonist->receptor Binds

Canonical 5-HT2A Gq-coupled signaling pathway.

Comparative Receptor Binding Profiles

Binding affinity, expressed as the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes known binding data for representative 2C compounds and provides a predicted profile for 4-CMPEA based on structurally similar molecules, as direct experimental data is not publicly available.

Disclaimer: The profile for N-Methyl-4-chlorophenethylamine is extrapolated from analogs like para-chloroamphetamine (PCA) and N-methylphenethylamine (NMPEA).[3][12][13] Direct experimental validation is required.

Compound 5-HT2A Ki (nM) 5-HT2C Ki (nM) SERT Ki (nM) DAT Ki (nM) NET Ki (nM) Primary Mechanism
2C-B 1-54[14][15]40-350[14][15]>4000[15]>10000[6]>10000[6]5-HT2A/2C Agonist
2C-C ~17[14]~101[14]>10000[6]>10000[6]>10000[6]5-HT2A/2C Agonist
2C-I ~13[14]~40[14]~890[6]>10000[6]>10000[6]5-HT2A/2C Agonist
4-CMPEA Predicted HighPredicted HighPredicted Low-MidPredicted Mid-HighPredicted Mid-HighMonoamine Releaser / RI

Analysis:

  • 2C Series: This class demonstrates high to very high affinity for the 5-HT2A and 5-HT2C receptors, which is consistent with their known psychedelic effects.[14][15] Conversely, their affinity for the monoamine transporters (SERT, DAT, NET) is exceptionally low, indicating they are not significant reuptake inhibitors or releasing agents.[6][15]

  • N-Methyl-4-chlorophenethylamine (Predicted): Based on its structural similarity to potent serotonin releasing agents like PCA (IC50 for 5-HT reuptake = ~150-330 nM), 4-CMPEA is hypothesized to have a significantly higher affinity for SERT than the 2C compounds.[2][3] Its direct affinity for 5-HT2A receptors may be present but is unlikely to be its primary mechanism of action.

Functional Activity and In Vitro Efficacy

Functional assays determine a compound's effect upon binding to a receptor (e.g., agonist, antagonist) and its potency (EC50 for agonists, IC50 for antagonists).

  • 2C Series: The 2C compounds are consistently characterized as partial to full agonists at 5-HT2A and 5-HT2C receptors.[16][17][18] This direct activation of the receptor is responsible for their pharmacological effects. Some studies have reported conflicting data, suggesting potential antagonist activity under certain conditions, which highlights the complexity of their signaling.[19][20]

  • N-Methyl-4-chlorophenethylamine (Hypothesized): The primary functional activity of 4-CMPEA is not expected to be direct receptor agonism in the same manner as the 2C series. Instead, it is predicted to function as a substrate for monoamine transporters, inhibiting reuptake and/or inducing the reverse transport (efflux) of neurotransmitters like serotonin, dopamine, and norepinephrine from the presynaptic neuron into the synapse.[1] This "releaser" profile is pharmacologically distinct from a direct receptor agonist.

Experimental Protocols for Pharmacological Characterization

To empirically determine and compare the properties of these compounds, standardized in vitro assays are essential. The following protocols provide a framework for conducting these key experiments.

Protocol: Competitive Radioligand Binding Assay (5-HT2A Receptor)

This protocol determines a compound's binding affinity (Ki) for the human 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.

Causality: The choice of [3H]ketanserin, a well-characterized 5-HT2A antagonist radioligand, ensures reliable and reproducible measurement of binding to the target site.[21][22] The use of a cell line stably expressing the human receptor (e.g., HEK293 or CHO-K1) provides a consistent and high-density source of the target protein.[23]

Binding_Assay_Workflow start Start prep Prepare Membranes (from h5-HT2A Cells) start->prep plate Plate Membranes, Test Compound, and [3H]Ketanserin prep->plate incubate Incubate (e.g., 60 min @ RT) plate->incubate filter Rapid Filtration (GF/B filters, PEI-soaked) incubate->filter wash Wash Filters (Ice-cold buffer) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC50 -> Ki) count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT2A receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.[24]

  • Assay Setup (96-well plate):

    • Total Binding Wells: Add cell membranes, assay buffer, and a fixed concentration of [3H]ketanserin (e.g., 0.5 nM).[22]

    • Non-Specific Binding (NSB) Wells: Add cell membranes, a high concentration of a non-labeled competitor (e.g., 1 µM unlabeled ketanserin), and [3H]ketanserin.[22] This measures binding to non-receptor components.

    • Test Compound Wells: Add cell membranes, varying concentrations of the test compound (e.g., 4-CMPEA or 2C-B), and [3H]ketanserin.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[24]

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate (presoaked in polyethyleneimine to reduce NSB) using a cell harvester.[21][24] This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[24]

  • Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a microplate scintillation counter.[24]

  • Data Analysis: Subtract the NSB counts from all other wells to get specific binding. Plot the specific binding versus the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

Protocol: Calcium Flux Functional Assay

This cell-based assay measures a compound's functional potency (EC50) and efficacy at a Gq-coupled receptor like 5-HT2A by detecting the release of intracellular calcium.[25][26]

Causality: This assay directly measures a key event in the Gq signaling cascade.[27] The use of a calcium-sensitive fluorescent dye provides a real-time readout of receptor activation.[25][27] Ionomycin, a calcium ionophore, is used as a positive control to confirm cell viability and maximal signal window, while a buffer-only condition serves as a negative control.[28]

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the 5-HT2A receptor into a 96- or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer.[25]

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a no-wash kit).[27] Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified into its active form.[25][27]

  • Compound Preparation: Prepare a separate plate containing serial dilutions of the test compounds (e.g., 4-CMPEA, 2C-B) at a higher concentration (e.g., 5x) in an appropriate assay buffer. Include wells with a positive control (e.g., a known agonist or ionomycin) and a negative control (buffer).

  • Measurement: Place the cell plate into a kinetic fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument will first measure the baseline fluorescence of each well.

  • Compound Addition & Reading: The instrument will then automatically add the compounds from the source plate to the cell plate and immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).[25]

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response versus the log concentration of the test compound. Use non-linear regression (e.g., four-parameter logistic equation) to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).

Discussion and Conclusion

The evidence and structural analysis draw a clear line between N-Methyl-4-chlorophenethylamine and the 2C series.

  • The 2C Series are archetypal psychedelic agents. Their pharmacology is dominated by high-affinity binding and functional agonism at 5-HT2A receptors, with minimal interaction with monoamine transporters.[4][6][14] Their effects are a direct result of activating specific receptor-mediated signaling cascades.

  • N-Methyl-4-chlorophenethylamine is, by contrast, hypothesized to be a monoamine transport modulator . Its structural similarity to compounds like PCA strongly suggests its primary mechanism involves the inhibition of serotonin reuptake and/or the promotion of its release.[2][3] While it may possess some affinity for 5-HT2A receptors, this is unlikely to be its dominant mode of action. Its pharmacological profile would therefore be expected to be a blend of stimulant and serotonergic effects, differing significantly from the classic psychedelic profile of the 2C family.

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Validating the Predicted Monoamine Releasing Activity of N-Methyl-4-chlorophenethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of N-Methyl-4-chlorophenethylamine (NM-4-CPA), a compound predicted to possess monoamine releasing activity. In the landscape of novel psychoactive substances (NPS), where computational predictions often precede empirical data, a rigorous, multi-tiered validation strategy is paramount.[1][2][3][4] We will move beyond simple screening to a holistic evaluation, comparing NM-4-CPA against well-characterized reference agents to elucidate its specific pharmacological profile.

This document is intended for researchers in pharmacology, neuroscience, and drug development. It emphasizes not just the "how" but the "why" of experimental design, ensuring a robust and interpretable dataset. We will dissect the molecular mechanisms, provide detailed, replicable protocols, and present a logical workflow for characterizing novel phenethylamines.

The Scientific Imperative: From Prediction to Pharmacological Reality

N-Methyl-4-chlorophenethylamine (NM-4-CPA) is a substituted phenethylamine.[5] Its structure, featuring a para-chloro substitution and N-methylation, suggests a potential interaction with monoamine transporters. Specifically, it is a structural analog of potent monoamine releasing agents (MRAs) like para-chloroamphetamine (4-CA) and para-chloromethamphetamine (4-CMA).[6][7] MRAs are a class of drugs that induce the reverse transport, or efflux, of dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT) from presynaptic neurons, leading to a rapid increase in synaptic neurotransmitter concentrations.[8][9][10] This action is distinct from reuptake inhibitors, which merely block the clearance of neurotransmitters from the synapse.

Our primary objective is to experimentally validate and quantify the monoamine releasing properties of NM-4-CPA. We will compare its activity with:

  • Amphetamine: The archetypal norepinephrine-dopamine releasing agent (NDRA).[8][10]

  • para-Chloroamphetamine (4-CA): A potent and well-studied serotonin-dopamine releasing agent, known for its serotonergic neurotoxicity at higher doses.[11][12]

  • para-Chloromethamphetamine (4-CMA): The N-methylated analog of 4-CA, making it a crucial comparator for assessing the impact of N-methylation on the 4-chloro-substituted phenethylamine scaffold.[7]

This comparative approach will allow us to place NM-4-CPA on the spectrum of monoamine releasers and understand the structure-activity relationships (SAR) conferred by its specific substitutions.[13]

The Molecular Target: Monoamine Release Mechanisms

Monoamine releasing agents orchestrate a complex sequence of events at the presynaptic terminal. A foundational understanding of this mechanism is crucial for designing and interpreting our validation assays. The process generally involves interaction with two key transporters: the plasma membrane monoamine transporters (DAT, NET, SERT) and the vesicular monoamine transporter 2 (VMAT2).[14][15][16]

G cluster_synapse Synaptic Cleft NM_CPA_ext NM-4-CPA Transporter Transporter NM_CPA_ext->Transporter:dat 1. Enters via Transporter Monoamine_ext DA/NE/5-HT Transporter:dat->Monoamine_ext Cytosol Cytosol Cytosol->Transporter:dat 3. Reverses Transporter (Efflux) Vesicle Vesicle Cytosol->Vesicle:vmat Normal Uptake Vesicle:storage->Cytosol 2. Disrupts Vesicular Storage (VMAT2 Interaction)

  • Entry into the Neuron: The agent, being a substrate for the plasma membrane transporters (DAT, NET, SERT), is actively transported from the synaptic cleft into the presynaptic neuron.[10]

  • Vesicular Disruption: Once inside, the agent interacts with VMAT2 on synaptic vesicles.[15][17] This disrupts the proton gradient that VMAT2 uses to sequester monoamines, causing neurotransmitters to leak from the vesicles into the cytoplasm.[9]

  • Transporter Reversal: The resulting high cytosolic concentration of monoamines causes the plasma membrane transporters to reverse their direction of transport, expelling monoamines from the neuron into the synaptic cleft in an action-potential-independent manner.[8][9]

Our experimental workflow is designed to probe each stage of this process, from transporter interaction to the ultimate behavioral output.

A Multi-Tiered Validation Workflow

A single assay is insufficient to validate a predicted activity. We employ a tiered approach, progressing from isolated molecular targets to complex physiological systems. This ensures that our findings are robust and contextually relevant.

G cluster_invitro Molecular & Cellular Level cluster_exvivo Tissue Level cluster_invivo Organism Level A Computational Prediction (Hypothesized MRA Activity of NM-4-CPA) B Tier 1: In Vitro Assays (Synaptosome Preparations) A->B Initial Validation C Tier 2: Ex Vivo Assays (Acute Brain Slices) B->C Physiological Context B1 Transporter Uptake Inhibition (IC50 Determination) B->B1 B2 Neurotransmitter Release (EC50 & Emax Determination) B->B2 D Tier 3: In Vivo Assays (Rodent Behavioral Models) C->D Behavioral Correlates C1 Electrophysiology / Voltammetry (Real-time Release Dynamics) C->C1 D1 Locomotor Activity (Stimulant Effects) D->D1 E Comprehensive Pharmacological Profile B1->E B2->E C1->E D1->E

Tier 1: In Vitro Characterization using Synaptosomes

Rationale: Synaptosomes are resealed nerve terminals isolated from brain tissue.[18] They provide an excellent in vitro model because they retain functional presynaptic machinery, including plasma membrane transporters, synaptic vesicles, and VMAT2, allowing for the direct measurement of neurotransmitter uptake and release.[19][20][21]

Protocol 1: Synaptosome Preparation (Rat Striatum)

Senior Application Scientist's Note: The striatum is an ideal region for these initial assays due to its high density of dopamine transporters (DAT), providing a robust signal for both uptake and release experiments. The same protocol can be adapted for the hippocampus (NET) or cortex (SERT).

  • Homogenization: Euthanize adult Sprague-Dawley rats according to approved institutional protocols. Rapidly dissect the striata and homogenize in 10 volumes of ice-cold 0.32 M sucrose buffer using a glass-Teflon homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Pelleting Synaptosomes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C. The resulting pellet contains the synaptosomal fraction.

  • Resuspension: Gently resuspend the pellet in a physiological Krebs-Ringer buffer (KHB) and determine protein concentration using a standard BCA assay.

Protocol 2: [³H]Monoamine Uptake Inhibition Assay

Rationale: This assay determines the potency of NM-4-CPA at blocking the normal function of DAT, NET, and SERT. This is critical for understanding its affinity for the transporters, a prerequisite for being a substrate and releaser.[22][23][24]

  • Preparation: Aliquot synaptosomes (approx. 20-50 µg protein) into a 96-well plate.

  • Pre-incubation: Add increasing concentrations of NM-4-CPA, amphetamine, 4-CA, 4-CMA, or vehicle control. Incubate for 10 minutes at 37°C.

  • Initiate Uptake: Add a fixed concentration of radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) to each well.

  • Incubation: Allow uptake to proceed for 5 minutes at 37°C.

  • Termination: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold KHB to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity retained on the filters (representing intracellular accumulation) using a scintillation counter.

  • Analysis: Calculate the concentration of the drug that inhibits 50% of specific uptake (IC₅₀) using non-linear regression analysis.

Protocol 3: [³H]Monoamine Release Assay

Rationale: This is the definitive in vitro test for a releasing agent. It measures the ability of NM-4-CPA to cause efflux of pre-loaded neurotransmitter from the synaptosomes.[11][25][26]

  • Loading: Pre-load synaptosomes by incubating them with a [³H]monoamine (e.g., [³H]DA) for 15 minutes at 37°C.

  • Washing: Wash the synaptosomes multiple times with KHB to remove extracellular radiolabel.

  • Superfusion: Transfer the loaded synaptosomes to a superfusion system. Continuously perfuse with warm, oxygenated KHB to establish a stable baseline of spontaneous efflux.

  • Stimulation: After establishing a stable baseline, switch to a buffer containing a known concentration of NM-4-CPA or a reference compound. Collect fractions of the superfusate at timed intervals.

  • Quantification: Measure the radioactivity in each collected fraction. At the end of the experiment, lyse the synaptosomes to determine the remaining intracellular radioactivity.

  • Analysis: Express release as a percentage of total radioactivity. Determine the potency (EC₅₀) and efficacy (Eₘₐₓ) for release for each compound. A true releaser will cause a significant increase in efflux above baseline.[27]

Expected Data Summary: In Vitro Assays
CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DA Release EC₅₀ (nM)NE Release EC₅₀ (nM)5-HT Release EC₅₀ (nM)
NM-4-CPA PredictedPredictedPredictedExperimental Experimental Experimental
Amphetamine~30~7~2000~25~10>10000
4-CA~100~350~30~150~500~40
4-CMA~150~400~50~200~600~60

Note: Literature values for reference compounds are approximate and can vary based on experimental conditions.

Tier 2: Ex Vivo Analysis in Acute Brain Slices

Rationale: While synaptosomes are excellent for studying direct effects on nerve terminals, acute brain slices better preserve the local microenvironment and circuitry of a brain region.[28] Techniques like high-speed chronoamperometry or fast-scan cyclic voltammetry (FSCV) in brain slices allow for real-time measurement of neurotransmitter release with high temporal and spatial resolution.[29][30][31]

Protocol 4: Electrophysiological Recording of Dopamine Release in Striatal Slices
  • Slice Preparation: Prepare 300 µm coronal slices containing the dorsal striatum from rodent brains using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour.

  • Recording: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with warm aCSF.

  • Stimulation & Detection: Lower a carbon-fiber microelectrode into the striatum. Use a stimulating electrode to evoke dopamine release via local electrical pulses. With FSCV, apply a voltage waveform to the carbon-fiber electrode to detect the oxidation of dopamine, allowing for its quantification.

  • Drug Application: After establishing a stable baseline of electrically-evoked release, perfuse the slice with NM-4-CPA or a reference compound.

  • Analysis: A releasing agent will cause a large, sustained increase in baseline dopamine concentration, independent of electrical stimulation. An uptake inhibitor will potentiate the signal from electrically-evoked release and prolong its clearance. This allows for clear differentiation between the two mechanisms.

Tier 3: In Vivo Behavioral Validation

Rationale: The ultimate validation of a psychoactive compound's mechanism is its effect on the behavior of a living organism. For monoamine releasing agents, which typically have stimulant properties, locomotor activity is a key behavioral readout.[32][33][34]

Protocol 5: Open Field Locomotor Activity Assay
  • Habituation: Place rodents (mice or rats) individually into open field arenas (e.g., 40x40 cm boxes) and allow them to explore freely for 30-60 minutes to establish a baseline activity level.

  • Administration: Administer NM-4-CPA, a reference compound, or vehicle via intraperitoneal (i.p.) injection.

  • Recording: Immediately return the animals to the open field arenas. Use an automated video-tracking system to record their movement for 1-2 hours.

  • Analysis: Key parameters to analyze include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena (anxiolytic/anxiogenic effects).[35][36]

Expected Data Summary: Locomotor Activity
Compound (Dose Range)Effect on LocomotionExpected Profile
NM-4-CPA Experimental Predicted to be a stimulant, but the profile (e.g., hyperactivity vs. stereotypy) will depend on the DA/5-HT release ratio.
Amphetamine (1-5 mg/kg)Dose-dependent hyperlocomotionClassic psychostimulant effect, driven by DA/NE release.
4-CA (1-10 mg/kg)Complex dose-response; can produce initial hyperactivity followed by a "serotonin syndrome" profile at higher doses.Potent 5-HT release can interfere with or modulate the DA-driven locomotor response.

Synthesis and Interpretation

The combined data from these three tiers will provide a robust pharmacological profile of N-Methyl-4-chlorophenethylamine. By comparing its IC₅₀ and EC₅₀ values to those of amphetamine and 4-CA, we can determine its relative potency and selectivity for the different monoamine systems.

  • If NM-4-CPA shows high potency for DA/NE release and lower potency for 5-HT release, its profile will resemble that of classical stimulants like amphetamine.

  • If it demonstrates potent 5-HT release, similar to or greater than its DA/NE releasing capacity, its profile will align more closely with entactogen-like compounds such as 4-CA or MDMA.[37]

  • The ex vivo and in vivo data will be critical for validation. A strong correlation between potent in vitro release, action-potential-independent efflux in brain slices, and stimulant effects on locomotor activity provides a powerful, self-validating chain of evidence confirming NM-4-CPA as a monoamine releasing agent.

This systematic approach ensures that the predicted activity of a novel compound is not just confirmed, but thoroughly characterized, providing the scientific community with reliable, actionable data for future research.

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Navigating the Analytical Maze: A Comparative Guide to the Cross-reactivity of N-Methyl-4-chlorophenethylamine in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of novel psychoactive substances (NPS), the analytical accuracy of screening methods is paramount. The emergence of compounds like N-Methyl-4-chlorophenethylamine (NM-4-CPA) presents a significant challenge to traditional immunoassay-based drug screening. This guide provides an in-depth technical comparison of the anticipated cross-reactivity of NM-4-CPA in common amphetamine and methamphetamine immunoassays, supported by established principles of immunochemistry and a detailed experimental protocol for validation.

The Inevitable Challenge of Structural Analogs in Immunoassays

Immunoassays are a cornerstone of high-throughput drug screening due to their speed and cost-effectiveness.[1][2] These assays typically employ antibodies that recognize specific molecular features of a target analyte, such as amphetamine or methamphetamine.[3] However, the specificity of these antibodies is not absolute. Structurally similar molecules, including a wide array of phenethylamine derivatives, can also bind to the antibody, leading to a "false-positive" result.[4][5][6] This phenomenon, known as cross-reactivity, is a critical consideration in the interpretation of immunoassay data, especially with the proliferation of NPS.[7][8]

N-Methyl-4-chlorophenethylamine: A Candidate for Cross-Reactivity

To understand this, let's visually compare the structures:

G cluster_amphetamine Amphetamine cluster_methamphetamine Methamphetamine cluster_nm4cpa N-Methyl-4-chlorophenethylamine amphetamine Amphetamine (C9H13N) amphetamine_struct methamphetamine Methamphetamine (C10H15N) methamphetamine_struct nm4cpa NM-4-CPA (C9H12ClN) nm4cpa_struct

Caption: Structural comparison of Amphetamine, Methamphetamine, and NM-4-CPA.

Understanding the Mechanism: A Look Inside the Immunoassay

The most common format for amphetamine and methamphetamine screening immunoassays is the competitive binding assay. The principle is a competition between the drug in the sample and a labeled drug conjugate for a limited number of antibody binding sites.

G cluster_key Key cluster_workflow Competitive Immunoassay Workflow Antibody Antibody Drug Drug in Sample LabeledDrug Labeled Drug Substrate Substrate Product Colored Product start Sample containing Drug + Labeled Drug + Antibody binding Competition for Antibody Binding Sites start->binding separation Separation of Bound from Unbound binding->separation addition Substrate Addition separation->addition detection Signal Detection (Colorimetric) addition->detection result Signal is Inversely Proportional to Drug Concentration detection->result G cluster_workflow Cross-Reactivity Testing Workflow A Prepare Stock Solutions of NM-4-CPA, Amphetamine, and Methamphetamine B Create Serial Dilutions of all compounds in drug-free synthetic urine A->B D Assay the Serial Dilutions of each compound B->D C Run Immunoassay with Calibrators and Controls C->D E Determine the concentration of each compound that produces a response equivalent to the assay cutoff D->E F Calculate Percent Cross-Reactivity E->F

Caption: Step-by-step workflow for cross-reactivity determination.

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of NM-4-CPA, d-amphetamine, and d-methamphetamine in a suitable solvent (e.g., methanol).

    • From these stock solutions, prepare a series of working solutions by serial dilution in drug-free synthetic urine to cover a range of concentrations above and below the expected assay cutoff.

  • Immunoassay Procedure:

    • Follow the manufacturer's instructions for the specific immunoassay kit being evaluated.

    • Run the assay with the provided calibrators and controls to ensure the validity of the assay run.

    • Analyze the prepared serial dilutions of NM-4-CPA, d-amphetamine, and d-methamphetamine in the same assay run.

  • Data Analysis and Calculation of Cross-Reactivity:

    • For each compound, plot the assay response against the concentration.

    • Determine the concentration of d-amphetamine or d-methamphetamine that produces a response equivalent to the assay's cutoff calibrator. This is the cutoff concentration.

    • From the dose-response curve for NM-4-CPA, determine the concentration of NM-4-CPA that produces the same response as the cutoff calibrator.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100

Data Presentation

The results of the cross-reactivity testing should be summarized in a clear and concise table for easy comparison.

Immunoassay KitTarget AnalyteCutoff Concentration (ng/mL)NM-4-CPA Concentration at Cutoff (ng/mL)Calculated % Cross-Reactivity
Example Amphetamine Assay d-Amphetamine500Experimental ValueCalculated Value
Example Methamphetamine Assay d-Methamphetamine500Experimental ValueCalculated Value

Conclusion and Recommendations

While definitive experimental data for the cross-reactivity of N-Methyl-4-chlorophenethylamine in commercial immunoassays is not yet widely published, its chemical structure strongly suggests a high potential for cross-reactivity with assays targeting amphetamines and methamphetamines. This can lead to presumptive positive results, necessitating confirmatory analysis by more specific methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [10][11] It is imperative for toxicology laboratories and researchers to be aware of this potential interaction. When encountering a presumptive positive amphetamine or methamphetamine result, especially in cases where the use of novel psychoactive substances is suspected, the possibility of cross-reactivity from compounds like NM-4-CPA should be considered. The experimental protocol provided in this guide offers a framework for laboratories to validate the performance of their immunoassays against this and other emerging synthetic compounds. Proactive validation of screening assays is a critical component of maintaining high standards of scientific integrity and ensuring the accuracy of toxicological findings.

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A Comparative Analysis of Receptor Binding Affinities of Phenethylamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the receptor binding affinities of a selection of phenethylamine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of data. It delves into the structural nuances that dictate receptor interactions, offers detailed protocols for affinity determination, and visualizes the complex biological processes involved. Our objective is to furnish a scientifically rigorous resource that informs and empowers further research and development in this critical area of pharmacology.

Introduction: The Versatile Phenethylamine Scaffold

The phenethylamine core structure is a foundational element in neuropharmacology. It serves as the backbone for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic compounds with profound effects on the central nervous system.[1] The pharmacological diversity of these derivatives arises from the specific substitutions on the phenyl ring and the ethylamine side chain. These modifications intricately tune the molecule's affinity and selectivity for a wide range of G protein-coupled receptors (GPCRs) and monoamine transporters, leading to a spectrum of physiological and psychological effects.[2][3][4] Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics.

This guide will focus on a comparative analysis of a representative group of phenethylamine derivatives, examining their binding affinities for key serotonin (5-HT), dopamine (D), and norepinephrine (NE) receptors and transporters. We will explore the causal relationships between chemical structure and binding affinity, provide detailed experimental methodologies for robust affinity determination, and present the data in a clear, comparative format.

Comparative Receptor Binding Profiles

The affinity of a ligand for its receptor, typically quantified by the inhibition constant (Kᵢ), is a critical determinant of its potency. A lower Kᵢ value signifies a higher binding affinity. The following tables summarize the in vitro binding affinities for a selection of phenethylamine derivatives across several key receptors and transporters. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Selected Phenethylamine Derivatives at Serotonin Receptors

Compound5-HT₂A5-HT₂C5-HT₁A
Mescaline 530 - 12,000[1][5][6]1,100 - 12,000[1][5][6]1,600 - 6,700[5]
2C-B 0.4 - 1.2[7][8]0.63 - 1.1[7][8]>3,000[8]
2C-I 0.4[1]1.1[1]-
Amphetamine ---
Methamphetamine ---
MDMA 1,660[5]2,050[5]6,360[5]

Table 2: Comparative Binding Affinities (Kᵢ, nM) of Selected Phenethylamine Derivatives at Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Mescaline >30,000[9]>30,000[9]>30,000[9]
2C-B --Low potency inhibitor[8]
2C-I ---
Amphetamine High Affinity[3][10]Higher Affinity than DAT[11]Low Affinity[3][10]
Methamphetamine High Affinity[12][13]High AffinityModerate Affinity
MDMA 10,800[5]6,110[5]1,260[5]

Note: Qualitative descriptions are used where precise, comparable Kᵢ values were not consistently available in the initial search results. Amphetamines are well-established as potent inhibitors and releasers at DAT and NET.[3][11]

Structure-Activity Relationships (SAR): Decoding Affinity

The binding data reveals clear structure-activity relationships that govern the interaction of phenethylamine derivatives with their targets.

  • Ring Substitutions: The nature and position of substituents on the phenyl ring are critical. For instance, the 2,5-dimethoxy substitution pattern, characteristic of the 2C-x series, combined with a hydrophobic substituent at the 4-position (like bromine in 2C-B or iodine in 2C-I), confers high affinity for the 5-HT₂A and 5-HT₂C receptors.[4][14][15] Lengthening the 4-alkoxy substituent on mescaline analogues generally increases 5-HT₂A and 5-HT₂C binding affinities.[5][6]

  • Side Chain Modifications: The structure of the ethylamine side chain also profoundly influences receptor affinity and function.

    • α-Methylation: The addition of a methyl group to the alpha-carbon (the carbon adjacent to the amine), as seen in amphetamine, generally enhances affinity for monoamine transporters (DAT, NET) and confers resistance to metabolism by monoamine oxidase (MAO).[3]

    • N-Alkylation: Simple N-alkylation (e.g., methyl, ethyl) of psychedelic phenethylamines has been shown to significantly decrease activity.[7] However, larger substitutions, such as an N-benzyl group, can dramatically improve both binding affinity and functional activity at 5-HT₂A receptors.[7] Methamphetamine, the N-methylated form of amphetamine, exhibits increased potency and central nervous system effects, partly due to its enhanced lipophilicity and altered interaction with monoamine transporters.[12][13]

Key Signaling Pathways

The biological effects of these compounds are mediated through complex intracellular signaling cascades initiated by receptor binding.

5-HT₂A Receptor Signaling

The 5-HT₂A receptor, a primary target for many psychedelic phenethylamines, is a G protein-coupled receptor that primarily signals through the Gq/G₁₁ pathway.[1] Agonist binding triggers a conformational change in the receptor, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to the cellular response.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol L Phenethylamine Agonist R 5-HT2A Receptor L->R Binding Gq Gq/11 Protein R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation CellularResponse Cellular Response PKC->CellularResponse Phosphorylation of targets Ca Ca²⁺ Ca->PKC Co-activation ER->Ca Release

Caption: Gq-coupled 5-HT₂A receptor signaling cascade.

Experimental Methodologies for Determining Receptor Binding Affinity

Accurate determination of binding affinity is fundamental to structure-activity relationship studies. Several robust methods are commonly employed, each with its own set of advantages and considerations.

Radioligand Binding Assay (Filtration Method)

This is the gold-standard technique for quantifying receptor-ligand interactions. It relies on the competition between a labeled radioligand and an unlabeled test compound for binding to the target receptor.

Protocol: Competitive Radioligand Binding Assay for the 5-HT₂A Receptor

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the 5-HT₂A receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[16]

    • Centrifuge the homogenate at low speed to remove debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[16]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[16]

  • Assay Setup (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled antagonist (e.g., 10 µM ketanserin, for non-specific binding).[14]

      • 50 µL of the test compound at various concentrations (typically a serial dilution).

      • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin or [³H]spiperone) at a concentration near its Kₔ value.[17][18]

      • 100 µL of the prepared cell membrane suspension (containing 50-100 µg of protein).[16][18]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[16]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which have been pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[16][18]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[16]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[14]

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MembranePrep Receptor Membrane Preparation Incubation Incubate: Membranes + Radioligand + Test Compound MembranePrep->Incubation CompoundDilution Test Compound Serial Dilution CompoundDilution->Incubation RadioligandPrep Radioligand Solution RadioligandPrep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting CalcIC50 Calculate IC50 (Non-linear Regression) Counting->CalcIC50 CalcKi Convert to Ki (Cheng-Prusoff) CalcIC50->CalcKi

Caption: General workflow for a competitive radioligand binding assay.

Fluorescence Polarization (FP) Assay

FP offers a non-radioactive, homogeneous alternative for measuring binding events, making it highly amenable to high-throughput screening.[19][20][21]

  • Principle: The technique is based on the observation that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to the emission of depolarized light when excited with plane-polarized light. When this tracer binds to a much larger receptor protein, its rotation slows significantly, and the emitted light remains largely polarized.[20][21][22]

  • Methodology: In a competitive FP assay, a fluorescent tracer and an unlabeled test compound compete for the receptor's binding site. Increasing concentrations of the test compound displace the tracer, causing a decrease in the measured fluorescence polarization.

  • Advantages: This method requires no separation steps (no washing), is non-radioactive, and can be performed in real-time on standard microplate readers equipped with FP filters.[20][21]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time analysis of binding kinetics (association and dissociation rates) and affinity.[23][24]

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip.[23][24][25] One binding partner (e.g., the receptor) is immobilized on the chip surface. A solution containing the other binding partner (the analyte, e.g., the phenethylamine derivative) is flowed over the surface. Binding of the analyte to the immobilized receptor causes an increase in mass at the surface, which alters the refractive index and is detected in real-time as a response.[23][24]

  • Data Output: An SPR experiment generates a sensorgram, a plot of response versus time, from which the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ) can be derived.

  • Application: SPR is invaluable for detailed kinetic characterization of ligand-receptor interactions and can provide deeper insights beyond simple endpoint affinity measurements.[23][24]

Conclusion

The pharmacological profile of phenethylamine derivatives is a direct consequence of their specific interactions with a multitude of neuronal receptors and transporters. This guide has provided a comparative framework for understanding these interactions, grounded in quantitative binding data and established structure-activity relationships. The detailed experimental protocols for radioligand binding, fluorescence polarization, and surface plasmon resonance assays offer researchers the necessary tools to conduct their own rigorous investigations. By understanding the causal links between molecular structure, receptor affinity, and downstream signaling, the scientific community can continue to design and develop novel chemical entities with tailored pharmacological properties for therapeutic applications.

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  • PRINCIPLE The bioassay of serotonin using the rat stomach strip is based on the pr. RJPT SimLab.
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  • The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Form
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A Researcher's Guide to Differentiating N-Methyl-4-chlorophenethylamine from its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and forensic science, the unambiguous identification of molecular structures is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on a chemical scaffold, present a significant analytical challenge. N-Methyl-4-chlorophenethylamine, a substituted phenethylamine, and its ortho- (2-chloro) and meta- (3-chloro) positional isomers are a case in point. While possessing identical mass, their pharmacological and toxicological profiles can vary significantly, necessitating robust and validated analytical methods for their differentiation. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Challenge of Isomeric Similarity

The core difficulty in distinguishing N-Methyl-4-chlorophenethylamine from its 2-chloro and 3-chloro counterparts lies in their subtle structural differences. This similarity often leads to overlapping signals in less specific analytical techniques. Therefore, a multi-faceted approach, leveraging the unique strengths of various spectroscopic and chromatographic methods, is essential for confident identification.

Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Attack

GC-MS is a powerful and widely used technique in forensic and analytical laboratories for the separation and identification of volatile and semi-volatile compounds.[1][2] Its ability to couple the high-resolution separation power of gas chromatography with the sensitive and specific detection of mass spectrometry makes it an indispensable tool.

The Causality Behind the Method

The key to differentiating the isomers with GC-MS lies in achieving chromatographic separation. While the mass spectra of these isomers under electron ionization (EI) are often very similar, their slight differences in polarity and boiling point can be exploited for separation on a GC column. The choice of the GC column's stationary phase is critical. A non-polar stationary phase may not provide sufficient resolution; however, a more polar phase can often resolve these isomers.[3]

Experimental Protocol: GC-MS Analysis

Objective: To achieve baseline separation of N-Methyl-2-chlorophenethylamine, N-Methyl-3-chlorophenethylamine, and N-Methyl-4-chlorophenethylamine.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • GC Column: Rtx-200 (trifluoropropylmethyl polysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-400 m/z

Data Interpretation: While the mass spectra will be very similar, the primary point of differentiation will be the retention time. The elution order will depend on the specific interactions with the stationary phase. It is crucial to run authenticated reference standards of each isomer to confirm their respective retention times.

Visualizing the Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing Isomers Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Analyze Chromatogram (Retention Time) Detect->Chromatogram Identify Identify Isomers Chromatogram->Identify MassSpectra Compare Mass Spectra MassSpectra->Identify

Caption: A streamlined workflow for the differentiation of N-Methyl-chlorophenethylamine isomers using GC-MS.

High-Performance Liquid Chromatography (HPLC): A Complementary Approach

HPLC offers an alternative and often complementary separation technique to GC.[4][5][6] It is particularly useful for compounds that are thermally labile or not sufficiently volatile for GC analysis. The separation of positional isomers by HPLC relies on the differential partitioning of the analytes between the mobile phase and the stationary phase.[4]

The Rationale for HPLC Method Development

For aromatic positional isomers, a phenyl-based stationary phase can provide enhanced selectivity compared to standard C18 columns.[6] This is due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes.[6] The choice of the organic modifier in the mobile phase (e.g., acetonitrile vs. methanol) can also significantly influence the separation.[6]

Experimental Protocol: HPLC-UV/MS Analysis

Objective: To resolve the three positional isomers of N-Methyl-chlorophenethylamine.

Instrumentation:

  • HPLC system with a UV or PDA detector and preferably a Mass Spectrometer (e.g., Agilent 1260 Infinity II LC with 6120 Quadrupole LC/MS)

  • HPLC Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 10% B to 90% B over 15 minutes

    • Hold at 90% B for 2 minutes

    • Return to 10% B and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm and 254 nm, or MS in positive ESI mode

Data Interpretation: Similar to GC-MS, the primary means of differentiation will be the retention time. The elution order will be dependent on the relative hydrophobicity and π-π interactions of the isomers with the stationary phase. A mass spectrometer detector will provide mass confirmation and can be operated in tandem MS (MS/MS) mode to potentially generate unique fragmentation patterns for each isomer.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the differentiation of positional isomers.[8][9] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in a molecule.

The Power of NMR in Isomer Differentiation

The key to distinguishing the isomers using NMR lies in the analysis of the aromatic region of the ¹H NMR spectrum. The substitution pattern on the benzene ring dictates the number of unique proton signals, their chemical shifts, and, most importantly, their coupling patterns (spin-spin splitting).[9]

  • N-Methyl-4-chlorophenethylamine (para-isomer): Due to the plane of symmetry, the aromatic region will show a characteristic AA'BB' system, which often appears as two doublets.

  • N-Methyl-2-chlorophenethylamine (ortho-isomer): All four aromatic protons are chemically non-equivalent, leading to a more complex multiplet pattern.

  • N-Methyl-3-chlorophenethylamine (meta-isomer): This isomer will also exhibit a complex multiplet pattern for the four aromatic protons, but it will be distinct from the ortho-isomer.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire and interpret the ¹H NMR spectra of the N-Methyl-chlorophenethylamine isomers.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

  • Nucleus: ¹H

  • Temperature: 298 K

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-64 (depending on concentration)

  • Spectral Width: ~16 ppm

  • Acquisition Time: ~2-4 seconds

  • Relaxation Delay: 2-5 seconds

Data Interpretation: Careful analysis of the chemical shifts, integration, and coupling constants in the aromatic region (typically δ 6.5-8.0 ppm) will allow for the unambiguous identification of each isomer.[10][11]

Comparative NMR Data
IsomerAromatic ¹H NMR PatternExpected Aromatic Signals
2-chloro Complex multiplet4 distinct signals
3-chloro Complex multiplet4 distinct signals
4-chloro AA'BB' system (two doublets)2 distinct signals

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Screening Tool

FT-IR spectroscopy provides information about the functional groups present in a molecule and can also be used to differentiate aromatic substitution patterns.[10][12] The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are particularly diagnostic.[11][12]

The Basis of FT-IR Differentiation

The positions of the strong C-H "oop" (out-of-plane) bending bands are characteristic of the substitution pattern on the benzene ring.[12]

  • para-disubstituted: A strong band between 810-840 cm⁻¹.[11]

  • ortho-disubstituted: A strong band between 735-770 cm⁻¹.[11]

  • meta-disubstituted: Two strong bands, one between 690-710 cm⁻¹ and another between 810-850 cm⁻¹.[11]

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the substitution pattern of the N-Methyl-chlorophenethylamine isomers.

Instrumentation:

  • FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

  • Place a small amount of the solid or liquid sample directly on the ATR crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Data Interpretation: Examine the fingerprint region, specifically the 900-675 cm⁻¹ range, for the characteristic C-H out-of-plane bending vibrations to determine the substitution pattern.[12]

Visualizing the Logic

FTIR_Logic Start Analyze FT-IR Spectrum (900-675 cm⁻¹) OneBand One strong band? Start->OneBand TwoBands Two strong bands? OneBand->TwoBands No Range_810_840 Band at 810-840 cm⁻¹? OneBand->Range_810_840 Yes Meta Meta-isomer (3-chloro) TwoBands->Meta Yes (690-710 & 810-850 cm⁻¹) Uncertain Inconclusive TwoBands->Uncertain No Range_735_770 Band at 735-770 cm⁻¹? Range_810_840->Range_735_770 No Para Para-isomer (4-chloro) Range_810_840->Para Yes Ortho Ortho-isomer (2-chloro) Range_735_770->Ortho Yes Range_735_770->Uncertain No

Caption: A decision tree for differentiating chlorophenethylamine isomers based on FT-IR C-H bending vibrations.

Conclusion: A Multi-Technique Approach for Unambiguous Identification

The differentiation of N-Methyl-4-chlorophenethylamine from its positional isomers requires a systematic and multi-faceted analytical approach. While GC-MS and HPLC provide excellent separative power, NMR spectroscopy stands as the definitive method for structural confirmation. FT-IR offers a rapid and valuable screening tool. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately distinguish between these closely related compounds, ensuring the integrity and reliability of their scientific findings.

References

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  • Wagmann, L., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
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  • Brandt, S. D., et al. (2016). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. Drug Testing and Analysis, 8(10), 1086-1096.
  • Brandt, S. D., et al. (2017). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(3), 367-378.
  • Brandt, S. D., et al. (2016). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. Drug Testing and Analysis, 8(10), 1077-1085.
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Head-to-head comparison of N-Methyl-4-chlorophenethylamine and MDMA in vitro

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed head-to-head in vitro comparison of N-Methyl-4-chlorophenethylamine (4-CMA) and 3,4-methylenedioxymethamphetamine (MDMA). The information herein is intended for researchers, scientists, and drug development professionals to understand the nuanced pharmacological differences between these two phenethylamine derivatives.

Introduction to the Compounds

3,4-Methylenedioxymethamphetamine (MDMA) is a well-characterized psychoactive compound known for its potent effects on the monoaminergic systems, particularly serotonin.[1] It acts primarily as a substrate for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, leading to the reverse transport, or release, of these neurotransmitters.[1][2] This profound serotonergic activity is linked to its characteristic empathogenic and entactogenic effects. MDMA also displays modest affinity for several serotonin receptor subtypes.[3]

N-Methyl-4-chlorophenethylamine (4-CMA) , also known as 4-chloromethamphetamine, is a halogenated analogue of methamphetamine. It belongs to a class of compounds that includes p-chloroamphetamine (PCA), a known serotonergic neurotoxin.[4] The addition of a chlorine atom at the para position of the phenyl ring significantly alters the pharmacological profile compared to its parent compound, methamphetamine, notably increasing its interaction with the serotonin transporter.[5]

This guide will dissect the in vitro pharmacological profiles of these two compounds, focusing on their interactions with monoamine transporters, key serotonin receptors, and their cytotoxic effects on neuronal cell lines.

Head-to-Head Comparison at Monoamine Transporters

The primary mechanism of action for both MDMA and 4-CMA involves their interaction with monoamine transporters. They function not merely as uptake inhibitors but as substrates that induce transporter-mediated efflux of neurotransmitters from the presynaptic terminal into the synapse.[1][5]

Mechanism of Transporter-Mediated Release

Both MDMA and 4-CMA are taken up into the presynaptic neuron by monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines via interaction with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations.[6] This, coupled with the drug's interaction with the plasma membrane transporter, causes a reversal of the transporter's normal function, expelling neurotransmitters from the neuron in a non-exocytotic manner.[1]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle (VMAT2) MA_cyto Cytosolic Monoamines (5-HT, DA, NE) Vesicle->MA_cyto Transporter Monoamine Transporter (SERT/DAT/NET) MA_cyto->Transporter Drug_cyto Drug (MDMA/4-CMA) Drug_cyto->Vesicle Drug_cyto->Transporter MA_synapse Increased Synaptic Monoamines Drug_ext Drug (MDMA/4-CMA) Drug_ext->Transporter G start Start: Prepare Reagents prep Prepare synaptosomes or transporter-expressing cells start->prep plate Plate cells/synaptosomes in 96-well plate prep->plate add_inhibitor Add test compound (4-CMA/MDMA) at various concentrations plate->add_inhibitor add_radioligand Add [3H]neuromitter (e.g., [3H]5-HT for SERT) add_inhibitor->add_radioligand incubate Incubate at 37°C to allow uptake add_radioligand->incubate stop Stop uptake by rapid filtration over glass fiber filters incubate->stop wash Wash filters with ice-cold buffer to remove unbound radioligand stop->wash scint Add scintillation cocktail and count radioactivity wash->scint analyze Analyze data to determine IC50 values scint->analyze end End analyze->end

Workflow for Monoamine Transporter Uptake Inhibition Assay.

Methodology:

  • Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT) or use cultured cells stably expressing the human transporter of interest (e.g., HEK293-hSERT).

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at serial dilutions, and the cell/synaptosome preparation.

  • Initiation: Add a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]dopamine) to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. The timing is critical to remain within the linear phase of uptake.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the cells/synaptosomes containing the internalized radiolabel from the buffer containing the unbound radiolabel.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Methodology:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere and differentiate if required.

  • Compound Exposure: Treat the cells with various concentrations of the test compounds (MDMA, 4-CMA) for a specified duration (e.g., 24, 48 hours). Include a vehicle control group.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability versus the log concentration of the test compound to determine the EC₅₀ (concentration that causes 50% reduction in viability).

Conclusion

The in vitro data present a clear distinction between N-Methyl-4-chlorophenethylamine and MDMA. 4-CMA is a substantially more potent monoamine transporter substrate than MDMA, with high affinity for all three transporters, particularly SERT. This high potency suggests a significant potential for profound alterations in monoaminergic neurotransmission.

MDMA, while less potent at the transporters, has a well-documented interaction as a full agonist at 5-HT₂ receptors, a characteristic for which 4-CMA has not been evaluated in the available literature. Furthermore, while the cytotoxicity of MDMA is largely attributed to its metabolites, the neurotoxic potential of 4-CMA is strongly implied by its chemical structure and the known toxicity of its parent compound, PCA.

This guide underscores the necessity for comprehensive in vitro profiling in drug development and research. The significant differences in potency and mechanism between these structurally related compounds highlight how minor chemical modifications can lead to major pharmacological divergence. Further research is critically needed to characterize the receptor binding and direct cytotoxicity of 4-CMA to fully understand its pharmacological and toxicological profile.

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Evaluating the Neurotoxicity of N-Methyl-4-chlorophenethylamine: A Comparative Guide to Amphetamine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As the landscape of novel psychoactive substances expands, the imperative to characterize their neurotoxic potential becomes paramount for both public health and therapeutic development. N-Methyl-4-chlorophenethylamine (4-CMA) is a substituted phenethylamine whose structural similarity to known neurotoxins, particularly para-chloroamphetamine (PCA), necessitates a thorough evaluation. This guide provides a comprehensive framework for assessing the neurotoxicity of 4-CMA, contextualized by comparisons with the well-documented profiles of PCA, methamphetamine (METH), and 3,4-methylenedioxymethamphetamine (MDMA).

Authored from the perspective of a Senior Application Scientist, this document synthesizes established mechanistic principles with actionable experimental designs. It is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to conduct a rigorous comparative neurotoxicity assessment.

Mechanistic Pillars of Amphetamine-Induced Neurotoxicity

The neurotoxic effects of substituted amphetamines are not monolithic; they are the culmination of a complex interplay between neurotransmitter systems, metabolic pathways, and cellular stress responses. Understanding these core mechanisms is fundamental to designing incisive experiments.

Amphetamine-class compounds readily cross the blood-brain barrier and enter monoaminergic nerve terminals via dopamine (DAT) and serotonin (SERT) transporters.[1][2] Once inside, they disrupt vesicular storage by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to a massive, non-exocytotic efflux of neurotransmitters into the synapse and the cytoplasm.[1][3][4] This acute pharmacological action is the wellspring of their neurotoxic potential.

The primary drivers of neuronal damage include:

  • Oxidative Stress : The dramatic increase in cytosolic dopamine and/or serotonin leads to their enzymatic and auto-oxidation, generating reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5][6][7] This surge in oxidative stress overwhelms endogenous antioxidant systems, leading to damage of lipids, proteins, and DNA.[8][9][10]

  • Excitotoxicity : Amphetamines can trigger excessive glutamate release, leading to overactivation of glutamate receptors (e.g., NMDA receptors).[1][11] This causes a massive influx of Ca2+, activating downstream apoptotic cascades and further promoting oxidative stress.[12]

  • Neuroinflammation : The initial neuronal injury activates microglia and astrocytes.[6][8] Activated glia release pro-inflammatory cytokines and more ROS/RNS, creating a self-perpetuating cycle of inflammation and neuronal damage that can persist long after the drug has been cleared.[1][10]

  • Mitochondrial Dysfunction : The combined assault of oxidative stress and excitotoxicity impairs mitochondrial function, compromising cellular energy production (ATP) and lowering the threshold for apoptosis.[7][8]

Amphetamine_Neurotoxicity_Pathway cluster_presynaptic Presynaptic Terminal cluster_downstream Neurotoxic Cascade Amphetamine Amphetamine Analogue Transporter DAT / SERT Amphetamine->Transporter Enters cell VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits Cytosolic_MA Increased Cytosolic Dopamine / Serotonin Vesicle Synaptic Vesicle (DA/5-HT) VMAT2->Vesicle Blocks uptake Vesicle->Cytosolic_MA Efflux OxidativeStress Oxidative Stress (ROS / RNS) Cytosolic_MA->OxidativeStress Auto-oxidation Excitotoxicity Excitotoxicity (↑ Glutamate) Cytosolic_MA->Excitotoxicity Mitochondrion Mitochondrion Neuroinflammation Neuroinflammation (Microglial Activation) OxidativeStress->Neuroinflammation MitoDysfunction Mitochondrial Dysfunction OxidativeStress->MitoDysfunction Apoptosis Neuronal Damage & Apoptosis OxidativeStress->Apoptosis Excitotoxicity->MitoDysfunction Neuroinflammation->Apoptosis MitoDysfunction->Apoptosis

Figure 1. Core mechanisms of amphetamine-induced neurotoxicity.

Comparative Neurotoxic Profiles of Reference Amphetamines

To evaluate 4-CMA, we must establish a baseline using well-characterized analogues.

para-Chloroamphetamine (PCA)

PCA is arguably the most critical comparator due to its structural identity to 4-CMA, save for the N-methylation. It is a potent and selective serotonergic neurotoxin.[13][14] At high doses, PCA produces profound and long-lasting depletion of serotonin (5-HT), its metabolite 5-HIAA, and a reduction in SERT density.[13] Crucially, its neurotoxicity is dependent on uptake into serotonergic neurons via SERT; co-administration of a selective serotonin reuptake inhibitor (SSRI) like fluoxetine can block this long-term damage.[13] The exact mechanism is not fully elucidated, but may involve the formation of a toxic metabolite.[13][15]

Methamphetamine (METH)

METH is primarily a dopaminergic neurotoxin, causing persistent deficits in striatal dopamine levels, DAT density, and tyrosine hydroxylase activity.[5][16] While it also affects the serotonin system, its impact on dopamine neurons is more pronounced.[2] The neurotoxic cascade for METH is strongly linked to oxidative stress from dopamine auto-oxidation and excitotoxicity.[1][6][12]

3,4-Methylenedioxymethamphetamine (MDMA)

MDMA, or "ecstasy," is predominantly a serotonergic neurotoxin, similar to PCA, but generally considered less potent in this regard.[11][17] Chronic or high-dose exposure is associated with long-term damage to 5-HT axon terminals.[17][18] Its mechanisms also involve oxidative stress and mitochondrial impairment, and some evidence suggests the formation of neurotoxic metabolites contributes to its effects.[10][19]

CompoundPrimary Target SystemPotency of NeurotoxicityKey Mechanistic Feature
PCA Serotonergic (5-HT)HighSERT-dependent uptake is required; potential toxic metabolite.[13]
METH Dopaminergic (DA)HighSevere DA-mediated oxidative stress and excitotoxicity.[1][5]
MDMA Serotonergic (5-HT)Moderate to High5-HT depletion; hyperthermia exacerbates toxicity.[11][18]
4-CMA Hypothesized: Serotonergic To Be Determined Hypothesized: SERT-dependent; N-demethylation to PCA may be critical.
Table 1. Comparative neurotoxicity of selected amphetamines.

The Case of N-Methyl-4-chlorophenethylamine (4-CMA): A Framework for Evaluation

Given the data on PCA, the primary hypothesis is that 4-CMA will also function as a serotonergic neurotoxin. A critical question is whether 4-CMA is directly toxic or if it acts as a prodrug, requiring N-demethylation to the more potent neurotoxin, PCA. This metabolic conversion is a key variable to investigate.

The experimental approach should therefore be designed to answer the following:

  • Does 4-CMA selectively damage serotonergic or dopaminergic neurons?

  • What is the dose-response relationship and time course of 4-CMA-induced neurotoxicity?

  • How does the neurotoxic potency of 4-CMA compare to that of PCA, METH, and MDMA?

  • Is the neurotoxicity of 4-CMA dependent on uptake by monoamine transporters?

  • Is metabolic activation (i.e., conversion to PCA) a prerequisite for its neurotoxic effects?

Figure 2. Integrated workflow for comparative neurotoxicity assessment.

Experimental Protocols

The following protocols provide a robust foundation for the comparative assessment of 4-CMA.

Protocol 1: Monoamine Transporter Inhibition Assay

Objective: To determine the relative affinity of 4-CMA and comparators for SERT and DAT. This is a critical first step, as transporter-mediated uptake is often a prerequisite for neurotoxicity.[3][13]

Methodology: Synaptosomal Uptake Assay

  • Synaptosome Preparation:

    • Euthanize adult male Sprague-Dawley rats via decapitation and rapidly dissect the striatum (rich in DAT) and hippocampus (rich in SERT).

    • Homogenize tissues in 20 volumes of ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 min at 4°C to pellet the synaptosomes.

    • Resuspend the pellet in a Krebs-HEPES buffer saturated with 95% O2/5% CO2. The oxygenation step is critical for maintaining synaptosomal viability and obtaining reliable uptake rates.[20][21]

  • Uptake Inhibition Assay:

    • Aliquot the synaptosomal suspension into tubes containing increasing concentrations of the test compounds (4-CMA, PCA, METH, MDMA).

    • Pre-incubate for 10 min at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of radiolabeled neurotransmitter ([³H]5-HT for hippocampus; [³H]DA for striatum).

    • Allow the reaction to proceed for 5 min at 37°C.

    • Terminate the uptake by rapid vacuum filtration through glass fiber filters, followed by three washes with ice-cold buffer. This step rapidly separates the synaptosomes from the buffer containing unincorporated radiolabel.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Determine non-specific uptake in parallel tubes containing a high concentration of a selective uptake blocker (e.g., fluoxetine for SERT, GBR-12909 for DAT).[22][23]

    • Calculate IC₅₀ values (the concentration of drug that inhibits 50% of specific uptake) for each compound.

Protocol 2: In Vivo Neurotoxicity Assessment

Objective: To measure long-term depletion of monoamines and their transporters following systemic administration of 4-CMA and comparators.[24][25][26]

Methodology: Rodent Dosing and Neurochemical Analysis

  • Animal Dosing:

    • Use adult male Sprague-Dawley rats (250-300g). Group-house animals with a 12h light/dark cycle and ad libitum access to food and water.

    • Administer test compounds (e.g., 4-CMA, PCA, METH at equimolar doses) or saline vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A multiple-dose regimen (e.g., two injections, 4 hours apart) is often used to induce robust neurotoxicity.[27]

    • Monitor core body temperature, as drug-induced hyperthermia can significantly potentiate neurotoxicity.[12][18]

  • Tissue Collection and Processing:

    • At a terminal time point (typically 7 days post-dosing to measure long-term deficits), euthanize animals.

    • Rapidly dissect brain regions of interest (striatum, hippocampus, prefrontal cortex).

    • For neurochemical analysis, immediately freeze tissues on dry ice and store at -80°C.

  • Neurotransmitter Quantification via HPLC-ECD:

    • Homogenize thawed brain tissue in a perchloric acid solution containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector (HPLC-ECD).[28][29] This is a highly sensitive method for quantifying monoamines and their metabolites.[30][31][32]

    • Calculate the concentrations of DA, 5-HT, and their metabolites (DOPAC, HVA, 5-HIAA) relative to tissue weight.

Protocol 3: Histological Confirmation of Neuronal Degeneration

Objective: To visually identify and quantify degenerating neurons in brain tissue from treated animals.

Methodology: Fluoro-Jade C Staining

  • Tissue Preparation:

    • At the desired time point post-dosing (e.g., 24-48 hours to capture peak degeneration), deeply anesthetize animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Post-fix the brain overnight, then transfer to a sucrose solution for cryoprotection.

    • Section the brain on a cryostat or microtome at 30-40 µm thickness.[33]

  • Staining Procedure:

    • Mount sections onto gelatin-coated slides.[34][35]

    • Rehydrate the sections through a series of graded alcohols.

    • Immerse slides in a 0.06% potassium permanganate solution for 10 minutes. This step helps to reduce background fluorescence.[36][37]

    • Rinse in distilled water.

    • Incubate slides in a 0.0001% Fluoro-Jade C staining solution for 10 minutes.[34][37] Fluoro-Jade C is an anionic fluorescein derivative that specifically binds to degenerating neurons, staining the soma, dendrites, and axons.[34]

    • Rinse thoroughly, dry the slides, clear with xylene, and coverslip.

    • Visualize the stained sections using an epifluorescence microscope with a FITC/GFP filter set. Degenerating neurons will appear bright green against a dark background.

Conclusion and Future Directions

The framework outlined in this guide provides a multi-tiered approach to rigorously evaluate the neurotoxic profile of N-Methyl-4-chlorophenethylamine. By combining in vitro mechanistic assays with in vivo neurochemical and histological endpoints, researchers can build a comprehensive understanding of 4-CMA's potential for neuronal damage.

The comparative data generated against PCA, METH, and MDMA will be crucial for contextualizing its relative risk. A key outcome will be to determine if 4-CMA's toxicity is primarily serotonergic, mirroring its parent compound PCA, and to elucidate the role of its N-methylation in modulating this effect. These findings will be invaluable for informing regulatory decisions and guiding future research into the structure-activity relationships of substituted amphetamine neurotoxicity.

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In Vivo Validation of N-Methyl-4-chlorophenethylamine: A Comparative Guide to Assessing Stimulant Effects

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-chlorophenethylamine (NM-4-CPA) is a synthetic compound belonging to the phenethylamine class, a group of substances known for their diverse psychoactive effects. Structurally, it is the N-methylated analog of 4-chloroamphetamine (4-CA), a compound recognized for its potent effects on the serotonin system and associated neurotoxicity.[1] The addition of a methyl group to the amine and a chlorine atom at the para position of the phenyl ring suggests a complex pharmacological profile that warrants thorough in vivo investigation.

This guide provides a comprehensive framework for the in vivo validation of the stimulant effects of NM-4-CPA. It is designed for researchers and scientists in the fields of pharmacology, neuroscience, and drug development. We will delve into the anticipated pharmacological profile of NM-4-CPA, drawing comparisons with the well-characterized stimulant, d-amphetamine, and its structural analog, 4-CA. This guide will provide detailed, step-by-step experimental protocols for three key in vivo assays: the locomotor activity test, the conditioned place preference (CPP) paradigm, and the drug discrimination paradigm. The objective is to equip researchers with the necessary methodologies to rigorously assess the stimulant, rewarding, and subjective effects of NM-4-CPA, while also considering the potential for adverse effects.

Anticipated Pharmacological Profile of N-Methyl-4-chlorophenethylamine

Due to the absence of direct pharmacological data on NM-4-CPA in the public domain, its profile is hypothesized based on the well-established structure-activity relationships (SAR) of phenethylamine derivatives.

Mechanism of Action (MoA): Like other amphetamines, NM-4-CPA is predicted to act as a releasing agent and/or reuptake inhibitor at monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3] The para-chloro substitution is known to significantly enhance activity at SERT.[4] N-methylation of phenethylamines can influence potency and selectivity.[5] Therefore, NM-4-CPA is hypothesized to be a potent serotonin-releasing agent, with likely significant, though possibly lesser, effects on dopamine and norepinephrine systems.

Proposed Mechanism of Action for NM-4-CPA

NM-4-CPA_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NM-4-CPA NM-4-CPA DAT DAT NM-4-CPA->DAT Enters via transporter NET NET NM-4-CPA->NET SERT SERT NM-4-CPA->SERT Dopamine_Vesicle Dopamine Vesicle NM-4-CPA->Dopamine_Vesicle Disrupts vesicular storage Norepinephrine_Vesicle Norepinephrine Vesicle NM-4-CPA->Norepinephrine_Vesicle Serotonin_Vesicle Serotonin Vesicle NM-4-CPA->Serotonin_Vesicle VMAT2 VMAT2 Dopamine DA DAT->Dopamine Reverses transport (efflux) Norepinephrine NE NET->Norepinephrine Reverses transport (efflux) Serotonin 5-HT SERT->Serotonin Reverses transport (efflux) Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binds to receptors Norepinephrine_Receptor Norepinephrine Receptors Norepinephrine->Norepinephrine_Receptor Serotonin_Receptor Serotonin Receptors Serotonin->Serotonin_Receptor

Caption: Proposed mechanism of N-Methyl-4-chlorophenethylamine (NM-4-CPA) at the monoaminergic synapse.

Comparative Pharmacological Overview

FeatureN-Methyl-4-chlorophenethylamine (Hypothesized)d-Amphetamine4-Chloroamphetamine (4-CA)
Primary MoA Mixed monoamine releaser, potent at SERTPotent DAT and NET releaserPotent SERT releaser, also affects DAT/NET
Expected Stimulant Effect Moderate to highHighLow to moderate
Rewarding Properties Moderate, potentially limited by serotonergic effectsHighVariable, can be aversive at higher doses
Neurotoxicity High potential for serotonergic neurotoxicityDopaminergic neurotoxicity at high dosesWell-established serotonergic neurotoxin[1]

In Vivo Validation Models for Stimulant Effects

The following section details the experimental protocols for three standard in vivo assays to characterize the stimulant properties of NM-4-CPA.

Locomotor Activity Assay

This assay is a fundamental tool for assessing the stimulant or depressant effects of a novel compound on spontaneous motor activity.[6] Increased locomotor activity is a hallmark of psychostimulant drugs like amphetamine.[7][8]

Experimental Workflow for Locomotor Activity Assay

Locomotor_Activity_Workflow cluster_setup Setup & Habituation cluster_testing Testing Day cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 7 days) Habituation Habituation to Test Chambers (e.g., 3 days, 30 min/day) Animal_Acclimation->Habituation Drug_Admin Drug Administration (NM-4-CPA, d-Amphetamine, Vehicle) Habituation->Drug_Admin Placement Immediate Placement in Locomotor Chambers Drug_Admin->Placement Data_Collection Data Collection (e.g., 60-120 minutes) Placement->Data_Collection Data_Binning Data Binning (e.g., 5-10 minute intervals) Data_Collection->Data_Binning Statistical_Analysis Statistical Analysis (e.g., ANOVA, post-hoc tests) Data_Binning->Statistical_Analysis Dose_Response Dose-Response Curve Generation Statistical_Analysis->Dose_Response

Caption: Workflow for conducting a locomotor activity assay.

Detailed Experimental Protocol: Locomotor Activity

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals should be housed under a 12:12 hour light-dark cycle with ad libitum access to food and water.

  • Apparatus: Automated locomotor activity chambers equipped with infrared photobeams to detect horizontal and vertical movements.

  • Habituation: To reduce novelty-induced hyperactivity, animals should be habituated to the testing chambers for 30-60 minutes for at least two consecutive days prior to the test day.

  • Drug Preparation: D-amphetamine sulfate and NM-4-CPA hydrochloride should be dissolved in sterile 0.9% saline. Doses should be calculated based on the salt form of the drug.

  • Experimental Procedure:

    • On the test day, animals are randomly assigned to treatment groups (vehicle, d-amphetamine, or various doses of NM-4-CPA).

    • Animals are administered the assigned treatment via intraperitoneal (i.p.) injection.

    • Immediately following injection, each animal is placed into the center of a locomotor activity chamber.

    • Locomotor activity is recorded for a period of 60 to 120 minutes. Data is typically collected in 5 or 10-minute bins.[7]

  • Data Analysis:

    • The primary dependent measure is the total distance traveled (in cm) or the number of photobeam breaks.

    • Data should be analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by appropriate post-hoc tests (e.g., Tukey's or Dunnett's) to compare individual treatment groups to the vehicle control.

    • A dose-response curve for NM-4-CPA should be generated.

Conditioned Place Preference (CPP) Test

The CPP paradigm is a widely used model to assess the rewarding or aversive properties of a drug.[9][10] It is based on classical conditioning, where an animal learns to associate a specific environment with the effects of a drug.

Experimental Workflow for Conditioned Place Preference

CPP_Workflow cluster_pre_conditioning Phase 1: Pre-Conditioning (Baseline) cluster_conditioning Phase 2: Conditioning cluster_post_conditioning Phase 3: Post-Conditioning (Test) Pre_Test Allow free exploration of all chambers Record_Baseline Record time spent in each chamber to determine initial preference Pre_Test->Record_Baseline Drug_Pairing Day 1, 3, 5: Administer drug (NM-4-CPA or d-Amphetamine) and confine to non-preferred chamber Record_Baseline->Drug_Pairing Vehicle_Pairing Day 2, 4, 6: Administer vehicle and confine to preferred chamber Post_Test Allow free exploration of all chambers in a drug-free state Vehicle_Pairing->Post_Test Record_Test Record time spent in each chamber Post_Test->Record_Test Calculate_Preference Calculate preference score Record_Test->Calculate_Preference

Caption: Workflow for a conditioned place preference experiment.

Detailed Experimental Protocol: Conditioned Place Preference

  • Apparatus: A three-chamber CPP apparatus with two larger, distinct conditioning chambers (differentiated by visual and tactile cues) and a smaller, neutral starting chamber.

  • Procedure:

    • Pre-conditioning (Day 1): Each animal is placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes. The time spent in each of the two larger chambers is recorded to establish baseline preference. An unbiased design, where the drug is randomly paired with one of the two chambers, is often preferred.

    • Conditioning (Days 2-9): This phase typically lasts for 8 days and involves alternating injections of the drug and vehicle.

      • On drug conditioning days (e.g., days 2, 4, 6, 8), animals receive an injection of either NM-4-CPA or d-amphetamine and are immediately confined to their assigned drug-paired chamber for 30-45 minutes.[1]

      • On vehicle conditioning days (e.g., days 3, 5, 7, 9), animals receive a vehicle injection and are confined to the opposite chamber for the same duration.

    • Post-conditioning (Day 10): In a drug-free state, each animal is placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes. The time spent in each of the large chambers is recorded.

  • Data Analysis:

    • The primary measure is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test.

    • A preference score can be calculated as (time in drug-paired chamber on test day) - (time in drug-paired chamber on pre-test day).

    • Data are typically analyzed using a paired t-test (within groups) or an ANOVA (between groups) to compare the preference scores of the different treatment groups.

Drug Discrimination Paradigm

The drug discrimination paradigm is a sophisticated behavioral assay that assesses the interoceptive (subjective) effects of a drug.[11] Animals are trained to recognize the internal state produced by a specific drug and to make a differential response to receive a reward.

Logical Flow of a Drug Discrimination Study

Drug_Discrimination_Flow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Food_Deprivation Mild food deprivation Lever_Training Train to press levers for food reward Food_Deprivation->Lever_Training Discrimination_Training d-Amphetamine injection -> Press 'Drug' lever for reward Saline injection -> Press 'Saline' lever for reward Lever_Training->Discrimination_Training Test_Drug_Admin Administer test drug (NM-4-CPA) Discrimination_Training->Test_Drug_Admin Response_Measurement Measure responding on both 'Drug' and 'Saline' levers (in extinction) Test_Drug_Admin->Response_Measurement Percent_Drug_Lever Calculate percentage of responses on the 'Drug' lever Response_Measurement->Percent_Drug_Lever Generalization_Curve Generate a generalization curve for NM-4-CPA Percent_Drug_Lever->Generalization_Curve

Caption: Logical flow of a drug discrimination study.

Detailed Experimental Protocol: Drug Discrimination

  • Apparatus: Standard operant conditioning chambers equipped with two response levers and a food dispenser.

  • Procedure:

    • Initial Training: Animals (typically rats or pigeons) are mildly food-deprived and trained to press a lever for a food reward (e.g., a 45-mg pellet) on a fixed-ratio (FR) schedule of reinforcement.[12]

    • Discrimination Training: Animals are trained to discriminate between an injection of d-amphetamine (e.g., 1.0 mg/kg, i.p.) and a saline injection.

      • On days when d-amphetamine is administered, only responses on one lever (the "drug" lever) are reinforced.

      • On days when saline is administered, only responses on the other lever (the "saline" lever) are reinforced.

      • Training continues until animals reliably respond on the correct lever (e.g., >80% of responses on the correct lever before the first reinforcer) for a set number of consecutive sessions.

    • Substitution Testing: Once the discrimination is acquired, substitution tests are conducted with NM-4-CPA.

      • Various doses of NM-4-CPA are administered, and the animal is placed in the operant chamber.

      • During test sessions, responding on either lever is recorded but not reinforced (extinction conditions) for a short period (e.g., the first 5 minutes) to assess the initial choice.

  • Data Analysis:

    • The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate.

    • Full substitution is considered to have occurred if a dose of the test drug results in >80% of responses on the drug lever.

    • A generalization curve is plotted showing the percentage of drug-lever responding as a function of the dose of NM-4-CPA.

Comparative Analysis and Expected Outcomes

The following table provides a summary of the expected outcomes for NM-4-CPA in comparison to d-amphetamine and a vehicle control across the three in vivo assays. These are hypothetical data points based on the anticipated pharmacological profile.

AssayVehicle (Saline)d-Amphetamine (1-3 mg/kg)N-Methyl-4-chlorophenethylamine (Hypothetical Dose Range)
Locomotor Activity Baseline activitySignificant, robust increase in horizontal and vertical activity.[7][13]Dose-dependent increase in locomotor activity, potentially less robust than d-amphetamine at equimolar doses. At higher doses, stereotypy may emerge, leading to a decrease in locomotion.[7]
Conditioned Place Preference No change in preferenceSignificant preference for the drug-paired chamber.[1][9]Potential for conditioned place preference at lower to moderate doses. At higher doses, aversive effects due to potent serotonergic activity may lead to no preference or conditioned place aversion.
Drug Discrimination (d-Amphetamine trained) >80% responding on the saline lever>80% responding on the d-amphetamine leverPartial substitution for d-amphetamine is possible, suggesting some shared subjective effects. Full substitution is less likely due to the anticipated strong serotonergic component.

Safety and Ethical Considerations

Given the structural similarity of NM-4-CPA to 4-CA, a known serotonergic neurotoxin, there is a significant potential for neurotoxicity.[1] High doses or chronic administration of NM-4-CPA could lead to the degeneration of serotonin axon terminals. Therefore, studies should be designed to use the lowest effective doses and to include a neurotoxicity assessment (e.g., post-mortem analysis of SERT density and 5-HT levels) if high doses or repeated administration are planned. All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with a commitment to minimizing animal suffering.

Conclusion

The in vivo validation of N-Methyl-4-chlorophenethylamine requires a systematic and multi-faceted approach. The locomotor activity assay, conditioned place preference paradigm, and drug discrimination studies, when used in conjunction, can provide a comprehensive profile of its stimulant, rewarding, and subjective effects. The strong structural resemblance to 4-chloroamphetamine necessitates a cautious approach, with a keen eye for potential serotonergic neurotoxicity. By employing the rigorous methodologies outlined in this guide and comparing the findings to the well-established effects of d-amphetamine, researchers can effectively elucidate the pharmacological and toxicological profile of this novel phenethylamine. Future research should aim to definitively characterize the in vitro pharmacology of NM-4-CPA at monoamine transporters to provide a mechanistic basis for the observed in vivo effects.

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A Senior Application Scientist's Guide to Correlating In Vitro Binding with In Vivo Behavioral Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Translational Bridge in Drug Discovery

In the landscape of drug development, the journey from a promising compound in a test tube to a life-altering therapeutic is long and fraught with challenges. A critical juncture in this journey is the translation of preclinical data from the controlled environment of the laboratory (in vitro) to the complex biological system of a living organism (in vivo). The ability to accurately predict how a drug's interaction with its molecular target will manifest as a behavioral or physiological change is the holy grail of pharmacology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the intricate process of establishing a meaningful correlation between in vitro binding data and in vivo behavioral effects.

The U.S. Food and Drug Administration (FDA) defines an in vitro-in vivo correlation (IVIVC) as “a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response”.[1][2] While this definition is often applied to drug formulation and dissolution, the core principle extends to the relationship between a drug's molecular binding characteristics and its ultimate therapeutic effect. Establishing a robust IVIVC can significantly shorten drug development timelines, reduce the reliance on extensive animal studies, and improve the quality and success rate of therapeutic candidates.[3][4]

However, the path to a reliable IVIVC is not always straightforward. The transition from a simplified in vitro system to a complex in vivo environment introduces a multitude of variables that can influence a drug's efficacy.[5] This guide will dissect these complexities, offering both theoretical insights and practical, field-proven protocols to build a robust translational bridge.

Part 1: The In Vitro Foundation - Quantifying Target Engagement

The cornerstone of any IVIVC is a precise and accurate characterization of the drug-target interaction. This is achieved through various in vitro binding assays that quantify the affinity of a compound for its molecular target.

Key Binding Parameters: Kd, Ki, and IC50

Understanding the nuances of different binding parameters is crucial for interpreting in vitro data correctly:

  • Dissociation Constant (Kd): This is a measure of the intrinsic binding affinity between a ligand and its receptor.[6][7] It represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. Kd is a thermodynamic parameter and is independent of the assay conditions.[6]

  • Inhibition Constant (Ki): Similar to Kd, Ki is a measure of binding affinity, but it is specifically used for inhibitors.[7] It represents the concentration of an inhibitor required to occupy 50% of the target molecules. The calculation of Ki often depends on the mechanism of inhibition (e.g., competitive, non-competitive).[7]

  • Half-maximal Inhibitory Concentration (IC50): This is an empirical measure of a drug's potency and represents the concentration of an inhibitor that is required to inhibit a given biological process or response by 50%. Unlike Kd and Ki, the IC50 value is highly dependent on the experimental conditions, including the concentrations of the substrate and other interacting molecules.[8]

It is important to note that while IC50 is a commonly reported value, Ki and Kd are more direct measures of affinity and are generally preferred for establishing IVIVCs.[7][8]

Comparison of Common In Vitro Binding Assays

Several techniques are available to measure drug-target binding, each with its own advantages and limitations. The choice of assay depends on the nature of the target, the properties of the ligand, and the desired throughput.

Assay Type Principle Key Parameters Measured Advantages Disadvantages
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to its receptor.Kd, Ki, Bmax (receptor density)High sensitivity and specificity; well-established methodology.[9]Requires handling of radioactive materials; disposal can be costly.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.kon (association rate), koff (dissociation rate), KdReal-time, label-free detection; provides kinetic information.[6]Can be sensitive to non-specific binding; requires specialized equipment.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light when a small fluorescent ligand binds to a larger protein.Kd, KiHomogeneous assay (no separation steps); suitable for high-throughput screening.Requires a suitable fluorescent probe; can be affected by autofluorescence of compounds.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a protein.Kd, ΔH (enthalpy change), ΔS (entropy change)Provides a complete thermodynamic profile of the binding interaction; label-free.[6]Requires relatively large amounts of protein and ligand; lower throughput.
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the inhibition constant (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., [3H]-agonist) of known Kd

  • Unlabeled test compound

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Incubation: In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the test compound. Include control tubes for total binding (no test compound) and non-specific binding.

  • Equilibration: Incubate the mixture at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[6]

Part 2: The In Vivo Arena - Measuring Behavioral Outcomes

Translating in vitro binding affinity into a meaningful in vivo effect requires the use of well-validated animal models that can quantitatively measure behavioral changes relevant to the therapeutic indication.

Selecting the Right Behavioral Model

The choice of an appropriate animal model is paramount for obtaining relevant and translatable data. The model should have:

  • Face Validity: The behavioral response in the animal should resemble the human condition being modeled.

  • Predictive Validity: The model should be sensitive to clinically effective drugs.

  • Construct Validity: The underlying biological mechanisms of the behavior in the model should be similar to those in the human disorder.

Comparison of Common Behavioral Assays for CNS Disorders
Behavioral Assay Therapeutic Area Principle Key Parameters Measured Advantages Disadvantages
Elevated Plus Maze (EPM) AnxietyBased on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[10][11]Time spent in open arms, number of entries into open arms.[12][13]Simple and quick to perform; sensitive to anxiolytic drugs.[11]Can be influenced by locomotor activity; subject to habituation.[14]
Forced Swim Test (FST) DepressionMeasures the immobility of a rodent when placed in an inescapable cylinder of water, interpreted as a state of behavioral despair.[12]Duration of immobility.High predictive validity for antidepressant drugs; relatively easy to conduct.[12]The interpretation of immobility as "despair" is debated; sensitive to motor effects of drugs.
Hot Plate Test Pain (Analgesia)Measures the latency of a rodent to show a pain response (e.g., licking a paw) when placed on a heated surface.Reaction time (latency).Quantifiable and objective measure of nociception; sensitive to analgesic drugs.Potential for tissue damage if not conducted carefully; can be influenced by motor impairments.
Morris Water Maze Cognition (Learning & Memory)Assesses spatial learning and memory by requiring a rodent to find a hidden platform in a pool of opaque water using spatial cues.Escape latency, path length, time spent in the target quadrant.Gold standard for assessing spatial memory; sensitive to cognitive enhancers and deficits.Can be stressful for the animals; requires multiple days of testing.
Experimental Protocol: The Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

Materials:

  • Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor).[12][13]

  • Test animals (mice or rats).

  • Test compound and vehicle control.

  • Video tracking software (optional, but recommended for accurate data collection).

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes).

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.[12]

    • Allow the animal to freely explore the maze for a fixed period, typically 5 minutes.

    • Record the animal's behavior using a video camera.

  • Data Analysis:

    • Using the video recording or tracking software, score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[11]

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Part 3: Bridging the Gap - The Principles of In Vitro-In vivo Correlation (IVIVC)

A direct correlation between in vitro binding affinity and in vivo behavioral effects is rare. The journey of a drug from administration to its target in the brain is influenced by a complex interplay of pharmacokinetic and pharmacodynamic factors.

Pharmacokinetics (PK): What the Body Does to the Drug

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[15][16] For drugs targeting the central nervous system (CNS), a critical factor is the ability to cross the blood-brain barrier (BBB).[17][18]

  • The Blood-Brain Barrier (BBB): This highly selective, semi-permeable border of endothelial cells prevents most drugs from entering the brain.[17][19] Over 98% of small-molecule drugs are blocked by the BBB.[18] For a CNS drug to be effective, it must possess the physicochemical properties (e.g., lipophilicity, low molecular weight) to passively diffuse across the BBB or be a substrate for active transport mechanisms.[20]

The following diagram illustrates the journey of a CNS drug from administration to its target:

G cluster_systemic Systemic Circulation cluster_cns Central Nervous System (CNS) A Drug Administration (e.g., Oral, IV) B Absorption A->B C Distribution (Plasma Protein Binding) B->C D Metabolism (Liver) C->D E Excretion (Kidneys) C->E F Blood-Brain Barrier (BBB) C->F Free Drug G Target Engagement (Receptor Binding) F->G H Behavioral Effect G->H

Figure 1. The pharmacokinetic journey of a CNS-active drug.

Pharmacodynamics (PD): What the Drug Does to the Body

Pharmacodynamics describes the relationship between drug concentration at the site of action and the resulting pharmacological effect.[15] A key concept in PD is receptor occupancy.

  • Receptor Occupancy (RO) Theory: This theory posits that the magnitude of a drug's effect is directly proportional to the number of receptors occupied by the drug.[21][22][23][24] To elicit a behavioral effect, a drug must not only reach its target in the brain but also occupy a sufficient number of receptors to trigger a downstream signaling cascade.[25]

The relationship between drug concentration, receptor occupancy, and the behavioral effect can be visualized as follows:

G A Drug Concentration at Target Site B Receptor Occupancy (%) A->B Binding C Signal Transduction B->C Activation D Behavioral Response C->D Effect

Figure 2. The pharmacodynamic cascade from binding to behavior.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

PK/PD modeling is a powerful tool that integrates pharmacokinetic and pharmacodynamic data to describe and predict the time course of a drug's effect.[15][26] By building a mathematical model that links drug exposure (e.g., plasma concentration) to a pharmacodynamic endpoint (e.g., receptor occupancy or a behavioral measure), researchers can:

  • Simulate the effects of different dosing regimens.[4]

  • Predict in vivo efficacy from in vitro data.[4][26][27]

  • Establish a more quantitative and predictive IVIVC.[26]

Part 4: A Practical Workflow for Establishing IVIVC

Establishing a robust IVIVC is an iterative process that requires careful planning and execution. The following workflow provides a step-by-step guide for correlating in vitro binding data with in vivo behavioral effects.

G cluster_vitro In Vitro Phase cluster_vivo In Vivo Phase cluster_correlation Correlation & Modeling A 1. In Vitro Binding Assays (Determine Ki for a series of compounds) B 2. In Vitro ADME Assays (e.g., Caco-2 for permeability, microsomes for metabolic stability) A->B C 3. In Vivo PK Studies (Determine brain exposure, Cmax, AUC) B->C D 4. In Vivo Behavioral Assays (Determine ED50 for behavioral effect) C->D E 5. Receptor Occupancy Studies (Optional but highly recommended) C->E F 6. Data Integration & IVIVC (Correlate Ki/RO with ED50) D->F E->F G 7. PK/PD Modeling (Develop a predictive model) F->G

Figure 3. A comprehensive workflow for establishing an IVIVC.

Step-by-Step Methodology
  • In Vitro Characterization:

    • Determine the in vitro binding affinity (Ki) for a series of structurally related compounds using a validated binding assay.

    • Conduct in vitro ADME assays to assess properties like cell permeability (e.g., Caco-2 assay) and metabolic stability (e.g., liver microsome assay).

  • In Vivo Pharmacokinetics:

    • For a subset of promising compounds, conduct in vivo PK studies in the relevant animal species.

    • Measure key PK parameters, including plasma and brain concentrations over time, to determine the extent of BBB penetration.

  • In Vivo Behavioral Testing:

    • Evaluate the compounds in a validated in vivo behavioral model.

    • Determine the effective dose required to produce a 50% maximal effect (ED50) for each compound.

  • Data Integration and Correlation:

    • Plot the in vivo potency (e.g., 1/ED50) against the in vitro binding affinity (e.g., 1/Ki).

    • Perform regression analysis to determine the strength of the correlation. A strong correlation (e.g., r2 > 0.8) suggests that in vitro binding is a good predictor of in vivo efficacy for that class of compounds.

Case Study: Correlating D2 Receptor Affinity with Antipsychotic Activity

A classic example of a successful IVIVC is the correlation between the binding affinity of antipsychotic drugs for the dopamine D2 receptor and their clinical efficacy.

Compound D2 Receptor Ki (nM) In Vivo Potency (ED50, mg/kg) Clinical Dose (mg/day)
Haloperidol1.20.075-20
Risperidone3.10.152-6
Olanzapine11.00.55-20
Clozapine126.05.0100-900
Aripiprazole0.340.310-30

Data are illustrative and compiled from various pharmacological sources.

In this case, there is a general trend where higher in vitro affinity (lower Ki) corresponds to higher in vivo potency (lower ED50) and a lower clinical dose. However, it is important to note that other factors, such as binding to other receptors (e.g., serotonin 5-HT2A) and pharmacokinetic properties, also contribute to the overall clinical profile of these drugs.

Conclusion: A Multidimensional Approach to Predictive Drug Discovery

Correlating in vitro binding data with in vivo behavioral effects is a complex but essential aspect of modern drug discovery. A simplistic, one-to-one comparison between binding affinity and behavioral potency is often misleading. A successful IVIVC requires a multidimensional approach that integrates in vitro binding, in vitro ADME, in vivo pharmacokinetics, and in vivo pharmacodynamics.

By understanding the underlying principles of PK/PD and employing a systematic, iterative workflow, researchers can build robust predictive models that enhance the efficiency and success rate of drug development. The insights gained from a well-established IVIVC not only guide lead optimization and candidate selection but also provide a strong foundation for translating preclinical findings to the clinic, ultimately accelerating the delivery of novel therapeutics to patients in need.

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Benchmarking the Potency of N-Methyl-4-chlorophenethylamine at SERT, DAT, and NET: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potency of N-Methyl-4-chlorophenethylamine (NM-4-CPEC) at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). In the absence of publicly available, direct experimental data for NM-4-CPEC, this document leverages established structure-activity relationships (SAR) for para-chloro-substituted phenethylamines to provide a predictive assessment. To establish a robust comparative framework, we present experimental data for a panel of well-characterized monoamine transporter ligands. Furthermore, this guide details the rigorous experimental protocols required to independently verify these findings and generate novel data for compounds of interest.

The Critical Role of Monoamine Transporters in Neuropharmacology

Monoamine transporters (MATs) are a family of transmembrane proteins crucial for regulating neurotransmission in the central nervous system.[1] Located on the presynaptic terminal, SERT, DAT, and NET are responsible for the reuptake of serotonin, dopamine, and norepinephrine, respectively, from the synaptic cleft.[1] This process terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles for subsequent release. The intricate control of monoamine levels is fundamental to mood, cognition, and behavior. Consequently, MATs are primary targets for a wide array of therapeutic agents, including antidepressants and psychostimulants, as well as substances of abuse.[1] Understanding the potency and selectivity of novel compounds at these transporters is a cornerstone of modern neuropharmacology and drug development.

Comparative Potency Analysis at Monoamine Transporters

The potency of a compound at a specific transporter is typically quantified by its binding affinity (Kᵢ) and its functional inhibition of neurotransmitter uptake (IC₅₀). Lower Kᵢ and IC₅₀ values indicate higher potency.

N-Methyl-4-chlorophenethylamine (NM-4-CPEC): A Predictive Assessment

Studies have consistently demonstrated that the addition of a chlorine atom at the para-position of the phenyl ring of phenethylamine and amphetamine analogs significantly enhances potency at the serotonin transporter (SERT).[2][3][4] This effect is observed irrespective of the N-alkyl substituent.[2] For instance, para-chlorination of amphetamine and methcathinone increases their inhibitory potential at SERT.[3] Furthermore, N-methylation of phenethylamines is known to influence their interaction with monoamine transporters.[2] Therefore, it is highly probable that N-Methyl-4-chlorophenethylamine exhibits a notable affinity and inhibitory potency at SERT, likely greater than its non-chlorinated counterpart, N-methylphenethylamine. Its potency at DAT and NET is expected to be present but comparatively lower than at SERT, a common characteristic of para-halogenated amphetamines.[2][3]

Benchmark Compounds: Experimental Data

To provide a quantitative context for the predicted potency of NM-4-CPEC, the following tables summarize the experimentally determined binding affinities (Kᵢ) and functional potencies (IC₅₀) for a selection of well-characterized monoamine transporter ligands.

Table 1: Binding Affinity (Kᵢ, nM) of Reference Compounds at Monoamine Transporters

CompoundSERT (Kᵢ, nM)DAT (Kᵢ, nM)NET (Kᵢ, nM)Primary Activity
Cocaine ~740~230~480Non-selective Inhibitor
(d)-Amphetamine >10,000~600~70-100NET/DAT Releaser
MDMA (Ecstasy) ~2410~8290~1190SERT/NET Releaser
Fluoxetine Potent InhibitorWeakWeakSelective SERT Inhibitor
GBR12909 >100-fold selective1>100-fold selectiveSelective DAT Inhibitor
Nisoxetine 1585050.46Selective NET Inhibitor

Note: Kᵢ values can vary between studies depending on the experimental conditions and tissue/cell line used. The values presented here are representative.

Table 2: Functional Potency (IC₅₀, nM) of Reference Compounds for Monoamine Uptake Inhibition

CompoundSERT (IC₅₀, nM)DAT (IC₅₀, nM)NET (IC₅₀, nM)
Cocaine ~300-750~200-500~400-700
(d)-Amphetamine ~20,000-40,000~500-600~70-100
MDMA (Ecstasy) ~1100~3200~640
4-Chloroamphetamine High PotencyMicromolarSubmicromolar
4-CAB 3302343Not Reported

Note: IC₅₀ values can vary between studies. 4-Chloroamphetamine and 4-CAB are included as structurally related compounds to infer the potential activity of NM-4-CPEC.[5]

Experimental Protocols for Determining Transporter Potency

The following protocols provide detailed, step-by-step methodologies for conducting in vitro radioligand binding and neurotransmitter uptake assays to determine the potency of a test compound at SERT, DAT, and NET.

Radioligand Binding Assay

This assay measures the affinity of a compound for the transporter by quantifying its ability to displace a radiolabeled ligand that specifically binds to the transporter of interest.

Diagram: Radioligand Binding Assay Workflow

RadioligandBindingAssay MembranePrep Membrane Preparation Incubation Incubation with Radioligand & Test Compound MembranePrep->Incubation Membrane Homogenate Filtration Rapid Filtration Incubation->Filtration Separation of Bound from Free Ligand Counting Scintillation Counting Filtration->Counting Quantification of Bound Radioligand Analysis Data Analysis (Ki Calculation) Counting->Analysis Radioactivity Data

Caption: Workflow for the radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat striatum for DAT, cortex for SERT/NET) or cells expressing the transporter of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes containing the transporters.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Incubation:

    • In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) at a concentration near its Kd, and varying concentrations of the test compound (e.g., NM-4-CPEC).

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radiolabeled inhibitor (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET).

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells or synaptosomes expressing the transporter of interest.

Diagram: Neurotransmitter Uptake Inhibition Assay Workflow

UptakeAssay CellPrep Cell/Synaptosome Preparation Preincubation Pre-incubation with Test Compound CellPrep->Preincubation Uptake Initiation of Uptake with Radiolabeled Neurotransmitter Preincubation->Uptake Termination Termination of Uptake & Cell Lysis Uptake->Termination Counting Scintillation Counting Termination->Counting Analysis Data Analysis (IC50 Calculation) Counting->Analysis

Caption: Workflow for the neurotransmitter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell/Synaptosome Preparation:

    • Use either cultured cells stably expressing the human transporter of interest (e.g., HEK293-hSERT, -hDAT, or -hNET) or freshly prepared synaptosomes from specific brain regions.

    • For cultured cells, seed them in 24- or 96-well plates and grow to confluence.

    • For synaptosomes, prepare them from brain tissue as described in the radioligand binding assay protocol.

  • Pre-incubation:

    • Wash the cells or resuspend the synaptosomes in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells/synaptosomes with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation:

    • Initiate the uptake reaction by adding a known concentration of the radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).

    • Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.

  • Uptake Termination and Cell Lysis:

    • Terminate the uptake by rapidly washing the cells/synaptosomes with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

    • Lyse the cells or synaptosomes with a lysis buffer (e.g., 1% SDS) to release the intracellular contents.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known selective inhibitor) from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Fundamental Mechanism of Monoamine Transporter Action

Monoamine transporters are secondary active transporters that utilize the electrochemical gradients of sodium (Na⁺) and chloride (Cl⁻) ions to drive the transport of their respective monoamine substrates against their concentration gradient.[6] The stoichiometry of ion co-transport varies between the transporters: DAT and NET co-transport two Na⁺ ions and one Cl⁻ ion with one molecule of dopamine or norepinephrine, respectively. SERT co-transports one Na⁺ ion, one Cl⁻ ion, and one serotonin molecule, coupled with the counter-transport of one potassium (K⁺) ion.[6]

Diagram: Simplified Monoamine Transporter Cycle

TransporterCycle cluster_0 Extracellular Space cluster_1 Intracellular Space OutwardOpen Outward-Open (Empty) OutwardBound Outward-Open (Substrate & Ions Bound) OutwardOpen->OutwardBound Binding of Substrate, Na+, Cl- InwardOccluded Inward-Occluded OutwardBound->InwardOccluded Conformational Change InwardOpen Inward-Open (Substrate & Ions Released) InwardOpen->OutwardOpen Reorientation InwardOccluded->InwardOpen Release of Substrate, Na+, Cl-

Caption: A simplified model of the alternating access mechanism of monoamine transport.

This transport cycle, often referred to as the "alternating access" model, involves a series of conformational changes in the transporter protein that alternately expose the substrate binding site to the extracellular and intracellular environments. Inhibitory compounds can interfere with this cycle in several ways, such as by competitively binding to the substrate site or by allosterically locking the transporter in a non-functional conformation.

Conclusion

While direct experimental data for N-Methyl-4-chlorophenethylamine remains to be published, the established structure-activity relationships for para-halogenated phenethylamines strongly suggest a significant potency at the serotonin transporter. The comparative data for well-characterized reference compounds and the detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pharmacological profile of NM-4-CPEC and other novel psychoactive compounds. Such studies are essential for advancing our understanding of the intricate mechanisms of monoamine transporter function and for the development of novel therapeutics for a range of neuropsychiatric disorders.

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  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41.
  • Wee, S., et al. (2005). MDMA (Ecstasy) and human dopamine, norepinephrine, and serotonin transporters: implications for MDMA-induced neurotoxicity and treatment. Psychopharmacology, 182(1), 127-138.
  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493-504.
  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649-661.
  • Wong, D. T., et al. (1993). A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Journal of Pharmacology and Experimental Therapeutics, 187(2), 273-280.
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A Comparative Metabolic Study of N-Methyl-4-chlorophenethylamine and Its Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the metabolism of N-Methyl-4-chlorophenethylamine (4-CMA) and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document elucidates the metabolic pathways, enzymatic contributors, and analytical methodologies pertinent to this class of compounds. By understanding the structure-metabolism relationships, researchers can better predict the pharmacokinetic profiles and potential toxicological outcomes of novel phenethylamine-based drug candidates.

Introduction: The Critical Role of Metabolism in Phenethylamine Drug Action

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents and research compounds. The metabolic fate of these molecules is a critical determinant of their efficacy, duration of action, and safety profile. Metabolic transformations, primarily occurring in the liver, can lead to activation, inactivation, or toxification of the parent compound. For N-alkylated phenethylamines, key metabolic routes include N-dealkylation and aromatic hydroxylation, processes predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1]

This guide focuses on N-Methyl-4-chlorophenethylamine (also known as 4-chloromethamphetamine or 4-CMA) and its analogs, with variations in the para-substituent on the phenyl ring and the N-alkyl group. Understanding how these structural modifications influence metabolic stability and pathways is crucial for the rational design of new chemical entities with optimized pharmacokinetic properties.

Key Metabolic Pathways of N-Alkyl-p-halophenethylamines

The metabolism of N-alkyl-p-halophenethylamines is characterized by two primary enzymatic reactions:

  • N-dealkylation: The removal of the N-alkyl group is a major metabolic pathway for many amine-containing drugs.[2] For N-Methyl-4-chlorophenethylamine, this results in the formation of its primary amine metabolite, 4-chloroamphetamine (4-CA). This reaction is primarily catalyzed by CYP enzymes, with CYP2D6 being a major contributor for many amphetamine derivatives.[3]

  • Aromatic Hydroxylation: The introduction of a hydroxyl group onto the aromatic ring is another common metabolic route for phenethylamines.[4] The position of hydroxylation is influenced by the existing substituents on the ring.

The interplay between these pathways is significantly influenced by the nature of the halogen substituent at the para-position and the size of the N-alkyl group.

Caption: Primary metabolic pathways of N-alkyl-p-halophenethylamines.

Comparative In Vitro Metabolism of N-Methyl-4-substituted Phenethylamines

A comparative study of the in vitro metabolism of N-Methyl-4-chlorophenethylamine (4-CMA) and its analogs with different para-substituents (fluoro, bromo, iodo, nitro, and methoxy) using human liver microsomes (HLM) and specific CYP isozymes provides valuable insights into their structure-metabolism relationships.[3]

Major Metabolites and Involved Enzymes

The primary metabolic pathway for 4-CMA and its fluoro, bromo, iodo, and nitro analogs is N-demethylation , leading to the formation of the corresponding 4-substituted amphetamines. For the 4-methoxy analog (4-MMA), the major pathway is O-demethylation .[3]

CYP2D6 has been identified as the dominant enzyme responsible for the N-demethylation of these N-methyl-4-substituted phenethylamines.[3] While other CYP isozymes may contribute to a lesser extent, the significant role of CYP2D6 highlights the potential for genetic polymorphisms to influence the metabolism and clinical outcomes of these compounds.

Data Presentation: Comparative Metabolism in Human Liver Microsomes
CompoundPara-substituentMajor Metabolic PathwayPrimary MetaboliteMajor Enzyme
N-Methyl-4-chlorophenethylamine (4-CMA) -ClN-demethylation4-chloroamphetamine (4-CA)CYP2D6
N-Methyl-4-fluorophenethylamine (4-FMA) -FN-demethylation4-fluoroamphetamine (4-FA)CYP2D6
N-Methyl-4-bromophenethylamine (4-BMA) -BrN-demethylation4-bromoamphetamine (4-BA)CYP2D6
N-Methyl-4-iodophenethylamine (4-IMA) -IN-demethylation4-iodoamphetamine (4-IA)CYP2D6
N-Methyl-4-nitrophenethylamine (4-NMA) -NO2N-demethylation4-nitroamphetamine (4-NA)CYP2D6
N-Methyl-4-methoxyphenethylamine (4-MMA) -OCH3O-demethylation4-hydroxy-N-methylphenethylamineCYP2D6

Data synthesized from a comparative in vitro study by Taniguchi et al. (2013).[3]

Experimental Protocols for In Vitro Metabolism Studies

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. The following sections outline the methodologies for conducting in vitro metabolism studies of N-Methyl-4-chlorophenethylamine and its analogs.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay determines the rate of disappearance of the parent drug when incubated with human liver microsomes, providing a measure of its intrinsic clearance.

Materials:

  • Human liver microsomes (pooled)

  • Test compounds (N-Methyl-4-chlorophenethylamine and analogs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixtures: In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the test compound at the desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining parent drug.

Caption: Workflow for in vitro metabolic stability assay.

Metabolite Identification using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of drug metabolites.[5]

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column is commonly used for the separation of phenethylamines and their metabolites.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Full scan and product ion scan modes are used for metabolite identification, while multiple reaction monitoring (MRM) is employed for quantification.

GC-MS Analysis with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is another robust analytical method for phenethylamine analysis. Derivatization is often required to improve the volatility and chromatographic properties of these compounds.[6]

Derivatization Agents:

  • Trifluoroacetic anhydride (TFAA): Reacts with primary and secondary amines to form stable trifluoroacetyl derivatives.

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A silylating agent that forms trimethylsilyl (TMS) derivatives.

Procedure:

  • Extraction: Extract the analytes from the biological matrix (e.g., urine or microsomal incubation) using a suitable solvent.

  • Derivatization: Evaporate the solvent and add the derivatizing agent. Heat the mixture to facilitate the reaction.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.

Discussion and Future Directions

The comparative metabolism data presented in this guide underscore the profound influence of the para-substituent on the metabolic fate of N-methylphenethylamines. The predominance of CYP2D6-mediated N-demethylation for the halogenated and nitro analogs has significant implications for potential drug-drug interactions and inter-individual variability in patient populations.

Future research should focus on:

  • Quantitative Metabolic Stability: Obtaining quantitative data such as half-life (t½) and intrinsic clearance (CLint) for a broader range of N-alkyl-p-halophenethylamines to build more robust structure-metabolism relationship models.

  • In Vivo Studies: Conducting in vivo studies in relevant animal models to validate the in vitro findings and to investigate the formation of secondary and tertiary metabolites.

  • Metabolism of N-ethyl and N-propyl analogs: Expanding the comparative analysis to include analogs with larger N-alkyl groups to further elucidate the impact of N-substitution on metabolic pathways and rates.

By systematically investigating the metabolism of this important class of compounds, the scientific community can accelerate the discovery and development of safer and more effective therapeutic agents.

References

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Assessing the Enantiomeric Selectivity of N-Methyl-4-chlorophenethylamine at Target Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of pharmacology, the three-dimensional structure of a molecule is paramount to its biological activity. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can lead to profound differences in their interactions with biological targets.[1][2] N-Methyl-4-chlorophenethylamine, also known as 4-chloromethamphetamine (4-CMA), is a chiral phenethylamine derivative with significant effects on monoaminergic systems.[3] As with other psychoactive phenethylamines, it is crucial to dissect the pharmacological profile of each enantiomer to understand the compound's full therapeutic and toxicological potential. This guide provides a comprehensive framework for assessing the enantiomeric selectivity of N-Methyl-4-chlorophenethylamine at its primary molecular targets: the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

The central hypothesis, based on structure-activity relationships of related para-substituted amphetamines, is that both enantiomers of N-Methyl-4-chlorophenethylamine will interact with these transporters, but with differing affinities and potencies.[4][5] Generally, for amphetamine derivatives, the (S)-enantiomer exhibits higher potency at monoamine transporters compared to the (R)-enantiomer.[6] This guide will detail the experimental methodologies required to quantify these differences, enabling researchers to build a comprehensive pharmacological profile of each enantiomer.

Experimental Design: A Multi-faceted Approach to Quantifying Enantioselectivity

A thorough assessment of enantiomeric selectivity requires a combination of in vitro assays to determine both binding affinity and functional potency at the target transporters. The primary assays employed are radioligand binding assays and synaptosomal uptake inhibition assays.

Target Selection Rationale

N-Methyl-4-chlorophenethylamine is a known serotonin-releasing agent, making the serotonin transporter (SERT) its primary target of interest.[3][7] Its structural similarity to methamphetamine suggests significant interactions with the dopamine transporter (DAT) and the norepinephrine transporter (NET) as well.[4] Therefore, a comprehensive assessment must include all three monoamine transporters.

Illustrative Data: Expected Enantiomeric Selectivity
Target TransporterAssay TypeEnantiomerExpected Kᵢ (nM)Expected IC₅₀ (nM)
SERT Radioligand Binding(S)-N-Methyl-4-chlorophenethylamine5 - 20-
(R)-N-Methyl-4-chlorophenethylamine50 - 200-
Uptake Inhibition(S)-N-Methyl-4-chlorophenethylamine-10 - 50
(R)-N-Methyl-4-chlorophenethylamine-100 - 500
DAT Radioligand Binding(S)-N-Methyl-4-chlorophenethylamine20 - 100-
(R)-N-Methyl-4-chlorophenethylamine200 - 1000-
Uptake Inhibition(S)-N-Methyl-4-chlorophenethylamine-50 - 250
(R)-N-Methyl-4-chlorophenethylamine-500 - 2500
NET Radioligand Binding(S)-N-Methyl-4-chlorophenethylamine15 - 75-
(R)-N-Methyl-4-chlorophenethylamine150 - 750-
Uptake Inhibition(S)-N-Methyl-4-chlorophenethylamine-30 - 150
(R)-N-Methyl-4-chlorophenethylamine-300 - 1500

Disclaimer: The values presented in this table are hypothetical and for illustrative purposes only. They are based on the known structure-activity relationships of related compounds and are intended to guide the experimental design and data interpretation.

Experimental Protocols

Chiral Separation of N-Methyl-4-chlorophenethylamine Enantiomers

Prior to any biological assessment, it is imperative to obtain the individual (S) and (R) enantiomers of N-Methyl-4-chlorophenethylamine in high purity. This is typically achieved through chiral chromatography.[8][9][10]

Workflow for Chiral Separation:

G cluster_0 Chiral Separation Workflow Racemic 4-CMA Racemic 4-CMA Chiral HPLC Column Chiral HPLC Column Racemic 4-CMA->Chiral HPLC Column Injection Fraction Collection Fraction Collection Chiral HPLC Column->Fraction Collection Separation Mobile Phase Mobile Phase Mobile Phase->Chiral HPLC Column Elution Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Enantiomeric Excess Determination (S)-4-CMA (S)-4-CMA Purity Analysis->(S)-4-CMA (R)-4-CMA (R)-4-CMA Purity Analysis->(R)-4-CMA

Caption: Workflow for the chiral separation of N-Methyl-4-chlorophenethylamine.

Step-by-Step Protocol:

  • Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of amphetamine analogues. Common choices include polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).

  • Mobile Phase Optimization: Develop an isocratic or gradient mobile phase, typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Injection and Elution: Inject the racemic mixture of N-Methyl-4-chlorophenethylamine onto the column and monitor the elution profile using a UV detector.

  • Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.

  • Purity Assessment: Determine the enantiomeric purity of each fraction using analytical chiral HPLC or capillary electrophoresis.[11] The enantiomeric excess should be >99% for use in biological assays.

Radioligand Binding Assays

Radioligand binding assays are a direct measure of the affinity of a compound for a specific receptor or transporter.[12][13] In this context, we will perform competitive binding assays to determine the inhibition constant (Kᵢ) of each enantiomer of N-Methyl-4-chlorophenethylamine at SERT, DAT, and NET.

Workflow for Radioligand Binding Assay:

G cluster_1 Radioligand Binding Assay Workflow Membrane Prep Membrane Preparation Incubation Incubation Membrane Prep->Incubation Add Radioligand & Competitor Filtration Filtration Incubation->Filtration Separate Bound & Free Ligand Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure Radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Generate Competition Curve Ki Value Ki Value Data Analysis->Ki Value Cheng-Prusoff Equation

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human SERT, DAT, or NET, or from specific brain regions rich in these transporters (e.g., striatum for DAT, cortex for NET and SERT).[12][14]

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of the (S) or (R) enantiomer of N-Methyl-4-chlorophenethylamine.

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from this curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

Synaptosomal Uptake Inhibition Assays

Synaptosomal uptake inhibition assays provide a functional measure of a compound's ability to block the reuptake of neurotransmitters into presynaptic terminals.[15][16][17] This assay will determine the IC₅₀ value for each enantiomer of N-Methyl-4-chlorophenethylamine at SERT, DAT, and NET.

Workflow for Synaptosomal Uptake Inhibition Assay:

G cluster_2 Synaptosomal Uptake Inhibition Assay Workflow Synaptosome Prep Synaptosome Preparation Pre-incubation Pre-incubation Synaptosome Prep->Pre-incubation Add Inhibitor Uptake Initiation Uptake Initiation Pre-incubation->Uptake Initiation Add Radiolabeled Neurotransmitter Uptake Termination Uptake Termination Uptake Initiation->Uptake Termination Incubate Filtration & Counting Filtration & Counting Uptake Termination->Filtration & Counting Rapid Filtration IC50 Determination IC50 Determination Filtration & Counting->IC50 Determination Data Analysis

Caption: Workflow for a synaptosomal uptake inhibition assay.

Step-by-Step Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from fresh rodent brain tissue (e.g., striatum for DAT, cortex for SERT and NET) by differential centrifugation.[18][19][20]

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the (S) or (R) enantiomer of N-Methyl-4-chlorophenethylamine.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).

  • Incubation: Incubate for a short period (typically 1-5 minutes) at 37°C.

  • Uptake Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Functional Assays for G-Protein Coupled Receptors (GPCRs)

While the primary mechanism of action of N-Methyl-4-chlorophenethylamine is likely through monoamine release, it is prudent to investigate any direct agonist or antagonist activity at relevant postsynaptic receptors, such as serotonin (e.g., 5-HT₂ₐ, 5-HT₂C) or dopamine (e.g., D₁, D₂) receptors.[1] A common method for assessing the activity of Gs or Gi-coupled GPCRs is to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[21][22][23][24][25]

Workflow for cAMP Functional Assay:

G cluster_3 cAMP Functional Assay Workflow Cell Culture Cell Culture (expressing GPCR) Ligand Stimulation Ligand Stimulation Cell Culture->Ligand Stimulation Add Test Compound Cell Lysis Cell Lysis Ligand Stimulation->Cell Lysis Incubate cAMP Detection cAMP Detection Cell Lysis->cAMP Detection e.g., HTRF, AlphaScreen Data Analysis Data Analysis cAMP Detection->Data Analysis Generate Dose-Response Curve EC50/IC50 Value EC50/IC50 Value Data Analysis->EC50/IC50 Value

Caption: General workflow for a cell-based cAMP functional assay.

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably expressing the GPCR of interest (e.g., HEK293 cells expressing the human 5-HT₂ₐ receptor).

  • Ligand Stimulation: Treat the cells with varying concentrations of the (S) or (R) enantiomer of N-Methyl-4-chlorophenethylamine. To test for antagonist activity, co-incubate with a known agonist.

  • Cell Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels using a commercially available kit, such as those based on homogeneous time-resolved fluorescence (HTRF) or AlphaScreen technology.

  • Data Analysis: Generate dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Interpretation of Results and Concluding Remarks

The data generated from these assays will provide a comprehensive understanding of the enantiomeric selectivity of N-Methyl-4-chlorophenethylamine. A significant difference in the Kᵢ and IC₅₀ values between the (S) and (R) enantiomers at the monoamine transporters will confirm stereoselective interactions. Based on the pharmacology of related compounds, it is anticipated that the (S)-enantiomer will exhibit greater potency at all three transporters.

This detailed characterization is essential for several reasons. From a drug development perspective, isolating the more potent and selective enantiomer can lead to a therapeutic agent with an improved efficacy and side-effect profile.[1] For researchers in neuroscience and toxicology, understanding the specific contribution of each enantiomer to the overall pharmacological effect is crucial for elucidating the mechanisms of action and potential for neurotoxicity.

The protocols outlined in this guide provide a robust and validated framework for the assessment of enantiomeric selectivity. By employing these methodologies, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of the pharmacology of N-Methyl-4-chlorophenethylamine and other chiral molecules.

References

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Sources

A Comparative Guide to the Behavioral Pharmacology of N-Methylated vs. Non-Methylated Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The phenethylamine scaffold is a cornerstone of neuropharmacology, giving rise to a vast array of compounds that modulate monoaminergic systems. A subtle yet profound structural modification to this scaffold is N-methylation—the addition of a methyl group to the terminal amine. This seemingly minor alteration can dramatically reshape a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its behavioral effects.

This guide provides an in-depth comparison of the behavioral pharmacology of N-methylated versus non-methylated phenethylamines, using classic pairings such as Amphetamine vs. Methamphetamine and 3,4-methylenedioxyamphetamine (MDA) vs. 3,4-methylenedioxymethamphetamine (MDMA) as primary examples. By examining the causal links between chemical structure, neurobiological mechanism, and behavioral outcomes, we aim to provide a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Part 1: The Physicochemical & Pharmacokinetic Impact of N-Methylation

The addition of a methyl group to the nitrogen atom of a phenethylamine introduces significant changes that govern how the molecule interacts with a biological system. This modification primarily increases the molecule's lipophilicity, or "fat-solubility."

Causality of Experimental Choice: The decision to analyze lipophilicity is paramount because it is a key determinant of a drug's ability to cross the blood-brain barrier (BBB). A more lipophilic compound can more readily diffuse across the lipid membranes that protect the central nervous system (CNS). This enhanced CNS penetration is a primary reason for the often-observed increase in potency of N-methylated compounds.[1][2]

N-methylation also subtly alters the molecule's basicity and can protect it from certain metabolic pathways, such as degradation by monoamine oxidase (MAO), which can extend its duration of action.[3] The N-methyl group makes methamphetamine a more potent and longer-lasting compound compared to amphetamine.[2]

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters, illustrating the tangible effects of N-methylation. Note that values can vary based on species, route of administration, and experimental conditions.

ParameterAmphetamineMethamphetamineMDAMDMA
Terminal Half-Life (t½) ~10-12 hours[4]~11-12 hours[5]~10.5-12.5 hours[6]~7-9 hours[6][7]
Oral Bioavailability ~75%~67%[8]Data limited~40-60%
Lipophilicity (LogP) 1.782.07[1]2.152.04
Blood-Brain Barrier (BBB) Penetration HighVery High[2]HighHigh

Data synthesized from multiple sources; values are approximate and for comparative purposes.

Part 2: Comparative Pharmacodynamics at the Synapse

Both N-methylated and non-methylated phenethylamines exert their primary effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). They act as substrates for these transporters, gaining entry into the presynaptic neuron where they disrupt the vesicular monoamine transporter 2 (VMAT2), leading to a massive, non-exocytotic release of neurotransmitters into the synapse.[6]

The N-methyl group modifies the affinity and efficacy of these compounds at each transporter, accounting for their distinct behavioral profiles. Methamphetamine, for instance, is a more effective releasing agent at DAT compared to amphetamine, contributing to its enhanced euphoric and addictive properties.[9] In the case of MDMA, the N-methyl group appears to enhance its affinity for SERT, underpinning its characteristic empathogenic and entactogenic effects, whereas MDA is often described as more stimulating and hallucinogenic.[10][11]

Diagram: Differential Synaptic Action

The following diagram illustrates the generalized mechanism of action, highlighting the enhanced effect often associated with N-methylation.

Synaptic_Action cluster_presynaptic Presynaptic Terminal cluster_drugs cluster_synapse cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Dopamine Vesicle VMAT2->Vesicle Disrupts Packaging DAT Dopamine Transporter (DAT) Non_Methyl Non-Methylated (e.g., Amphetamine) N_Methyl N-Methylated (e.g., Methamphetamine) DA Dopamine (DA) DAT->DA Reverses Transport (DA Efflux) Non_Methyl->VMAT2 Inhibit Vesicular Uptake Non_Methyl->DAT Enters via Transporter N_Methyl->VMAT2 Inhibit Vesicular Uptake N_Methyl->DAT Enters (Higher Efficacy/Lipophilicity) Receptor Dopamine Receptors DA->Receptor Binds to Receptors label_efflux N-Methylation often leads to greater DA efflux

Caption: Differential action of phenethylamines at the presynaptic dopamine terminal.

Comparative Monoamine Transporter Inhibition Data

This table presents inhibition constants (Ki, nM) for the displacement of radioligands at human monoamine transporters. Lower Ki values indicate higher binding affinity.

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
d-Amphetamine 24.87.01797
d-Methamphetamine 19.924.51104
MDA 10810261.2
MDMA 31015859.4

Source: Rothman et al. (2001). The Pharmacology of Substituted Amphetamines. Note: These are binding affinities, not release efficacies, but they correlate with the primary sites of action.

Part 3: Behavioral Profiles: A Comparative Analysis

The subtle shifts in pharmacokinetics and pharmacodynamics induced by N-methylation translate into distinct and measurable behavioral profiles in preclinical models.

  • Locomotor Activity & Stereotypy: N-methylated compounds like methamphetamine are generally more potent inducers of locomotor activity (hyperactivity) and, at higher doses, stereotyped behaviors (repetitive, purposeless movements) than their non-methylated counterparts.[12] This is attributed to their enhanced ability to increase synaptic dopamine, particularly in the nucleus accumbens and striatum.[13]

  • Reinforcing and Rewarding Properties: The increased potency in dopamine release makes N-methylated compounds more reinforcing. In drug self-administration studies, animals will often work harder (i.e., exhibit a higher "breakpoint" in progressive-ratio schedules) to receive infusions of methamphetamine compared to amphetamine, indicating a higher abuse liability.[14]

  • Discriminative Stimulus Effects: Animals can be trained to recognize the internal state produced by a drug. Studies show that while there is cross-generalization between compounds like amphetamine and methamphetamine, they are not identical, and animals can learn to discriminate between them, reflecting their distinct subjective effects.[15]

  • Neurotoxicity: A critical point of divergence is neurotoxicity. Chronic, high-dose administration of methamphetamine is associated with significant damage to both dopamine and serotonin nerve terminals, an effect that is less pronounced with amphetamine at equivalent behavioral doses.[16] Similarly, MDA is often considered more neurotoxic than MDMA, particularly to serotonin neurons.[11][17]

Part 4: Experimental Methodologies

To quantify the behavioral differences outlined above, specific, validated preclinical assays are employed. The protocols must be designed to be self-validating, meaning they include appropriate controls and produce reliable, reproducible data.

Experimental Protocol 1: Locomotor Activity Assessment

Objective: To quantify the stimulant effects of an N-methylated vs. a non-methylated phenethylamine on spontaneous motor activity in rodents.

Rationale: This assay provides a direct measure of the stimulant properties of a compound. The choice of an automated activity chamber with infrared beams ensures objective and continuous data collection, removing observer bias. A habituation period is critical to reduce the influence of novelty-induced hyperactivity, ensuring that the measured activity is drug-induced.

Methodology:

  • Animal Habituation:

    • House male Sprague-Dawley rats individually for one week prior to testing to acclimate them to the facility.

    • For three consecutive days, handle each rat for 5 minutes.

    • On each of these three days, place the rat in the locomotor activity test chamber (e.g., a 40x40 cm clear acrylic box equipped with infrared beam arrays) for 60 minutes to habituate it to the test environment. This minimizes stress and novelty as confounding variables.[18]

  • Drug Preparation:

    • Prepare sterile saline (0.9% NaCl) as the vehicle control.

    • Prepare solutions of Amphetamine HCl and Methamphetamine HCl in sterile saline at the desired doses (e.g., 0.5, 1.0, and 2.0 mg/kg). Doses should be calculated based on the salt form and administered at a volume of 1 mL/kg.

  • Testing Procedure:

    • On the test day, transport animals to the testing room and allow them to acclimate for at least 60 minutes.

    • Administer the vehicle or drug solution via intraperitoneal (i.p.) injection.

    • Immediately place the animal into the center of the locomotor activity chamber.

    • Record activity (e.g., total distance traveled, number of beam breaks) automatically using the system software in 5-minute bins for a total of 120 minutes.

  • Data Analysis:

    • The primary endpoint is the total distance traveled over the 120-minute session.

    • Analyze the data using a two-way ANOVA (Treatment x Time) with repeated measures on the time factor.

    • If a significant interaction is found, perform post-hoc tests (e.g., Tukey's HSD) to compare drug groups to the vehicle control group at each time bin. A dose-response curve should be generated to compare the potency of the two compounds.

Diagram: Locomotor Assay Workflow

Caption: Standardized workflow for a rodent locomotor activity study.

Experimental Protocol 2: Intravenous Drug Self-Administration

Objective: To compare the reinforcing efficacy of an N-methylated vs. a non-methylated phenethylamine.

Rationale: This is the gold standard model for assessing the abuse potential of a compound.[14] The reinforcing property of the drug is demonstrated by the animal's willingness to perform an operant behavior (lever pressing) to receive it. A progressive-ratio schedule, where the number of presses required for each subsequent infusion increases, is used to determine the "breakpoint"—the point at which the animal ceases to respond. A higher breakpoint indicates a more reinforcing drug.

Methodology:

  • Surgical Preparation:

    • Anesthetize adult male Wistar rats and surgically implant a chronic indwelling catheter into the right jugular vein. The external part of the catheter is passed subcutaneously to exit on the rat's back.

    • Allow a 5-7 day recovery period, during which catheters are flushed daily with a heparin-saline solution to maintain patency.

  • Acquisition of Self-Administration:

    • Place rats in operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

    • Train rats to press the "active" lever to receive an intravenous infusion of cocaine (a standard training drug, e.g., 0.5 mg/kg/infusion) on a Fixed-Ratio 1 (FR1) schedule (one press = one infusion). Each infusion is paired with a cue light to facilitate learning. The "inactive" lever has no programmed consequences.

    • Training continues until stable responding is established (e.g., <20% variation in infusions over 3 consecutive days).

  • Substitution and Dose-Response Testing:

    • Once responding is stable, substitute saline for cocaine to extinguish the behavior.

    • After extinction, substitute different unit doses of amphetamine and methamphetamine for cocaine and re-establish responding.

  • Progressive-Ratio (PR) Schedule:

    • Switch the reinforcement schedule to a PR schedule. The response requirement for each successive infusion increases exponentially (e.g., 1, 2, 4, 6, 9, 12...).

    • A session ends when the rat fails to earn an infusion within a set time limit (e.g., 60 minutes). The last completed ratio is defined as the breakpoint.

  • Data Analysis:

    • Compare the breakpoints achieved for amphetamine versus methamphetamine across a range of doses using a two-way ANOVA (Drug x Dose). A significantly higher breakpoint for one drug indicates greater reinforcing efficacy.

Conclusion

N-methylation is a powerful and deceptively simple structural modification in phenethylamine pharmacology. It consistently enhances lipophilicity, facilitating greater access to the central nervous system. This often translates to increased potency at monoamine transporters, particularly for dopamine release, which manifests behaviorally as greater stimulant activity and higher reinforcing efficacy. However, this increased potency is frequently accompanied by a greater risk of long-term neurotoxicity. Understanding the cascade of effects—from the addition of a single methyl group to altered synaptic neurochemistry and, ultimately, to divergent behavioral profiles—is crucial for the rational design of novel CNS agents and for comprehending the neurobiology of stimulant abuse. The experimental frameworks presented here provide robust and validated methods for quantifying these critical differences in a research setting.

References

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Safety Operating Guide

Navigating the Safe Disposal of N-Methyl-4-chlorophenethylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile of N-Methyl-4-chlorophenethylamine

Based on analogous compounds, N-Methyl-4-chlorophenethylamine should be handled as a substance that is:

  • Harmful if swallowed.

  • A cause of skin irritation.

  • A cause of serious eye irritation.

  • Potentially causing respiratory irritation. [1]

Acute toxicity studies on similar para-halogenated phenethylamines in animal models further underscore the need for caution. For instance, p-chloro-phenethylamine has shown significant toxicity in mice. Given these potential hazards, a stringent and well-defined disposal protocol is not merely a regulatory formality but a cornerstone of responsible laboratory practice.

Core Principles of Chemical Waste Management

The disposal of any research chemical, including N-Methyl-4-chlorophenethylamine, must adhere to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) provides the primary framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). For academic and research laboratories, specific guidelines, such as those outlined in 40 CFR part 262, subpart K, offer a degree of flexibility while maintaining rigorous safety standards.[2]

The foundational principles for managing this chemical waste in a laboratory setting include:

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "N-Methyl-4-chlorophenethylamine." Abbreviations or chemical formulas are not sufficient.[3][4]

  • Secure Containment: Waste must be collected in sturdy, leak-proof containers that are chemically compatible with halogenated amines.[3][4] To prevent spills and environmental contamination, secondary containment is mandatory for all liquid waste.[3]

  • Segregation of Incompatible Wastes: N-Methyl-4-chlorophenethylamine waste should not be mixed with incompatible materials. A thorough understanding of its reactivity is paramount. As an amine, it is basic and will react exothermically with acids. It should also be kept away from strong oxidizing agents.

  • Closed Container Policy: Waste containers must be kept securely closed at all times, except when adding waste.[3][4] This minimizes the release of vapors and prevents accidental spills.

  • Accumulation Limits: Laboratories are subject to limits on the volume of hazardous waste that can be accumulated on-site. These limits vary based on the generator status of the institution.[5][6]

Step-by-Step Disposal Protocol for N-Methyl-4-chlorophenethylamine

This protocol provides a systematic approach to the disposal of N-Methyl-4-chlorophenethylamine, from the point of generation to final removal by environmental health and safety (EHS) professionals.

Immediate Handling and Personal Protective Equipment (PPE)

Given the irritant nature of halogenated phenethylamines, appropriate PPE is the first line of defense. When handling N-Methyl-4-chlorophenethylamine, either in its pure form or as a waste product, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: While not typically required for small quantities handled in a well-ventilated area, a respirator may be necessary for larger quantities or in case of a spill.

Waste Collection and Container Management

For solid waste (e.g., contaminated lab consumables):

  • Use a designated, clearly labeled, and sealable container, such as a polyethylene-lined drum.

  • Ensure that the container is kept closed when not in use.

For liquid waste (e.g., solutions containing N-Methyl-4-chlorophenethylamine):

  • Select a container made of a material compatible with halogenated amines (e.g., high-density polyethylene (HDPE) or glass).

  • Do not mix with other waste streams unless compatibility has been verified.

  • Always use a funnel when transferring liquid waste to prevent spills.

  • Keep the container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[5]

  • Ensure the SAA is equipped with secondary containment.

Decontamination of Glassware and Surfaces

Proper decontamination of laboratory equipment is crucial to prevent cross-contamination and accidental exposure.

  • Initial Rinse: The first rinse of any container or glassware that held N-Methyl-4-chlorophenethylamine must be collected as hazardous waste.[3] For highly toxic chemicals, the first three rinses should be collected.[3]

  • Subsequent Rinses: After the initial hazardous rinse(s), glassware can typically be washed with a suitable laboratory detergent and water.

  • Surface Decontamination: In case of a spill, the area should be decontaminated. Absorb the spill with an inert material (e.g., vermiculite or sand) and collect the material in a sealed container for disposal as hazardous waste. The area should then be cleaned with a suitable solvent (e.g., ethanol), with the cleaning materials also disposed of as hazardous waste.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical may still contain residual amounts and must be handled appropriately.

  • Thoroughly empty the container, collecting the residue as hazardous waste.[3]

  • The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[3]

  • After the initial rinse, the container can be rinsed with water.

  • Before disposing of the container in the regular trash, any hazardous waste labels must be defaced or removed.[6]

Recommended Final Disposal Method: Incineration

The preferred method for the final disposal of N-Methyl-4-chlorophenethylamine is high-temperature incineration at a licensed hazardous waste facility. This is due to its nature as a halogenated organic compound.

Causality Behind Incineration:

The thermal decomposition of organochlorine compounds can produce hazardous byproducts, including hydrogen chloride (HCl), phosgene, and dioxins.[2][4] Therefore, incineration must be carried out in a facility equipped with appropriate air pollution control devices, such as scrubbers, to neutralize acidic gases and capture particulate matter. The high temperatures and controlled conditions of a hazardous waste incinerator are designed to ensure the complete destruction of the organic molecule, minimizing the formation and release of these harmful substances.

Emergency Preparedness

In the event of a significant spill or exposure to N-Methyl-4-chlorophenethylamine, immediate action is critical.

  • Spill: Evacuate the immediate area and alert your institution's EHS department. If the spill is small and you are trained to do so, follow the surface decontamination procedure outlined above.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.

Visualization of Disposal Workflow

DisposalWorkflow N-Methyl-4-chlorophenethylamine Disposal Workflow cluster_generation Waste Generation cluster_handling Initial Handling & Segregation cluster_collection Waste Collection cluster_accumulation Accumulation cluster_disposal Final Disposal Generation Generation of N-Methyl-4-chlorophenethylamine Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Generation->PPE Segregation Segregate Waste: Solid vs. Liquid PPE->Segregation Solid_Waste Solid Waste Container: Labeled & Sealed Segregation->Solid_Waste Solid Liquid_Waste Liquid Waste Container: Labeled, Sealed, in Secondary Containment Segregation->Liquid_Waste Liquid SAA Store in Designated Satellite Accumulation Area (SAA) Solid_Waste->SAA Liquid_Waste->SAA EHS_Pickup Request Pickup by Environmental Health & Safety (EHS) SAA->EHS_Pickup Incineration High-Temperature Incineration at a Licensed Facility EHS_Pickup->Incineration

Caption: Decision workflow for the proper disposal of N-Methyl-4-chlorophenethylamine.

Conclusion

The responsible disposal of N-Methyl-4-chlorophenethylamine is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper labeling, containment, and segregation, and by following a detailed, step-by-step protocol, researchers can minimize risks to themselves and the environment. The ultimate disposal through high-temperature incineration ensures the complete destruction of this halogenated organic compound. This guide serves as a foundational document to be integrated into your institution's broader chemical hygiene and hazardous waste management plans.

References

  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Northwestern University. Hazardous Waste Disposal Guide. (2023-02-27).
  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. (2025-11-25).
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety.
  • PubChem. 2-(4-Chlorophenyl)ethylamine.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Methyl-4-chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized compounds like N-Methyl-4-chlorophenethylamine, a substituted phenethylamine, demands a comprehensive safety protocol that begins with a thorough understanding of the potential risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a culture of safety and trust by providing value that extends beyond the product itself.

Hazard Assessment: Understanding the Risks of Substituted Phenethylamines

N-Methyl-4-chlorophenethylamine belongs to the phenethylamine class of compounds, many of which are psychoactive and exert their effects by modulating neurotransmitter systems.[1] The introduction of a chlorine atom to the phenyl ring and methylation of the amine group can significantly alter its toxicological profile. While specific toxicological data for this exact compound is scarce, the broader family of chlorinated and N-alkylated phenethylamines is known to present several hazards:

  • Dermal and Ocular Corrosivity: Similar compounds can cause severe skin burns and eye damage upon contact.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3]

  • Systemic Toxicity: Absorption through the skin, inhalation, or ingestion can be harmful or even fatal, with potential effects on the central nervous system, cardiovascular system, and other organs.[1][4][5] Complications from exposure to related compounds have included seizures, cardiac arrest, and severe hyperthermia.[1][5]

Given these potential risks, a multi-layered Personal Protective Equipment (PPE) strategy is not merely a recommendation—it is a mandatory safeguard for all personnel. This approach is grounded in the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[6][7][8]

The Core PPE Ensemble: Your First Line of Defense

The selection of PPE must be based on a risk assessment of the procedures being performed. For handling N-Methyl-4-chlorophenethylamine in solid (powder) or solution form, the following ensemble provides a robust barrier to exposure.

PPE ComponentSpecificationRationale and Key Considerations
Hand Protection Double-gloving with powder-free nitrile gloves.Outer Glove: Heavy-duty nitrile glove for chemical resistance. Inner Glove: Standard nitrile glove. This system prevents contamination during doffing. Nitrile is selected for its broad chemical resistance. PVC gloves offer little protection and should be avoided.[9] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[9]
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield.Goggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield is required as supplementary protection, especially when handling larger quantities or during procedures with a high splash risk, to protect the entire face.
Respiratory Protection NIOSH-approved N100 or P100 filtering facepiece respirator (or higher).Mandatory for handling powders. This protects against inhalation of fine particles. For preparing solutions or potential aerosol generation, a half-mask or full-face elastomeric respirator with appropriate cartridges may be necessary. A user seal check must be performed each time the respirator is donned.[10]
Protective Clothing Polyethylene-coated, disposable gown with long sleeves and tight-fitting cuffs.This non-absorbent material prevents chemicals from soaking through to the skin, a risk with standard cloth lab coats.[11] The gown should fully cover the torso and be worn over personal clothing.
Foot & Head Protection Disposable shoe covers and hair bonnet.These items are critical for preventing the tracking of chemical contaminants out of the laboratory and minimizing the risk of contamination of the work area.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Procedural discipline is as crucial as the PPE itself. The following workflows are designed to minimize exposure at every stage.

Protocol: PPE Donning and Doffing

Cross-contamination often occurs during the removal of PPE. Follow this sequence rigorously.

Donning (Putting On) Sequence:

  • Preparation: Enter the designated gowning area.

  • Hair and Shoe Covers: Don hair bonnet and shoe covers first.

  • Gown: Put on the disposable gown, ensuring complete coverage.

  • Respirator: Don the NIOSH-approved respirator. Perform a positive and negative pressure user seal check as instructed by the manufacturer.[10]

  • Eye/Face Protection: Put on chemical splash goggles, followed by the face shield.

  • Gloves: Don the first (inner) pair of nitrile gloves, pulling the gown's cuff over the wrist. Don the second (outer) pair of gloves over the gown's cuff.

Doffing (Taking Off) Sequence:

  • Decontamination: Before exiting the immediate work area, wipe down outer gloves with an appropriate deactivating solution or solvent (e.g., 70% ethanol), if applicable.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them in the designated hazardous waste container.

  • Gown and Shoe Covers: Remove the gown and shoe covers in a manner that avoids touching the exterior. Roll the gown inward and dispose of it immediately.

  • Face/Eye Protection: Remove the face shield and goggles from the back to the front.

  • Respirator: Remove the respirator without touching the front.[10]

  • Inner Gloves: Remove the final pair of gloves, again turning them inside-out.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[12]

Experimental Workflow: Weighing and Solubilizing N-Methyl-4-chlorophenethylamine Powder

This common procedure carries a high risk of aerosolization and requires strict adherence to protocol within a certified chemical fume hood.

  • Preparation: Ensure the chemical fume hood is operational and the work surface is decontaminated and covered with absorbent, plastic-backed paper. Assemble all necessary equipment (weigh boat, spatula, vial, solvent) inside the hood.

  • PPE: Don the full PPE ensemble as described above.

  • Weighing: Carefully open the container of N-Methyl-4-chlorophenethylamine. Use a clean spatula to transfer the desired amount of powder to a weigh boat on a tared balance. Minimize any movements that could create airborne dust.

  • Transfer: Gently transfer the weighed powder into the destination vial.

  • Solubilization: Slowly add the desired solvent to the vial. Cap the vial securely before mixing or vortexing.

  • Decontamination: Wipe the exterior of the final solution container, the spatula, and the weigh boat with a suitable solvent. Dispose of the weigh boat and any cleaning materials as hazardous waste.

  • Storage: Securely close the primary container of the chemical. Label the newly prepared solution in accordance with Hazard Communication Standards. Store appropriately.

  • Cleanup: Dispose of all disposable materials (gloves, absorbent pads, weigh boat) in a designated, sealed hazardous waste container.[13]

Visualization of the Safety Workflow

To ensure clarity, the core safety logistics are summarized below in a workflow diagram.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase prep_area Enter Designated Gowning Area don_ppe Don Full PPE Ensemble (See Protocol 3.1) prep_area->don_ppe prep_hood Prepare Chemical Fume Hood don_ppe->prep_hood weigh Weigh Compound prep_hood->weigh Begin Experiment transfer Transfer & Solubilize weigh->transfer decon_tools Decontaminate Tools & Final Container transfer->decon_tools dispose_waste Segregate & Dispose Hazardous Waste decon_tools->dispose_waste End Experiment doff_ppe Doff PPE in Designated Area (See Protocol 3.1) dispose_waste->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash

Caption: Workflow for Safely Handling N-Methyl-4-chlorophenethylamine.

Emergency and Disposal Plans

Spill Response:

  • Evacuate personnel from the immediate area.

  • Alert laboratory safety personnel.

  • For small spills, trained personnel wearing full PPE may use an absorbent, non-combustible material like vermiculite or sand to contain the spill.[14] Do not use combustible materials like paper towels.

  • All materials used for cleanup must be placed in a sealed container for hazardous waste disposal.

Exposure Response:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Waste Disposal: All contaminated materials, including used PPE, empty containers, and cleanup debris, must be treated as hazardous waste. Place these items in a clearly labeled, sealed, and puncture-resistant container.[13] Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[16]

This guide serves as a foundational document for the safe handling of N-Methyl-4-chlorophenethylamine. It is imperative that these protocols are integrated into your laboratory's specific Chemical Hygiene Plan and that all personnel receive documented training before commencing work.

References

  • OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. UTHSC Office of Clinical and Research Safety. [Link]

  • USA Safety. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. [Link]

  • OSHA. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response. [Link]

  • Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety. [Link]

  • CDC. (2024, November 12). Chemical Safety in the Workplace. Centers for Disease Control and Prevention. [Link]

  • NIOSH. (1981). Occupational Health Guidelines for Chemical Hazards. DHHS (NIOSH) Publication Number 81-123. [Link]

  • University of California, Berkeley. (n.d.). Safe Handling of Chemicals. Environmental Health and Safety. [Link]

  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Sdfine. (n.d.). Chemwatch GHS SDS: 2-PHENYLETHYLAMINE. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: (S)-(-)-4-Bromo-alpha-phenethylamine, 98%. [Link]

  • Wikipedia. (n.d.). 4-Chlorophenylisobutylamine. [Link]

  • UNODC. (n.d.). Details for Phenethylamines. United Nations Office on Drugs and Crime. [Link]

  • NIOSH. (2019, August 6). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders [Video]. YouTube. [Link]

  • NCI. (n.d.). Basic Chemical Data: p-Chloramphetamine. National Cancer Institute. [Link]

  • CDC. (n.d.). RTECS NUMBER-SH8124400-Chemical Toxicity Database. Centers for Disease Control and Prevention. [Link]

  • Vial, T., et al. (2015). Recreational phenethylamine poisonings reported to a French poison control center. Clinical Toxicology, 53(7), 643-649. [Link]

  • MDPI. (2021). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Molecules, 26(21), 6495. [Link]

  • EPA. (n.d.). Voluntary Guidelines for Methamphetamine and Fentanyl Laboratory Cleanup. United States Environmental Protection Agency. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.